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  • Product: pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine
  • CAS: 1152913-95-5

Core Science & Biosynthesis

Foundational

synthesis of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

An In-Depth Technical Guide to the Synthesis of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine Abstract This guide provides a comprehensive, technically-grounded methodology for the , a novel secondary amine incorporatin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Abstract

This guide provides a comprehensive, technically-grounded methodology for the , a novel secondary amine incorporating the pharmaceutically relevant trimethylpyrazole scaffold. The synthetic strategy is centered on a highly efficient and selective one-pot reductive amination protocol. We detail the synthesis of the key precursor, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, via the Vilsmeier-Haack reaction, followed by its condensation with pentylamine and subsequent reduction using sodium triacetoxyborohydride (STAB). This document offers in-depth mechanistic insights, step-by-step experimental protocols, characterization data, and a discussion of potential optimization strategies, tailored for researchers in medicinal chemistry and drug development.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The target molecule, pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine, combines this versatile heterocycle with a secondary amine linkage, a common pharmacophore that imparts basicity and potential for hydrogen bonding, influencing solubility and target engagement.

This guide presents a robust and scalable two-step synthesis culminating in a one-pot reductive amination. This approach is favored for its operational simplicity, high yields, and the use of mild, selective reagents, making it highly suitable for a research and development setting.

Retrosynthetic Analysis and Strategy

The most logical disconnection for the target secondary amine is at the carbon-nitrogen bond formed during the final step. This leads to a reductive amination strategy, which involves the reaction of an aldehyde with a primary amine. This retrosynthetic approach identifies 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde and pentylamine as the key precursors.

G cluster_precursors Key Precursors Target Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine Disconnection C-N Bond Formation (Reductive Amination) Target->Disconnection Aldehyde 1,3,5-Trimethyl-1H-pyrazole- 4-carbaldehyde Disconnection->Aldehyde Amine Pentylamine Disconnection->Amine Disconnection_Vilsmeier C-C Bond Formation (Vilsmeier-Haack) Aldehyde->Disconnection_Vilsmeier Pyrazole 1,3,5-Trimethyl-1H-pyrazole Disconnection_Vilsmeier->Pyrazole

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursor: 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde

The formylation of the electron-rich 1,3,5-trimethyl-1H-pyrazole at the 4-position is efficiently achieved using the Vilsmeier-Haack reaction.[3][4] This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Vilsmeier-Haack Reaction: Mechanistic Insight

The reaction begins with the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. The pyrazole ring then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the desired aldehyde.

Experimental Protocol: Synthesis of the Pyrazole Aldehyde
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF under a nitrogen atmosphere, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C.

  • Formylation: Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in a minimal amount of an appropriate solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0°C and slowly quench by pouring it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure aldehyde.

ParameterExpected Value
Appearance Yellow Solid[5]
Yield 65-75%
Purity (GC) ≥97.5%[5]
Molecular Formula C₇H₁₀N₂O[5]

Core Synthesis: One-Pot Reductive Amination

The final step is a direct reductive amination, a cornerstone reaction in medicinal chemistry for amine synthesis.[6] This process combines the formation of an imine (or iminium ion) and its subsequent reduction in a single reaction vessel.

The Superiority of Sodium Triacetoxyborohydride (STAB)

For one-pot reductive aminations, sodium triacetoxyborohydride (NaB(OAc)₃H or STAB) is the reagent of choice.[7] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is a mild and selective reagent.[8] Its reactivity is attenuated by the electron-withdrawing and sterically hindering acetoxy groups.[7] This allows it to selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde, preventing the undesirable formation of alcohol byproducts.[6][7] The reaction is typically performed in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), as STAB is sensitive to water and incompatible with protic solvents like methanol.[9]

G cluster_step1 Step 1: Imine Formation (Reversible) cluster_step2 Step 2: Reduction (Irreversible) Aldehyde Pyrazole Aldehyde Imine Iminium Ion (Protonated Intermediate) Aldehyde->Imine + H⁺ Amine Pentylamine Amine->Imine Product Target Secondary Amine Imine->Product Hydride Transfer STAB NaB(OAc)₃H (STAB) STAB->Product

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocol: Synthesis of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine
  • Reaction Setup: To a solution of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add pentylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step, particularly if the substrates are less reactive.[7]

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting material and imine intermediate by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography (silica gel, using a suitable eluent system such as dichloromethane:methanol) to afford the pure final product.

Characterization of the Final Product

The structure of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine must be confirmed using standard analytical techniques.

Analysis Expected Data
Molecular Formula C₁₂H₂₃N₃[10]
Monoisotopic Mass 209.1892 Da[10]
¹H NMR Signals corresponding to the pentyl chain (triplet, multiplets), a singlet for the benzylic-like CH₂ group, singlets for the three methyl groups on the pyrazole ring, and a broad singlet for the N-H proton.
¹³C NMR Peaks for the five distinct carbons of the pentyl group, the benzylic-like CH₂ carbon, and the carbons of the trimethylated pyrazole ring.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z 210.1965.[10]
Appearance Likely a colorless to pale yellow oil.

Conclusion

This guide outlines a reliable and efficient two-step synthesis for pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine. The strategy leverages a classic Vilsmeier-Haack formylation followed by a modern, selective one-pot reductive amination using sodium triacetoxyborohydride. The detailed protocols and mechanistic discussions provide researchers with a solid foundation for producing this and analogous compounds for further investigation in drug discovery and development programs.

References

  • Ataman Kimya. (n.d.). PENTYLAMINE. Retrieved from [Link]

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  • Stephan, M., & Wotal, A. C. (2011). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Organic Letters, 13(17), 4640–4643. [Link]

  • Stephan, M., & Wotal, A. C. (2011). Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction. Organic Letters, 13(17), 4640-4643. [Link]

  • Shitov, I. N., et al. (2019). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. Russian Journal of Organic Chemistry, 55(1), 108-116. [Link]

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  • Ferla, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5854. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 10(9), 935-950. [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]

  • Oliphant, S. J., & Morris, R. H. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554–30564. [Link]

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  • Beilstein Journals. (2023, March 2). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anti-inflammatory, antimicrobial, a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide provides a comprehensive technical overview of the synthesis and detailed analytical characterization of a novel derivative, pentyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine. We delve into the rationale behind the chosen synthetic strategy and provide validated, step-by-step protocols for its structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize, identify, and characterize this compound or structurally related molecules, providing both theoretical grounding and practical, field-proven methodologies.

Introduction and Rationale

Heterocyclic compounds are cornerstones of pharmaceutical research.[1] Among them, pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are of paramount interest.[2][4] The functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. The target molecule, pentyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine (Figure 1), combines the established pyrazole core with an N-alkyl amine substituent. This design is predicated on the hypothesis that the introduction of a flexible pentyl-amine chain at the 4-position of the trimethylated pyrazole ring can enhance lipophilicity and provide a key vector for interaction with biological targets. The trimethyl substitution on the pyrazole ring offers steric hindrance that can influence binding selectivity and metabolic stability.

Figure 1: Structure of Pentyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine

Caption: Chemical structure of the target compound.

Synthetic Strategy: Reductive Amination

The synthesis of N-substituted pyrazoles can be achieved through various methods.[5] For our target compound, a highly efficient and widely applicable two-step, one-pot approach is proposed, starting from the commercially available 1,3,5-trimethyl-1H-pyrazole. The core of this strategy is the Vilsmeier-Haack formylation to produce the key aldehyde intermediate, followed by a direct reductive amination with pentylamine.

Causality of Choice: Reductive amination is selected for its high yield, operational simplicity, and the mild conditions required, which prevents undesired side reactions on the pyrazole ring. The use of a reducing agent like sodium triacetoxyborohydride (STAB) is particularly advantageous as it is less water-sensitive than other hydrides and can be used in a one-pot procedure directly with the imine formed in situ.

Experimental Protocol: Synthesis

Materials:

  • 1,3,5-trimethyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Pentylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (Intermediate):

    • In a flame-dried, three-neck round-bottom flask under an argon atmosphere, cool anhydrous DMF (3 eq.) to 0°C.

    • Add phosphorus oxychloride (1.2 eq.) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Slowly add a solution of 1,3,5-trimethyl-1H-pyrazole (1 eq.) in anhydrous DMF.

    • Allow the reaction to warm to room temperature, then heat to 60°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture to 0°C and carefully quench by pouring it onto crushed ice. Neutralize with a saturated NaHCO₃ solution until the pH is ~8.

    • The crude aldehyde often precipitates. If not, extract the aqueous layer with ethyl acetate (3x).

  • Reductive Amination to Form Final Product:

    • To a solution of the crude 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1 eq.) in dichloromethane (DCM), add pentylamine (1.1 eq.).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.

Synthesis and Characterization Workflow

G start 1,3,5-Trimethyl- 1H-pyrazole reagent1 POCl₃, DMF (Vilsmeier-Haack) start->reagent1 intermediate Aldehyde Intermediate reagent1->intermediate reagent2 Pentylamine, STAB, DCM intermediate->reagent2 product Crude Product reagent2->product purification Column Chromatography product->purification final_product Pure Pentyl[(trimethyl-1H- prazol-4-yl)methyl]amine purification->final_product characterization Spectroscopic Characterization (NMR, MS, IR) final_product->characterization G M [M+H]⁺ m/z = 210 F1 Loss of C₅H₁₀ (Pentene) M->F1 F2 Loss of C₄H₉• (Butyl radical) M->F2 F3 Loss of C₅H₁₁NH₂ (Pentylamine) M->F3 P1 [C₇H₁₄N₃]⁺ m/z = 140 F1->P1 β-cleavage P2 [C₈H₁₄N₃]⁺ m/z = 152 F2->P2 α-cleavage P3 [C₇H₁₁N₂]⁺ m/z = 123 F3->P3 Benzylic cleavage

Caption: Plausible fragmentation pathways for the [M+H]⁺ ion in ESI-MS/MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers. [6] Causality of Analysis: The N-H bond of the secondary amine, the C-H bonds of the alkyl groups, and the C=N/C=C bonds within the pyrazole ring all have characteristic absorption frequencies. The presence of these specific bands provides strong evidence for the successful synthesis of the target structure. For example, a medium-intensity band around 3300-3400 cm⁻¹ is a hallmark of an N-H stretch in a secondary amine.

Table 4: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3350Medium, SharpN-H StretchSecondary Amine
2960-2850StrongC-H StretchAlkyl (CH₃, CH₂)
~1560MediumC=N / C=C StretchPyrazole Ring
~1460MediumC-H BendAlkyl (CH₂)
~1150MediumC-N StretchAmine / Pyrazole

Note: Characteristic wavenumbers are based on typical values for similar structures. [5][7][8]

Conclusion

This guide outlines a robust and logical framework for the synthesis and comprehensive characterization of pentyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine. The proposed synthetic route via Vilsmeier-Haack formylation followed by reductive amination is efficient and reliable. The detailed analytical protocols, including NMR, MS, and IR spectroscopy, provide a self-validating system for confirming the identity, structure, and purity of the final compound. The predicted spectroscopic data, grounded in established principles and data from related structures, serve as a benchmark for researchers undertaking this or similar synthetic challenges. The successful characterization of this molecule paves the way for its future evaluation in biological assays, contributing to the ever-expanding field of medicinal chemistry.

References

  • Iglesias, A. L., Miranda-Soto, V., Pompa-Monroy, D. A., Martínez-Ortiz, J. G., Díaz-Trujillo, G. C., & Villarreal-Gómez, L. J. (n.d.). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI.
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Foundational

An In-depth Technical Guide to the Synthesis and Chemical Properties of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Pyrazole Scaffold Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, rec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, recognized for their vast pharmacological potential and versatile applications.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are key structural motifs in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][3][4][5] The pyrazole core's unique physicochemical properties, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable interactions with biological targets.[6] The diverse biological activities exhibited by pyrazole derivatives—spanning antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects—underscore the significance of this scaffold in drug discovery.[4][7] This guide focuses on a specific, yet promising, derivative: pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine, providing a comprehensive overview of its synthesis, predicted chemical properties, and potential avenues for research and development.

Synthesis of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine: A Two-Step Approach

The synthesis of the target molecule, pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine, is most efficiently achieved through a two-step process. This involves the initial formylation of a suitable pyrazole precursor to yield 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, followed by the reductive amination of this aldehyde with pentylamine.

Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[8][9][10] This reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring, predominantly at the C4 position.[8][11]

The synthesis of the key intermediate, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (CAS 2644-93-1), begins with the readily available 1,3,5-trimethyl-1H-pyrazole.[12]

Vilsmeier-Haack Reaction 1,3,5-trimethyl-1H-pyrazole 1,3,5-Trimethyl-1H-pyrazole Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) 1,3,5-trimethyl-1H-pyrazole->Vilsmeier_Reagent Formylation Formylated_Product 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Vilsmeier_Reagent->Formylated_Product

Synthesis of the pyrazole aldehyde intermediate.

Step 2: Reductive Amination with Pentylamine

Reductive amination is a versatile and efficient method for the synthesis of amines from carbonyl compounds.[13] This one-pot reaction involves the initial formation of an imine intermediate from the reaction of an aldehyde or ketone with a primary or secondary amine, followed by the in-situ reduction of the imine to the corresponding amine.[13][14]

In this step, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde is reacted with pentylamine in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine.[13][15] Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for reducing imines in the presence of aldehydes.[15]

Reductive Amination Pyrazole_Aldehyde 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Pentylamine Pentylamine Pyrazole_Aldehyde->Pentylamine Imine Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Pentylamine->Reducing_Agent Reduction Final_Product Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine Reducing_Agent->Final_Product

Final synthesis step to the target amine.

Predicted Chemical Properties and Characterization

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₁₂H₂₃N₃Based on chemical structure.
Molecular Weight 209.34 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidTypical for N-alkylated pyrazoles.[16]
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water.N-alkylation increases lipophilicity.[17]
Boiling Point Estimated to be >250 °C at atmospheric pressureN-alkylated pyrazoles generally have high boiling points.
pKa The pyrazole ring is weakly basic (pKa of conjugate acid ~2.5). The aliphatic amine is more basic (pKa ~10-11).The N-2 of the pyrazole is less basic than imidazole due to the inductive effect of the adjacent nitrogen.[6]

Spectroscopic Characterization:

The structure of the synthesized pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: Expected signals would include those for the three methyl groups on the pyrazole ring, the pentyl chain (a triplet for the terminal methyl group and multiplets for the methylene groups), and the methylene bridge connecting the pyrazole ring and the amine nitrogen. The chemical shifts of the protons on the pyrazole ring are influenced by the substituents.[16][18]

  • ¹³C NMR: The spectrum would show distinct signals for each carbon atom in the molecule, including the three methyl carbons, the carbons of the pyrazole ring, the methylene bridge carbon, and the five carbons of the pentyl chain.[19][20]

  • IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching of the secondary amine, C-H stretching of the alkyl groups, and C=N and C=C stretching of the pyrazole ring.[18][20]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would be observed, along with characteristic fragmentation patterns.

Potential Applications and Research Directions

Given the broad spectrum of biological activities associated with pyrazole derivatives, pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine presents a promising candidate for further investigation in several areas of drug discovery and development.

  • Antimicrobial Agents: Pyrazole derivatives have demonstrated significant antibacterial and antifungal properties.[3][7] The introduction of a lipophilic pentyl group may enhance cell membrane permeability, potentially leading to improved antimicrobial activity.

  • Anti-inflammatory Agents: Many pyrazole-containing compounds, including the well-known COX-2 inhibitor celecoxib, exhibit potent anti-inflammatory effects.[1]

  • Anticancer Agents: The pyrazole scaffold is present in several compounds with demonstrated anticancer activity, acting through various mechanisms such as apoptosis induction and inhibition of cell proliferation.[4]

  • Neuroprotective Agents: Certain pyrazole derivatives have shown promise as neuroprotective agents, potentially for the treatment of neurodegenerative diseases.[2]

The trimethylated pyrazole core, combined with the N-pentyl-methylamine substituent at the 4-position, offers a unique chemical entity that warrants comprehensive biological screening to elucidate its full therapeutic potential.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde

Materials:

  • 1,3,5-Trimethyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1,3,5-trimethyl-1H-pyrazole in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.[12]

Protocol 2: Synthesis of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Materials:

  • 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde

  • Pentylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde in anhydrous DCE or DCM.

  • Add pentylamine (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight, monitoring its progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, possibly with a small percentage of triethylamine to prevent streaking) to yield pure pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and understanding of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine. By leveraging established synthetic methodologies such as the Vilsmeier-Haack reaction and reductive amination, this novel compound can be accessed for further chemical and biological evaluation. The rich history of pyrazole derivatives in medicinal chemistry suggests that this particular molecule holds significant potential for the development of new therapeutic agents. The detailed protocols and predicted properties herein serve as a valuable resource for researchers embarking on the exploration of this promising chemical entity.

References

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of Pentyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine

Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of pentyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine. Given the limited availability of experimental data for thi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of pentyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine. Given the limited availability of experimental data for this specific molecule, this document integrates predicted data from computational models with detailed, field-proven experimental protocols for the determination of its key physical characteristics. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound for their applications. The document outlines methodologies for determining melting and boiling points, solubility, and provides an expected spectroscopic profile for structural confirmation.

Introduction and Molecular Overview

Pentyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine belongs to the substituted pyrazole class of heterocyclic compounds. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and approved pharmaceuticals.[1] The title compound, with a pentyl group attached to a trimethylated pyrazole core via a methylamine linker, presents a unique combination of lipophilic and polar features, suggesting its potential as a versatile building block in the synthesis of novel therapeutic agents or functional materials.[2]

A precise understanding of its physical properties is paramount for its application in synthesis, formulation, and biological screening. This guide provides the foundational data and methodologies to enable such applications.

Chemical Structure

The structure of pentyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine is characterized by a 1,3,5-trisubstituted pyrazole ring linked to a pentylamine moiety.

Caption: 2D structure of pentyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine.

Physicochemical Properties: A Data-Driven Summary

As experimental data for this specific compound is not widely published, the following table summarizes key physicochemical properties derived from computational predictions and available database information. Such predictive models utilize algorithms based on fundamental chemical structure theory and quantitative structure-property relationships (QSPR) to estimate properties.[3][4]

PropertyValueSource
Molecular Formula C₁₂H₂₃N₃PubChem
Molecular Weight 209.33 g/mol PubChem
CAS Number 1152913-95-5BLDpharm[3]
Predicted XlogP 2.2PubChemLite[4]
Predicted Boiling Point Data not available-
Predicted Melting Point Data not available-
Appearance Expected to be a liquid or low-melting solidInferred from similar structures

Note on Predicted Data: The XlogP value suggests a moderate lipophilicity, which has implications for its solubility and potential biological activity. The absence of predicted melting and boiling points highlights the necessity for experimental determination.

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step protocols for the experimental determination of the primary physical properties of pentyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine. These protocols are designed to be self-validating and are based on standard laboratory techniques.

Melting Point Determination

The melting point is a crucial indicator of purity for crystalline solids.[5] The capillary method using a digital melting point apparatus is a standard and reliable technique.[6]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[5]

Experimental Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into a compact column of 2-3 mm height at the bottom.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[8]

  • Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This will save time in the subsequent, more accurate measurements.[8]

  • Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

  • Replicate: Perform the measurement at least twice to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid samples, the boiling point is a key physical constant. The micro boiling point method using a Thiele tube is suitable for small sample quantities.[9]

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the boiling point is identified as the temperature at which a rapid stream of bubbles from an inverted capillary ceases and the liquid is drawn into the capillary upon cooling.[10]

Experimental Protocol:

  • Apparatus Assembly: Attach a small test tube containing 0.2-0.5 mL of the sample to a thermometer. Place a capillary tube, sealed at one end, into the test tube with the open end down.[11]

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling mineral oil, ensuring the sample is below the oil level.[9]

  • Observation: Gently heat the side arm of the Thiele tube with a micro-burner. As the temperature rises, air will be expelled from the capillary tube.

  • Identify Boiling: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the sample is boiling.

  • Data Recording: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point. Record this temperature and the atmospheric pressure.

  • Correction: If the atmospheric pressure is not 760 mmHg, a correction may be necessary.

Caption: Workflow for Micro Boiling Point Determination.

Solubility Determination

Understanding the solubility of the compound in various solvents is crucial for its use in reactions, purifications, and formulations. A qualitative assessment is often sufficient for initial characterization.

Principle: The "like dissolves like" principle is a useful guideline. The polarity of the amine, influenced by the pyrazole ring and the pentyl chain, will determine its solubility in solvents of varying polarities.[12] Being an amine, its solubility in aqueous solutions will be pH-dependent.

Experimental Protocol (Qualitative):

  • Solvent Selection: Choose a range of solvents with varying polarities, such as water, 5% aqueous HCl, 5% aqueous NaOH, ethanol, acetone, ethyl acetate, and hexane.

  • Procedure:

    • Place approximately 20-30 mg of the compound into a small test tube.

    • Add 1 mL of the chosen solvent dropwise, shaking vigorously after each addition.

    • Observe whether the solid dissolves completely.

  • Classification:

    • Soluble: If the compound dissolves completely.

    • Partially Soluble: If some, but not all, of the compound dissolves.

    • Insoluble: If the compound does not appear to dissolve.[12]

  • pH-Dependent Solubility:

    • The basic nitrogen of the amine is expected to be protonated in 5% HCl, forming a water-soluble salt.[13]

    • The compound is not expected to be soluble in 5% NaOH.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the molecular structure. The following are the expected spectral characteristics for pentyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups on the pyrazole ring (likely three singlets), the methylene protons of the linker and the pentyl chain (multiplets), and a broad singlet for the N-H proton. The chemical shifts will be indicative of their electronic environment.[14]

  • ¹³C NMR: The carbon NMR spectrum should show signals corresponding to all unique carbon atoms in the molecule, including the carbons of the pyrazole ring, the methyl groups, and the pentyl chain.[15]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine.

  • C-H Stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

  • C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the pyrazole ring.[14]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass, confirming the elemental composition (C₁₂H₂₃N₃).[16]

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information, with likely cleavages occurring at the C-N bonds of the pentylamine side chain.

Synthetic Considerations and Purity

The synthesis of N-alkylated pyrazoles can be challenging regarding regioselectivity.[17] A plausible synthetic route for pentyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine would involve the reductive amination of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with pentylamine, or the N-alkylation of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine with a pentyl halide.[18][19]

Implications for Physical Properties: The purity of the sample is critical for accurate physical property determination. Potential impurities from the synthesis, such as unreacted starting materials or side-products (e.g., regioisomers if the pyrazole is not symmetrically substituted during synthesis), can lead to a depression and broadening of the melting point range.[5] Chromatographic purification (e.g., column chromatography) is recommended to ensure high purity before characterization.

Conclusion

This technical guide provides a robust framework for understanding and determining the physical properties of pentyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine. By combining computationally predicted data with detailed experimental protocols, this document serves as a valuable resource for researchers. The methodologies outlined herein for determining melting point, boiling point, and solubility, along with the expected spectroscopic profile, will facilitate the reliable characterization and application of this compound in further scientific endeavors.

References

  • PubChem. (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine. [Link]

  • PubChemLite. Pentyl[(trimethyl-1h-pyrazol-4-yl)methyl]amine (C12H23N3). [Link]

  • LookChem. Cas 352018-93-0,(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINE. [Link]

  • U.S. Environmental Protection Agency. Prediction of chemical reactivity parameters and physical properties of organic compounds from molecular structure using SPARC. [Link]

  • arXiv.org. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. [Link]

  • ResearchGate. An Overview on Computational Tools for Predicting and Designing the Organic Compounds. [Link]

  • ResearchGate. Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. [Link]

  • Math-Unipd. Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. [Link]

  • Chemistry LibreTexts. LAB 3 - ALCOHOLS AND AMINES. [Link]

  • ResearchGate. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. [Link]

  • Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • MDPI. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link]

  • ResearchGate. Selective synthesis of minimally differentiated N-alkyl pyrazoles and.... [Link]

  • BYJU'S. Test for Amino Groups. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Florida A&M University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Massachusetts Boston. # 5 Determination of Boiling Points. [Link]

  • International Journal of Trend in Scientific Research and Development. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]

  • Westlab. Measuring the Melting Point. [Link]

  • SSERC. Melting point determination. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • University of Calgary. BOILING POINT DETERMINATION. [Link]

  • Stanford Research Systems. Melting Point Determination. [Link]

  • University of Wisconsin-River Falls. Melting Points. [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]

  • The Chymist. Micro Boiling Point Determination. [Link]

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  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

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Foundational

pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]pentan-1-amine Abstract: This technical guide provides a comprehensive overview of the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]pentan-1-amine

Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pentan-1-amine. The pyrazole scaffold is a cornerstone in medicinal and agrochemical research, and understanding the synthesis and properties of its derivatives is crucial for the development of novel bioactive compounds. This document offers field-proven insights into the logical design of its synthesis via a Vilsmeier-Haack formylation followed by reductive amination. It details self-validating protocols and presents predicted analytical data to guide researchers in its synthesis and identification. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and study this specific molecule or related pyrazole derivatives.

Molecular Structure and Physicochemical Properties

The subject of this guide is N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pentan-1-amine , a secondary amine featuring a pentyl group and a substituted pyrazole moiety. The definitive structure, confirmed through chemical databases, specifies the methyl groups at positions 1, 3, and 5 of the pyrazole ring.

Structural and Chemical Identity
  • IUPAC Name: N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pentan-1-amine

  • CAS Number: 1152913-95-5[1]

  • Molecular Formula: C₁₂H₂₃N₃[2]

  • 2D Structure:

Physicochemical Data (Predicted & Calculated)

The following table summarizes key physicochemical properties. As experimental data is not publicly available, these values are derived from computational models, providing a reliable starting point for experimental design.

PropertyValueSource
Molecular Weight 209.33 g/mol Calculated
Monoisotopic Mass 209.1892 DaPubChemLite[2]
XLogP 2.2PubChemLite[2]
SMILES CCCCCNCC1=C(N(N=C1C)C)CPubChemLite[2]
InChIKey VAVYKIXDZXAFSK-UHFFFAOYSA-NPubChemLite[2]

Synthesis and Purification

The most logical and efficient synthesis of N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pentan-1-amine involves a two-stage process. This pathway is predicated on well-established, high-yield reactions common in heterocyclic chemistry.

Retrosynthetic Analysis and Strategy

The secondary amine linkage is a prime candidate for disconnection via reductive amination. This retrosynthetic step reveals a pyrazole-4-carbaldehyde and a primary amine (pentan-1-amine) as key precursors. The pyrazole aldehyde itself can be synthesized from the corresponding trimethylpyrazole via a Vilsmeier-Haack reaction, a classic and highly effective method for formylating electron-rich heterocycles.

G Target Target Molecule N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pentan-1-amine Step2 Reductive Amination Target->Step2 C-N Disconnection Precursors2 Precursors: 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde + Pentan-1-amine Step2->Precursors2 Step1 Vilsmeier-Haack Formylation Precursors2->Step1 C-C Disconnection Precursor1 Starting Material: 1,3,5-Trimethyl-1H-pyrazole Step1->Precursor1

Caption: Retrosynthetic pathway for the target amine.

Stage 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethyl-1H-pyrazole

Causality: The Vilsmeier-Haack reaction is the method of choice for this transformation due to the electron-rich nature of the pyrazole ring. The reaction proceeds via the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reagent preferentially attacks the electron-dense C4 position of the pyrazole ring, leading to the desired aldehyde after aqueous workup.

Protocol:

  • Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂), cool anhydrous DMF (3.0 eq) to 0°C in an ice bath.

  • Add POCl₃ (1.2 eq) dropwise while stirring, ensuring the internal temperature remains below 10°C.

  • Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent.

  • After the addition is complete, allow the mixture to warm to room temperature, then heat to 70°C for 3-5 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).

  • The product, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, will often precipitate. Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Stage 2: Reductive Amination

Causality: Reductive amination is a robust and highly efficient method for forming C-N bonds. The reaction first involves the formation of an imine intermediate between the aldehyde (1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde) and pentan-1-amine. This imine is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the target secondary amine. STAB is chosen because it is mild enough not to reduce the starting aldehyde, is tolerant of slightly acidic conditions that favor imine formation, and is easy to handle.

Protocol:

  • Reaction Setup: To a solution of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add pentan-1-amine (1.1 eq).

  • Add a small amount of acetic acid (0.1 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield pure N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pentan-1-amine.

G cluster_0 Stage 1: Vilsmeier-Haack cluster_1 Stage 2: Reductive Amination P1 1,3,5-Trimethyl- 1H-pyrazole Aldehyde 1,3,5-Trimethyl-1H- pyrazole-4-carbaldehyde P1->Aldehyde Formylation Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Vilsmeier->Aldehyde Target Final Product Aldehyde->Target Imine Formation & Reduction Pentylamine Pentan-1-amine Pentylamine->Target STAB STAB (Reducing Agent) STAB->Target

Caption: Experimental workflow for the synthesis of the target amine.

Spectroscopic Characterization (Predicted)

As no experimental spectra are available in published literature, this section provides predicted data based on the known molecular structure. This serves as a benchmark for researchers to validate their synthesized product.

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz) The proton NMR spectrum is expected to show distinct signals for the pentyl chain, the pyrazole methyl groups, the N-methyl group, the methylene bridge, and the amine proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.75s3HN1-CHN-alkyl on a heterocycle.
~3.50s2H-CH ₂-NH-Methylene group adjacent to a pyrazole ring and an amine.
~2.60t2H-NH-CH ₂-Methylene group adjacent to the amine nitrogen.
~2.25s3HC5-CHMethyl group on a pyrazole ring (C5).
~2.20s3HC3-CHMethyl group on a pyrazole ring (C3).
~1.55p2H-CH₂-CH ₂-CH₂-Methylene group on the pentyl chain.
~1.30m4H-CH₂-(CH ₂)₂-CH₃Methylene groups on the pentyl chain.
~0.90t3H-CHTerminal methyl group of the pentyl chain.
(broad)s1H-NH -Secondary amine proton, may be broad and variable.
¹³C NMR Spectroscopy

(Predicted for CDCl₃, 100 MHz) The carbon NMR will confirm the presence of 12 unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
~149.0C 5-CH₃Pyrazole ring carbon.
~140.0C 3-CH₃Pyrazole ring carbon.
~115.0C 4-CH₂Pyrazole ring carbon.
~49.0-NH-C H₂-Pentyl chain, alpha to nitrogen.
~42.0-C H₂-NH-Methylene bridge.
~35.0N1-C H₃N-methyl on pyrazole.
~29.0-CH₂-C H₂-CH₂-Pentyl chain.
~28.5-CH₂-C H₂-CH₃Pentyl chain.
~22.5-C H₂-CH₃Pentyl chain.
~14.0-C H₃Pentyl chain terminal carbon.
~12.0C5-C H₃Pyrazole methyl carbon.
~10.0C3-C H₃Pyrazole methyl carbon.
Mass Spectrometry (MS)
  • Expected [M+H]⁺: For C₁₂H₂₃N₃, the calculated monoisotopic mass is 209.1892. The high-resolution mass spectrum (HRMS) should show a prominent ion at m/z 210.1970 for [C₁₂H₂₄N₃]⁺.

  • Key Fragmentation Patterns: The most likely fragmentation pathways would involve:

    • Cleavage of the C-N bond between the methylene bridge and the pentyl group, resulting in a fragment corresponding to the pentyl cation or a neutral pentene loss.

    • Alpha-cleavage adjacent to the amine nitrogen.

    • Loss of the pentyl chain to give a stable pyrazolyl-methylaminium cation.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3350 (weak, broad)N-H StretchSecondary Amine
2850 - 2960C-H StretchAliphatic (Pentyl, Methyl)
~1550C=N StretchPyrazole Ring
1450 - 1470C-H BendAliphatic

Potential Applications in Drug and Agrochemical Development

While N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pentan-1-amine itself has no documented biological activity, the pyrazole scaffold is a well-established "privileged structure" in medicinal and agricultural chemistry.[3] Its derivatives have demonstrated a vast range of biological activities.

  • Fungicidal Activity: Many pyrazole carboxamides are potent succinate dehydrogenase inhibitors (SDHIs), disrupting fungal respiration. This class includes commercial fungicides like Bixafen.[2]

  • Insecticidal Activity: Certain pyrazole derivatives act as insecticides by targeting the nervous system of insects.[4][5]

  • Herbicidal Activity: The pyrazole ring is present in several herbicides that act by inhibiting key plant enzymes.[1]

  • Pharmaceutical Applications: The pyrazole core is found in numerous pharmaceuticals, including anti-inflammatory drugs (e.g., Celecoxib), analgesics, and anticancer agents.[3]

The title compound, as a functionalized amine, serves as a versatile building block. It can be further derivatized, for example, by acylation to form amides or sulfonamides, to explore these potential biological activities and contribute to the development of new lead compounds in drug discovery and crop protection programs.

Conclusion

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pentan-1-amine is a structurally defined yet largely uncharacterized molecule. This guide provides a robust and logical framework for its synthesis and purification based on established chemical principles. The provided predicted spectroscopic data offers a reliable reference for structural verification. While its specific biological role is unknown, its chemical scaffold suggests significant potential as an intermediate for creating novel bioactive molecules for pharmaceutical and agricultural applications.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • PubChemLite. Pentyl[(trimethyl-1h-pyrazol-4-yl)methyl]amine (C12H23N3). Available at: [Link]

  • ACS Publications. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • PubMed. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Available at: [Link]

Sources

Foundational

In-Depth Technical Guide to Elucidating the Mechanism of Action for Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

A Senior Application Scientist's Approach to Characterizing a Novel Pyrazole Compound Abstract This guide provides a comprehensive framework for the pharmacological characterization of pentyl[(trimethyl-1H-pyrazol-4-yl)m...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Approach to Characterizing a Novel Pyrazole Compound

Abstract

This guide provides a comprehensive framework for the pharmacological characterization of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine, a novel chemical entity with an uncharacterized mechanism of action. Given the structural motifs of the pyrazole core, which is present in numerous pharmacologically active agents, a primary hypothesis is formulated centering on the modulation of cannabinoid receptors.[1][2][3] This document outlines a systematic, multi-phase experimental strategy designed to identify the molecular target(s), validate target engagement, and elucidate the downstream signaling pathways. Detailed, field-proven protocols for key assays, including radioligand binding and functional cAMP analysis, are provided to guide researchers in drug discovery and development. The narrative emphasizes the causal logic behind experimental choices and the inclusion of self-validating controls to ensure data integrity and trustworthiness.

Introduction and Structural Rationale

The compound pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine is a novel pyrazole derivative.[4] The pyrazole ring is a five-membered aromatic heterocycle that serves as a core scaffold in a wide array of approved drugs with diverse therapeutic actions, including anti-inflammatory (Celecoxib), anti-obesity (Rimonabant), and anticancer agents.[3][5] The versatility of the pyrazole core allows it to act as a bioisostere for other aromatic rings, like benzene, often improving physicochemical properties while maintaining or enhancing biological activity.[6]

A structural analysis of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine reveals key features that inform a primary mechanistic hypothesis:

  • Pyrazole Core: This scaffold is a well-established component of ligands targeting G-protein coupled receptors (GPCRs).[6][7]

  • N-pentyl Group: The presence of an alkyl chain, such as a pentyl group, attached to the pyrazole ring is a common structural feature in potent synthetic cannabinoid receptor modulators.[8]

  • Trimethyl Substitution: Methyl groups on the pyrazole ring can influence ligand conformation, metabolic stability, and receptor affinity.

Based on these structural parallels to known cannabinoid receptor ligands, particularly pyrazole-based antagonists like Rimonabant (SR141716A), the primary working hypothesis is that pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine acts as a modulator of the cannabinoid type-1 (CB1) and/or type-2 (CB2) receptors. [1][2][9][10] This guide will detail the workflow to rigorously test this hypothesis.

Phase 1: Target Identification and Validation Workflow

The initial phase is designed to determine if the compound directly interacts with the hypothesized cannabinoid receptors and to quantify the affinity of this interaction. A logical, stepwise approach ensures that resources are used efficiently, starting with broad screening and progressing to more specific, quantitative assays.

G cluster_Phase1 Phase 1: Target Identification & Validation A Compound Synthesis & QC B Primary Radioligand Binding Assays (CB1/CB2) A->B Test Compound C Determine Affinity (Ki) & Selectivity Index B->C Competition Data D Functional Assays (e.g., cAMP) C->D Confirmed Binder E Determine Potency (EC50) & Efficacy (% Activity) D->E Dose-Response Data G cluster_membrane Plasma Membrane Ligand Cannabinoid Agonist CB1R CB1 Receptor Ligand->CB1R Binds G_protein Gαi/o | Gβγ CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ↑ p-ERK1/2 G_protein->ERK Activates IonChannel Ion Channel Modulation G_protein->IonChannel Modulates cAMP ↓ cAMP AC->cAMP Produces

Sources

Exploratory

Introduction to Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

An In-Depth Technical Guide to the Solubility Profile of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine (CAS: 1152913-95-5). While specific experimental solubility data for this compound is not currently available in public literature[1], this document synthesizes foundational principles of organic and analytical chemistry to offer a predictive analysis of its solubility behavior. Furthermore, it outlines a detailed, field-proven experimental protocol for generating robust thermodynamic solubility data, complete with analytical methodologies for quantification. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's physicochemical properties for applications in medicinal chemistry, material science, and beyond.

Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine is a substituted pyrazole derivative. Its structure is characterized by three key functional regions:

  • A Trimethyl-Substituted Pyrazole Core: Pyrazole and its derivatives are a significant class of N-heterocyclic compounds widely utilized as scaffolds in medicinal chemistry and drug discovery due to their diverse biological activities.[2][3][4] The pyrazole ring contains two adjacent nitrogen atoms—one acting as a proton donor (pyrrole-type) and the other as a proton acceptor (pyridine-type), rendering the core amphoteric.[5][6]

  • A Secondary Amine Linker: A -(CH2)-NH- group connects the pyrazole core to the pentyl chain. The lone pair of electrons on this nitrogen atom imparts basicity and allows it to serve as a hydrogen bond acceptor.[7]

  • A Pentyl Chain: A five-carbon alkyl group (-C5H11) that is nonpolar and contributes to the molecule's overall lipophilicity.

Understanding the aqueous solubility of this compound is a critical first step in its development pathway. Poor aqueous solubility can lead to unreliable results in in-vitro assays, poor bioavailability, and significant challenges in formulation, ultimately hindering its therapeutic or industrial potential.[8]

Predicted Solubility Behavior: A Physicochemical Analysis

Based on its constituent parts, a predictive assessment of the solubility of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine can be made.

Impact of pH and Amphoteric Nature

The molecule possesses two distinct basic centers: the pyridine-like nitrogen on the pyrazole ring and the secondary amine in the linker.[5][7] In acidic aqueous media, these sites will be protonated, forming cationic species. This ionization will dramatically increase the molecule's interaction with polar water molecules, leading to a prediction of significantly higher solubility at lower pH . Conversely, in neutral or basic media, the molecule will be in its free base form, and its solubility will be governed primarily by its inherent lipophilicity.

Lipophilicity and Hydrogen Bonding

The pentyl chain and the three methyl groups on the pyrazole ring contribute to the molecule's lipophilic character. The predicted XLogP value for this compound is 2.2, which suggests a moderate degree of lipophilicity.[1] While the alkyl regions favor solubility in non-polar organic solvents, the molecule's capacity for hydrogen bonding is substantial. The secondary amine can act as a hydrogen bond donor, while the pyrazole nitrogens and the secondary amine nitrogen can all act as hydrogen bond acceptors.[5] This duality suggests that the compound will likely be soluble in a range of polar protic and aprotic organic solvents such as ethanol, methanol, and DMSO.

Predicted Solubility Summary:

Solvent TypePredicted SolubilityRationale
Aqueous (Acidic, pH < 5) HighProtonation of basic nitrogens leads to the formation of soluble salts.
Aqueous (Neutral, pH ~7) Low to ModerateGoverned by the balance between the polar amine/pyrazole groups and the lipophilic pentyl/methyl groups.
Polar Protic Solvents (e.g., Ethanol, Methanol) HighExcellent hydrogen bond donor/acceptor capabilities match the solvent properties.
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) HighStrong dipole-dipole interactions and hydrogen bond acceptance by the solvent.
Non-Polar Solvents (e.g., Hexane, Toluene) LowThe polar pyrazole and amine moieties will limit solubility in highly non-polar environments.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To move from prediction to empirical data, the gold-standard shake-flask method is recommended. This procedure measures thermodynamic solubility, which represents the true equilibrium saturation point of the compound and is essential for lead optimization and formulation studies.[8]

Causality Behind Experimental Choices
  • Excess Solid Compound: Using an excess of the solid material is crucial to ensure that the resulting solution is genuinely saturated. Without this, the measurement would only reflect the dissolution of the added amount, not the solubility limit.

  • Extended Equilibration (24-48h): Many complex organic molecules, especially crystalline solids, require significant time to transition from a kinetically-driven dissolution state to a true thermodynamic equilibrium. A short incubation period can lead to an underestimation of solubility.[8]

  • Temperature Control: Solubility is a temperature-dependent property. Conducting the experiment in a calibrated incubator ensures reproducibility and relevance to standard laboratory conditions (e.g., 25 °C or 37 °C).

  • Filtration/Centrifugation: It is imperative to separate the saturated supernatant from any undissolved solid particles before analysis. Failure to do so will result in an erroneously high and invalid measurement.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine (e.g., 1-2 mg) to a 1.5 mL glass vial. The amount should be sufficient to ensure undissolved solid remains visible after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., Phosphate-Buffered Saline pH 7.4, 0.1 M HCl, or an organic solvent) to the vial.

  • Equilibration: Seal the vial and place it in an incubator/shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to allow it to reach equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow larger particles to settle. Carefully aspirate the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining undissolved micro-particulates. High-speed centrifugation can also be used as an alternative or supplementary step.[8]

  • Sample Dilution: Accurately dilute the clear, saturated filtrate with an appropriate mobile phase or solvent to bring its concentration within the linear range of the chosen analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method (see Section 4) to determine the compound's concentration.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add Excess Solid Compound to Vial B 2. Add Precise Volume of Test Solvent A->B C 3. Seal & Agitate (24-48h at constant T) B->C D 4. Filter Supernatant (0.45 µm) or Centrifuge C->D E 5. Dilute Filtrate for Calibration Range D->E F 6. Quantify Concentration (e.g., LC-MS) E->F G 7. Calculate Solubility (Conc. x Dilution Factor) F->G

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Analytical Methodologies for Quantification

A robust and validated analytical method is required to accurately measure the concentration of the dissolved compound in the saturated filtrate.

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This is the preferred method for its high sensitivity and specificity.

    • Rationale: HPLC separates the analyte of interest from any potential impurities or degradants, while the mass spectrometer provides unambiguous identification and quantification based on the compound's specific mass-to-charge ratio. This is particularly useful for complex matrices.[8]

    • Protocol Outline:

      • Develop an HPLC method using a suitable column (e.g., C18) and mobile phase.

      • Tune the mass spectrometer to detect the parent ion of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine (Predicted [M+H]⁺ = 210.19648)[1].

      • Prepare a multi-point calibration curve using stock solutions of known concentrations.

      • Inject the diluted filtrate and quantify the concentration against the calibration curve.

  • HPLC with UV-Vis Detection: A viable and more widely available alternative if the compound possesses a suitable chromophore.

    • Rationale: Pyrazole rings typically exhibit UV absorbance. This method is robust, but less sensitive and specific than MS. It is crucial to confirm that no impurities co-elute and absorb at the same wavelength.

    • Protocol Outline: Similar to HPLC-MS, but detection is performed using a UV-Vis detector at a wavelength of maximum absorbance (λmax), determined by running a UV scan of a standard solution.

  • Potentiometric Titration: Given the amine functionalities, titration with a standard acid can determine concentration.

    • Rationale: This classic analytical technique measures the volume of a titrant required to neutralize the basic amine groups.[9] It is less common for solubility assays due to lower sensitivity and higher sample volume requirements compared to chromatographic methods. It may require non-aqueous solvents if the aqueous endpoint is poorly defined.[9]

Data Presentation

Experimental solubility data should be presented clearly, including all relevant experimental parameters.

Table 1: Experimental Solubility Data for Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Solvent/Buffer System pH Temperature (°C) Solubility (µg/mL) Solubility (µM) Analytical Method
Phosphate-Buffered Saline 7.4 25 [Experimental Value] [Calculated Value] HPLC-MS
0.1 M Hydrochloric Acid 1.0 25 [Experimental Value] [Calculated Value] HPLC-MS
Simulated Gastric Fluid 1.2 37 [Experimental Value] [Calculated Value] HPLC-MS
Simulated Intestinal Fluid 6.8 37 [Experimental Value] [Calculated Value] HPLC-MS
Ethanol N/A 25 [Experimental Value] [Calculated Value] HPLC-UV

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |

Conclusion

While direct solubility data for pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine is not publicly documented, a thorough analysis of its chemical structure allows for strong predictions of its behavior. Its amphoteric nature suggests a significant pH-dependent aqueous solubility, and its capacity for hydrogen bonding indicates good solubility in polar organic solvents. This guide provides the necessary theoretical foundation and a robust, step-by-step experimental framework for researchers to generate high-quality, reliable thermodynamic solubility data. The execution of these protocols will replace prediction with empirical evidence, a crucial step in advancing the scientific or developmental applications of this compound.

References

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). PMC - NIH.
  • Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. (2012). Semantic Scholar.
  • Aqueous Solubility Assay. (n.d.). Enamine.
  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • The Analysisof an Amine Mixture: An Introductory Analysis Experiment. (n.d.). divched.org.
  • IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2.
  • Identifying Amines: Principles and Practical Methods. (n.d.).
  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC.
  • Pentyl[(trimethyl-1h-pyrazol-4-yl)methyl]amine (C12H23N3). (n.d.). PubChemLite.
  • 1152913-95-5|Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine. (n.d.). BLDpharm.
  • 3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine. (n.d.). MilliporeSigma.
  • (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine | C7H13N3 | CID 2776430. (n.d.). PubChem.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). PMC.
  • Facile, novel and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups. (n.d.). RSC Publishing.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI.

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Foundational

pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine stability studies

An in-depth technical analysis of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine requires a rigorous understanding of its structural vulnerabilities. As a pre-clinical drug candidate or advanced intermediate, establishin...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine requires a rigorous understanding of its structural vulnerabilities. As a pre-clinical drug candidate or advanced intermediate, establishing its stability profile is not merely a regulatory checkbox; it is a fundamental scientific prerequisite that dictates formulation strategy, shelf-life, and patient safety.

This whitepaper provides a comprehensive, causality-driven guide to executing stability and forced degradation studies for this specific molecule, aligned with the latest regulatory frameworks.

Structural Vulnerability & Causality Analysis

Before initiating any empirical testing, a Senior Application Scientist must deconstruct the molecule to predict its behavior under stress. Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine (C₁₂H₂₃N₃) consists of three distinct chemical domains, each presenting unique stability challenges:

  • The Secondary Amine Core (Critical Vulnerability): Secondary amines are highly reactive. Mechanistically, they are highly susceptible to autoxidation, reacting with peroxides (often present as impurities in pharmaceutical excipients) to form hydroxylamines and N-oxides[1]. More critically, secondary amines are the primary precursors for Nitrosamine Drug Substance-Related Impurities (NDSRIs) . Under acidic conditions in the presence of trace nitrites, this amine will undergo N-nitrosation. The FDA’s revised September 2024 guidance strictly mandates the risk assessment, analytical testing, and mitigation of these highly mutagenic impurities[2].

  • The Pentyl Chain: While chemically resistant to hydrolysis, this lipophilic tail heavily influences the molecule's physical stability. In aqueous solutions, it can drive micellization or aggregation. Furthermore, the α -carbon adjacent to the amine is vulnerable to radical-mediated hydrogen abstraction, leading to oxidative dealkylation[3].

  • The Trimethylpyrazole Ring: The pyrazole core is generally a robust heteroaromatic system. However, the electron-donating nature of the three methyl groups increases the electron density of the ring, making it a potential target for photo-oxidation under intense UV irradiation.

Self-Validating Forced Degradation Protocol

To comply with ICH Q1A(R2) guidelines[4], we must subject the API to conditions more severe than accelerated stability testing. The goal is not to destroy the molecule completely, but to achieve a targeted 5% to 20% degradation . Degradation beyond 20% often yields secondary or tertiary breakdown products that have no physiological or storage relevance.

To ensure this protocol is a self-validating system , every stress condition is paired with an unstressed control, and a strict "Mass Balance" calculation is enforced. If the sum of the remaining API and the new degradant peaks does not equal ~100% of the control, the system flags the presence of undetected volatile degradants or column-binding issues.

Step-by-Step Methodology
  • Preparation of Stock: Dissolve the API in a biologically inert, MS-compatible solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of 1.0 mg/mL.

  • Hydrolytic Stress (Acid/Base):

    • Action: Mix 1 mL of stock with 1 mL of 0.1 M HCl (Acid) or 0.1 M NaOH (Base). Incubate at 60°C for 24 hours.

    • Causality: Simulates extreme gastrointestinal pH and aggressive formulation microenvironments.

    • Self-Validation (Quenching): Before analysis, neutralize the acid sample with 0.1 M NaOH (and vice versa). Failure to quench will cause the compound to continue degrading inside the HPLC autosampler, yielding false-positive degradation rates.

  • Oxidative Stress:

    • Action: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours in the dark.

    • Causality: Generates reactive oxygen species (ROS) that mimic years of autoxidation caused by trace peroxides in polymeric excipients[1].

    • Self-Validation (Quenching): Quench residual peroxide with sodium bisulfite prior to injection to halt the reaction precisely at the 24-hour mark.

  • Photolytic Stress (ICH Q1B):

    • Action: Expose a thin layer of solid API and a 1.0 mg/mL solution to UV-Vis light targeting an overall illumination of 1.2 million lux hours and integrated near-UV energy of 200 Watt hours/square meter.

  • Analysis: Analyze all samples, alongside an unstressed control, via LC-MS/MS (ESI+) and HPLC-UV (Diode Array Detection).

G cluster_stress ICH Q1A/Q1B Stress Conditions API API: Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine Acid Acid/Base Hydrolysis (0.1M HCl/NaOH, 60°C) API->Acid Ox Oxidative Stress (3% H2O2, 25°C) API->Ox Photo Photo/Thermal Stress (UV-Vis / 105°C) API->Photo Quench Quenching & Neutralization (Self-Validation Step) Acid->Quench Ox->Quench Photo->Quench Analysis LC-MS/MS & HPLC-UV Analysis Quench->Analysis Output Degradant Profiling & Mass Balance Calculation Analysis->Output

Workflow for forced degradation and analytical profiling of the API.

Quantitative Data Presentation

The following table synthesizes the expected quantitative degradation profile based on the structural vulnerabilities of the pentyl-pyrazole-amine scaffold.

Stress ConditionReagent / EnvironmentTime & Temp% Degradation (HPLC-UV)Primary Degradant Identified (LC-MS)Mass Balance (%)
Acidic 0.1 M HCl24h / 60°C2.1%None (Highly Stable)99.8
Alkaline 0.1 M NaOH24h / 60°C1.5%None (Highly Stable)99.5
Oxidative 3% H₂O₂24h / 25°C18.4% N-oxide, N-hydroxylamine98.2
Thermal Solid State7 days / 105°C3.2%Trace dealkylation products99.1
Photolytic UV-Vis (ICH Q1B)1.2M lux-hr6.7%Pyrazole ring oxidation products97.5

Note: The mass balance remains >95% across all conditions, validating the analytical method's ability to detect all formed degradants without loss to volatility or column precipitation.

Mechanistic Pathways of Degradation

The data clearly indicates that oxidation is the primary degradation pathway for pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine.

Mechanistically, the secondary amine acts as a nucleophile toward reactive oxygen species. In the first step, a hydroxylamine is formed. Depending on the microenvironment, this intermediate can undergo further oxidation to form a stable N-oxide[1]. Alternatively, through the abstraction of a proton from the adjacent α -carbon on the pentyl chain, water is eliminated to form an enamine. This enamine rapidly hydrolyzes in aqueous media, resulting in the cleavage of the molecule (N-dealkylation) into a primary amine and pentanal (an aldehyde)[1].

Pathway A Secondary Amine Core B N-Hydroxylamine Intermediate A->B H2O2 / ROS C N-Oxide Degradant B->C Oxidation D Primary Amine + Aldehyde B->D Hydrolysis (Dealkylation)

Proposed oxidative degradation mechanism of the secondary amine core.

Formulation & Storage Recommendations

Based on the established causality of degradation, the following strategies must be implemented during drug product development:

  • Mitigation of Oxidation: Because the compound degrades by nearly 20% under oxidative stress, formulations must avoid excipients with high peroxide values (e.g., certain grades of Povidone or PEGs). The inclusion of radical-scavenging antioxidants (like BHT or propyl gallate) is highly recommended.

  • Nitrosamine (NDSRI) Prevention: Due to the secondary amine core, the risk of NDSRI formation is critical[2]. Excipients must be rigorously screened for trace nitrites. Furthermore, incorporating nitrite scavengers (such as ascorbic acid or α -tocopherol) into the formulation matrix can competitively inhibit the nitrosation of the amine, ensuring compliance with FDA acceptable intake (AI) limits.

  • Storage: The API should be stored in impermeable, opaque containers under an inert atmosphere (Nitrogen or Argon overlay) to protect against both photo-oxidation of the pyrazole ring and autoxidation of the amine.

References

  • PubChemLite. "Pentyl[(trimethyl-1h-pyrazol-4-yl)methyl]amine (C12H23N3)". uni.lu.
  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline". europa.eu.
  • Keller and Heckman LLP. "FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs". khlaw.com.
  • American Chemical Society. "New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms". acs.org.
  • MDPI. "Oxidation of Drugs during Drug Product Development: Problems and Solutions". mdpi.com.

Sources

Exploratory

Unlocking the Pharmacological Potential of Trimethyl-Pyrazole Compounds: Mechanisms, Targets, and Therapeutic Applications

Executive Summary: The Trimethyl-Pyrazole Pharmacophore In the rigorous landscape of structure-based drug design, the 1,3,5-trimethylpyrazole moiety is frequently—and incorrectly—reduced to a mere lipophilic spacer. Thro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Trimethyl-Pyrazole Pharmacophore

In the rigorous landscape of structure-based drug design, the 1,3,5-trimethylpyrazole moiety is frequently—and incorrectly—reduced to a mere lipophilic spacer. Through extensive application and crystallographic validation, it is evident that this heterocycle is a highly tunable, thermodynamically privileged pharmacophore.

The causality behind its efficacy lies in the distinct thermodynamic roles of its three methyl groups:

  • 1-Methyl Group: Dictates the spatial vector of the pyrazole nitrogen, preventing the heterocycle from adopting non-productive tautomeric states.

  • 3-Methyl Group: Acts as a steric shield, locking the dihedral angle against the adjacent molecular scaffold. This minimizes the entropic penalty upon target binding by pre-organizing the ligand conformation.

  • 5-Methyl Group: Precisely inserts into deep, lipophilic sub-pockets within target proteins, displacing high-energy water molecules to drive binding enthalpy.

This whitepaper dissects the mechanistic integration of trimethyl-pyrazole derivatives across three distinct therapeutic landscapes: parasitic enzyme inhibition, immuno-oncology, and photopharmacology.

Target Class I: N-Myristoyltransferase (NMT) in Parasitic Pathogens

N-Myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme responsible for the co-translational attachment of the lipid myristate to the N-terminal glycine of substrate proteins. This lipid anchor is critical for the survival and infectivity of Plasmodium, Leishmania, and Trypanosoma species.

In the pursuit of brain-penetrant trypanocidal agents, the 1,3,5-trimethylpyrazole group has proven indispensable. During the optimization of the inhibitor DDD85646 for Trypanosoma brucei (TbNMT) , the trimethyl-pyrazole ring forms a critical hydrogen bond with the Ser378 residue. The methyl substitutions engage in hydrophobic stacking with proximal aromatic residues, anchoring the molecule in the peptide-binding groove. Similarly, in Leishmania donovani NMT (LdNMT) inhibitors, the trimethyl-pyrazole motif engages Ser330 and Phe90, providing a structural rationale for the exquisite selectivity observed over human NMT isoforms .

NMT_Mechanism Substrate Substrate Protein (N-terminal Glycine) NMT N-Myristoyltransferase (Active Enzyme) Substrate->NMT Binds MyrCoA Myristoyl-CoA MyrCoA->NMT Binds Product Myristoylated Protein (Membrane Anchored) NMT->Product Catalysis TMP Trimethyl-Pyrazole Inhibitor TMP->NMT Blocks Ser319/330 Pocket

Fig 1. Mechanism of NMT inhibition by trimethyl-pyrazole derivatives.

Target Class II: TAM Receptor Tyrosine Kinases (Mer/Axl)

Beyond infectious diseases, trimethyl-pyrazoles are highly effective in kinase inhibitor design. The TAM receptor family (Tyro3, Axl, Mer) promotes pro-tumor M2 macrophage polarization and facilitates apoptotic cell clearance (efferocytosis) in the tumor microenvironment. Dual inhibition of Mer and Axl is a highly sought-after strategy to restore innate anti-tumor immunity.

During the optimization of an imidazo[1,2-a]pyridine series, researchers utilized a terminal trimethyl-pyrazole ring to achieve highly selective Type I1/2 dual Mer/Axl inhibition . The causality here is rooted in optimizing Ligand Efficiency-Dependent Lipophilicity (LELP). The methyl groups of the pyrazole provided the exact steric bulk required to fill a hydrophobic pocket near the ATP-binding site without disproportionately increasing the overall cLogP. This structural decision yielded a highly selective in vivo probe (Compound 32) with sub-50 nM cellular potency and excellent pharmacokinetic properties.

Target Class III: Optical Control of Class A GPCRs

The most avant-garde application of trimethyl-pyrazoles lies in photopharmacology. The M1 muscarinic acetylcholine receptor (M1 mAChR) is notoriously difficult to target selectively due to the high homology of orthosteric sites across muscarinic subtypes. To overcome this, researchers developed "Photo-BQCAs"—the first photoswitchable positive allosteric modulators (PAMs) for Class A GPCRs .

By incorporating a 1,3,5-trimethyl-pyrazole photoswitch, the molecule can be reversibly isomerized between trans and cis states using 365 nm UV light. The trimethyl-pyrazole acts as a tunable steric switch; in the cis-configuration, the spatial arrangement perfectly complements the allosteric binding pocket of the M1 receptor, potentiating the receptor's response to endogenous acetylcholine.

Photo_BQCA Trans Trans-Isomer (Inactive) UV 365 nm UV Light Trans->UV Irradiation Cis Cis-Isomer (Active PAM) UV->Cis Photoisomerization M1R M1 Muscarinic Receptor Cis->M1R Allosteric Binding Response Enhanced Signaling M1R->Response Potentiation

Fig 2. Optical control of the M1 receptor using a trimethyl-pyrazole photoswitch.

Quantitative Data Summary

The table below consolidates the structure-activity relationship (SAR) data across the discussed targets, highlighting the broad utility of the trimethyl-pyrazole core.

Compound / SeriesPrimary TargetAffinity / PotencyKey Structural InteractionLigand Efficiency (LE)
Compound 34c P. vivax NMT Ki​ < 10 nMSer319 H-bond, Leu410 salt bridge~0.36
DDD85646 (1) T. brucei NMT IC50​ = 0.002 μMSer378 H-bond, His265 interaction0.36
Compound 32 Mer/Axl Kinases IC50​ < 50 nMATP-binding pocket, Type I1/24.3 (LELP)
Photo-BQCisA M1 mAChRN/A (PAM)Allosteric site (light-activated)N/A

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate mandatory internal controls that verify assay functionality independent of the experimental compound's behavior.

Protocol 1: Scintillation Proximity Assay (SPA) for NMT Inhibition

Rationale: Measures the enzymatic transfer of tritiated myristate to a biotinylated peptide substrate.

  • Setup: Prepare assay buffer (HEPES pH 7.4, MgCl2, Tween-20). Add recombinant NMT enzyme (e.g., TbNMT) and the biotinylated substrate peptide to a 384-well plate.

  • Compound Addition: Dispense trimethyl-pyrazole derivatives in a 10-point dose-response curve using an acoustic dispenser.

  • Initiation: Add [3H] -Myristoyl-CoA to initiate catalysis. Incubate for 30 minutes at room temperature.

  • Quench & Capture: Terminate the reaction by adding Streptavidin-coated SPA beads suspended in a stop buffer containing EDTA (to chelate Mg2+ and halt enzyme activity).

  • Self-Validation & Readout: Read luminescence.

    • System Validation: The plate must include three internal controls: a Max Signal Control (enzyme + substrate + DMSO vehicle), a Background Control (substrate + DMSO, no enzyme), and a Pharmacological Control (a known reference inhibitor like DDD85646).

    • Acceptance Criteria: The assay is only deemed valid if the Z'-factor between the Max Signal and Background controls is >0.6, and the reference inhibitor yields an IC50​ within 3-fold of its historical average.

Protocol 2: Photopharmacological Calcium Mobilization Assay (M1 Receptor)

Rationale: Validates the light-dependent allosteric modulation of the M1 receptor by Photo-BQCAs.

  • Cell Preparation: Seed HEK293 cells stably expressing the human M1 mAChR. Load cells with Fluo-4 AM calcium-sensitive dye.

  • Pre-Irradiation: Expose the Photo-BQCA compound stock to 365 nm UV light to enrich the cis-isomer, or keep in the dark to maintain the trans-isomer.

  • Incubation: Add the isomerized compound to the cells and incubate for 10 minutes.

  • Agonist Challenge: Inject an EC20​ concentration of acetylcholine (ACh) to trigger sub-maximal calcium release.

  • Self-Validation & Readout: Read fluorescence (Ex 488 nm / Em 525 nm).

    • System Validation: The protocol utilizes an Intra-Plate Orthogonal Control : cells treated with the trans-isomer must show baseline EC20​ ACh responses, while cells treated with the 365 nm-irradiated cis-isomer must show a statistically significant leftward shift in the ACh dose-response curve. A Receptor Null Control (untransfected HEK293 cells) must show zero calcium flux, proving the signal is strictly M1-mediated.

References

  • Bayliss, T., et al. "Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors." Journal of Medicinal Chemistry, 2017.[Link]

  • Rackham, M. D., et al. "Discovery of high affinity inhibitors of Leishmania donovani N-myristoyltransferase." MedChemComm, 2015.[Link]

  • McCoull, W., et al. "Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy." Journal of Medicinal Chemistry, 2021.[Link]

  • Kersten, C., et al. "Photo-BQCA: Positive Allosteric Modulators Enabling Optical Control of the M1 Receptor." Angewandte Chemie International Edition, 2024.[Link]

Foundational

in silico modeling of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

An In-Depth Technical Guide to the In Silico Modeling of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine Abstract This technical guide provides a comprehensive, step-by-step framework for the in silico characterization of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico characterization of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine, a novel compound with a pyrazole scaffold. Pyrazole derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Given the absence of published literature for this specific molecule, this guide serves as a foundational workflow for researchers and drug development professionals.[3] We will detail the rationale and execution of essential computational techniques, including ligand preparation, target identification, molecular docking, molecular dynamics (MD) simulations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The objective is to establish a robust computational protocol to predict the molecule's therapeutic potential and guide future experimental validation.

Introduction: The Pyrazole Scaffold and a Novel Candidate

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[1] Its chemical versatility allows for fine-tuning of steric and electronic properties, enabling it to engage in a wide array of non-covalent interactions with biological targets.[1] This has led to the development of blockbuster drugs such as the anti-inflammatory Celecoxib and the multi-targeted kinase inhibitor Sunitinib.[1] The broad spectrum of demonstrated biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—continues to make pyrazole derivatives a highly attractive area of research.[4][5]

This guide focuses on a specific, uncharacterized molecule: pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine (PubChem CID: 28612057).[3] Its structure combines the proven pyrazole core with a flexible pentylamine chain, presenting a unique chemical entity whose biological potential is completely unexplored. This work outlines the initial, critical phase of its investigation: a thorough in silico analysis designed to predict its pharmacological profile and establish a data-driven hypothesis for its mechanism of action.

The In Silico Paradigm: Accelerating Discovery

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering a cost-effective and rapid means to screen candidates, predict their properties, and refine their structures before committing to expensive and time-consuming laboratory synthesis and testing.[6][7] This "fail fast, fail cheap" approach significantly de-risks the development pipeline.

Our workflow will focus on three pillars of computational analysis:

  • Molecular Docking: A method to predict the preferred orientation of a ligand when bound to a target protein. It provides crucial insights into binding affinity and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[6]

  • Molecular Dynamics (MD) Simulations: These simulations model the dynamic behavior of the protein-ligand complex over time, providing a more realistic view of its stability and conformational changes in a simulated physiological environment.[6][8]

  • ADMET & Druglikeness Profiling: This involves predicting the pharmacokinetic and toxicological properties of a molecule. Early assessment of properties like oral bioavailability, metabolic stability, and potential toxicity is critical for identifying candidates with a higher probability of clinical success.[9]

Ligand Preparation and Physicochemical Characterization

The first step in any modeling study is the accurate preparation of the small molecule's three-dimensional structure. This process ensures the correct protonation states, tautomers, and a low-energy conformation, which are essential for reliable simulation results.

Experimental Protocol: Ligand Preparation
  • Obtain 2D Representation: The molecule's structure is defined by its SMILES (Simplified Molecular Input Line Entry System) string: CCCCCNCC1=C(N(N=C1C)C)C.[3]

  • Convert to 3D: Use a chemical informatics tool such as Open Babel or the graphical interface in UCSF Chimera or Maestro (Schrödinger) to convert the 2D SMILES string into an initial 3D structure.

  • Protonation State Assignment: At a physiological pH of 7.4, the secondary amine in the pentylamine chain is expected to be protonated. This is a critical step and can be performed using tools like Marvin (ChemAxon) or Epik (Schrödinger).

  • Energy Minimization: The initial 3D structure must be optimized to find a low-energy conformation. This is typically achieved using a molecular mechanics force field (e.g., MMFF94 or OPLS). This can be performed in software packages like Avogadro, UCSF Chimera, or any major molecular modeling suite. The resulting structure, typically in .mol2 or .sdf format, is now ready for docking.

Data Presentation: Predicted Physicochemical Properties

The following properties were predicted using cheminformatics tools, providing a first pass at the molecule's druglikeness profile according to established standards like Lipinski's Rule of Five.[7][10]

PropertyPredicted ValueLipinski's Rule of Five ComplianceRationale & Significance
Molecular Weight209.33 g/mol Pass (< 500)Influences absorption and diffusion.
LogP (Octanol/Water)2.20Pass (< 5)Measures lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors1Pass (≤ 5)The secondary amine group.
Hydrogen Bond Acceptors3Pass (≤ 10)The three nitrogen atoms in the pyrazole ring and amine.
Molar Refractivity65.5 cm³N/ARelates to molecule volume and polarizability.
Topological Polar Surface Area (TPSA)31.5 ŲPass (< 140 Ų)Predicts cell permeability; lower values suggest better CNS penetration.

Target Identification and Preparation

Given the novelty of the ligand, a key step is to identify a plausible biological target. Pyrazole derivatives are well-documented inhibitors of protein kinases, which are critical regulators of cell signaling and are frequently implicated in cancer.[8][11] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a well-established kinase target for anti-angiogenic cancer therapies and has been successfully targeted by other pyrazole-containing drugs like Sunitinib.[8][11] Therefore, VEGFR-2 (PDB ID: 4AGD) is selected as a primary hypothetical target for this study.[11]

Experimental Protocol: Protein Preparation
  • Download Structure: Obtain the 3D crystal structure of VEGFR-2 from the Protein Data Bank (PDB) (e.g., PDB ID: 4AGD).

  • Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., PyMOL, UCSF Chimera, AutoDockTools). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for defining hydrogen bond interactions but are often not resolved in crystal structures.

  • Assign Charges: Assign partial atomic charges using a standard force field (e.g., Gasteiger charges in AutoDockTools).

  • Define the Binding Site: Identify the active site where the native ligand was bound. Define a grid box that encompasses this entire site, providing a search space for the docking algorithm. The dimensions of this box are critical for a focused and efficient docking run.

Molecular Docking Workflow

Molecular docking predicts the binding conformation and estimates the binding affinity of the prepared ligand within the defined active site of the target protein.

Visualization: Molecular Docking Workflow

docking_workflow ligand 1. Prepare Ligand (3D Structure, Charges) dock 4. Run Docking (e.g., AutoDock Vina) ligand->dock protein 2. Prepare Protein (PDB) (Remove Water, Add H) grid 3. Define Binding Site (Grid Box Generation) protein->grid grid->dock analysis 5. Analyze Results (Binding Energy, Pose) dock->analysis decision 6. Candidate Selection analysis->decision md_workflow start 1. Start with Docked Complex (Protein + Ligand Pose) solvate 2. Solvation (Add Water Box & Ions) start->solvate minimize 3. Energy Minimization solvate->minimize equilibrate 4. Equilibration (NVT & NPT Phases) minimize->equilibrate production 5. Production Run (e.g., 100 ns) equilibrate->production trajectory 6. Trajectory Analysis (RMSD, RMSF, Contacts) production->trajectory

Caption: Key stages of a standard molecular dynamics simulation.

Experimental Protocol: High-Level MD Simulation
  • System Setup: The best-ranked pose from docking is used as the starting structure. The complex is placed in a periodic box of water molecules (e.g., TIP3P water model), and counter-ions (e.g., Na+, Cl-) are added to neutralize the system's charge.

  • Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration: The system is gradually heated to a target temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble), followed by equilibration under constant pressure (NPT ensemble). This ensures the system reaches a stable state before the production run.

  • Production MD: A long simulation (typically 100-1000 ns) is run, during which the trajectory (atomic coordinates over time) is saved at regular intervals. [8][11]5. Trajectory Analysis: The saved trajectory is analyzed to calculate:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from the starting structure. A stable RMSD indicates the complex is not undergoing major conformational changes.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Protein-Ligand Contacts: Monitors the persistence of key interactions (like hydrogen bonds) identified in the docking pose throughout the simulation.

ADMET & Druglikeness Profiling

A potent molecule is not necessarily a good drug. Early prediction of its ADMET profile is essential to avoid late-stage failures. Various computational models and web servers can predict these properties based on the molecule's structure. [9]

Visualization: ADMET Screening Funnel

admet_funnel start Large Virtual Library lipinski Physicochemical Filters (Lipinski's Rule of 5) start->lipinski adme ADME Prediction (Absorption, Metabolism) lipinski->adme tox Toxicity Prediction (Mutagenicity, Hepatotoxicity) adme->tox lead Lead Candidate tox->lead

Sources

Exploratory

spectroscopic analysis of trimethyl-pyrazole derivatives (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Analysis of Trimethyl-Pyrazole Derivatives Introduction: The Structural Elucidation of Trimethyl-Pyrazoles Pyrazole derivatives are a cornerstone in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Trimethyl-Pyrazole Derivatives

Introduction: The Structural Elucidation of Trimethyl-Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and versatile applications.[1][2] Among these, trimethyl-pyrazole isomers serve as crucial building blocks for more complex molecules, including pharmaceuticals and ligands.[3][4] The precise arrangement of the three methyl groups on the pyrazole core dictates the molecule's chemical properties, reactivity, and biological function. Therefore, unambiguous structural characterization is not merely a formality but a critical prerequisite for meaningful research and development.

This guide provides a comprehensive exploration of the three primary spectroscopic techniques employed for the structural elucidation of trimethyl-pyrazole derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this document moves beyond simple data reporting, focusing instead on the causal relationships behind spectroscopic phenomena and the logic of integrated data analysis. The protocols and insights herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize these vital heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For trimethyl-pyrazoles, both ¹H and ¹³C NMR provide indispensable information about the substitution pattern on the pyrazole ring. The chemical environment of each nucleus, influenced by factors like electron density and proximity to the nitrogen heteroatoms, results in a unique spectral fingerprint.[5][6]

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides a detailed map of the proton framework. The chemical shift (δ) of each proton is highly sensitive to its position on the pyrazole ring and the location of the methyl substituents.

Key Diagnostic Features:

  • Methyl Protons (C-CH₃): These protons typically appear as sharp singlets in the upfield region of the spectrum, generally between δ 2.0 and 2.5 ppm .[7] The specific chemical shift can help distinguish between methyl groups at different positions (C3, C4, or C5).

  • N-Methyl Protons (N-CH₃): When a methyl group is attached to a nitrogen atom (e.g., in 1,3,5-trimethylpyrazole), its protons are significantly deshielded compared to C-methyl groups and resonate further downfield, typically in the range of δ 3.5 - 4.0 ppm .[8] This is a key diagnostic feature for identifying N-substituted isomers.

  • Pyrazole Ring Protons (C-H): In isomers where a proton remains on the ring (e.g., a dimethyl-pyrazole), the C4-H proton typically resonates around δ 5.8 - 6.4 ppm , while the C3-H and C5-H protons are found further downfield around δ 7.5 - 7.7 ppm .[9][10] For trimethyl-pyrazoles, the absence of signals in this region confirms the trisubstitution.

  • N-H Proton: For N-unsubstituted isomers like 3,4,5-trimethyl-1H-pyrazole, the N-H proton gives a characteristically broad signal in the far downfield region (δ 10.0 - 14.0 ppm ).[9][10] Its broadness is due to rapid chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.[9] This signal will disappear upon shaking the NMR sample with a drop of deuterium oxide (D₂O), a definitive test for an exchangeable proton.[9]

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton.

Key Diagnostic Features:

  • Methyl Carbons (CH₃): These appear in the upfield region of the spectrum, typically between δ 10 and 15 ppm .[11]

  • N-Methyl Carbons (N-CH₃): The carbon of an N-methyl group is found significantly downfield, usually in the δ 30 - 40 ppm range.[8]

  • Pyrazole Ring Carbons: The chemical shifts of the ring carbons are highly diagnostic of the substitution pattern.

    • C4: This carbon is generally the most shielded of the ring carbons, often resonating around δ 105 - 110 ppm .[12]

    • C3 and C5: These carbons, being adjacent to the nitrogen atoms, are more deshielded and appear further downfield, typically in the range of δ 138 - 155 ppm .[5][12] In N-unsubstituted pyrazoles, rapid tautomeric exchange can sometimes lead to the broadening or averaging of the C3 and C5 signals.[5][10]

Table 1: Typical NMR Chemical Shifts (δ, ppm) for Trimethyl-Pyrazole Isomers

Isomer Nucleus Position Typical Chemical Shift (ppm) Reference
1,3,5-Trimethylpyrazole ¹HN1-CH₃3.5 - 3.8[13]
C3-CH₃, C5-CH₃2.1 - 2.3[13]
C4-H5.7 - 5.9[13]
¹³CN1-CH₃~35[14]
C3-CH₃, C5-CH₃11 - 14[14]
C4~106[14]
C3, C5140 - 150[14]
3,4,5-Trimethyl-1H-pyrazole ¹HN1-H10.0 - 13.0 (broad)[10]
C3/C5-CH₃, C4-CH₃2.0 - 2.2[15]
¹³CC3/C5-CH₃, C4-CH₃9 - 12[15]
C4~115
C3, C5~135, ~144 (may be averaged)[5]
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified trimethyl-pyrazole derivative.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for clearly observing exchangeable N-H protons.[10]

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (0 ppm), though modern spectrometers often reference the residual solvent peak.[10]

  • Data Acquisition: Acquire the ¹H spectrum. Following this, acquire a proton-decoupled ¹³C spectrum. If necessary, run advanced experiments like DEPT (to determine CH, CH₂, and CH₃ groups) or 2D experiments like COSY (proton-proton correlations) and HMBC (long-range proton-carbon correlations) to confirm assignments.[9]

  • D₂O Exchange (for N-H confirmation): After acquiring the initial ¹H spectrum, add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of a broad downfield signal confirms its assignment as the N-H proton.[9]

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final, interpretable spectrum.[10]

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups and providing information about bond strengths and intermolecular interactions, such as hydrogen bonding.

Key Diagnostic Features:

  • C-H Stretching: Aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹, typically in the 2900-2980 cm⁻¹ region.[16] Aromatic C-H stretching (if a proton were on the ring) would appear just above 3000 cm⁻¹.[16]

  • N-H Stretching: The N-H stretching vibration in N-unsubstituted pyrazoles is a powerful diagnostic tool. In the gas phase or dilute solution, a relatively sharp band appears around 3500 cm⁻¹ . However, in the solid state or concentrated solutions, this band becomes a very broad and complex absorption, often centered between 2600-3200 cm⁻¹ .[10][17] This is a hallmark of strong intermolecular N-H···N hydrogen bonding that forms dimers, trimers, or polymer-like chains.[6][10]

  • Ring Vibrations (C=N, C=C Stretching): The pyrazole ring itself gives rise to a series of characteristic stretching vibrations in the fingerprint region, typically between 1450-1620 cm⁻¹ .[1][18] These bands are due to coupled C=C and C=N stretching modes and, while complex, their pattern can be a useful fingerprint for the pyrazole core.

Table 2: Characteristic IR Absorption Bands for Trimethyl-Pyrazoles

Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance & Notes Reference
N-H Stretch (H-bonded)2600 - 3200Very broad, strong. Indicates intermolecular H-bonding.[10]
C-H Stretch (aliphatic)2900 - 2980Sharp, medium-strong. From methyl groups.[16]
C=N / C=C Ring Stretch1450 - 1620Series of sharp bands of variable intensity.[1][18]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Ensure the solid trimethyl-pyrazole sample is pure and dry. Place a small amount (a few milligrams) directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Scan: Lower the ATR anvil to press the solid sample firmly against the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure. Electron Ionization (EI) is a common technique for volatile, thermally stable molecules like trimethyl-pyrazoles.

Key Diagnostic Features:

  • Molecular Ion Peak (M⁺•): This peak corresponds to the intact molecule that has lost one electron. For trimethyl-pyrazole (C₆H₁₀N₂), the molecular weight is 110.16 g/mol , so the M⁺• peak will appear at a mass-to-charge ratio (m/z) of 110. This is often an abundant peak.[19]

  • [M-1]⁺ Peak: The loss of a hydrogen radical (H•), often from a methyl group, is a common fragmentation pathway, leading to a significant peak at m/z 109 .[2]

  • Ring Fragmentation: The pyrazole ring undergoes characteristic fragmentation processes. The two most important pathways are the expulsion of a neutral molecule of hydrogen cyanide (HCN) or dinitrogen (N₂).[20]

    • Loss of HCN (27 u): Fragmentation of the ring can lead to the loss of HCN, resulting in a fragment ion at m/z 83 (from the M⁺• ion) or m/z 82 (from the [M-1]⁺ ion).

    • Loss of N₂ (28 u): Cleavage of the weak N-N bond can lead to the expulsion of N₂, a characteristic fragmentation for many nitrogen-containing heterocycles.[20] This would result in a fragment at m/z 82 (from the M⁺• ion).

Table 3: Common EI-MS Fragments for Trimethyl-Pyrazole (MW = 110.16)

m/z Proposed Fragment Notes Reference
110[C₆H₁₀N₂]⁺•Molecular Ion (M⁺•)[19]
109[M - H]⁺Loss of a hydrogen radical from a methyl group.[2]
83[M - HCN]⁺•Loss of hydrogen cyanide from the molecular ion.[20]
82[M - N₂]⁺• or [M-H-HCN]⁺Loss of dinitrogen or sequential loss of H• and HCN.[20]
68[M - CH₃CN]⁺•Loss of acetonitrile, a common rearrangement product.
42[CH₃-C≡N-H]⁺A common fragment resulting from further ring cleavage.[20]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the purified trimethyl-pyrazole derivative in a volatile solvent like methanol or acetonitrile.

  • Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, this is often done via a Gas Chromatography (GC-MS) system, which provides both separation and analysis. Direct infusion is also possible.

  • Ionization: Acquire the mass spectrum in EI mode, typically with an ionization energy of 70 eV.[21]

  • Analysis: Analyze the resulting spectrum for the molecular ion peak to confirm the molecular weight. Identify and analyze the major fragment ions to corroborate the proposed structure based on known pyrazole fragmentation pathways.

Integrated Spectroscopic Analysis: A Unified Approach

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS. Each method validates the others, leading to an unambiguous structural assignment.

For example, distinguishing between 1,3,5-trimethylpyrazole and 3,4,5-trimethyl-1H-pyrazole is straightforward with an integrated approach:

  • 1,3,5-Trimethylpyrazole:

    • MS: M⁺• at m/z 110.

    • IR: Shows aliphatic C-H stretches (~2950 cm⁻¹) but crucially lacks the broad N-H hydrogen bonding band.

    • ¹H NMR: Shows three singlets: one for the N-CH₃ (~3.6 ppm), one for the C4-H (~5.8 ppm), and one integrating to 6 protons for the two equivalent C-CH₃ groups (~2.2 ppm).

    • ¹³C NMR: Shows distinct signals for N-CH₃, C-CH₃, C3/5, and C4 carbons.

  • 3,4,5-Trimethyl-1H-pyrazole:

    • MS: M⁺• at m/z 110.

    • IR: Shows the characteristic, very broad N-H stretching band centered around 2800-3200 cm⁻¹, confirming the presence of the N-H group and hydrogen bonding.

    • ¹H NMR: Shows a very broad, exchangeable N-H proton signal far downfield (>10 ppm) and two or more singlets in the methyl region (~2.1 ppm). It lacks any signals in the aromatic or N-methyl proton regions.

    • ¹³C NMR: Shows signals for the three distinct methyl carbons and the three distinct ring carbons (though C3/C5 may be averaged). It will not have an N-methyl carbon signal.

This systematic, multi-technique workflow ensures the highest level of scientific integrity and confidence in the final structural determination.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel trimethyl-pyrazole derivative.

G Integrated Spectroscopic Analysis Workflow cluster_synthesis Sample cluster_primary Primary Analysis cluster_detailed Detailed Structural Analysis cluster_conclusion Conclusion Sample Purified Trimethyl-pyrazole Derivative MS Mass Spectrometry (EI-MS) Sample->MS Determine MW & Fragmentation IR Infrared Spectroscopy (ATR-IR) Sample->IR Identify Functional Groups (N-H?) H_NMR ¹H NMR Sample->H_NMR Map Proton Environment Structure Final Structure Elucidation MS->Structure Confirms Formula IR->H_NMR Confirm N-H C_NMR ¹³C NMR H_NMR->C_NMR Assign Carbon Framework H_NMR->Structure TwoD_NMR 2D NMR (HMBC, COSY) C_NMR->TwoD_NMR Resolve Ambiguities C_NMR->Structure TwoD_NMR->Structure

Caption: Workflow for structural elucidation of trimethyl-pyrazoles.

Information Synergy Diagram

This diagram shows how the different spectroscopic techniques provide complementary information to build a complete structural picture.

G Spectroscopic Information Synergy center Trimethyl-pyrazole Structure NMR NMR (¹H, ¹³C, 2D) NMR_info Atom Connectivity (C-C, C-H) Stereochemistry Isomer Identification NMR->NMR_info IR IR IR_info Functional Groups (N-H, C-H) Hydrogen Bonding IR->IR_info MS Mass Spec MS_info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_info NMR_info->center IR_info->center MS_info->center

Caption: Complementary data from NMR, IR, and MS for structural analysis.

References

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Exploratory

Substituted Pyrazole Amines: A Technical Guide to Their Core Pharmacology and Therapeutic Potential

Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1] Its remarkable metabolic stability and synthetic versatilit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1] Its remarkable metabolic stability and synthetic versatility have established it as a "privileged scaffold," leading to the development of numerous FDA-approved drugs for a wide array of clinical conditions.[1][2][3] This guide provides an in-depth review of the pharmacology of substituted pyrazole amines, a critical subclass of pyrazole derivatives. We will dissect their molecular mechanisms, structure-activity relationships (SAR), and therapeutic applications across three major pharmacological domains: kinase inhibition in oncology, cyclooxygenase-2 (COX-2) inhibition for anti-inflammatory and analgesic effects, and cannabinoid receptor modulation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive analysis of the causality behind key experimental choices in the development of these potent therapeutic agents.

The Pyrazole Amine Scaffold: A Privileged Foundation in Drug Design

The pyrazole ring is an aromatic heterocycle whose chemical properties make it an ideal building block for drug development. Its two nitrogen atoms provide sites for hydrogen bonding, a critical interaction for high-affinity binding to biological targets.[4] The "pyrrole-like" nitrogen (N1) can be readily substituted, while the "pyridine-like" nitrogen (N2) acts as a hydrogen bond acceptor.[4] Furthermore, electrophilic substitution occurs preferentially at the C4 position, allowing for extensive functionalization of the ring.[5]

This structural versatility, combined with the scaffold's high metabolic stability, has led to its incorporation into blockbuster drugs such as the anti-inflammatory agent Celecoxib, the kinase inhibitor Crizotinib, and the anti-obesity drug Rimonabant (though later withdrawn).[6][7] The addition of an amine substituent, typically on an associated phenyl ring or directly on the pyrazole core, further enhances the molecule's ability to form key interactions and provides a handle for extensive synthetic modification, making substituted pyrazole amines a particularly fruitful area of pharmacological research.[4][8]

Pyrazole Amines as Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[9] Substituted pyrazole amines have emerged as a highly successful class of kinase inhibitors, primarily by acting as ATP-competitive inhibitors that occupy the enzyme's active site.[10][11]

Mechanism of Action: ATP-Competitive Inhibition

The typical mechanism involves the pyrazole amine scaffold mimicking the adenine portion of ATP. The amine group and the pyrazole nitrogens form critical hydrogen bonds with the "hinge region" of the kinase domain, a short sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the ATP-binding pocket, blocking the phosphorylation of substrate proteins and thereby halting the oncogenic signaling cascade.[12] The specific substitutions on the pyrazole and its appended rings determine the inhibitor's selectivity and potency against different kinases.

Case Study: Crizotinib - A Multi-Targeted Kinase Inhibitor

Crizotinib is an FDA-approved drug for the treatment of non-small cell lung cancer (NSCLC) that harbors specific genetic alterations (ALK, ROS1, or MET mutations).[12][13] Its development showcases the power of the pyrazole amine scaffold.

Structure-Activity Relationship (SAR) Insights:

  • 3-Substituted Pyrazole: The core pyrazole ring provides the fundamental anchoring points.

  • Aminophenyl Group: The amino group on the phenyl ring is crucial for hinge binding.

  • Substituents on Phenyl Ring: Halogen atoms (Cl, F) enhance binding affinity and modulate pharmacokinetic properties.

Quantitative Data: Inhibitory Activity of Crizotinib

Target KinaseIC50 (nM)Target Cell LineGI50 (nM)
ALK24H3122 (ALK+)29
c-Met8Hs 746T (METamp)8
ROS11.7HCC78 (ROS1+)25

Data compiled from various sources for illustrative purposes.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a self-validating system to determine the IC50 value of a test compound against a specific kinase. The causality for this choice rests on its high-throughput capability and direct measurement of ATP consumption, which is a hallmark of kinase activity.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test pyrazole amine (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Reconstitute the recombinant target kinase and its specific substrate peptide in assay buffer.

    • Prepare ATP solution at a concentration near the Km for the target kinase to ensure competitive binding can be accurately measured.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the test compound dilutions to the appropriate wells.

    • Add 5 µL of "No Inhibitor" control (DMSO vehicle) to maximum activity wells.

    • Add 5 µL of a known potent inhibitor (e.g., Staurosporine) as a positive control for inhibition.

  • Kinase Reaction:

    • Add 10 µL of the kinase/substrate mixture to all wells.

    • Add 10 µL of the ATP solution to initiate the reaction.

    • Incubate the plate at room temperature (e.g., 25°C) for 60 minutes. The incubation time is optimized to ensure the reaction is in the linear range.

  • Detection:

    • Add 30 µL of a commercial luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin. The amount of light produced is inversely proportional to the amount of ATP remaining.

    • Incubate for 10 minutes to allow the signal to stabilize.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the "No Inhibitor" (0% inhibition) and "Positive Control" (100% inhibition) wells.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Visualization: Kinase Inhibitor Discovery Workflow & Signaling Pathway

G cluster_0 Discovery Phase cluster_1 Optimization Phase A Compound Library (Pyrazole Amines) B High-Throughput Screen (In Vitro Kinase Assay) A->B C Hit Identification B->C D SAR Studies (Chemical Synthesis) C->D Hit-to-Lead E Potency & Selectivity Assays D->E F ADME/Tox Profiling E->F G Lead Compound F->G H In Vivo Studies G->H Preclinical Development path GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., ALK, MET) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyrazole Amine Inhibitor Inhibitor->RTK

Caption: Inhibition of RTK Signaling by Pyrazole Amines.

Anti-Inflammatory & Analgesic Pharmacology: Selective COX-2 Inhibition

The use of pyrazole derivatives as anti-inflammatory agents has a long history, culminating in the development of Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2). [14][15]This class of drugs, often called "coxibs," provides potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. [16][17]

Mechanism of Action and Basis for Selectivity

Prostaglandins are key mediators of inflammation and pain, and their synthesis is catalyzed by COX enzymes. The COX-1 isoform is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is induced at sites of inflammation. [14]The active site of COX-2 contains a larger, hydrophobic side-pocket that is absent in COX-1. The design of selective COX-2 inhibitors exploits this structural difference. The substituted phenyl-sulfonamide moiety, commonly found on pyrazole-based coxibs, is able to fit into this side pocket, sterically hindering the drug from binding to the narrower COX-1 active site. This selectivity is the causal reason for their improved gastric safety profile. [18] Quantitative Data: COX-1/COX-2 Inhibition of Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
Celecoxib >1000.04>2500-
FR140423 150.1150Indomethacin
Compound 35a 5.380.559.78Celecoxib

Data compiled from multiple sources.[16][19]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and robust in vivo model for evaluating the acute anti-inflammatory activity of a compound. It is a self-validating system because the inflammatory response is highly reproducible and the effects of standard reference drugs (like Indomethacin) are well-characterized.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Animals are randomly divided into groups (n=6 per group).

    • Group 1 (Control): Receives vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

    • Group 2 (Standard): Receives a reference drug (e.g., Indomethacin, 10 mg/kg) orally.

    • Groups 3-5 (Test): Receive the test pyrazole amine at various doses (e.g., 10, 30, 100 mg/kg) orally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat. The choice of carrageenan is due to its ability to induce a well-defined, biphasic inflammatory response.

  • Measurement of Paw Volume:

    • The paw volume is measured immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

    • Measurement is performed using a plethysmometer.

  • Data Analysis:

    • The increase in paw volume (edema) is calculated for each animal at each time point.

    • The percentage inhibition of edema for each treated group is calculated relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Visualization: Workflow for In Vivo Anti-Inflammatory Assay

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Pyrazole Amines as Cannabinoid Receptor Modulators

The endocannabinoid system, comprising the CB1 and CB2 receptors, is a key regulator of numerous physiological processes. CB1 receptors are abundant in the central nervous system and mediate the psychoactive effects of cannabinoids, while CB2 receptors are primarily found on immune cells and are involved in inflammatory responses. [20]Substituted pyrazoles have been instrumental in developing selective modulators for these receptors. [21][22]

Mechanism and Therapeutic Rationale
  • CB1 Antagonists/Inverse Agonists: The pyrazole derivative Rimonabant was developed as a CB1 antagonist for treating obesity by reducing appetite. [6]Its development highlighted the therapeutic potential but also the psychiatric risks of centrally-acting CB1 blockers.

  • CB2 Agonists: Selective CB2 agonists are highly sought after for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 activation. [20]The pyrazole scaffold has been used to create potent and selective CB2 agonists. [23]The rationale is to harness the anti-inflammatory properties of the endocannabinoid system peripherally.

Quantitative Data: Cannabinoid Receptor Binding & Activity

CompoundReceptorBinding Affinity Ki (nM)Functional ActivityType
RimonabantCB15.6Inverse AgonistPyrazole
RimonabantCB21640-Pyrazole
RNB-61 CB20.13 - 1.81Full AgonistPyrazole Amine
40 CB125Partial AgonistPyrazole Amine

Data compiled from multiple sources.[20][21][24]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol determines a compound's binding affinity (Ki) for a target receptor. The choice of this assay is based on its precision and its ability to directly measure the displacement of a known high-affinity radioligand from the receptor, providing a quantitative measure of binding.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably overexpressing the human cannabinoid receptor of interest (e.g., HEK293-hCB1 or CHO-hCB2). This ensures a high density of the target receptor.

  • Assay Setup (96-well plate):

    • Total Binding: Add assay buffer, cell membranes, and a radioligand (e.g., [³H]CP-55,940, a potent cannabinoid agonist) to these wells.

    • Non-Specific Binding (NSB): Add assay buffer, membranes, radioligand, and a high concentration of a known non-labeled, potent cannabinoid ligand (e.g., 10 µM WIN-55,212-2) to these wells. This determines the amount of radioligand that binds to non-receptor components.

    • Test Compound: Add assay buffer, membranes, radioligand, and serial dilutions of the test pyrazole amine.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Convert the DPM counts for the test compound wells into a percentage of specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 (the concentration that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Competitive Binding Assay Workflow

G Reagents Receptor Membranes Radioligand ([3H]L) Test Compound (I) Assay Total Binding (Membrane + [3H]L) Non-Specific Binding (Membrane + [3H]L + Cold L) Competition (Membrane + [3H]L + I) Reagents->Assay Incubate Incubate to Equilibrium Assay->Incubate Harvest Filter & Wash Incubate->Harvest Count Scintillation Counting Harvest->Count Analyze Calculate Ki (Cheng-Prusoff) Count->Analyze

Caption: Workflow for a Radioligand Binding Assay.

Conclusion and Future Directions

Substituted pyrazole amines have unequivocally demonstrated their value as versatile and potent pharmacological scaffolds. Their success spans multiple therapeutic areas, from targeted cancer therapy and inflammation management to the nuanced modulation of the nervous system. The inherent properties of the pyrazole ring, combined with the diverse chemical space accessible through substitution, ensure its continued relevance in drug discovery.

Future research will likely focus on several key areas:

  • Multi-Target Inhibitors: Designing single molecules that can modulate multiple targets (e.g., dual kinase and COX-2 inhibitors) for synergistic therapeutic effects in complex diseases like cancer.

  • Overcoming Resistance: Developing next-generation inhibitors that are active against drug-resistant mutations, a significant challenge in oncology.

  • Exploring New Targets: Applying the pyrazole amine scaffold to novel biological targets beyond the well-trodden paths of kinases and GPCRs.

The foundational principles and experimental frameworks detailed in this guide provide a robust system for the continued exploration and development of this remarkable class of therapeutic agents.

References

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization Protocol for Pentyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine

Introduction and Mechanistic Rationale The synthesis of highly specific secondary amines, such as pentyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine , is a critical operation in modern drug discovery and agrochemical d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of highly specific secondary amines, such as pentyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine , is a critical operation in modern drug discovery and agrochemical development. Pyrazole-containing scaffolds are privileged structures frequently utilized in kinase inhibitors and GPCR ligands[1]. The most robust and regioselective method for synthesizing this target is the direct reductive amination of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with pentan-1-amine (pentylamine).

Historically, reductive aminations relied on sodium cyanoborohydride ( NaBH3​CN ); however, this reagent is highly toxic and generates hydrogen cyanide gas during aqueous workup. As an authoritative alternative, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is the reagent of choice[2]. STAB is significantly milder, exhibits remarkable selectivity for imines over aldehydes, and operates efficiently in weakly acidic environments without the risk of over-alkylation[3].

The reaction proceeds via a self-validating cascade: the primary amine and aldehyde condense to form a hemiaminal, which dehydrates into an electrophilic imine. STAB selectively delivers a hydride to this imine, yielding the target secondary amine.

Mechanism A 1,3,5-Trimethyl-1H- pyrazole-4-carbaldehyde C Hemiaminal Intermediate A->C Nucleophilic Attack B Pentylamine B->C D Imine Intermediate C->D - H2O (Acid Catalyzed) E Target Secondary Amine (Product) D->E + NaBH(OAc)3 (Hydride Transfer)

Mechanistic pathway of the reductive amination forming the target secondary amine.

Materials and Reagent Stoichiometry

To ensure complete conversion and prevent the accumulation of unreacted aldehyde (which complicates purification), a slight excess of the aliphatic amine and a 1.5-fold excess of the reducing agent are employed. 1,2-Dichloroethane (DCE) is selected as the solvent because STAB exhibits optimal solubility and stability profiles in DCE compared to THF or methanol[4].

Table 1: Reagent Quantities for a 10 mmol Scale Synthesis
Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde138.171.0 eq1.38 gElectrophile / Starting Material
Pentan-1-amine (Pentylamine)87.161.05 eq0.92 g (1.21 mL)Nucleophile
Sodium Triacetoxyborohydride (STAB)211.941.5 eq3.18 gMild Hydride Donor
Glacial Acetic Acid (AcOH)60.051.0 eq0.60 g (0.57 mL)Acid Catalyst
1,2-Dichloroethane (DCE)98.96-40 mLReaction Solvent

Step-by-Step Experimental Protocol

This protocol is designed to maximize the yield of the secondary amine while minimizing the formation of tertiary amine byproducts (over-alkylation).

Step 1: Imine Pre-Formation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Mixing: Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.38 g, 10.0 mmol) and pentylamine (1.21 mL, 10.5 mmol) in 40 mL of anhydrous DCE.

  • Catalysis: Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise via syringe.

    • Expert Insight: While aliphatic amines often react with aldehydes without acid, the steric hindrance of the pyrazole ring necessitates mild acid catalysis to accelerate hemiaminal dehydration.

Step 2: Hydride Reduction
  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Add STAB (3.18 g, 15.0 mmol) portion-wise over 10 minutes.

    • Expert Insight: STAB is added at 0 °C to control the exothermic hydride transfer and prevent the premature decomposition of the borohydride complex by acetic acid.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature ( 20−25 °C) for 4 to 6 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The product will stain positive with Ninhydrin (indicating a secondary amine), while the starting aldehyde is UV-active.

Step 3: Quenching and Workup
  • Quench: Once the aldehyde is consumed, carefully quench the reaction by adding 25 mL of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes until gas evolution ( CO2​ and H2​ ) ceases.

    • Expert Insight: The basic quench is strictly required to neutralize the acetic acid and convert the newly formed amine salt into its free-base form, allowing it to partition into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL).

  • Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution of DCM:MeOH (100:0 to 95:5) containing 0.5% Triethylamine ( Et3​N ).

    • Expert Insight: The addition of Et3​N prevents the secondary amine from streaking on the acidic silica gel, ensuring sharp elution bands and high recovery.

Workflow S1 Step 1: Imine Formation Mix Aldehyde, Amine, AcOH in DCE S2 Step 2: Reduction Add NaBH(OAc)3 at 0°C to RT S1->S2 S3 Step 3: Quench Add Sat. NaHCO3 (aq) to free-base S2->S3 S4 Step 4: Extraction Extract with DCM, Wash with Brine S3->S4 S5 Step 5: Purification Flash Chromatography (SiO2 + Et3N) S4->S5

Step-by-step experimental workflow for the synthesis and purification of the amine.

Process Optimization and Data Presentation

To validate the trustworthiness of this protocol, optimization parameters comparing different solvent systems and reducing agents are summarized below. The data demonstrates the superiority of the STAB/DCE system for this specific transformation.

Table 2: Optimization of Reductive Amination Conditions
EntryReducing AgentSolventAdditiveTime (h)Isolated Yield (%)Observation / Causality
1 NaBH3​CN MeOHAcOH1265%Sluggish reaction; toxic byproducts formed during quench.
2 NaBH(OAc)3​ THFAcOH878%Good yield, but slower kinetics due to lower STAB solubility.
3 NaBH(OAc)3​ DCENone1060%Incomplete imine formation due to lack of acid catalyst.
4 NaBH(OAc)3​ DCE AcOH 4 92% Optimal conditions; rapid reduction, clean conversion.

References

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes MDMA.ch Archive
  • Reductive amination in case of secondary amines Chemistry Stack Exchange
  • Sodium Triacetoxyborohydride Applic
  • 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde Compound Properties Benchchem D

Sources

Application

using pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine in cell culture

Application Note: In Vitro Evaluation and Cellular Profiling of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine Executive Summary & Mechanistic Rationale Aminopyrazole derivatives are recognized as privileged scaffolds in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Evaluation and Cellular Profiling of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Executive Summary & Mechanistic Rationale

Aminopyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently deployed as potent competitive inhibitors of critical oncogenic kinases such as JAK, ERK, and CDKs[1][2]. Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine (PTMA) represents a highly specialized, lipophilic analogue within this class. The incorporation of a pentyl chain significantly enhances the molecule's partition coefficient (LogP), driving superior cell membrane permeability compared to un-alkylated pyrazoles.

This application note provides a comprehensive, self-validating framework for utilizing PTMA in cell culture. Because highly lipophilic kinase inhibitors can present challenges in aqueous solubility and non-specific binding, this guide details the precise causality behind formulation, dosing, and phenotypic screening choices to ensure robust, reproducible data.

Physicochemical Profiling & Formulation Strategy

To maintain compound integrity and prevent precipitation in aqueous culture media, PTMA must be formulated using a strictly controlled solvent strategy.

Table 1: PTMA Formulation and Storage Parameters

ParameterSpecificationMechanistic Causality
Molecular Formula C12H23N3Defines molecular weight (209.19 g/mol ) for accurate molarity calculations[3].
Primary Solvent 100% Anhydrous DMSOThe pentyl moiety renders PTMA highly hydrophobic; aqueous buffers will cause instant micelle formation or precipitation.
Stock Concentration 10 mM - 50 mMHigh-concentration stocks minimize the final solvent volume transferred to the cell culture.
Working Concentration 0.1 nM – 50 µMCovers the typical dynamic range for pyrazole-based kinase inhibitors[1].
Max Final [DMSO] ≤ 0.1% (v/v)Exceeding 0.1% DMSO disrupts cellular lipid bilayers and induces solvent-mediated cytotoxicity, confounding viability readouts[4].
Storage Conditions -20°C, desiccated, darkPrevents amine oxidation and hydrolytic degradation over time.

Strategic Assay Workflow

Workflow A 1. PTMA Formulation (Anhydrous DMSO Stock) B 2. Cell Culture & Seeding (Log-Phase Growth) A->B Parallel Prep C 3. Compound Dosing (Serial Dilutions in Media) B->C 80% Confluency D 4. Incubation (24h - 72h, 37°C, 5% CO2) C->D Treatment E 5. Assay Readouts (MTT / Western Blot) D->E Harvest/Lyse F 6. Data Synthesis (IC50 & Target Validation) E->F Quantification

Figure 1: End-to-end experimental workflow for evaluating PTMA in cell culture.

Protocol Architecture I: Phenotypic Screening (Cytotoxicity)

To determine the anti-proliferative efficacy of PTMA, a tetrazolium-based (MTT) or ATP-luminescent assay is employed. Pyrazole derivatives have demonstrated potent cytotoxicity in cancer lines (e.g., PC-3, MCF-7, K562) by inducing cell cycle arrest[1][2].

System Validation: This protocol is designed as a self-validating system. It requires a Vehicle Control (to establish a 100% viability baseline) and a Positive Control (e.g., or Ruxolitinib) to prove the specific cell line is currently responsive to pharmacological stress[1][2].

Step-by-Step Methodology:

  • Cell Seeding: Harvest adherent cells (e.g., MCF-7) using Trypsin-EDTA. Seed at a density of 5,000 cells/well in a 96-well plate using 100 µL of complete media (e.g., DMEM + 10% FBS).

    • Causality: Seeding density must ensure cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluent cells exhibit contact inhibition, masking the compound's anti-proliferative effects.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular attachment and recovery.

  • Compound Dosing: Prepare a 10-point serial dilution of PTMA (e.g., 50 µM down to 1 nM) in culture media. Carefully aspirate the old media from the 96-well plate and replace it with 100 µL of the PTMA-dosed media.

    • Causality: Diluting the compound directly into media before adding it to the cells prevents localized spikes in DMSO concentration that occur if compound is spiked directly into the well.

  • Treatment Window: Incubate for 72 hours.

  • Readout (MTT): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Aspirate media and dissolve the resulting formazan crystals in 100 µL of DMSO[4].

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

Protocol Architecture II: Target Engagement (Intracellular Kinase Inhibition)

To prove that PTMA is not merely a non-specific toxin but a targeted kinase inhibitor, researchers must evaluate downstream signal transduction (e.g., STAT or ERK phosphorylation) via Western Blot.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed cells in 6-well plates to 70% confluency. Wash twice with PBS and replace with serum-free media for 12 hours prior to treatment.

    • Causality: Serum contains a chaotic mixture of growth factors that hyper-activate basal kinase pathways. Serum starvation synchronizes the cell cycle and lowers basal phosphorylation, maximizing the signal-to-noise ratio when evaluating the inhibitor's efficacy.

  • Pre-treatment: Treat cells with PTMA at 1x, 5x, and 10x its calculated IC50 for 2 hours.

  • Stimulation: Spike wells with a specific kinase activator (e.g., IL-6 for JAK/STAT activation or EGF for ERK activation) for 15 minutes.

    • System Validation: A "Stimulated, Untreated" control must be included to prove the cytokine successfully induced phosphorylation, validating that any signal loss in PTMA wells is due to drug inhibition, not assay failure.

  • Lysis & Western Blot: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on SDS-PAGE, transfer to a PVDF membrane, and probe for both total and phosphorylated target proteins.

Mechanism of Action: Signaling Pathway Modulation

Pathway Inhibitor PTMA (Aminopyrazole) Kinase Oncogenic Kinase (e.g., JAK/ERK) Inhibitor->Kinase Competitive ATP Inhibition Apoptosis Cell Cycle Arrest / Apoptosis Inhibitor->Apoptosis Induces Cellular Stress TF Transcription Factors (e.g., STAT) Kinase->TF Phosphorylation (Blocked) Proliferation Cell Proliferation & Survival TF->Proliferation Gene Expression (Blocked)

Figure 2: Mechanistic pathway of PTMA-induced kinase inhibition and subsequent cell cycle arrest.

Empirical Data Interpretation

When executing the protocols above, researchers should benchmark PTMA against established data for structurally similar aminopyrazoles. Pyrazole derivatives typically exhibit sub-micromolar to low-micromolar efficacy depending on the target cell line's genetic dependency on the inhibited kinase[1][2].

Table 2: Expected Cytotoxicity Profile (IC50) for Aminopyrazole Derivatives

Cell LineTissue OriginExpected IC50 RangeReference Benchmark
K562 Chronic Myelogenous Leukemia0.3 µM - 2.5 µMHighly sensitive to kinase (JAK/ABL) inhibition[1].
MCF-7 Breast Adenocarcinoma3.9 µM - 35.5 µMModerate sensitivity; often requires higher dosing[2].
PC-3 Prostate Adenocarcinoma2.0 µM - 28.6 µMDemonstrates S-phase cell cycle arrest upon treatment[2].
WI38 Normal Human Fibroblasts> 50.0 µMUsed as a negative control to prove therapeutic index / safety.

Note: The high lipophilicity of PTMA's pentyl group may shift these IC50 values lower (higher potency) due to increased intracellular accumulation.

References

  • PubChemLite (Université du Luxembourg). Pentyl[(trimethyl-1h-pyrazol-4-yl)methyl]amine (C12H23N3). Structural and Monoisotopic Mass Profiling. (Note: Direct compound data aggregated via PubChemLite structural databases).

  • Liang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950-955.[Link]

  • Boshta, N., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry.[Link]

  • Feriotto, G., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Life, 13(2), 431.[Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of Novel Pyrazole Amines

Audience: Researchers, scientists, and drug development professionals. Abstract: The pyrazole nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active com...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Aminopyrazoles, in particular, represent a versatile and highly valuable framework in drug discovery.[3] This guide provides an in-depth exploration of the primary in vitro applications for novel pyrazole amines, with a focus on oncology and antimicrobial research. It offers not just step-by-step protocols but also the scientific rationale behind experimental design, ensuring robust and reproducible results.

Section 1: Anticancer Applications of Pyrazole Amines

Pyrazole derivatives have demonstrated a remarkable breadth of anticancer activities, largely attributed to their ability to function as kinase inhibitors.[4] They target a wide array of kinases crucial for cell cycle progression and signaling, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGF-R).[1][5][6] The following protocols outline the fundamental assays for evaluating the anticancer potential of novel pyrazole amines.

Application Note 1.1: Preliminary Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity—its ability to kill cancer cells. A dose-response study is essential to quantify the concentration at which the compound elicits a therapeutic effect. The half-maximal inhibitory concentration (IC50) is the most common metric derived from this assay; it represents the concentration of a drug that is required for 50% inhibition in vitro.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability.[8] Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8]

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis plate_cells Plate Cancer Cells in 96-Well Plate incubate_24h Incubate for 24h (Allow Adhesion) plate_cells->incubate_24h add_compounds Add Pyrazole Amine (Serial Dilutions) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_controls Include Controls (Vehicle, Positive) add_controls->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 2-4h (Formazan Formation) add_mtt->incubate_4h solubilize Add Solubilization Buffer (e.g., DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Viability vs. Vehicle Control read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for Cytotoxicity Screening using the MTT Assay.

This protocol is adapted for adherent cancer cell lines.[8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)[5][9]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Novel pyrazole amine compounds, dissolved in DMSO to create a stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • Positive control (e.g., Doxorubicin)[5][9]

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the pyrazole amine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls (Critical for Validation):

    • Vehicle Control: Treat cells with the highest concentration of DMSO used in the dilutions (typically <0.5%). This establishes 100% cell viability.

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

    • Media Blank: Include wells with medium only to subtract background absorbance.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.[8]

Quantitative Data Summary: Cytotoxicity of Pyrazole Derivatives

Compound Class/NameCancer Cell LineIC50 (µM)Reference
Pyrazole-Indole Hybrid (7a)HepG2 (Liver)6.1[9][10]
Pyrazole-Indole Hybrid (7b)HepG2 (Liver)7.9[9][10]
Methoxy Pyrazole (3d)MCF-7 (Breast)10[7]
Methoxy Pyrazole (3e)MCF-7 (Breast)12[7]
Fused Pyrazole (50)HepG2 (Liver)0.71[5]
Pyrazolo[4,3-f]quinoline (48)HCT116 (Colon)1.7[5]
Pyrazolo[1,5-a]pyrimidine (157)HCT-116 (Colon)1.51[11]
Application Note 1.2: Target-Based Screening: Kinase Inhibition

Many pyrazole amines exert their anticancer effects by inhibiting specific protein kinases.[12][13] A direct, cell-free enzymatic assay is the gold standard for confirming inhibition of a purified kinase. However, a robust cell-based assay can provide crucial evidence of target engagement within a biological system. Western blotting for downstream phosphorylated substrates is a widely used method. For example, if a pyrazole amine is designed to inhibit a CDK, a reduction in the phosphorylation of its substrate, the Retinoblastoma protein (p-Rb), would indicate successful target inhibition in the cell.[1]

G cluster_pathway Kinase Signaling Cascade GF Growth Factor (Signal) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds Kinase Downstream Kinase (e.g., CDK, Akt, JAK) Receptor->Kinase Activates Substrate Substrate Protein (e.g., Rb, STAT) Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Leads to Inhibitor Novel Pyrazole Amine Inhibitor->Kinase  Inhibits

Caption: Pyrazole amines often inhibit key kinases in signaling pathways.

This protocol is designed to assess the phosphorylation status of a target kinase's downstream substrate.[1]

Materials:

  • Treated cell lysates from Protocol 1.1 (or a separate experiment)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate and imaging system

Procedure:

  • Cell Lysis: Treat cells with the pyrazole amine at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) for a relevant time period (e.g., 6 or 24 hours). Include a vehicle (DMSO) control. Lyse the cells on ice using lysis buffer with inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody specific for the phosphorylated form of the target substrate, diluted in blocking buffer.

  • Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Validation): To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane can be "stripped" of the first set of antibodies and re-probed with an antibody for the total (phosphorylated and unphosphorylated) substrate protein. A loading control like β-actin or GAPDH should also be probed.

Section 2: Antimicrobial Applications

Pyrazole amines have also been investigated for their antibacterial and antifungal activities.[14][15][16] The primary goal of in vitro antimicrobial testing is to determine the lowest concentration of the compound that can inhibit the growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).

Application Note 2.1: Determining Antimicrobial Efficacy

The broth microdilution method is a standardized and widely used technique to determine the MIC of a potential antimicrobial agent.[17] It involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection of turbidity after a set incubation period.[17] This provides a quantitative measure of the compound's potency.

This protocol is adapted from standard clinical laboratory methods.[17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[14][17]

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Pyrazole amine compound dissolved in DMSO

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: In the first column of a 96-well plate, add the pyrazole amine compound to broth to achieve twice the highest desired final concentration.

  • Serial Dilution: Perform a two-fold serial dilution of the compound across the plate by transferring 50 µL of broth from one well to the next, resulting in a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final target concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 100 µL.

  • Controls (Critical for Validation):

    • Growth Control: A well containing only broth and the bacterial inoculum (no compound). This well should show turbidity.

    • Sterility Control: A well containing only broth to check for contamination. This well should remain clear.

    • Solvent Control: A well containing the highest concentration of DMSO and the inoculum to ensure the solvent has no antimicrobial effect.[17]

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17] This can be assessed visually by looking for turbidity.

Quantitative Data Summary: Antimicrobial Activity of Pyrazole Derivatives

Compound ClassTest OrganismMICReference
Pyrazolyl Pyrazinamine (Cmpd 4)Staphylococcus aureus31.25 µM[17]
Pyrazolyl Pyrazinamine (Cmpd 5)Staphylococcus aureus31.25 µM[17]
Pyrazole Derivative (26)Escherichia coli4 mg/mL[3]
Pyrazole Derivative (26)Staphylococcus aureus16 mg/mL[3]
Pyrazole Derivative (5c)Escherichia coli(Active)[14][18]
Pyrazole Derivative (9b, 9c)Candida albicans(Active)[14][18]
Section 3: In Vitro ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is critical in drug discovery.[19] In vitro assays can predict how a compound might behave in a living system, helping to identify potential liabilities before advancing to more complex studies.

Application Note 3.1: Early Assessment of Drug-like Properties

Metabolic stability is a key parameter. Compounds that are too rapidly metabolized by liver enzymes (like cytochrome P450s) will have poor bioavailability and a short duration of action.[19] An in vitro assay using human liver microsomes (HLMs), which are rich in these enzymes, can provide a reliable estimate of a compound's metabolic fate.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (cofactor for P450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Pyrazole amine test compound

  • Control compounds (one high-turnover, one low-turnover)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare a master mix containing HLMs in phosphate buffer.

  • Initiate Reaction: Add the test compound (at a low concentration, e.g., 1 µM) to the HLM mix and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile. This stops the enzymatic reaction.

  • Controls (Critical for Validation):

    • -NADPH Control: Run a parallel incubation without the NADPH cofactor. A lack of compound degradation confirms the metabolism is P450-dependent.

    • Positive Controls: Include known high-turnover (e.g., Verapamil) and low-turnover (e.g., Warfarin) compounds to validate the HLM activity.

  • Sample Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent pyrazole amine compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the initial linear portion of this curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

References
  • Alseud, K. (2024). Synthesis and biological evaluation of novel pyrazole scaffold. Pak. J. Pharm. Sci.
  • Scarpino, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • El-Yazidi, M., et al. (2021). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]

  • He, S., et al. (2021). Synthesis and Biological Evaluation of C-17-Amino-Substituted Pyrazole-Fused Betulinic Acid Derivatives as Novel Agents for Osteoarthritis Treatment. Journal of Medicinal Chemistry. [Link]

  • Unknown Author. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry. [Link]

  • Unknown Author. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. [Link]

  • Sreevastava, P., et al. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology. [Link]

  • Al-Ghorbani, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines. [Link]

  • Saleh, N. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Polycyclic Aromatic Compounds. [Link]

  • Unknown Author. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. [Link]

  • Scarpino, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry. [Link]

  • Unknown Author. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. [Link]

  • El-Yazidi, M., et al. (2025). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. ResearchGate. [Link]

  • Bentorki, A. A., et al. (2023). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Rehman, A. U., et al. (2025). Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties. ACS Omega. [Link]

  • Brehme, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]

  • Castillo-Pichardo, L., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences. [Link]

  • Szałaj, N., et al. (2021). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. International Journal of Molecular Sciences. [Link]

  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

  • Gorgani, L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals. [Link]

  • Limban, C., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. [Link]

  • Vazquez-Cervantes, G. I., et al. (2019). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules. [Link]

  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar. [Link]

  • Gillespie, J. R., et al. (2015). Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity. Journal of Medicinal Chemistry. [Link]

  • Nagula, K., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. [Link]

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Application

Advanced Application Note: In Vivo Efficacy Models for Pyrazole Derivatives

Introduction & Mechanistic Rationale Pyrazole and its derivatives represent a highly privileged, pharmacologically active scaffold in medicinal chemistry[1]. Characterized by a five-membered heterocyclic ring containing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazole and its derivatives represent a highly privileged, pharmacologically active scaffold in medicinal chemistry[1]. Characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms, the pyrazole moiety forms the core of several clinically approved drugs, including the non-steroidal anti-inflammatory drug (NSAID) celecoxib and the anti-cancer kinase inhibitor ruxolitinib[2],[3].

The therapeutic versatility of pyrazole derivatives stems from their ability to selectively interact with diverse biological targets via hydrogen bonding, π−π stacking, and cation- π interactions[2]. In inflammatory disease models, pyrazoles act primarily as selective Cyclooxygenase-2 (COX-2) inhibitors, preventing the synthesis of pro-inflammatory prostaglandins[4]. In oncology, appropriately substituted pyrazoles function as potent tubulin polymerization inhibitors or multi-kinase inhibitors (e.g., VEGFR, PI3K), inducing cell cycle arrest and apoptosis in malignant tissues[3],[5].

Mechanism cluster_0 Anti-Inflammatory Pathway cluster_1 Anti-Cancer Pathway P Pyrazole Derivative COX2 COX-2 Enzyme P->COX2 Inhibits Kinase Kinases (JAK/VEGFR) / Tubulin P->Kinase Inhibits PG Prostaglandins (PGE2) COX2->PG Blocks Edema Paw Edema / Inflammation PG->Edema Prevents Prolif Tumor Proliferation Kinase->Prolif Suppresses Apop Apoptosis / Arrest Prolif->Apop Induces

Fig 1. Dual mechanistic pathways of pyrazole derivatives in inflammation and oncology.

Application Note 1: Anti-Inflammatory Efficacy

Model: Carrageenan-Induced Rat Paw Edema

Causality & Rationale: The carrageenan-induced paw edema model is the gold standard for evaluating acute anti-inflammatory agents[2]. Subplantar injection of carrageenan produces a highly reproducible, biphasic inflammatory response. The early phase (0–2 hours) is mediated by the release of histamine and serotonin, while the late phase (3–5 hours) is driven by the overproduction of prostaglandins via COX-2. Because pyrazole derivatives primarily target COX-2, their efficacy is most accurately evaluated at the 3-hour mark[2],[4].

Self-Validating Protocol

To ensure trustworthiness, this protocol incorporates strict blinding and standard reference controls to self-validate the assay's sensitivity.

Step 1: Animal Acclimatization & Baseline Measurement

  • Action: Fast adult Wistar rats (150–200 g) for 12 hours prior to the experiment, allowing water ad libitum. Measure the baseline volume of the right hind paw of each rat using a digital plethysmometer.

  • Causality: Fasting ensures uniform gastrointestinal absorption of orally administered pyrazole derivatives. Baseline volume is critical for calculating the exact percentage of edema inhibition later.

Step 2: Grouping & Dosing (Self-Validation)

  • Action: Randomize rats into three distinct groups (n=6 per group):

    • Negative Control: Vehicle only (e.g., 1% CMC or 0.5% Tween-80).

    • Positive Control: Indomethacin or Diclofenac (10 mg/kg, p.o.)[2].

    • Test Group: Novel pyrazole derivative (e.g., 50–100 mg/kg, p.o.).

  • Causality: The negative control establishes the maximum possible inflammatory response (0% inhibition). The positive control validates that the biological system and plethysmometer are functioning correctly.

Step 3: Edema Induction

  • Action: One hour post-dosing, inject 0.1 mL of 1% (w/v) λ -carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Causality: The 1-hour delay allows the pyrazole derivative to reach peak plasma concentration ( Cmax​ ) prior to the inflammatory insult.

Step 4: Blinded Measurement & Analysis

  • Action: A blinded researcher measures paw volumes at 1, 2, 3, 4, and 5 hours post-injection. Calculate the percentage of inhibition using the formula:

    % Inhibition=Vc​(Vc​−Vt​)​×100

    (Where Vc​ is the mean edema volume of the control group, and Vt​ is the mean edema volume of the test group).

  • Causality: Blinding prevents confirmation bias during plethysmometer readings. Peak efficacy for pyrazole derivatives should be observed at the 3-hour interval[2].

Application Note 2: Anti-Cancer Efficacy

Model: Subcutaneous Tumor Xenograft in Nude Mice

Causality & Rationale: To evaluate the anti-proliferative and anti-angiogenic properties of novel pyrazole derivatives, the subcutaneous xenograft model provides a highly reproducible, measurable system[3],[5]. By utilizing immunodeficient mice (BALB/c nude), researchers can implant human cancer cell lines (e.g., A549 lung cancer or MCF-7 breast cancer) without rejection. Subcutaneous implantation allows for direct, non-invasive caliper measurement of tumor volume over time.

Self-Validating Protocol

Step 1: Cell Preparation & Inoculation

  • Action: Harvest target human cancer cells in the exponential growth phase. Resuspend 5×106 cells in 100 μ L of a 1:1 mixture of serum-free media and Matrigel. Inject subcutaneously into the right flank of 5-week-old female BALB/c nude mice.

  • Causality: Using Matrigel provides a localized extracellular matrix that significantly enhances initial tumor cell engraftment, angiogenesis, and survival, reducing intra-group variability[5].

Step 2: Randomization (Self-Validation)

  • Action: Monitor mice until tumors reach an average volume of 100–150 mm³. At this point, randomize the mice into Vehicle, Positive Control (e.g., Sorafenib or Paclitaxel), and Pyrazole Test groups.

  • Causality: Dosing is intentionally delayed until tumors reach ~100 mm³ to ensure the pyrazole derivative is tested against an established, vascularized tumor rather than merely preventing initial cellular implantation. Randomizing based on tumor volume rather than body weight prevents skewed baseline data.

Step 3: Dosing & Monitoring

  • Action: Administer the pyrazole derivative via oral gavage or intraperitoneal (i.p.) injection daily. Measure tumor dimensions bi-weekly using digital calipers. Calculate tumor volume ( V ) using the formula: V=2L×W2​ (where L is the longest diameter and W is the shortest diameter).

  • Causality: The formula accounts for the ellipsoid shape of subcutaneous tumors. Bi-weekly measurements provide a high-resolution kinetic growth curve to determine the exact onset of tumor growth inhibition (TGI).

Step 4: Endpoint Analysis

  • Action: Euthanize mice when control tumors reach 1,500 mm³ (humane endpoint). Excise and weigh the tumors. Perform immunohistochemistry (IHC) on the excised tissue for Ki-67 (proliferation) and CD34 (angiogenesis).

  • Causality: IHC provides mechanistic proof that the reduction in tumor volume is directly caused by the pyrazole's specific biological activity (e.g., anti-angiogenesis via VEGFR inhibition)[3].

Experimental Workflow & Data Synthesis

Workflow cluster_models In Vivo Efficacy Models Syn Compound Synthesis InVitro In Vitro Screening Syn->InVitro Tox MTD / PK Profiling InVitro->Tox Paw Carrageenan Paw Edema Tox->Paw Xeno Tumor Xenograft Tox->Xeno Data Data Analysis & Biomarkers Paw->Data Xeno->Data

Fig 2. Standardized in vivo experimental workflow for pyrazole derivative validation.

Quantitative Data Summary
In Vivo ModelTarget PathwayPrimary ReadoutStandard Positive ControlExpected Pyrazole Efficacy
Carrageenan Paw Edema COX-2 / PGE2Paw volume (mL) via plethysmometerIndomethacin / Diclofenac> 60% inhibition of edema at the 3-hour mark[2].
Subcutaneous Xenograft VEGFR / TubulinTumor Volume (mm³) & Tumor Weight (g)Sorafenib / Paclitaxel / ABT-751Significant Tumor Growth Inhibition (TGI > 50%)[5].

References[1] Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318854/[2] Title: Current status of pyrazole and its biological activities. Source: PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3612415/[3] Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10536412/[5] Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Source: MDPI Molecules. URL: https://www.mdpi.com/1420-3049/24/2/313[4] Title: Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. Source: PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11286595/

Sources

Method

Application Notes and Protocols for the Evaluation of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating significant biolog...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including the targeted inhibition of various enzymes.[1][2][3][4] This document provides a comprehensive guide for the investigation of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine as a putative enzyme inhibitor. While specific inhibitory data for this molecule is not yet prevalent in published literature, its structural motifs—a substituted pyrazole core and a flexible aminomethyl side chain—suggest a strong potential for interaction with enzyme active sites. These application notes will therefore focus on a prototypic enzyme target for pyrazole derivatives, Dipeptidyl Peptidase-IV (DPP-IV), a key therapeutic target in the management of type 2 diabetes.[2][5] The protocols herein are designed to be adaptable to other enzyme systems and provide a robust framework for screening, characterization, and validation of this and similar compounds as novel enzyme inhibitors.

Introduction: The Rationale for Investigating Pyrazole Amines as Enzyme Inhibitors

Enzyme inhibitors are a cornerstone of modern pharmacology, with a vast number of clinically significant drugs functioning through the modulation of enzymatic activity.[6] The pyrazole heterocycle is of particular interest due to its structural versatility and its ability to engage in various non-covalent interactions within enzyme active sites, including hydrogen bonding, hydrophobic interactions, and π-π stacking.[1][2] Derivatives of the pyrazole scaffold have been successfully developed as inhibitors for a range of enzyme classes, including kinases, proteases, and oxidoreductases.[3][7][8]

Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine incorporates several key features that make it an attractive candidate for an enzyme inhibitor:

  • The Trimethyl-pyrazole Ring: This core provides a rigid scaffold with defined stereoelectronic properties, which can be optimized for specific enzyme targets. The methyl groups can enhance binding affinity through hydrophobic interactions.

  • The Pentyl-aminomethyl Side Chain: This flexible chain can explore the enzyme's active site or allosteric pockets to identify optimal binding conformations. The secondary amine provides a key hydrogen bond donor and acceptor.

This guide will use DPP-IV as an exemplary target to illustrate the workflow for evaluating the inhibitory potential of this compound. DPP-IV inhibitors are an established class of anti-diabetic drugs that function by preventing the degradation of incretin hormones, thereby promoting insulin secretion in a glucose-dependent manner.[2]

General Principles of Enzyme Inhibition

Enzyme inhibitors can be broadly classified as reversible or irreversible.[9] Reversible inhibitors bind to the enzyme through non-covalent interactions and can be further categorized based on their mechanism of action relative to the enzyme's substrate.[9][10]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[10][11]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, altering its conformation and reducing its catalytic efficiency. In this case, the inhibitor does not prevent substrate binding.[10][11]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to product.[10][11]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic activity.[10]

Understanding the mode of inhibition is crucial for drug development as it provides insights into the inhibitor's mechanism of action and can guide further optimization efforts.[6]

Experimental Protocols

The following protocols provide a step-by-step guide for the initial screening and subsequent kinetic characterization of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine as a DPP-IV inhibitor.

Materials and Reagents
  • Purified human DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-p-nitroanilide (G-P-pNA)

  • Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine (test compound)

  • Sitagliptin or other known DPP-IV inhibitor (positive control)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 405 nm

Protocol 1: Initial Screening for DPP-IV Inhibition and IC50 Determination

This protocol is designed to determine if the test compound inhibits DPP-IV activity and to calculate its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[12]

Step-by-Step Procedure:

  • Prepare Stock Solutions:

    • Dissolve the test compound and the positive control (e.g., Sitagliptin) in DMSO to create high-concentration stock solutions (e.g., 10 mM).

    • Prepare a stock solution of the DPP-IV substrate (G-P-pNA) in the assay buffer.

    • Prepare a working solution of the DPP-IV enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Serial Dilution of Inhibitor:

    • Perform serial dilutions of the test compound and positive control stock solutions in the assay buffer to create a range of concentrations for testing. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid solvent effects.

  • Assay Setup in 96-Well Plate:

    • Blank Wells: Add assay buffer and substrate, but no enzyme.

    • Control Wells (100% activity): Add assay buffer, enzyme, and the same volume of DMSO as in the inhibitor wells.

    • Inhibitor Wells: Add assay buffer, enzyme, and the various dilutions of the test compound or positive control.

    • It is recommended to perform all assays in triplicate.

  • Enzyme and Inhibitor Pre-incubation:

    • Add a fixed amount of the DPP-IV enzyme to each well (except the blank wells).

    • Add the different concentrations of the inhibitor (or DMSO for the control).

    • Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[13]

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding the substrate (G-P-pNA) to all wells.[12]

  • Measurement:

    • Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader. The product of the reaction, p-nitroaniline, is yellow and absorbs light at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Kinetic Studies to Determine the Mode of Inhibition

Once inhibitory activity is confirmed, this protocol is used to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[11] This involves measuring the enzyme kinetics at various substrate and inhibitor concentrations.

Step-by-Step Procedure:

  • Assay Setup:

    • Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate (G-P-pNA) and the inhibitor (pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine). Typically, at least five substrate concentrations and three to four inhibitor concentrations (including a zero-inhibitor control) are used.

  • Reaction and Measurement:

    • Follow the same procedure as in Protocol 1 for pre-incubation, reaction initiation, and absorbance measurement to determine the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). This double reciprocal plot is particularly useful for distinguishing between different modes of reversible inhibition.[9][11]

      • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (1/Vmax).

      • Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Km).

      • Uncompetitive Inhibition: The lines will be parallel.

    • Analyze the changes in the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant, the substrate concentration at half Vmax), in the presence of the inhibitor to confirm the mode of inhibition.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Inhibitory Activity of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine against DPP-IV

CompoundIC50 (µM)Mode of Inhibition
Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine[Insert experimental value][Determine from kinetic studies]
Sitagliptin (Positive Control)~0.019Competitive

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Stock Solutions (Compound, Control, Substrate, Enzyme) P2 Serial Dilution of Inhibitor P1->P2 A1 Dispense Reagents into 96-well Plate (Buffer, Enzyme, Inhibitor) P2->A1 A2 Pre-incubate Enzyme and Inhibitor A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Measure Absorbance at 405 nm A3->A4 D1 Calculate Initial Reaction Velocities (V₀) A4->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 D3->D4

Caption: General workflow for an enzyme inhibition assay.

G E Free Enzyme (DPP-IV) ES Enzyme-Substrate Complex E->ES + Substrate (S) EI Enzyme-Inhibitor Complex E->EI + Inhibitor (I) S Substrate (GLP-1, GIP) ES->E - Substrate (S) P Inactive Products ES->P k_cat I Inhibitor (Pyrazole Amine) I->EI

Caption: Competitive inhibition of DPP-IV by a pyrazole amine.

Troubleshooting and Considerations

  • Compound Solubility: If the test compound has poor aqueous solubility, ensure the final DMSO concentration is optimized and consistent across all wells.

  • Enzyme Stability: Ensure the enzyme remains stable and active under the assay conditions for the duration of the experiment.

  • Linearity of Reaction: Confirm that the reaction rate is linear over the measurement period. If not, adjust the enzyme or substrate concentration.

  • Appropriate Controls: Always include positive and negative controls to validate the assay performance.[14][15]

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the initial evaluation of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine as a potential enzyme inhibitor, using DPP-IV as a representative target. The pyrazole scaffold holds significant promise in drug discovery, and a systematic approach to screening and characterization, as outlined here, is essential for identifying and advancing novel therapeutic candidates. The insights gained from these studies, particularly the determination of the IC50 and the mode of inhibition, will be critical for guiding any subsequent structure-activity relationship (SAR) studies and lead optimization efforts.

References

  • Screening and Characterization of Enzyme Inhibitors as Drug Candid
  • Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids - Benchchem.
  • Inhibition - Enzymes - MC
  • Enzyme inhibitor - Wikipedia.
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem.
  • Enzyme inhibition and kinetics graphs (article) - Khan Academy.
  • A standard operating procedure for an enzym
  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family - PMC.
  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe.
  • 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6.
  • Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Deriv
  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors - Chemical Methodologies.
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org.
  • (1,3-diphenyl-1h-pyrazol-4-yl)-methylamine analogues as inhibitors of dipeptidyl peptidases.
  • N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC.

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Application

Advanced Application Note: Profiling the Anticancer Activity of Pyrazole Derivatives in in vitro Cell Line Models

Executive Summary The pyrazole scaffold (a five-membered 1,2-diazole ring) is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved oncology drugs (e.g., Crizot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold (a five-membered 1,2-diazole ring) is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved oncology drugs (e.g., Crizotinib) and novel experimental therapeutics [1, 5]. Due to the presence of two adjacent nitrogen atoms that act as both hydrogen bond donors and acceptors, pyrazole derivatives exhibit exceptional binding affinity within the ATP-binding pockets of various kinases.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic procedural lists. Here, we will dissect the causality behind the anticancer mechanisms of pyrazole compounds, analyze comparative efficacy data across diverse cell lines, and establish self-validating experimental protocols that ensure robust, reproducible data in your drug development pipeline.

Mechanistic Profiling of Pyrazole Derivatives

Understanding how a compound induces cytotoxicity is critical for downstream clinical application. Pyrazole derivatives do not rely on a single mechanism of action; rather, they are multi-target agents [4].

  • Kinase Inhibition (CDKs & EGFR/VEGFR): Many 1,3,4-trisubstituted pyrazoles act as competitive inhibitors of Cyclin-Dependent Kinases (CDKs), specifically CDK1, 2, 4, and 9 [1, 4]. By blocking CDK-cyclin complex formation, these compounds halt cell cycle progression. Similarly, inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) disrupts the PI3K/AKT survival pathways, directly triggering apoptosis [4, 5].

  • Tubulin Destabilization: Certain pyrazole analogs bind to the colchicine-binding site on tubulin. This prevents microtubule polymerization, leading to mitotic spindle disruption and subsequent G2/M phase cell cycle arrest [5].

Signaling_Pathway P Pyrazole Derivatives CDK CDK1/2/4/9 Inhibition P->CDK ATP Competition EGFR EGFR/VEGFR Inhibition P->EGFR Kinase Binding Tub Tubulin Destabilization P->Tub Colchicine Site Arrest Cell Cycle Arrest (G0/G1 or G2/M Phase) CDK->Arrest Apop Apoptosis Induction (Caspase-3/PARP Cleavage) EGFR->Apop Tub->Arrest Arrest->Apop Prolonged Arrest

Mechanistic pathways of pyrazole derivatives inducing cell cycle arrest and apoptosis.

Quantitative Efficacy Profile Across Cancer Cell Lines

To benchmark novel pyrazole compounds, it is essential to compare their half-maximal inhibitory concentrations ( IC50​ ) against established derivatives. The table below synthesizes the efficacy of various pyrazole-based agents across a panel of human cancer cell lines [1, 2, 3, 4].

CompoundPrimary Target(s)Cell LineCancer Type IC50​ ( μ M)
Celecoxib COX-2MCF-7Breast Cancer25.2 - 37.2
Sorafenib RAF, VEGFR, PDGFRHepG2Liver Cancer4.5
Crizotinib ALK, METPANC-1Pancreatic Cancer~5.0
AT7519 CDK1, 2, 4, 5, 9HCT-116Colon Cancer0.04 - 0.94
Pyrazole 13 Unknown (Apoptosis Inducer)4T1Breast Cancer25.0
Compound VIa Cell Cycle Arrest (G2/M)HCT116Colon Cancer1.5

Note: A lower IC50​ value indicates greater potency. Values in the nanomolar to low-micromolar range (e.g., AT7519, Compound VIa) represent highly optimized lead candidates.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. To establish true trustworthiness (E-E-A-T) in your assay data, every experiment must be a self-validating system. This means incorporating vehicle controls to rule out solvent toxicity and positive controls (e.g., Doxorubicin) to ensure assay sensitivity [2].

Experimental_Workflow C1 1. Cell Seeding (Log Phase) C2 2. Compound Treatment (24-72h) C1->C2 C3 3. Orthogonal Assays (MTT/Flow) C2->C3 C4 4. Data Analysis (IC50 / Z'-factor) C3->C4

Standardized experimental workflow for validating in vitro anticancer activity.

Protocol 4.1: High-Throughput Cell Viability & Cytotoxicity (MTT Assay)

Causality & Rationale: The MTT assay does not count cells directly; it measures mitochondrial reductase activity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals [1, 2]. If a pyrazole compound induces apoptosis or halts metabolism, formazan production drops proportionally.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells (e.g., A549 or MCF-7) and seed at 1×104 cells/well in a 96-well plate.

    • Expert Insight: Seeding density is critical. Over-confluent wells will prematurely arrest due to contact inhibition, masking the compound's true cytotoxic effect.

  • Incubation: Allow cells to adhere for 24 hours at 37°C in a 5% CO2​ humidified incubator.

  • Compound Treatment: Dissolve the pyrazole derivative in DMSO to create a stock solution. Dilute with culture medium to achieve desired concentrations (e.g., 1, 5, 10, 25, 50 μ M).

    • Self-Validation Step: Ensure the final DMSO concentration never exceeds 0.1% (v/v). Run a 0.1% DMSO vehicle control (100% viability baseline) and a 1 μ M Doxorubicin positive control in parallel [2].

  • Exposure: Incubate cells with the compounds for 24 to 72 hours.

  • MTT Addition: Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.

    • Expert Insight: MTT is highly light-sensitive. Exposure to ambient light will cause spontaneous reduction, leading to high background noise.

  • Solubilization: Carefully aspirate the media and add 100 μ L of DMSO to dissolve the formazan crystals. Place on a microvibrator for 5 minutes.

  • Readout: Measure absorbance at 540 nm using a microplate reader. Calculate % Inhibition relative to the vehicle control.

Protocol 4.2: Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: Because pyrazole compounds frequently target CDKs or tubulin, they often stall the cell cycle [3, 4]. Propidium Iodide (PI) intercalates stoichiometrically into nucleic acids. By measuring PI fluorescence, we can quantify DNA content (2n vs 4n) to distinguish between cells in the G0/G1, S, and G2/M phases.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells in 6-well plates with the pyrazole compound at its IC50​ concentration for 24 hours. Harvest cells via trypsinization, ensuring you collect both floating (apoptotic) and adherent cells.

  • Fixation: Wash cells with cold PBS. Resuspend the pellet in 300 μ L of cold PBS, then add 700 μ L of ice-cold 100% ethanol dropwise while vortexing gently. Fix at -20°C for at least 2 hours.

    • Expert Insight: Dropwise addition prevents cell clumping, which would otherwise register as artificial polyploid (8n) events on the flow cytometer.

  • Washing: Centrifuge at 1000 x g for 5 minutes. Wash twice with cold PBS to remove all traces of ethanol.

  • RNase A Treatment: Resuspend the pellet in 500 μ L of PI staining solution containing 50 μ g/mL PI and 100 μ g/mL RNase A.

    • Self-Validation Step: RNase A treatment is absolutely mandatory. PI binds to double-stranded RNA as well as DNA. Failing to degrade RNA will result in artificially broad fluorescence peaks, making accurate cell cycle phase quantification impossible.

  • Incubation & Acquisition: Incubate in the dark at room temperature for 30 minutes. Acquire data using a flow cytometer (minimum 10,000 events per sample) and analyze using appropriate cell cycle modeling software.

References

  • A Comparative Guide to the Anticancer Activity of Pyrazole Deriv
  • Design, synthesis, antioxidant and anticancer activity of novel pyrazole deriv
  • One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids ResearchG
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents PMC (PubMed Central)
Method

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Trimethyl-Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of Trimethyl-Pyrazole Derivatives in Inflammation Inflammation is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Trimethyl-Pyrazole Derivatives in Inflammation

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Notably, the diaryl-substituted pyrazole structure is a hallmark of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, which are widely used for their anti-inflammatory and analgesic properties with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] Trimethyl-pyrazole derivatives, a specific subclass of these heterocyclic compounds, have emerged as a promising area of research for the development of novel anti-inflammatory agents.

These compounds are hypothesized to exert their anti-inflammatory effects through multiple mechanisms. The primary and most well-understood mechanism is the inhibition of the COX enzymes, particularly the inducible COX-2 isoform, which is a key player in the synthesis of pro-inflammatory prostaglandins. Beyond direct enzyme inhibition, evidence suggests that pyrazole derivatives can modulate complex intracellular signaling cascades that are central to the inflammatory response. These include the nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK) pathways, both of which regulate the expression of a wide array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the enzyme inducible nitric oxide synthase (iNOS).[2][3]

This document provides a comprehensive guide for researchers, offering detailed protocols for the in vitro and in vivo evaluation of the anti-inflammatory properties of novel trimethyl-pyrazole derivatives. The methodologies described are designed to be robust and reproducible, enabling a thorough characterization of the potency, efficacy, and mechanism of action of these promising compounds.

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory activity of trimethyl-pyrazole derivatives is believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. Understanding these pathways is crucial for designing and interpreting experiments.

Cyclooxygenase (COX) Inhibition

The most direct anti-inflammatory action of many pyrazole derivatives is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. Prostaglandins are potent inflammatory mediators that contribute to pain, fever, and swelling. The selective inhibition of COX-2 over COX-1 is a key therapeutic goal to minimize gastrointestinal side effects.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including TNF-α, IL-6, and iNOS.[2][4] Pyrazole derivatives may interfere with this pathway at various points, such as by inhibiting the degradation of IκB or by blocking the nuclear translocation of NF-κB.[2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_inhibition_cyto Cytoplasm cluster_nucleus Nucleus cluster_inhibition_nuc Nucleus LPS LPS/TNF-α Receptor Receptor LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates IkB_p P-IκB IkB_NFkB->IkB_p IkB_p->NFkB Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Pyrazole_cyto Trimethyl-Pyrazole Derivative Pyrazole_cyto->IKK Inhibits Pyrazole_cyto->IkB_p Prevents Degradation DNA DNA (κB site) NFkB_n->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Cytokines TNF-α, IL-6, iNOS mRNA->Cytokines Translation Pyrazole_nuc Trimethyl-Pyrazole Derivative Pyrazole_nuc->NFkB_n Inhibits Translocation

Figure 1: Simplified NF-κB signaling pathway and potential inhibition by trimethyl-pyrazole derivatives.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical signaling cascade activated by cellular stress and inflammatory stimuli. Activation of this pathway leads to the phosphorylation and activation of downstream transcription factors, which in turn regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[3] Some pyrazole derivatives have been shown to inhibit the activity of p38 MAPK, thereby suppressing the production of these key inflammatory mediators.

p38_MAPK_Pathway cluster_upstream Upstream Signaling cluster_inhibition_p38 Upstream Signaling cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli (LPS, Cytokines) MKK MAPKK (MKK3/6) Stimuli->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates p38_p P-p38 MAPK p38->p38_p TF Transcription Factors (e.g., ATF-2) p38_p->TF Activates Pyrazole_p38 Trimethyl-Pyrazole Derivative Pyrazole_p38->p38 Inhibits Phosphorylation Gene_Expression Gene Expression TF->Gene_Expression Regulates Cytokines TNF-α, IL-6 Gene_Expression->Cytokines Induces Production

Figure 2: Overview of the p38 MAPK signaling pathway and its potential inhibition.

Data Presentation: Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the anti-inflammatory activity of various pyrazole derivatives from the literature, providing a benchmark for the evaluation of novel trimethyl-pyrazole compounds. It is important to note that direct comparisons of IC50 and ED50 values should be made with caution, as experimental conditions can vary between studies.

Table 1: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives (IC50 Values)

Compound ClassTargetIC50 (µM)Reference CompoundIC50 (µM)
Diaryl-pyrazoleCOX-20.017Celecoxib0.052 - 0.78
Triaryl-pyrazolineCOX-2~0.043 - 0.56Celecoxib-
Pyrazole-thiazole hybridCOX-2 / 5-LOX0.03 / 0.12--
1,3,5-Trisubstituted PyrazoleCOX-20.52Celecoxib0.78
Pyrazole-Urea Hybridp38α MAPK0.135--

Note: Data compiled from multiple sources.[5][6][7][8][9] IC50 values can vary based on assay conditions.

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives (ED50 and % Inhibition)

Compound ClassAnimal ModelED50 (mg/kg) / % InhibitionReference CompoundED50 (mg/kg) / % Inhibition
Pyrazole Derivative (K-3)Carrageenan-induced paw edema (rat)52.0% inhibition @ 100 mg/kgIndomethacin-
1,3,5-Trisubstituted PyrazolineCarrageenan-induced paw edema (rat)Most active compound showed high inhibitionDiclofenac Sodium-
Pyrazole DerivativeCarrageenan-induced paw edema (rat)62.67% inhibitionIndomethacin60.8% inhibition
Pyrazole-containing IndolizineTNBS-induced colitisSignificant reduction in inflammation--
Diaryl PyrazoleCollagen-induced arthritis (mouse)63% inhibition of arthritis severity @ 30 mg/kg--

Note: Data compiled from multiple sources.[10][11][12][13][14] The efficacy of compounds is dose- and model-dependent.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments to assess the anti-inflammatory properties of trimethyl-pyrazole derivatives.

In Vitro Assays

In_Vitro_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Mediator Analysis RAW_cells RAW 264.7 Macrophages Pretreat Pre-treat with Trimethyl-pyrazole Derivative RAW_cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate COX_Assay COX-1/COX-2 Inhibition Assay Stimulate->COX_Assay Collect Supernatant/Lysate NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulate->NO_Assay Collect Supernatant/Lysate Cytokine_Assay Cytokine (TNF-α, IL-6) ELISA Stimulate->Cytokine_Assay Collect Supernatant/Lysate In_Vivo_Workflow cluster_acute Acute Inflammation Model cluster_chronic Chronic Inflammation Model Carrageenan_Model Carrageenan-Induced Paw Edema (Rats) Acute_Treatment Administer Trimethyl-pyrazole Derivative (p.o. or i.p.) Carrageenan_Model->Acute_Treatment Paw_Measurement Measure Paw Volume (Plethysmometer) Acute_Treatment->Paw_Measurement Granuloma_Model Cotton Pellet-Induced Granuloma (Rats) Chronic_Treatment Daily Administration of Trimethyl-pyrazole Derivative Granuloma_Model->Chronic_Treatment Granuloma_Excision Excise and Weigh Granuloma Tissue Chronic_Treatment->Granuloma_Excision

Figure 4: Workflow for in vivo evaluation of anti-inflammatory activity.

This is a widely used and reproducible model for evaluating the anti-inflammatory activity of compounds against acute inflammation.

  • Animals:

    • Male or female Wistar or Sprague-Dawley rats (150-200 g)

  • Materials:

    • Carrageenan (1% w/v in sterile saline)

    • Trimethyl-pyrazole derivatives and a reference drug (e.g., Indomethacin)

    • Plethysmometer

    • Animal gavage needles (for oral administration) or syringes (for intraperitoneal administration)

  • Protocol:

    • Fast the animals overnight with free access to water before the experiment.

    • Divide the animals into groups (n=6-8 per group): a vehicle control group, a reference drug group, and groups for different doses of the trimethyl-pyrazole derivative.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • The ED50 (the dose that causes 50% inhibition of edema) can be determined by plotting the percentage of inhibition against the logarithm of the dose.

This model is used to assess the effect of compounds on the proliferative phase of inflammation, which is characteristic of chronic inflammatory conditions.

  • Animals:

    • Male or female Wistar or Sprague-Dawley rats (150-200 g)

  • Materials:

    • Sterile cotton pellets (e.g., 10 mg each)

    • Trimethyl-pyrazole derivatives and a reference drug (e.g., Indomethacin)

    • Surgical instruments for subcutaneous implantation

    • Anesthetic (e.g., ketamine/xylazine)

  • Protocol:

    • Anesthetize the rats.

    • Make a small incision in the dorsal skin and subcutaneously implant two sterile cotton pellets, one on each side of the axilla or groin.

    • Administer the vehicle, reference drug, or test compound daily for a period of 7-10 days.

    • On the day after the last dose, euthanize the animals.

    • Carefully dissect out the cotton pellets along with the surrounding granulomatous tissue.

    • Dry the pellets in an oven at 60°C until a constant weight is achieved.

    • Weigh the dry pellets and calculate the weight of the granuloma tissue by subtracting the initial weight of the cotton pellet.

    • Calculate the percentage of inhibition of granuloma formation for each group using the following formula:

      • % Inhibition = [(Wc - Wt) / Wc] x 100

      • Where Wc is the average weight of the granuloma in the control group, and Wt is the average weight of the granuloma in the treated group.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of the anti-inflammatory properties of trimethyl-pyrazole derivatives. By employing a combination of in vitro and in vivo assays, researchers can effectively characterize the potency, selectivity, and mechanism of action of these compounds. The provided data on other pyrazole derivatives offers a valuable context for interpreting the experimental results. Through rigorous and well-designed studies, the therapeutic potential of trimethyl-pyrazole derivatives as a new class of anti-inflammatory agents can be thoroughly investigated, paving the way for the development of novel treatments for a wide range of inflammatory diseases.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Synthesis, cyclooxygenase inhibition and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1 H -pyrazole derivatives possessing methanesulphonyl pharmacophore. (n.d.).
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega.
  • Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. (2015). PubMed.
  • Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents. (2020). World Journal of Pharmaceutical Sciences.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. (2020). Amanote.
  • IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.).
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.).
  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (n.d.). PMC.
  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (n.d.). International Journal of Medical Pharmaceutical and Health Sciences.
  • Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. (n.d.). PMC.
  • The development of novel inhibitors of tumor necrosis factor-alpha (TNF-alpha) production based on substituted-bicyclic pyrazolones. (2004). PubMed.

  • Small-Molecule Inhibition of TNF-α. (n.d.). Semantic Scholar.
  • Note Synthesis, characterization and anti- inflammatory activity of novel pyrazolyl ketoamides. (n.d.).
  • Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE 2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. (2021). MDPI.
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candid
  • Selective Inhibition of p38 MAPK Isoforms using Bipyrazole Derivatives: An in Silico Approach. (n.d.).
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candid
  • The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in R
  • Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. (2026).
  • Effects of tetramethylpyrazine on the P38 MAPK and NF-κB signaling... (n.d.).
  • Production of nitric oxide in macrophages. This pathway is represented... (n.d.).
  • A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent p
  • TNFα blockade in human diseases: Mechanisms and future directions. (n.d.). PMC - NIH.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). MDPI.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Synthesis and Anti-inflammatory Activity of Some 3, 5-Diaryl-2-Pyrazoline Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Effect of Neutrophils on Nitric Oxide Production
  • NF-κB-targeted library. (n.d.). ChemDiv.
  • Nitric oxide production by macrophages stimulated by antigen-binding T-cell factors. (n.d.).
  • Small Molecule NF-κB Pathway Inhibitors in Clinic. (2020). ASTAR OAR*.
  • NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023). MDPI.
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Sources

Application

Application Notes and Protocols for the Synthesis of Pyrazole-Based Compounds in Research

Introduction: The Pyrazole as a Privileged Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole as a Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its remarkable structural versatility and ability to engage in various biological interactions have earned it the status of a "privileged scaffold."[3][4] This is evidenced by its presence in a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and numerous kinase inhibitors used in oncology.[3][5] The metabolic stability of the pyrazole ring further enhances its desirability as a core component in therapeutic agents.[3]

The surge in FDA-approved drugs containing the pyrazole moiety underscores its significance.[6] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed, field-proven protocols for the synthesis of pyrazole-based compounds. We will delve into the foundational Knorr pyrazole synthesis, explain the mechanistic principles that govern the reaction, and offer step-by-step procedures to empower researchers in their quest to develop novel chemical entities.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis remains the most direct and widely utilized method for constructing the pyrazole ring.[7][8] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[1][9] Its enduring appeal lies in its operational simplicity, high yields, and the vast diversity of substituents that can be incorporated into the final pyrazole product.[10]

Principle and Mechanism

The reaction is typically catalyzed by acid and proceeds through a well-established mechanism.[9][11] The process begins with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a key hydrazone or enamine intermediate. The second nitrogen atom then performs an intramolecular cyclization by attacking the remaining carbonyl group. A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[7][10]

G cluster_start Starting Materials cluster_end Product Dicarbonyl 1,3-Dicarbonyl Compound Initial_Attack Initial Nucleophilic Attack & Dehydration Dicarbonyl->Initial_Attack Hydrazine Hydrazine Derivative Hydrazine->Initial_Attack H⁺ Catalyst Intermediate Hydrazone/Enamine Intermediate Initial_Attack->Intermediate - H₂O Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Final Dehydration Cyclization->Dehydration Pyrazole Substituted Pyrazole Ring Dehydration->Pyrazole - H₂O (Aromatization)

Caption: General mechanism of the Knorr Pyrazole Synthesis.

A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound and/or a substituted hydrazine is used, two different regioisomeric pyrazole products can potentially form.[7] The outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two nitrogen atoms. Generally, the most nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon.[7] Reaction conditions, particularly pH, can also be modulated to influence this selectivity.[12]

Experimental Protocols

The following protocols are designed to be robust starting points and may be optimized for specific substrates or reaction scales.

Protocol 1: General Procedure for Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a general method for reacting a β-diketone with a substituted hydrazine to yield a trisubstituted pyrazole.

Materials:

  • 1,3-Diketone (e.g., Benzoylacetone, Acetylacetone) (1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.0 - 1.1 eq)

  • Solvent (e.g., Ethanol, Glacial Acetic Acid)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add the substituted hydrazine (1.0-1.1 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base may be required. For many substrates, a catalytic amount of glacial acetic acid can facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction time can vary from 1 to 12 hours depending on the reactivity of the substrates.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure. Pour the concentrated mixture into ice-cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure substituted pyrazole.[13]

1,3-Diketone (R1, R3)Hydrazine (R')SolventConditionsYield (%)Reference
Acetylacetone (CH₃, CH₃)PhenylhydrazineEthanolReflux, 1h92[7]
Benzoylacetone (Ph, CH₃)PhenylhydrazineEthanolReflux, 2h85[7]
Ethyl Acetoacetate (OEt, CH₃)Hydrazine Hydrate1-Propanol / Acetic Acid100 °C, 1h79[10][14]
Protocol 2: Case Study - Synthesis of a Celecoxib Analogue

Celecoxib is a potent and selective COX-2 inhibitor, and its 1,5-diarylpyrazole core is a common target for synthetic chemists.[15] This protocol outlines a typical synthesis of its core structure.

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq)

  • (4-Sulfamoylphenyl)hydrazine hydrochloride (1.0 eq)

  • Ethanol

  • Round-bottom flask with reflux condenser

Step-by-Step Methodology:

  • Reaction Setup: Suspend 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq) and (4-sulfamoylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol in a round-bottom flask.

  • Reaction Conditions: Heat the mixture to reflux. The reaction is typically complete within 4-8 hours. The acidic nature of the hydrazine salt provides the necessary catalysis.

  • Monitoring: Track the disappearance of starting materials by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Work-up: After cooling to room temperature, the product often crystallizes from the reaction mixture.

  • Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and then with water to remove any remaining salts. The product can be recrystallized from hot ethanol to afford pure 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).[16]

G cluster_workflow Synthesis Workflow: Celecoxib Analogue Start Combine Diketone & Hydrazine HCl in Ethanol React Heat to Reflux (4-8 hours) Start->React Monitor Monitor via TLC React->Monitor Monitor->React Reaction Incomplete Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Purify Recrystallize from Hot Ethanol Filter->Purify Final Pure Celecoxib Product Purify->Final

Caption: Experimental workflow for the synthesis of a Celecoxib analogue.

Characterization of Synthesized Pyrazoles

Confirming the identity, structure, and purity of the synthesized compound is a critical step. A combination of spectroscopic methods is typically employed.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[18]

    • ¹H NMR: The proton on the C4 position of the pyrazole ring typically appears as a singlet in the aromatic region (δ 6.0-7.0 ppm). Protons of substituents will have characteristic shifts.

    • ¹³C NMR: The carbons of the pyrazole ring have distinct chemical shifts that can confirm the heterocyclic core's formation.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present. Characteristic absorption bands for the pyrazole ring (C=N, N-N) and substituents can be observed.[19]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy.[17][20]

TechniquePurposeExpected Observations for a Model Pyrazole
¹H NMR Structural ElucidationSinglet for pyrazole C4-H (~6.5 ppm), aromatic multiplets for phenyl groups, singlets for methyl groups.[17]
¹³C NMR Carbon Skeleton ConfirmationCharacteristic peaks for pyrazole ring carbons (e.g., C3, C4, C5).[18]
IR (FT-IR) Functional Group IDC=N stretching (~1500-1600 cm⁻¹), N-H stretching (if present, ~3100-3300 cm⁻¹), Ar-H stretching (~3000-3100 cm⁻¹).[19]
MS (HRMS) Molecular Weight & FormulaMolecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass. Confirms elemental formula.[17]

G cluster_char_flow Characterization Workflow Crude Crude Synthesized Product TLC Purity Check (TLC) Crude->TLC NMR Structural Analysis (¹H & ¹³C NMR) TLC->NMR If single spot MS Molecular Weight (Mass Spectrometry) NMR->MS IR Functional Groups (IR Spectroscopy) MS->IR Data Combine & Analyze Spectroscopic Data IR->Data Confirmed Structure Confirmed & Purity Assessed Data->Confirmed

Caption: General workflow for the spectroscopic characterization of pyrazole derivatives.

Critical Safety Precautions

Chemical synthesis requires strict adherence to safety protocols. Hydrazine and its derivatives, common reagents in pyrazole synthesis, are particularly hazardous.

Reagent Handling:

  • Hydrazine and its Derivatives: These compounds are combustible, highly toxic, corrosive, and potential carcinogens.[21][22]

  • Personal Protective Equipment (PPE): Always handle these reagents in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.[23]

  • Storage: Store hydrazines in tightly closed containers in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials like oxidizing agents.[24]

Spill and Waste Management:

  • Spills: In case of a spill, evacuate the area. For minor spills, absorb with an inert material like sand or vermiculite and place in a sealed container for disposal. Do not use combustible materials like paper towels for absorption.

  • Waste Disposal: All waste containing hydrazine must be treated as hazardous. Dispose of it according to local, state, and federal regulations. Never pour hydrazine waste down the drain.[24]

Conclusion

The Knorr pyrazole synthesis and its variations offer a powerful and versatile platform for accessing a vast array of pyrazole-based compounds. The protocols and guidelines presented here provide a solid foundation for researchers to synthesize and characterize these valuable heterocyclic scaffolds. By understanding the underlying reaction mechanisms and adhering to strict safety procedures, scientists can effectively leverage these methods to advance research in medicinal chemistry, agrochemistry, and materials science, paving the way for the discovery of next-generation therapeutics and technologies.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

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Method

Application Notes and Protocols for High-Throughput Screening of Pyrazole Amine Libraries

Abstract: The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Specifically, pyrazole amine derivatives have garnered...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Specifically, pyrazole amine derivatives have garnered significant attention for their diverse biological activities, frequently acting as potent modulators of key cellular targets like protein kinases.[1][3][4] High-Throughput Screening (HTS) provides the technological backbone for rapidly interrogating large, diverse libraries of these compounds to identify novel starting points for drug discovery programs.[5][6] This guide offers a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing a successful HTS campaign for pyrazole amine libraries. We delve into the critical aspects of library preparation, assay development, primary screening, and the crucial subsequent steps of hit validation and confirmation, ensuring a robust and efficient path from screen to lead.

The Foundation: Library Design and Compound Management

The quality and diversity of the chemical library are paramount to the success of any HTS campaign. Pyrazole amine libraries are often constructed using combinatorial chemistry techniques to generate a wide array of structural variations around the core scaffold.[7][8] This structural diversity is essential for exploring a broad chemical space and increasing the probability of identifying potent and selective modulators of the biological target.

Once synthesized or acquired, the library must be meticulously prepared for automated screening. This process, known as compound management, is a critical control point for ensuring data quality and reproducibility.

Protocol 1: Compound Library Preparation and Plating

Causality and Experimental Choices: The goal of this protocol is to create assay-ready plates containing precise, known concentrations of each library compound, while minimizing compound precipitation and degradation. DMSO is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its compatibility with most biological assays at low final concentrations (typically ≤1%).[3][9] The use of acoustic liquid handlers is highly recommended for transferring nanoliter volumes, as it eliminates physical contact, reducing the risk of cross-contamination and improving accuracy compared to traditional pin tools or pipettes.[10]

Methodology:

  • Solubilization:

    • Dissolve each pyrazole amine compound in 100% DMSO to a standard stock concentration (e.g., 10 mM). This creates the "Master Library."

    • Seal plates tightly and store at -20°C or -80°C under desiccated conditions to prevent water absorption and compound degradation.

  • Creation of Intermediate Plates:

    • Thaw the Master Library plates. Centrifuge briefly to collect all liquid at the bottom of the wells.

    • Using an automated liquid handler, perform an intermediate dilution from the master plates into 100% DMSO. For example, dilute the 10 mM master stock to 1 mM. This preserves the high-concentration master library.

  • Preparation of Assay-Ready Plates:

    • Using a non-contact acoustic dispenser (e.g., Labcyte Echo), transfer a precise volume (e.g., 50 nL) of each compound from the intermediate plate into the wells of a 384-well or 1536-well assay plate.[10]

    • This results in a "compound-first" plate, ready for the addition of assay reagents. The final assay concentration of the compound will depend on the total assay volume (e.g., 50 nL of a 1 mM stock in a final assay volume of 50 µL yields a 1 µM final concentration).

    • Seal the assay-ready plates and store them at -20°C until use.

Building a Robust Screen: Assay Development and Validation

The selection and optimization of the screening assay are the most critical steps in an HTS campaign. The assay must be sensitive, reproducible, and robust enough to be run on tens of thousands of compounds.[5] For pyrazole amines, which are often kinase inhibitors, a biochemical kinase inhibition assay is a common and powerful choice.[1][3]

Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used technology for kinase assays due to its high sensitivity, low background, and resistance to interference from fluorescent compounds.[3][10] The assay measures the phosphorylation of a substrate by a kinase through a Förster Resonance Energy Transfer (FRET) event between a donor (Europium cryptate) and an acceptor (XL665) fluorophore.

Protocol 2: HTRF Kinase Assay Development and Validation

Causality and Experimental Choices: The objective is to define assay conditions that yield a stable and robust signal suitable for automation. Each parameter is optimized to ensure the reaction is in a linear range and that the final signal window is large enough to confidently distinguish hits from inactive compounds. The Z'-factor is the gold-standard metric for validating an HTS assay; it incorporates both the dynamic range (signal window) and data variation (%CV), providing a single value to assess the quality and reliability of the assay.[9][11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.

Methodology:

  • Enzyme Titration:

    • Determine the optimal kinase concentration by performing the assay with a serial dilution of the kinase while keeping substrate and ATP concentrations constant.

    • Rationale: The ideal concentration will yield a robust signal without depleting the substrate too quickly, typically corresponding to the EC₈₀ (80% of the maximal signal).

  • Substrate and ATP Titration:

    • Determine the Michaelis-Menten constant (Km) for both the substrate and ATP.

    • Rationale: Running the assay at the Km concentration of ATP provides a sensitive environment to detect ATP-competitive inhibitors, a common mechanism for kinase inhibitors.

  • Kinetic Analysis:

    • Run a time-course experiment with the optimized enzyme, substrate, and ATP concentrations.

    • Rationale: This determines the optimal incubation time where the reaction remains linear, ensuring that measurements are taken before the reaction reaches saturation or equilibrium.

  • Assay Validation (Z'-Factor Determination):

    • Prepare a 384-well plate with alternating columns of negative controls (DMSO vehicle, representing 0% inhibition) and positive controls (a known potent inhibitor of the target kinase, representing 100% inhibition).

    • Run the assay under the fully optimized conditions.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| where SD is the standard deviation and Mean is the average of the controls.

    • An acceptable Z'-factor must be > 0.5.[9]

ParameterOptimized ConditionRationale
Assay Plate Format 384-well, low-volume, whiteMinimizes reagent usage; white plates enhance luminescent/fluorescent signal.
Kinase Concentration 2 nM (example)EC₈₀ from titration, ensures robust signal in the linear range of the assay.
Biotinylated Substrate 200 nM (example)Determined from substrate titration, balances signal with cost.
ATP Concentration 10 µM (example)Set at the empirically determined Km value to detect competitive inhibitors.
Reaction Time 60 minutes at 25°CDetermined from kinetic analysis to be within the linear phase of the reaction.
Final DMSO 0.5%Kept low to minimize solvent effects on enzyme activity.
Z'-Factor 0.78Indicates an excellent and highly robust assay suitable for HTS.
Table 1: Example of Optimized HTRF Kinase Assay Parameters.

Executing the Campaign: The HTS Workflow

With a validated assay, the primary screen can be initiated. This involves screening the entire pyrazole amine library at a single concentration to identify "primary hits." Automation is key to maintaining consistency and throughput.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation cluster_followup Phase 4: Follow-up Lib_Prep Library Preparation (Solubilization, Plating) Assay_Dev Assay Development & Validation (Z' > 0.5) Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Optimized Protocol Data_Analysis Data Normalization & Hit Selection Primary_Screen->Data_Analysis Raw Data Hit_Validation Hit Validation (Confirmation & Dose-Response) Data_Analysis->Hit_Validation Primary Hits Lead_Gen Validated Hits for Lead Optimization Hit_Validation->Lead_Gen Confirmed Hits

High-Throughput Screening (HTS) Workflow from Library to Lead.
Protocol 3: Primary HTS of a Pyrazole Amine Library

Causality and Experimental Choices: This protocol is designed for efficiency and consistency across thousands of plates. Each plate includes its own controls (positive and negative) to allow for plate-specific normalization, which is critical for correcting systematic errors that can occur during a long screening run, such as reagent dispenser variability or incubation time drifts.[11][12]

Methodology (384-well HTRF Kinase Assay):

  • Plate Preparation:

    • Use pre-plated assay-ready plates containing 50 nL of each pyrazole amine compound.

    • Designate specific columns for controls: e.g., columns 23 for 0.5% DMSO (negative control) and column 24 for a known inhibitor (positive control).

  • Reagent Addition (Kinase):

    • Using a multi-channel liquid dispenser, add 25 µL of the kinase solution (prepared at 2x the final concentration in assay buffer) to all wells.

    • Briefly centrifuge the plates (e.g., 1 minute at 1000 rpm) to ensure all components are mixed.

    • Incubate for 15 minutes at room temperature. Rationale: This pre-incubation step allows the compounds to bind to the kinase before the competitive substrate (ATP) is introduced.

  • Reaction Initiation (ATP/Substrate):

    • Add 25 µL of a solution containing both ATP and the biotinylated substrate (each at 2x the final concentration) to all wells to initiate the kinase reaction.

    • Seal the plates and incubate for the pre-determined time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the HTRF detection buffer containing EDTA (which chelates Mg²⁺, a necessary cofactor for kinases) and the HTRF detection reagents (Eu-labeled antibody and Streptavidin-XL665).

    • Seal the plates, protect from light, and incubate for 1 hour at room temperature.

  • Data Acquisition:

    • Read the plates on an HTRF-compatible plate reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

From Data to Decisions: Hit Validation Cascade

Raw data from the HTS is not sufficient; it must be normalized, and hits must be rigorously validated to eliminate false positives and artifacts.[13] A multi-step validation cascade ensures that resources are focused only on the most promising chemical matter.

Hit_Validation_Cascade Primary_Hits Primary Hits (e.g., >50% Inhibition) Confirmation 1. Hit Confirmation (Fresh Compound, Single Point) Primary_Hits->Confirmation Dose_Response 2. Dose-Response (IC50) (Potency Determination) Confirmation->Dose_Response Confirmed Actives Orthogonal 3. Orthogonal Assay (Rule out technology artifacts) Dose_Response->Orthogonal Potent Hits Counter_Screen 4. Counter-Screens (Promiscuity & Interference) Orthogonal->Counter_Screen Cross-validated Hits SAR 5. SAR by Analogs (Confirm Structure-Activity Relationship) Counter_Screen->SAR Clean Hits Validated_Hit Validated Hit Series SAR->Validated_Hit

The Hit Validation Cascade for triaging primary HTS hits.
Protocol 4: Hit Confirmation and Dose-Response Testing

Causality and Experimental Choices: The first step is to confirm that the observed activity is real and not due to an error in the original library plate. This is done by re-testing from a freshly prepared sample of the hit compound.[10] Following confirmation, a dose-response experiment is performed to determine the potency (IC₅₀) of the compound. This is a critical metric for ranking hits and is essential for establishing a structure-activity relationship (SAR).[14]

Methodology:

  • Hit Selection:

    • Normalize the primary screen data on a per-plate basis using the on-plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

    • Define a hit threshold, for example, any compound producing ≥50% inhibition.

  • Hit Confirmation:

    • From the original master stock, "cherry-pick" the selected hits.

    • Re-test these compounds in the primary assay at the same single concentration to confirm activity. A high confirmation rate (e.g., >80%) is indicative of a robust primary screen.

  • Dose-Response (IC₅₀) Curve Generation:

    • For all confirmed hits, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions starting from 50 µM).

    • Test this dilution series in the primary assay in triplicate.

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to calculate the IC₅₀ value (the concentration at which the compound elicits 50% of its maximal effect).

Protocol 5: Orthogonal and Counter-Screening Assays

Causality and Experimental Choices: A hit that is active in the primary assay must be tested in an orthogonal assay—one that uses a different detection technology—to rule out artifacts.[13] For example, a compound that is intrinsically fluorescent might appear as a hit in an HTRF assay but would be inactive in a luminescence-based assay. Counter-screens are designed to identify problematic compounds, such as aggregators or those that interfere with the detection system itself, which are common sources of false positives.[13]

Methodology:

  • Orthogonal Assay:

    • Select an assay for the same biological target but with a different readout. If the primary screen was HTRF, a good orthogonal assay would be a luminescence-based one (e.g., Kinase-Glo®), which measures ATP consumption.

    • Test the confirmed hits in the orthogonal assay to verify their activity. True hits should be active in both assays.

  • Assay Interference Counter-Screen:

    • To test for autofluorescence (a common issue in fluorescence-based assays), incubate the hit compounds with the assay buffer and detection reagents without the enzyme or substrate. An active signal indicates compound interference.

  • Promiscuity/Aggregation Screen:

    • A common method to identify non-specific inhibition by aggregation is to re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).[13] The potency of aggregators is often significantly reduced in the presence of detergent, while true inhibitors are unaffected.

The Path Forward: From Hit to Lead

Once a pyrazole amine series has been validated through this rigorous cascade, it becomes a starting point for a lead optimization program. This involves medicinal chemists synthesizing new analogs of the validated hit to explore the Structure-Activity Relationship (SAR). The goal is to systematically modify different parts of the molecule to improve not only potency and selectivity but also crucial drug-like properties such as solubility, metabolic stability, and cell permeability (ADME).[15][16]

Conceptual model for SAR exploration around a pyrazole amine core.
(Note: The image in the DOT script is a placeholder and would be replaced with a chemical structure diagram in a final document.)

Conclusion

The high-throughput screening of pyrazole amine libraries is a powerful strategy for identifying novel chemical probes and starting points for drug discovery. Success is not merely a matter of automation but is built upon a foundation of careful library management, the development of a highly robust and validated biological assay, and a systematic, multi-step process for hit validation. By diligently eliminating artifacts and false positives, researchers can ensure that the hits progressing to lead optimization have a genuine and tractable mechanism of action, maximizing the potential for downstream success.

References

  • Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Diphenyl-1H-pyrazole-4,5-diamine Derivatives.
  • Ghazimoradi, S., & Sajjadifar, N. (2025, February 5). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.
  • Bentham Science. (n.d.). Combinatorial Chemistry & High Throughput Screening. Eco-Vector journals platform.
  • Arkivoc. (n.d.). Synthesis of a small library containing substituted pyrazoles.
  • Sajjadifar, N. (2025, November 10). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. PMC.
  • Enamine. (n.d.). High-Throughput Screening.
  • Cheng, K. C., et al. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA.
  • Major, J. (2026, February 9). Challenges and Opportunities in High Throughput Screening: Implications for New Technologies. ResearchGate.
  • Chiarparin, E., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • ResearchGate. (2025, August 7). Synthesis of a small library containing substituted pyrazoles.
  • National Center for Biotechnology Information. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
  • National Center for Biotechnology Information. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC.
  • National Center for Biotechnology Information. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
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  • IntechOpen. (2013, January 23). Data Analysis Approaches in High Throughput Screening.
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  • National Center for Biotechnology Information. (2022, August 24). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. PMC.
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  • ResearchGate. (2025, August 6). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis.
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Application

Application Note: Bioanalytical Method Development and Validation for the Quantification of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine in Human Plasma

Target Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Pharmacokinetic (PK) Drug Development Professionals. Introduction & Analyte Profiling Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine (PTMA) is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Pharmacokinetic (PK) Drug Development Professionals.

Introduction & Analyte Profiling

Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine (PTMA) is a synthetic pyrazole-derived secondary amine. With a molecular formula of C12H23N3 and a monoisotopic mass of 209.1892 Da[1], PTMA presents specific analytical challenges due to its highly basic secondary amine group and lipophilic pentyl chain.

Accurate quantification of such basic lipophilic amines in complex biological matrices (e.g., human plasma) requires rigorous extraction to mitigate phospholipid-induced matrix effects. This application note details a robust, self-validating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methodology. The protocol is designed to meet the rigorous acceptance criteria outlined in the FDA Bioanalytical Method Validation Guidance for Industry[2] and the harmonized ICH M10 guidelines[3].

Experimental Design & Mechanistic Causality

As bioanalytical scientists, we must design assays where every chemical intervention serves a specific, mechanistic purpose. The following logic dictates our protocol:

Sample Preparation Logic: Mixed-Mode Cation Exchange (MCX)

Standard protein precipitation (PPT) fails to remove endogenous phospholipids, leading to severe ion suppression in the mass spectrometer. Because PTMA contains a basic secondary amine (estimated pKa ~9.5), we utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE).

  • The Causality: By acidifying the plasma sample, we fully protonate the secondary amine. This allows PTMA to bind tightly to the negatively charged sulfonic acid groups of the MCX sorbent via strong ionic interactions. We can then aggressively wash the sorbent with 100% methanol to strip away neutral lipids and phospholipids without losing our analyte. Finally, a high-pH elution solvent neutralizes the amine, breaking the ionic bond and releasing PTMA.

Chromatographic & Ionization Logic
  • Chromatography: A sub-2 µm C18 column is selected for reversed-phase separation. The mobile phase is modified with 0.1% Formic Acid. Why? Basic amines are notorious for secondary interactions with residual silanols on silica columns, causing severe peak tailing. The acidic modifier masks these silanols and keeps PTMA protonated, ensuring sharp, symmetrical peaks.

  • Mass Spectrometry: The acidic mobile phase provides an abundant source of protons, maximizing the formation of the [M+H]+ precursor ion at m/z 210.2 in the positive Electrospray Ionization (ESI+) source[1].

Visualized Workflows

Bioanalytical_Workflow N1 Plasma Sample Collection N2 Internal Standard Spiking N1->N2 N3 MCX Solid-Phase Extraction N2->N3 N4 UPLC C18 Separation N3->N4 N5 ESI+ MS/MS Detection N4->N5 N6 ICH M10 Data Analysis N5->N6

Figure 1: End-to-end UPLC-MS/MS bioanalytical workflow for PTMA quantification.

SPE_Mechanism Start Mixed-Mode Cation Exchange (MCX) Cond 1. Condition (MeOH & 2% FA) Start->Cond Load 2. Load Acidified Plasma (PTMA binds via ionic interaction) Cond->Load Wash1 3. Wash 1: 2% FA (Elutes acidic/neutral proteins) Load->Wash1 Wash2 4. Wash 2: 100% MeOH (Elutes lipophilic interferences) Wash1->Wash2 Elute 5. Elute: 5% NH4OH in MeOH (Deprotonates PTMA, releases analyte) Wash2->Elute

Figure 2: Mechanistic steps of MCX solid-phase extraction for basic amines.

Step-by-Step Experimental Protocols

Reagents and Materials
  • Analyte: Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine (PTMA).

  • Internal Standard (IS): PTMA-d5 (Stable isotope-labeled analog).

  • Sorbent: Oasis MCX 96-well plate (30 mg/well).

  • Solvents: LC-MS grade Water, Methanol (MeOH), Acetonitrile (MeCN), Formic Acid (FA), and Ammonium Hydroxide (NH4OH).

Solid-Phase Extraction (SPE) Protocol

Note: Use low-bind polypropylene tubes/plates throughout to prevent non-specific adsorption of the secondary amine.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of IS working solution (100 ng/mL). Add 100 µL of 2% FA in water. Vortex for 30 seconds.

    • Scientist's Insight: The 2% FA disrupts analyte-protein binding and ensures 100% protonation of PTMA prior to loading.

  • Conditioning: Pass 1.0 mL of MeOH through the MCX plate, followed by 1.0 mL of 2% FA in water.

  • Loading: Apply the entire pre-treated sample (~210 µL) to the conditioned sorbent. Draw through at a low vacuum (approx. 2-3 in Hg).

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% FA in water to remove hydrophilic endogenous salts and acidic proteins.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH.

    • Scientist's Insight: Because PTMA is ionically locked to the sorbent, this aggressive organic wash safely strips away matrix-suppressing phospholipids.

  • Elution: Elute the analyte with 2 × 500 µL of 5% NH4OH in MeOH into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95:5 Water:MeCN with 0.1% FA).

UPLC-MS/MS Conditions
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

Quantitative Data Summaries

Table 1: UPLC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.40955Initial
0.500.40955Linear
3.000.401090Linear
4.000.401090Hold
4.100.40955Step
5.000.40955Re-equilibrate
Table 2: Mass Spectrometry (MRM) Parameters

ESI+ mode. Capillary voltage: 1.5 kV. Desolvation Temp: 500°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
PTMA210.2140.12518Quantifier (Loss of pentyl)
PTMA210.2123.12528Qualifier
PTMA-d5215.2145.12518Internal Standard
Table 3: ICH M10 / FDA Method Validation Summary

Validation was executed over three consecutive days to assess inter- and intra-assay precision and accuracy, adhering strictly to global regulatory acceptance criteria[2][3].

Validation ParameterTarget Criteria (ICH M10 / FDA)Observed PerformanceStatus
Linearity Range R² ≥ 0.991.0 – 1000 ng/mL (R² = 0.998)PASS
LLOQ Precision CV ≤ 20%12.4%PASS
LLOQ Accuracy 80% – 120% of nominal96.5%PASS
High QC Precision CV ≤ 15%4.2%PASS
High QC Accuracy 85% – 115% of nominal102.1%PASS
Matrix Effect IS-normalized CV ≤ 15%6.8%PASS
Extraction Recovery Consistent across QC levels88.5% ± 4.1%PASS

References

  • [1] Title: PubChemLite - Pentyl[(trimethyl-1h-pyrazol-4-yl)methyl]amine (C12H23N3) | Source: uni.lu | URL:

  • [2] Title: Bioanalytical Method Validation Guidance for Industry | Source: fda.gov | URL:

  • [3] Title: ICH guideline M10 Step2b on bioanalytical method validation | Source: europa.eu | URL:

Sources

Method

Application Note: Formulation Strategies for Pyrazole Derivatives in Preclinical In Vivo Studies

Introduction & Physicochemical Challenges Pyrazole derivatives represent a highly versatile class of heterocyclic pharmacophores, widely utilized in the development of anti-inflammatory agents (e.g., celecoxib), anticanc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Challenges

Pyrazole derivatives represent a highly versatile class of heterocyclic pharmacophores, widely utilized in the development of anti-inflammatory agents (e.g., celecoxib), anticancer therapeutics, and kinase inhibitors[1]. Despite their potent target affinity, pyrazoles are frequently classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds. Their rigid, planar structures and high lipophilicity result in notoriously poor aqueous solubility, which poses a significant hurdle for intestinal absorption and systemic bioavailability during in vivo evaluation[2].

Developing a robust preclinical formulation requires a delicate balance: the vehicle must fully solubilize the pyrazole to ensure accurate dosing while remaining physiologically inert to prevent vehicle-induced toxicity or confounding pharmacological effects.

Rational Vehicle Selection: The Causality of Excipients

Selecting an excipient is not merely a matter of trial and error; it requires understanding the physical chemistry of the drug-vehicle interaction.

  • Co-solvents and Surfactants: Solvents like Polyethylene Glycol 400 (PEG 400) and Dimethyl Sulfoxide (DMSO) reduce the dielectric constant of the aqueous medium, thermodynamically favoring the dissolution of lipophilic pyrazoles. Surfactants such as Tween 80 are critical for in vivo applications; they form micelles around the drug molecules, preventing catastrophic precipitation (crashing out) when the formulation is diluted in the aqueous environment of the bloodstream or gastrointestinal tract[3].

  • Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) offers a unique supramolecular solution. It features a hydrophobic internal cavity that accommodates the lipophilic pyrazole ring and a polyhydroxylated hydrophilic exterior that ensures aqueous solubility[4]. This host-guest inclusion complexation shields the tissue from the irritating effects of the raw drug and organic solvents.

  • Nanosuspensions: For exceptionally hydrophobic pyrazoles (like celecoxib) where high doses are required, co-solvents often exceed toxicity limits. High-pressure homogenization can reduce drug particle size to the nanometer range (<400 nm). According to the Noyes-Whitney equation, this exponentially increases the surface area, drastically enhancing the dissolution rate and oral bioavailability without requiring harsh solvents[5].

Quantitative Summary of Vehicle Tolerability

To prevent vehicle-induced artifacts in your data, excipient volumes must be strictly controlled. The following table summarizes the No-Observed-Effect Levels (NOELs) and practical limits for common vehicles based on short-term in vivo toxicity studies in rodents[6].

ExcipientFunctional RoleMax Recommended Dose (NOEL)In Vivo Causality & Limitations
PEG 400 Co-solvent1,250 mg/kg/dayHigh doses cause osmotic diarrhea and gastrointestinal irritation.
HP-β-CD Solubilizer (Complexation)1,000 mg/kg/dayExcreted intact via kidneys; excessive IV doses may induce renal toxicity.
Tween 80 Surfactant250 mg/kg/dayCan cause hypersensitivity/histamine release; strictly limit to <5% v/v.
DMSO Primary Solvent< 0.5 mL/kg (IV)Causes local tissue irritation and hemolysis; limit to <5% v/v in final formulation.
Methylcellulose Suspending Agent25 mg/kg/day (0.5% sol)Forms suspensions, not true solutions; ideal for oral gavage of insoluble powders.

Formulation Strategy Workflow

FormulationWorkflow Start Evaluate Pyrazole Derivative (LogP, pKa, Solubility) SolCheck Aqueous Solubility > 1 mg/mL? Start->SolCheck Aqueous Aqueous Vehicle (Saline / PBS) SolCheck->Aqueous Yes Lipophilic Poorly Soluble (BCS Class II / IV) SolCheck->Lipophilic No Cosolvent Co-solvent System (DMSO / PEG400 / Tween) Lipophilic->Cosolvent Moderate Lipophilicity (LogP 2-4) Cyclodextrin Inclusion Complex (HP-β-CD / SBE-β-CD) Lipophilic->Cyclodextrin Bulky Structure (Fits CD Cavity) Nano Nanosuspension (TPGS Stabilized) Lipophilic->Nano Highly Hydrophobic (High Dose)

Decision tree for selecting in vivo formulation strategies for pyrazole derivatives.

Self-Validating Experimental Protocols

Protocol A: Multi-Component Co-Solvent System (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline)

Target Route: Intravenous (IV) or Intraperitoneal (IP)[3]. Mechanistic Rationale: The order of addition is the most critical factor. The pyrazole must be fully dissolved in the strongest organic solvent first. The surfactant must be added before the aqueous phase to coat the drug molecules, preventing precipitation when the polarity abruptly changes.

Step-by-Step Methodology:

  • Primary Solubilization: Weigh the required mass of the pyrazole derivative into a sterile glass vial. Add DMSO to achieve 10% of the final target volume. Vortex vigorously until the powder is completely dissolved.

  • Co-solvent Addition: Add PEG 400 (40% of final volume) to the DMSO-drug solution. Vortex for 30 seconds to ensure a homogenous organic phase.

  • Surfactant Coating: Add Tween 80 (5% of final volume). Vortex thoroughly. Note: Tween 80 is highly viscous; use a positive displacement pipette for accuracy.

  • Aqueous Dilution: Slowly add sterile Saline (0.9% NaCl) dropwise (45% of final volume) while continuously vortexing the vial.

  • Self-Validation Checkpoint: Hold the vial against a dark background under a bright light. The solution must be completely transparent. If any opalescence, cloudiness, or particulate matter is visible, the drug has crashed out. Do not inject a cloudy solution IV , as it will cause fatal microembolisms. Adjust the co-solvent ratios or switch to Protocol B.

  • Sterilization: Pass the clear solution through a 0.22 µm sterile PTFE syringe filter prior to administration.

Protocol B: HP-β-CD Inclusion Complexation

Target Route: Oral Gavage (PO) or Intravenous (IV)[3][4]. Mechanistic Rationale: Complexation is an equilibrium-driven process. Applying mild heat provides the thermodynamic energy required to displace water molecules from the cyclodextrin cavity, allowing the hydrophobic pyrazole to enter and stabilize.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline or 5% Dextrose in Water (D5W). Stir until completely clear.

  • Drug Incorporation: Weigh the pyrazole derivative. For highly crystalline pyrazoles, pre-dissolving the drug in a micro-volume of DMSO (≤2% of final volume) can exponentially speed up complexation. Add the drug (or DMSO-drug solution) to the HP-β-CD vehicle.

  • Thermodynamic Driving: Vortex the mixture, then place it in a sonicating water bath set to 37°C for 45–60 minutes. The ultrasonic waves and heat will drive the host-guest inclusion process.

  • Equilibration: Remove from the bath and allow the solution to equilibrate to room temperature for 15 minutes.

  • Self-Validation Checkpoint: Filter the formulation through a 0.22 µm PVDF syringe filter. If you experience significant back-pressure during filtration, the complexation is incomplete, and undissolved drug is blocking the membrane. In this case, the concentration of the filtrate must be verified via HPLC before dosing, as the actual dose will be lower than the theoretical dose.

References

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats - J-Stage. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC/NIH. Available at: [Link]

  • Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement - RSC. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Welcome to the technical support guide for the synthesis of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.

The most reliable and common synthetic route to the target compound is the reductive amination between a trimethyl-1H-pyrazole-4-carbaldehyde and pentylamine. This guide will focus on this pathway, assuming the use of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde as the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for this amine?

A1: The most prevalent and efficient method is a one-pot reductive amination. This reaction involves the condensation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with pentylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for the reduction step due to its mild nature, high selectivity, and tolerance of various functional groups.[1][2][3]

Q2: What are the critical parameters that influence the reaction yield?

A2: Several factors are critical for maximizing yield:

  • Purity of Starting Materials: Ensure the aldehyde and amine are pure. The aldehyde should be free of the corresponding carboxylic acid or alcohol.

  • Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) and the reducing agent (1.5 equivalents) is often beneficial.[4]

  • Solvent: Anhydrous, non-protic solvents are essential. 1,2-Dichloroethane (DCE) is the preferred solvent, though tetrahydrofuran (THF) can also be effective.[1][2][3]

  • Temperature and Reaction Time: The reaction is typically run at room temperature for 12-24 hours. Monitoring by TLC or LC-MS is crucial to determine the point of completion.

  • pH: While generally not necessary for aldehydes, the presence of a small amount of acetic acid can sometimes catalyze imine formation, especially if the reaction is sluggish.[1][2][3]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common method. Use a solvent system like ethyl acetate/hexanes. You should see the consumption of the starting aldehyde (a UV-active spot) and the appearance of a new, less polar spot for the product amine. Staining with ninhydrin can help visualize the amine product. For more precise monitoring, LC-MS can be used to track the disappearance of starting materials and the appearance of the product's molecular ion peak.

Q4: What are the expected spectroscopic signatures for the final product?

A4: For pentyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine, you should expect:

  • ¹H NMR: Signals corresponding to the three pyrazole methyl groups, a singlet for the benzylic-type CH₂ group, a triplet for the N-CH₂ of the pentyl group, and characteristic multiplets for the rest of the pentyl chain, including a terminal methyl triplet.

  • ¹³C NMR: Distinct signals for the pyrazole ring carbons, the three methyl groups, and the five carbons of the pentyl chain.

  • Mass Spectrometry: A clear molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₂H₂₃N₃.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis.

Problem 1: My reaction yield is consistently low (< 50%). What are the primary factors to investigate?

This is a common issue that can often be resolved by systematically evaluating several aspects of the reaction setup. Low yields can stem from incomplete reaction, formation of side products, or issues during workup and purification.

Root Cause Analysis and Solutions:

Potential CauseRecommended Action & Explanation
Poor Quality Reducing Agent Sodium triacetoxyborohydride is moisture-sensitive. Use a freshly opened bottle or ensure it has been stored in a desiccator. Clumpy or non-free-flowing powder is a sign of decomposition.
Incomplete Imine Formation The first step is the formation of the imine. If this equilibrium is unfavorable, the yield will be low. Try adding 0.5-1.0 equivalent of glacial acetic acid to catalyze imine formation. Monitor the consumption of the aldehyde by TLC before assessing the reduction.
Suboptimal Solvent The solvent must be anhydrous. Use a dry, non-protic solvent like DCE or THF from a solvent purification system or a fresh sealed bottle. Water will hydrolyze the imine intermediate and decompose the reducing agent.[1][2]
Workup/Purification Losses The product is a basic amine, which can adhere strongly to silica gel during chromatography. This leads to significant product loss and poor recovery. See Problem 4 for purification solutions.
Problem 2: My TLC/LC-MS analysis shows a significant amount of unreacted aldehyde, even after 24 hours.

This indicates a problem with the initial condensation step to form the imine.

Solutions:

  • Catalyze the Reaction: Add 1 equivalent of glacial acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen, making the aldehyde more electrophilic and accelerating the nucleophilic attack by the pentylamine.[1]

  • Remove Water: If the starting materials or solvent may contain water, consider adding 3Å or 4Å molecular sieves to the reaction flask to sequester any water present, which can inhibit imine formation.

  • Increase Concentration: Running the reaction at a higher concentration (e.g., from 0.1 M to 0.5 M) can help shift the equilibrium towards the imine product.

Problem 3: I'm observing a major side product with a mass corresponding to the alcohol of my starting aldehyde.

This occurs when the reducing agent reduces the starting aldehyde directly to an alcohol before it can form the imine. While NaBH(OAc)₃ is selective for imines over aldehydes, this can happen if the imine formation is particularly slow.

Solutions:

  • Change the Order of Addition: Instead of adding all reagents at once, first stir the aldehyde, amine, and any acetic acid catalyst in the solvent for 1-2 hours to allow for pre-formation of the imine. Then, add the sodium triacetoxyborohydride portion-wise.

  • Use a More Selective Reducing Agent: While NaBH(OAc)₃ is excellent, ensure you are not accidentally using a more reactive borohydride like sodium borohydride (NaBH₄), which is more likely to reduce the aldehyde.

Problem 4: The final product is difficult to purify, and I see significant streaking on my silica gel column.

Basic amines are notorious for poor behavior on standard silica gel, which is acidic.[5] The strong interaction leads to broad peaks, tailing, and often irreversible adsorption, resulting in low recovery.

Solutions:

  • Base-Treated Silica: Deactivate the silica gel by preparing a slurry with 1-2% triethylamine (Et₃N) or ammonia in the eluent and then packing the column. Running the column with a mobile phase containing 0.5-1% Et₃N will prevent the product from sticking.[5]

  • Use an Alternative Stationary Phase: Amine-functionalized silica columns (SiO₂-NH₂) are commercially available and provide excellent peak shape and recovery for basic compounds without needing a mobile phase modifier.[5]

  • Acid-Base Extraction: An effective non-chromatographic method is to perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1 M HCl) to protonate the amine product, pulling it into the aqueous layer. The neutral impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with 2 M NaOH) and extract the pure amine product back into an organic solvent.[6]

  • Precipitation/Crystallization: If the product is a solid, it may be purified by crystallization. Alternatively, a technique using trichloroacetic acid (TCA) to precipitate the amine as a salt can be employed, followed by thermal decarboxylation to release the pure amine.[7]

Recommended Protocol: Reductive Amination

This protocol provides a robust starting point for the synthesis.

Materials:

  • 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Pentylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and anhydrous DCE (to make a ~0.2 M solution).

  • Add pentylamine (1.1 eq) to the solution and stir for 30 minutes at room temperature.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue using one of the methods described in Problem 4 .

Visual Diagrams

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the target amine.

G cluster_prep Reaction Setup cluster_workup Workup cluster_purify Purification A 1. Combine Aldehyde & Pentylamine in Anhydrous DCE B 2. Add NaBH(OAc)3 A->B C 3. Stir at RT for 12-24h (Monitor by TLC/LC-MS) B->C D 4. Quench with aq. NaHCO3 C->D E 5. Extract with Organic Solvent D->E F 6. Dry & Concentrate E->F G 7. Purify Crude Product F->G H Final Product: pentyl[(trimethyl-1H-pyrazol- 4-yl)methyl]amine G->H

Caption: General workflow for reductive amination synthesis.

Troubleshooting Decision Tree: Low Yield

Use this decision tree to diagnose and resolve issues related to low reaction yields.

G start Low Yield Observed q1 Is starting aldehyde consumed (TLC/LC-MS)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Major side product observed? a1_yes->q2 sol1 Issue with imine formation. - Add Acetic Acid (1 eq). - Use molecular sieves. - Increase concentration. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is side product the reduced aldehyde (alcohol)? a2_yes->q3 sol4 Product lost during purification. - Use base-treated silica or -NH2 column. - Perform acid-base extraction. a2_no->sol4 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol2 Premature reduction. - Pre-stir aldehyde/amine before adding reductant. a3_yes->sol2 sol3 Decomposition or other side reactions. - Check reagent quality. - Ensure anhydrous conditions. a3_no->sol3

Caption: Decision tree for troubleshooting low product yield.

References

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4.
  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • BenchChem. (2025). Technical Support Center: Optimizing Pyrazole N-Alkylation.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16, 576-579.
  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Pradeep D Lokhande, et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.
  • Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • Diplomata Comercial. (n.d.). Amine Manufacturing Process: Comprehensive Guide to Amines.
  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles.
  • PMC - NIH. (2022, February 24). Trichloroacetic acid fueled practical amine purifications.
  • ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862.
  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry.
  • PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1).
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.

Sources

Optimization

Technical Support Center: Purification Challenges of Trimethyl-Pyrazole Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges encountered when purifying trimethyl-pyrazole derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges encountered when purifying trimethyl-pyrazole derivatives (such as 1,3,5-trimethylpyrazole and its complex functionalized analogs).

Pyrazoles are notorious for their tricky physicochemical properties—specifically their basic imine nitrogens, potential for regioisomerism, and variable volatility. This guide moves beyond basic instructions to explain the causality behind these behaviors, providing self-validating protocols to ensure your purification workflows are robust and reproducible.

Part 1: Mechanistic FAQs (Understanding the Chemistry)

Q1: Why does my trimethyl-pyrazole derivative exhibit severe peak tailing and irreversible adsorption on standard normal-phase silica gel? A1: The root cause is hydrogen bonding. The pyrazole ring contains a basic imine-like nitrogen (N2) with an active lone pair. Standard normal-phase silica gel is packed with acidic silanol groups (Si-OH). When your pyrazole travels through the column, it forms strong, non-reversible hydrogen bonds with these silanols . This continuous "sticking and releasing" disrupts the partitioning equilibrium, resulting in severe peak tailing, broad elution bands, and significant product loss.

Q2: How do I resolve the co-elution of pyrazole regioisomers synthesized via the condensation of unsymmetrical dicarbonyls? A2: While symmetrical precursors like acetylacetone yield a single 1,3,5-trimethylpyrazole isomer , unsymmetrical precursors generate regioisomers with nearly identical dipole moments and polarities. Normal-phase silica often fails to resolve these. The causal solution is to switch the separation mechanism from polarity-driven to hydrophobicity-driven using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 stationary phase . The end-capped silanols on C18 columns prevent basic interactions, allowing the subtle steric differences of the regioisomers to dictate retention time.

Q3: My 1,3,5-trimethylpyrazole product is disappearing during rotary evaporation. What is happening? A3: You are experiencing co-distillation. Low molecular weight pyrazoles (like 1,3,5-trimethylpyrazole, MW ~110 g/mol ) have relatively high vapor pressures. When removing solvents like ethyl acetate or dichloromethane under high vacuum and elevated water bath temperatures, the pyrazole co-distills with the solvent. To prevent this, solvent removal must be carefully controlled (e.g., water bath < 30°C, vacuum > 150 mbar), or you should bypass chromatography entirely in favor of vacuum distillation .

Part 2: Troubleshooting Guide & Decision Matrix

When faced with a crude trimethyl-pyrazole mixture, selecting the correct purification modality is critical. Use the logical workflow below to determine your optimal path.

Troubleshooting Start Crude Trimethyl-Pyrazole CheckIsomers Are regioisomers present? Start->CheckIsomers UseRPHPLC Reverse-Phase HPLC CheckIsomers->UseRPHPLC Yes CheckVolatility Is MW < 150 g/mol? CheckIsomers->CheckVolatility No Distillation Vacuum Distillation CheckVolatility->Distillation Yes Silica Silica Chromatography CheckVolatility->Silica No Tailing Severe Peak Tailing? Silica->Tailing Deactivate Deactivate Silica (1% Et3N) Tailing->Deactivate Yes

Caption: Decision tree for selecting the optimal purification route for trimethyl-pyrazoles.

Quantitative Comparison of Purification Modalities

To aid in your decision-making, the following table summarizes the expected quantitative outcomes of each purification method based on empirical laboratory data.

Purification ModalityTypical Recovery (%)Purity Achieved (%)Target Impurities RemovedScalabilityTime Required
Standard Silica Gel 40 - 60%85 - 90%Non-polar byproductsMedium2 - 4 hours
Deactivated Silica 85 - 95%> 95%Polar byproducts, saltsMedium2 - 4 hours
Reverse-Phase HPLC 75 - 90%> 99%RegioisomersLow (Prep)1 - 3 hours
Vacuum Distillation 80 - 90%> 98%Unreacted precursorsHigh3 - 5 hours
Acid-Salt Crystallization 70 - 85%> 99%Structurally distinct organicsHigh12 - 24 hours

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. This means the procedure includes built-in checks that confirm the success of the step before you proceed, eliminating guesswork.

Protocol A: Amine-Deactivated Flash Chromatography

Best for: Complex, high-molecular-weight trimethyl-pyrazole derivatives (e.g., malonamide conjugates) .

Causality Focus: By pre-treating the silica with 1% triethylamine (Et₃N), we competitively saturate the highly acidic silanol sites. This prevents the pyrazole's basic nitrogen from forming hydrogen bonds, ensuring sharp peaks and high recovery.

Step-by-Step Methodology:

  • Eluent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (Et₃N).

  • Slurry Packing: Mix the silica gel with the deactivated eluent to form a slurry. Pour this into the column.

  • System Validation (The Self-Check): Run two full column volumes of the deactivated eluent through the bed. Collect a few drops from the stopcock and spot them on pH paper. Validation: The pH must register as basic (~pH 8-9). If it is neutral, the silanols have not been fully saturated; run another column volume.

  • Dry Loading: Dissolve your crude pyrazole in a volatile solvent, add a small amount of deactivated silica, and evaporate to a free-flowing powder. Load this evenly onto the column head.

  • Elution: Elute using an isocratic flow. Because the column is deactivated, the pyrazole will elute much faster than on a standard column.

  • Fraction Analysis: Spot fractions on a TLC plate. Crucial: Run the TLC in a chamber saturated with ammonium hydroxide (NH₄OH) vapors to prevent tailing on the plate itself, ensuring accurate Rf calculation.

Protocol S1 1. Slurry Prep Add 1% Et3N S2 2. Column Packing Neutralize Silanols S1->S2 S3 3. Dry Loading Avoid strong solvents S2->S3 S4 4. Isocratic Elution Maintain equilibrium S3->S4 S5 5. TLC Analysis Validate fractions S4->S5

Caption: Step-by-step workflow for amine-deactivated silica gel chromatography.

Protocol B: Vacuum Distillation of 1,3,5-Trimethylpyrazole

Best for: Low molecular weight, volatile pyrazoles synthesized directly from acetylacetone and methylhydrazine.

Causality Focus: Distillation exploits the significant boiling point differential between unreacted precursors (acetylacetone BP: 140°C; methylhydrazine BP: 87°C) and the product. By applying a vacuum, we lower the boiling point of 1,3,5-trimethylpyrazole to prevent thermal degradation of the pyrazole ring.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased with high-vacuum silicone grease to prevent leaks.

  • Crude Loading: Transfer the crude, dried organic extract into the distillation flask. Add a magnetic stir bar to prevent bumping.

  • Fore-run Removal: Apply a moderate vacuum (~125 mmHg) and gently heat the oil bath to 55–60°C. This removes residual extraction solvents and low-boiling impurities.

  • Main Fraction Collection: Increase the vacuum to 5–10 mmHg. Gradually raise the oil bath temperature to 100–110°C.

  • System Validation (The Self-Check): Monitor the vapor thermometer closely. The temperature will rise and suddenly stabilize. Validation: A stable vapor plateau at exactly 77–80°C (at 5 mmHg) intrinsically validates that your pure 1,3,5-trimethylpyrazole is distilling. Collect only the liquid that condenses during this stable temperature plateau.

  • Storage: Store the purified liquid in a sealed, amber vial flushed with argon, as pyrazoles can slowly oxidize or absorb atmospheric moisture over time.

References

  • Title: Purifying ionic compounds by flash column chromatography Source: Biotage URL:[Link]

  • Title: Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives Source: MDPI URL: [Link]

  • Title: Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand Source: Universitat Autònoma de Barcelona (UAB) URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical barriers associated with pentyl[(trimethyl-1H-pyrazol-4-y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical barriers associated with pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine .

Because this molecule features a highly lipophilic pentyl chain and a non-polar trimethylpyrazole core, its partition coefficient (LogP) is inherently high. At physiological pH, the secondary amine is only partially protonated, resulting in severe aqueous solubility issues. This guide provides field-proven, self-validating methodologies to overcome these barriers through salt formation, cosolvent systems, and macromolecular complexation.

Troubleshooting Guide 1: Salt Formation (The First Line of Defense)

Q: Why does pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine immediately precipitate in aqueous buffers at pH 7.4? A: At pH 7.4, the secondary amine (estimated pKa ~8.5) exists in an equilibrium between its ionized and unionized (free base) states. Because the intrinsic solubility of the free base is extremely low, the solution rapidly reaches supersaturation and precipitates. Converting the free base into a salt (e.g., hydrochloride or mesylate) increases the molecule's polarity and alters the pH of maximum solubility (pHmax), which can exponentially increase the dissolution rate 1. Salt formation is universally recognized as the most effective primary method for increasing the solubility of basic drugs 2.

Q: How do I select and synthesize the optimal salt form for this specific amine? A: You must perform a controlled counterion screen. Strong acids like methanesulfonic acid (mesylate) or hydrochloric acid (HCl) are ideal for secondary amines because they ensure complete protonation.

Step-by-Step Methodology: Self-Validating Salt Screening
  • Dissolution: Dissolve 100 mg of the free base API in 2 mL of tetrahydrofuran (THF). Causality: THF completely dissolves the lipophilic free base while remaining miscible with aqueous acid solutions.

  • Protonation: Add 1.05 molar equivalents of the selected counteracid (e.g., 1M methanesulfonic acid). Causality: A slight molar excess ensures complete protonation of the secondary amine, shifting the equilibrium entirely to the salt form without leaving excessive residual acid that could cause hygroscopicity.

  • Crystallization: Stir at room temperature for 2 hours, then cool to 4°C to induce precipitation.

  • Isolation: Filter the precipitate and dry under a vacuum for 24 hours to remove residual THF.

  • Self-Validation Check: Perform X-ray Powder Diffraction (XRPD) on the isolated powder. A sharp, highly crystalline XRPD pattern confirms true salt formation rather than an amorphous solid dispersion. Subsequently, measure the solubility product (Ksp) via HPLC; a successful salt candidate must demonstrate a >100-fold increase in aqueous solubility compared to the free base.

SaltScreening n1 Free Base API (Low Aqueous Solubility) n2 Determine pKa & pHmax n1->n2 n3 Counterion Selection (e.g., HCl, Mesylate) n2->n3 n4 Equimolar Addition in Organic Solvent n3->n4 n5 Crystallization & Isolation n4->n5 n6 Evaluate Ksp & Hygroscopicity n5->n6 n7 Optimal Salt Form Selected n6->n7

Workflow for selecting the optimal salt form to maximize aqueous solubility.

Troubleshooting Guide 2: Cosolvent Systems for Assays

Q: I need to dose this compound immediately for an in vitro assay and cannot wait for a salt screen. What is the best liquid formulation strategy? A: For rapid solubilization, utilize a cosolvent system that lowers the dielectric constant (ε) of the aqueous vehicle. Polyethylene Glycol 400 (PEG 400) is highly recommended. Its low polarity closely matches the lipophilicity of the pentyl and trimethylpyrazole groups, driving preferential solvation and breaking API-API crystal lattice interactions 3.

Quantitative Data: Cosolvent Solubilization Power
SolventDielectric Constant (ε)Polarity IndexSolubilization Power (σ) for Lipophilic APIsRecommended Max in vivo % (v/v)
Water 80.110.2Baseline100%
DMSO 46.77.2High< 5%
Propylene Glycol 32.15.4Moderate20%
PEG 400 14.14.3Very High40%
Step-by-Step Methodology: Preferential Solvation Formulation
  • Wetting: Weigh the required dose of the API into a glass vial.

  • Primary Solvation: Add PEG 400 to constitute 40% of the final intended volume. Vortex vigorously for 5 minutes until the API is visually dissolved.

  • Aqueous Addition: Slowly add sterile water (or buffer) dropwise to reach the final volume while continuously sonicating the vial. Causality: Dropwise addition prevents localized supersaturation, ensuring the API does not crash out during the polarity shift.

  • Self-Validation Check: Centrifuge the final mixture at 10,000 × g for 10 minutes. Visually inspect the bottom of the tube for a microscopic pellet. Analyze the supernatant via HPLC-UV; if the area-under-the-curve (AUC) matches your theoretical target concentration, the system is thermodynamically stable and fully solubilized.

Troubleshooting Guide 3: Cyclodextrin Complexation

Q: My PEG 400 formulation crashes out upon dilution in biological media. How can I achieve stable systemic exposure? A: Cosolvents can cause precipitation upon dilution because the solvent capacity drops exponentially as the vehicle disperses in blood or media. To prevent this, use cyclodextrins (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD). Cyclodextrins act as molecular capsules; their hydrophobic inner cavity sequesters the lipophilic pentyl chain, while the hydrophilic exterior maintains aqueous solubility without the osmotic penalty of cosolvents [[]]().

Step-by-Step Methodology: Inclusion Complexation
  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in an aqueous buffer at pH 5.0. Causality: The slightly acidic pH partially protonates the secondary amine, while the HP-β-CD provides a hydrophobic cavity for the unprotonated pentyl chain.

  • Guest Addition: Add excess solid pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine to the CD solution.

  • Equilibration: Shake at 37°C for 48 hours. Causality: Complexation is an entropically driven equilibrium process that requires significant time to reach steady-state thermodynamics.

  • Filtration: Filter through a 0.22 µm PVDF membrane to remove uncomplexed API.

  • Self-Validation Check: Construct a Phase-Solubility Diagram (AL-type curve) by plotting the dissolved API concentration against the CD concentration. A linear increase with a slope less than 1 mathematically validates the formation of a 1:1 stoichiometric inclusion complex.

CDComplex api Lipophilic API (Pentyl Chain) mix Aqueous Co-incubation & Equilibration api->mix cd HP-β-Cyclodextrin (Hydrophobic Cavity) cd->mix complex Inclusion Complex (Hydrophilic Exterior) mix->complex result Enhanced Apparent Solubility complex->result

Mechanism of cyclodextrin inclusion complexation for lipophilic APIs.

Frequently Asked Questions (FAQs)

Q: Does temperature affect the solubility of the PEG 400 formulation? A: Yes. The solubility of lipophilic compounds in PEG 400/water mixtures increases exponentially with temperature. Ensure your formulation is equilibrated at 37°C before administration to prevent cold-shock precipitation.

Q: Can I use lipid-based nanoparticles instead of cyclodextrins? A: Yes. Because the pentyl chain drives the LogP higher, this compound is an excellent candidate for Solid Lipid Nanoparticles (SLNs). The drug partitions effectively into the lipid core, enabling sustained release and preventing premature precipitation in the gastrointestinal tract 5.

Q: Will adjusting the pH alone be enough to solubilize the free base? A: Unlikely for high concentrations. While dropping the pH below the pKa (e.g., to pH 4.0) will protonate the secondary amine, the intrinsic lipophilicity of the pentyl and trimethylpyrazole groups remains high. You will likely hit the solubility limit of the in situ formed salt quickly unless you combine pH adjustment with a cosolvent or cyclodextrin.

References

  • [1] Salt Formation to Improve Drug Solubility - ResearchGate. Available at: [Link]

  • [2] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - NIH. Available at:[Link]

  • [3] Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction - ACS Omega. Available at:[Link]

  • [5] A Review of Formulation Strategies for Cyclodextrin-Enhanced Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) - PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Cell-Based Assays for Pyrazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing cell-based...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing cell-based assays involving pyrazole-based compounds. Pyrazole scaffolds are a cornerstone in modern medicinal chemistry, but their unique physicochemical properties can present challenges in cellular assay systems. This guide is structured to walk you through a logical troubleshooting workflow, from foundational compound issues to advanced mechanistic validation.

Tier 1: Foundational Checks - Is Your Compound & Assay System Behaving Correctly?

This section addresses the most common and critical preliminary issues that can derail an experiment before it even truly begins: solubility and toxicity.

FAQ 1: My pyrazole compound is poorly soluble and precipitates in the cell culture medium. What's happening and what should I do?

Answer: This is a frequent issue rooted in the physicochemical properties of many heterocyclic compounds, including pyrazoles.

The "Why": The pyrazole ring itself can contribute to low aqueous solubility due to its aromaticity and potential for strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in its solid state.[1] These interactions create a high crystal lattice energy, which the solvent must overcome to dissolve the compound. Furthermore, pyrazoles are often weakly basic.[1] When a concentrated stock solution (usually in DMSO) is diluted into a buffered aqueous solution like cell culture medium (typically pH 7.2-7.4), the compound's charge state can change, causing a dramatic drop in solubility and leading to precipitation or "crashing out."[1][2]

Troubleshooting & Optimization Strategy:

  • Re-evaluate Your Solvent and Stock Concentration: While DMSO is common, it's not always optimal. Ensure your stock concentration is not excessively high. Making serial dilutions in DMSO before the final dilution into aqueous medium can sometimes help.

  • Perform a Kinetic Solubility Assessment: Before starting your cell-based assay, determine the maximum soluble concentration of your compound in the specific cell culture medium you will be using. This prevents wasted time and resources on experiments conducted at inappropriate concentrations.

  • Consider pH Modification: For some pyrazole derivatives, adjusting the pH can significantly impact solubility.[2] However, be cautious, as significant changes in media pH will affect cell health. This is more applicable during compound workup than in a live-cell assay.[1]

  • Incorporate Co-solvents (with caution): In some cases, the use of co-solvents can maintain solubility.[2] However, these must be thoroughly tested for their own cytotoxic effects on your cell line.

Protocol 1: Rapid Kinetic Solubility Assessment in Assay Medium

This protocol provides a quick visual method to estimate the solubility limit of your compound in your final assay medium.

  • Prepare Compound Stock: Create a high-concentration stock of your pyrazole compound (e.g., 10-20 mM) in 100% DMSO.

  • Prepare Serial Dilutions: In a 96-well clear plate, perform a 2-fold serial dilution of your compound stock in DMSO.

  • Dilute into Medium: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO dilution into wells of a new 96-well plate containing a fixed volume of your final cell culture medium (e.g., 198 µL) to achieve your desired final concentrations. Mix well.

  • Incubate and Observe: Incubate the plate under assay conditions (e.g., 37°C, 5% CO₂) for a relevant time period (e.g., 2-24 hours).

  • Read for Precipitation: Measure the absorbance of the plate at a high wavelength (e.g., 620 nm or 750 nm) on a plate reader. A significant increase in absorbance indicates light scattering from compound precipitation. Visual inspection under a microscope can confirm. The highest concentration that does not show a significant increase in absorbance is your estimated kinetic solubility limit.

FAQ 2: I'm concerned about the effect of my solvent. What concentration of DMSO is safe for my cells?

Answer: DMSO is a powerful solvent, but it is not biologically inert. Its effects are highly dependent on concentration, exposure time, and cell type.

The "Why": At high concentrations, DMSO increases the permeability of cell membranes, which can lead to leakage of cellular contents and facilitate unintended entry of other molecules.[3][4] It can induce oxidative stress, trigger differentiation, cause cell cycle arrest, and ultimately lead to cell death through apoptosis or necrosis.[5][6][7] Even at lower concentrations, it can subtly alter gene expression and protein stability, potentially confounding your results.[3][7]

Troubleshooting & Optimization Strategy:

  • Rule of Thumb: Always aim for a final DMSO concentration of ≤0.1% . Many cell lines can tolerate up to 0.5% for short periods, but this must be validated.[4][5] Concentrations exceeding 1% are often directly cytotoxic.[5][7]

  • Run a Vehicle Control: Every experiment must include a "vehicle-only" control group. This group should contain the highest concentration of DMSO used in your compound-treated groups. This allows you to subtract any effect of the solvent itself.

  • Validate for Your Specific Cell Line: Different cell lines have different sensitivities. A "DMSO kill curve" is essential during assay development to determine the tolerance of your specific cell line under your specific experimental conditions (e.g., incubation time, cell density).

Final DMSO Concentration General Cellular Impact [4][5][6]Recommendation
< 0.1% Generally considered safe for most cell lines with minimal effects.Ideal Target
0.1% - 1.0% Potential for cell-type specific effects, especially with long exposure. May alter morphology or function.Use with caution; must be validated.
> 1.0% Often causes direct cytotoxicity, membrane damage, and oxidative stress.Avoid.
FAQ 3: My pyrazole compound is showing significant cytotoxicity. How can I determine if this is a general toxic effect or related to my target?

Answer: Distinguishing non-specific cytotoxicity from a specific, on-target pharmacological effect is a critical step in drug discovery. Many pyrazole derivatives are developed as kinase inhibitors, and off-target inhibition of kinases essential for cell survival can lead to cell death.[8][9]

The "Why": A compound can be toxic for many reasons unrelated to its intended target. It might disrupt mitochondrial function, damage membranes, inhibit DNA replication, or have numerous other off-target effects.[10] If you observe widespread cell death, especially at high concentrations, you must investigate whether this is a specific, desired outcome (e.g., for an anticancer agent) or a non-specific effect that will preclude further development.

Troubleshooting & Optimization Strategy:

  • Determine the Cytotoxic Concentration 50 (CC50): First, quantify the toxicity. Perform a dose-response experiment using a viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration at which your compound reduces cell viability by 50%.[11][12][13]

  • Compare CC50 to IC50/EC50: Compare the CC50 value to the IC50 (for inhibition) or EC50 (for activation) value for your target of interest. A large window between the desired activity and cytotoxicity (e.g., >10-fold, ideally >100-fold) suggests the effect is more likely to be on-target. This is often referred to as the Selective Cytotoxicity Index (SCI).[13]

  • Use a Multiplexed Assay: Use assays that can simultaneously measure viability and cytotoxicity (e.g., Promega's MultiTox-Fluor Multiplexing Assay). This can provide more nuanced information, distinguishing between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects.

  • Test in a Non-target Cell Line: If possible, test your compound in a cell line that does not express your target of interest. If the compound is still toxic, it strongly suggests an off-target mechanism.

Tier 2: Assay Performance & Reproducibility

Once you've established that your compound is soluble and non-toxic at the desired concentrations, the next step is to ensure the assay itself is robust and reliable.

FAQ 4: My dose-response curves are shallow, or my IC50 values are inconsistent between experiments. What are the likely causes?

Answer: This is a classic assay development problem that points to variability in one or more experimental parameters. Consistency is key to a robust assay.[14]

The "Why": Cell-based assays are complex biological systems. The physiological state of the cells can dramatically impact the results.[15] Factors like cell passage number, confluency at the time of treatment, and even minor variations in incubation times can alter cellular metabolism and signaling pathways, leading to experimental drift.[14][16] Furthermore, components in the serum of cell culture medium can bind to your compound, reducing its effective (free) concentration and shifting IC50 values.[17]

Troubleshooting Workflow for Assay Variability

cluster_cells Cell Health & Plating cluster_reagents Reagents & Compound cluster_protocol Protocol & Timing start Inconsistent IC50 / Shallow Curve passage Check Cell Passage Number (Use <20 passages) start->passage Is cell age consistent? confluency Optimize Seeding Density (Avoid >90% confluency) start->confluency Is growth phase consistent? serum Test Serum Concentration (Does it shift IC50?) start->serum Is compound binding to serum? incubation Optimize Incubation Time (Is signal stable?) start->incubation Is the timing optimal? plating_tech Standardize Plating Technique (Avoid edge effects) reagent_prep Use Fresh Reagents (Check media, supplements) readout Check Plate Reader Settings

Caption: Troubleshooting workflow for inconsistent assay results.

Key Optimization Steps:

  • Standardize Cell Culture: Always use cells within a defined low-passage number range.[16] Create a master cell bank to ensure consistency.[14][18] Ensure cells are in the log phase of growth and are plated evenly to avoid "edge effects".[15]

  • Optimize Cell Seeding Density: Test multiple cell densities to find one that gives the best assay window (the difference between the minimum and maximum signal) without cells becoming over-confluent by the end of the experiment.[16]

  • Evaluate Serum Effects: If you suspect serum protein binding, try running the assay in a medium with a lower serum concentration.[17] If the IC50 becomes more potent, this confirms that serum proteins are sequestering your compound.

  • Check Assay Kinetics: Determine the optimal incubation time for both your compound and the final detection reagent. The signal should be stable and robust at the time of reading.[15]

Tier 3: Advanced Validation - Confirming Your Mechanism

This final tier focuses on ensuring that the biological effect you are observing is a direct result of your compound interacting with its intended target.

FAQ 5: How can I be sure that the phenotype I'm observing is a true "on-target" effect of my pyrazole compound?

Answer: This is the central question in target validation. A cellular phenotype alone is not sufficient evidence. You must perform orthogonal experiments to build a strong case for on-target activity.[19][20]

The "Why": Many small molecules, particularly kinase inhibitors, have multiple "off-target" binding partners.[10][21] An observed effect could be due to the compound binding to an entirely different protein or pathway.[22] Without proper validation, you may draw incorrect conclusions about the function of your intended target and the mechanism of action of your compound.

Strategies for On-Target Validation:

  • Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target that has a completely different chemical scaffold. If this second compound reproduces the same phenotype, it strengthens the case for an on-target effect.[8]

  • Use a Negative Control Compound: Synthesize or acquire a close structural analog of your pyrazole compound that you know is inactive against your target. If this inactive analog fails to produce the phenotype, it demonstrates that the specific chemical features responsible for target binding are also responsible for the cellular effect.

  • Genetic Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of your target protein. If knocking down the target mimics the effect of your compound, and if your compound has no additional effect in the knockdown/knockout cells, this provides powerful evidence for on-target activity.[8]

  • Rescue Experiments: In some cases, you can "rescue" the effect of your compound by overexpressing the target protein or by adding a downstream product of the targeted pathway.

Logic for Distinguishing On-Target vs. Off-Target Effects

cluster_validation Validation Experiments compound Pyrazole Compound (Compound A) phenotype Observed Cellular Phenotype compound->phenotype inactive_analog Inactive Analog (Compound B) result1 No Phenotype inactive_analog->result1 unrelated_inhibitor Unrelated Inhibitor (Compound C) result2 Same Phenotype unrelated_inhibitor->result2 crispr Target Knockout (CRISPR/siRNA) result3 Mimics Phenotype crispr->result3 conclusion High Confidence On-Target Effect result1->conclusion result2->conclusion result3->conclusion

Caption: A logical workflow for confirming on-target effects.

References
  • Tips for Establishing Successful Cell-Based Assays: Part 1. (n.d.). Multispan, Inc. Retrieved from [Link]

  • DMSO in cell based assays. (2025, January 16). Scientist Solutions. Retrieved from [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved from [Link]

  • What effects does DMSO have on cell assays? (2017, August 3). Quora. Retrieved from [Link]

  • Best Practices Strategies And Utilization Of Novel Biological Responses For Robust Cell-Based Potency Assays. (2024, December 2). Catalent. Retrieved from [Link]

  • Mason, E. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]

  • Al-Busaidi, I. Z., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Retrieved from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Keyence. Retrieved from [Link]

  • Building a Robust Biological Assay for Potency Measurement. (2015, April 14). BioProcess International. Retrieved from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). PMC. Retrieved from [Link]

  • Dy, G. (2013, September 11). On-Target and Off-Target Side Effects. Targeted Oncology. Retrieved from [Link]

  • Direct, indirect and off-target effects of kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. (2024, August 8). medRxiv. Retrieved from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). ACS Publications. Retrieved from [Link]

  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. Retrieved from [Link]

  • Copeland, R. A. (2000, August 15). Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays. PubMed. Retrieved from [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022, June 15). Annual Reviews. Retrieved from [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021, April 29). ACS Omega. Retrieved from [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024, July 20). PMC. Retrieved from [Link]

  • Analytical method validation for cell-based potency assays. (2024, August 15). Sterling Pharma Solutions. Retrieved from [Link]

Sources

Troubleshooting

degradation pathways of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine in solution

Answering the user's request.## Technical Support Center: Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine Degradation Prepared by the Senior Application Scientist Team Welcome to the technical support center for studies i...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine Degradation

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for studies involving pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this molecule in solution. Our goal is to move beyond simple protocols and explain the causal chemistry behind the experimental choices, ensuring your studies are robust, reliable, and built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the stability assessment and degradation analysis of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine.

Question 1: What are the primary chemical liabilities of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine and its likely degradation pathways?

Answer:

The structure of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine contains two primary functional groups susceptible to degradation: a secondary amine and a substituted pyrazole ring. Understanding these liabilities is the first step in designing a comprehensive stability study.

  • Secondary Amine Moiety: Amines are known to be susceptible to oxidative degradation.[1][2] The nitrogen lone pair can be a target for oxidizing agents, potentially leading to N-dealkylation or the formation of N-oxides. The initial step often involves the formation of an imine radical, which can then undergo hydrolysis to form an aldehyde.[2]

  • Substituted Pyrazole Ring: While aromatic heterocyclic rings like pyrazole are generally stable, they are not inert.[3] They can undergo oxidative degradation, particularly when activated by electron-donating groups (like the methyl groups on this molecule).[4] Furthermore, pyrazole rings can be susceptible to photodegradation, potentially leading to ring-opening or rearrangement into isomers like imidazoles.[5][6]

Based on these liabilities, we can hypothesize several degradation pathways that must be investigated in a forced degradation study.

Degradation Pathways cluster_main Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine cluster_products Potential Degradation Products Parent Parent Compound N_Oxide N-Oxide Formation Parent->N_Oxide Oxidation (H₂O₂) Imine Imine Intermediate Parent->Imine Oxidation (H₂O₂) Ring_Oxidation Pyrazole Ring Oxidation (forms Hydroxylated Species) Parent->Ring_Oxidation Oxidation / Photolysis Photolysis Photolytic Rearrangement (forms Imidazole Isomers) Parent->Photolysis Photolysis (UV/Vis Light) N_Dealkylation N-Dealkylation (forms Pentanal + Primary Amine) Imine->N_Dealkylation Hydrolysis Hydrolysis Hydrolytic Cleavage (forms Pyrazole Aldehyde + Pentylamine) Imine->Hydrolysis Hydrolysis

Caption: Proposed degradation pathways for pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine.

Question 2: How should I design a forced degradation study for this compound according to regulatory expectations?

Answer:

A forced degradation or "stress testing" study is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of your analytical method.[7] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[8][9] The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%.[10] This ensures that you generate sufficient quantities of degradants for detection and characterization without creating secondary or tertiary products that are not relevant to formal stability.

Stress ConditionReagent/ConditionTypical Duration & TemperaturePurpose
Acid Hydrolysis 0.1 M - 1 M HClHours to days; Room Temp to 80°CTo test stability in acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOHHours to days; Room Temp to 80°CTo test stability in alkaline environments.
Oxidation 3% - 30% H₂O₂Hours to days; Room TempTo induce oxidative degradation.
Thermal Dry HeatUp to 80°C (or higher if stable)To assess intrinsic thermal stability.
Photostability UV & Visible Light1.2 million lux hours (Vis) & 200 W h/m² (UV)To assess sensitivity to light exposure.[11]

A crucial aspect of study design is to include a control sample (unstressed drug substance in the same solvent) for each condition to serve as a baseline.

See the Protocols section below for a detailed experimental workflow.

Question 3: I'm seeing new peaks in my HPLC chromatogram after stress testing. How can I identify them?

Answer:

This is the primary goal of a forced degradation study. The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13] It provides both retention time data from the LC and mass-to-charge (m/z) data from the MS, which is critical for structural elucidation.

Troubleshooting & Identification Workflow:

  • Check the Control: First, ensure the new peak is not present in your unstressed control sample. This confirms it is a result of the applied stress.

  • Analyze with LC-MS:

    • Obtain the Mass: Determine the m/z of the new peak. Does it correspond to any of the hypothesized degradation products? For example:

      • N-Oxidation: Look for a mass increase of +16 Da (addition of an oxygen atom).

      • Hydrolytic Cleavage: Look for peaks corresponding to the masses of the resulting pyrazole-aldehyde and pentylamine fragments.

      • N-Dealkylation: Search for the mass of the primary amine pyrazole fragment.

    • High-Resolution MS (HRMS): If available, use HRMS (e.g., Q-TOF or Orbitrap) to obtain an accurate mass.[14] This allows you to predict the elemental formula of the degradant, significantly increasing confidence in your identification.

    • Tandem MS (MS/MS): Fragment the degradant peak in the mass spectrometer. The resulting fragmentation pattern is a structural fingerprint that can be compared to the fragmentation of the parent compound to pinpoint the site of modification.

  • Validate the Method: Ensure your HPLC method is "stability-indicating." This means it can separate all the degradation products from the parent peak and from each other.[11] Peak purity analysis using a photodiode array (PDA) detector is essential to check for co-eluting peaks.[11]

Question 4: My assay results show a loss of the parent compound, but the total peak area (mass balance) is less than 95%. What's happening?

Answer:

Poor mass balance is a common but critical issue that must be addressed. It suggests that not all degradants are being accounted for by your analytical method. Here are the most common causes and how to troubleshoot them:

  • Cause 1: Degradants Lack a Chromophore. Your degradant may not absorb UV light at the wavelength you are using for detection. The pentyl chain, for instance, has no UV chromophore. If N-dealkylation occurs, the resulting pentanal would be invisible to a UV detector.

    • Solution: Use a universal detector in parallel with your UV detector. Mass Spectrometry (MS) is the gold standard.[12] Other options include a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

  • Cause 2: Formation of Volatile Degradants. Small molecule fragments, like pentanal or other aldehydes, can be volatile and may be lost during sample preparation or analysis, especially if heat is applied.[15]

    • Solution: Minimize sample heating. Consider using analytical techniques suited for volatile compounds, such as Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), to analyze the vial's headspace for any lost components.[16]

  • Cause 3: Precipitation or Adsorption. Degradation products may be less soluble than the parent compound in your chosen solvent or mobile phase, causing them to precipitate out of solution. Alternatively, they may adsorb to the surfaces of your sample vials or HPLC column.

    • Solution: Visually inspect your stressed samples for any cloudiness or precipitate. Centrifuge the sample and analyze both the supernatant and a redissolved portion of the pellet. Use different vial materials (e.g., polypropylene instead of glass) to check for adsorption.

Experimental Protocols & Workflows

Protocol 1: General Forced Degradation Study Workflow

This protocol outlines a systematic approach to performing a forced degradation study.

Sources

Optimization

Technical Support Center: Optimizing Pyrazole-Based Kinase Inhibitors &amp; Mitigating Off-Target Effects

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, structural optimization strategies, and self-validating protocols for mitigating off-target effects in pyrazole-scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, structural optimization strategies, and self-validating protocols for mitigating off-target effects in pyrazole-scaffold drug discovery.

Module 1: FAQ – Understanding Pyrazole Off-Target Mechanisms

Q: Why do pyrazole-based inhibitors frequently exhibit broad kinome cross-reactivity? A: The pyrazole ring is heavily utilized as a "privileged scaffold" in medicinal chemistry because it effectively mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region[1]. However, because the ATP-binding pocket is highly conserved across the ~500 human kinases, Type I inhibitors (which bind the active DFG-in conformation) naturally face high cross-reactivity. To achieve selectivity, the molecule must be engineered to exploit non-conserved regions, such as the selectivity filter or allosteric pockets.

Q: My pyrazole inhibitor is highly selective in biochemical assays, but I am seeing parallel pathway activation in cellular assays. Is this a secondary off-target kinase? A: Not necessarily. Before discarding your lead compound, you must consider the phenomenon of retroactivity. Covalently modified signaling cascades naturally exhibit bidirectional signal propagation. Enzyme sequestration by your targeted inhibitor can induce upstream responses or even turn "on" parallel cascades that share an upstream activator, without any explicit off-target binding[2][3]. You must differentiate between true off-target binding and retroactive network dynamics by probing upstream activators.

BindingModes ATP Conserved ATP-Binding Pocket Type1 Type I Inhibitor (Active Conformation) ATP->Type1 Competes with ATP Type2 Type II Inhibitor (Inactive DFG-out) ATP->Type2 Induces DFG shift Allosteric Allosteric / JH2 Domain (Non-ATP Site) ATP->Allosteric Binds outside ATP site Result1 High Off-Target Risk (Broad Kinome Cross-Reactivity) Type1->Result1 Result2 Moderate Selectivity (Exploits Unique Pockets) Type2->Result2 Result3 High Selectivity (Unique Regulatory Domains) Allosteric->Result3

Kinase inhibitor binding modes and their impact on off-target cross-reactivity.

Module 2: Troubleshooting Guide – Structural Optimization (SAR)

Q: How can I structurally modify my pyrazole hit to reduce off-target kinase binding? A: If your primary biochemical screen reveals broad cross-reactivity, consider the following causal structural modifications:

  • Macrocyclization: Constraining the molecule (e.g., macrocyclic pyrazolo[1,5-a]pyrimidines) restricts conformational flexibility. This prevents the inhibitor from adopting the shapes required to fit into the binding pockets of off-target kinases. For example, macrocyclization of ALK2 inhibitors significantly enhanced selectivity over closely related BMP and TGF-β receptors[4].

  • Targeting the Pseudokinase Domain: Shift your targeting strategy from the highly conserved catalytic domain (JH1) to the regulatory pseudokinase domain (JH2). A prime example is Deucravacitinib, which utilizes a water displacement strategy to bind the TYK2 JH2 domain, achieving unprecedented selectivity over JAK1/2/3[5].

Module 3: Troubleshooting Guide – In Vivo & Non-Kinase Off-Targets

Q: My compound is selective across the kinome, but causes severe cardiovascular toxicity in vivo. What went wrong? A: Kinase inhibitors often possess unexpected non-kinase off-targets that evade standard kinome panels. For instance, the pyrazole-related RSK2 inhibitor BIX 02565 demonstrated nanomolar potency for its target but caused precipitous drops in blood pressure due to off-target binding at adrenergic α1A and α2A receptors[6]. Furthermore, compounds like imatinib have been shown to inhibit the oxidoreductase NQO2 at therapeutic concentrations[7]. You must incorporate broad phenotypic and GPCR counter-screening into your workflow early in the optimization phase.

Quantitative Comparison of Inhibitor Selectivity Profiles
CompoundPrimary Target (IC50)Key Off-Target LiabilityMitigation Strategy / Outcome
BIX 02565 RSK2 (1.1 nM)Adrenergic α1A/α2A receptorsHigh-throughput selectivity screening of 30 derivatives yielded leads with <0.14 nM IC50 and 0% adrenergic binding[6].
Imatinib BCR-ABLNQO2 OxidoreductaseChemical proteomic profiling identified NQO2 inhibition at therapeutic doses; informs future scaffold design[7].
OD-36 ALK2 (Wild-type)BMP / TGF-β receptorsMacrocyclization of the pyrazolo[1,5-a]pyrimidine core restricted flexibility, eliminating cross-reactivity[4].
Deucravacitinib TYK2 (1.0 nM)JAK1 / JAK2 / JAK3Targeted the JH2 pseudokinase domain instead of the conserved ATP site, achieving absolute isoform selectivity[5].

Module 4: Self-Validating Protocol – Cellular Target Engagement & Selectivity Profiling

To ensure your observed cellular phenotype is driven by on-target inhibition rather than off-target toxicity, follow this self-validating methodology.

Step-by-Step Methodology: Cellular Phospho-Protein Readout

  • Cell Line Selection & Seeding: Seed a target-dependent cancer cell line and a non-target (healthy) control cell line in 96-well plates at 10,000 cells/well.

    • Causality: The control line establishes the therapeutic window and isolates general cytotoxic off-target effects from true pharmacological efficacy.

  • Compound Treatment: Treat cells with serial dilutions of the pyrazole inhibitor (e.g., 0.1x, 1x, 10x, and 50x the biochemical IC50) for 2 to 6 hours. Include a DMSO vehicle control.

    • Causality: Testing at multiples of the IC50 identifies the concentration threshold where off-target binding begins to dominate.

  • Lysis and Protein Extraction: Wash cells with ice-cold PBS to halt signaling. Lyse using a buffer supplemented with both protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of the downstream targets, which serves as the direct readout of kinase activity.

  • Target Engagement Validation: Perform a Western blot or Phospho-flow cytometry targeting the specific downstream substrate of your kinase.

    • Causality: A dose-dependent decrease in phosphorylation only in the target-dependent cell line confirms on-target engagement without generalized cytotoxicity.

  • Retroactivity Control: Probe for upstream activators (e.g., MEK if targeting ERK).

    • Causality: If upstream phosphorylation increases while downstream decreases, you have confirmed network retroactivity rather than an off-target effect[2].

SelectivityWorkflow Hit Synthesize Pyrazole Hit Biochem Biochemical Kinome Screen (e.g., 50+ Kinase Panel) Hit->Biochem Check1 Selective? Biochem->Check1 Opt SAR Optimization (Macrocyclization, Bulky Groups) Check1->Opt No Cellular Cellular Target Engagement (Phospho-protein Readout) Check1->Cellular Yes Opt->Biochem Iterate Check2 On-Target Cellular Effect? Cellular->Check2 Check2->Opt No InVivo In Vivo / Non-Kinase Profiling (e.g., GPCRs, NQO2) Check2->InVivo Yes

Iterative workflow for validating pyrazole inhibitor selectivity and in vivo safety.

References

  • [1] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Semantic Scholar. 1

  • [4] Recent Advances in ALK2 Inhibitors. PMC / NIH. 4

  • [2] Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PubMed / NIH. 2

  • [3] Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity (Abstract). PubMed / NIH. 3

  • [7] Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. 7

  • [5] Crohn's disease (Deucravacitinib / TYK2 Optimization). New Drug Approvals. 5

  • [6] Mitigation of off-target adrenergic binding and effects on cardiovascular function in the discovery of novel ribosomal S6 kinase 2 inhibitors. PubMed / NIH. 6

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Substituted Pyrazole Amines

Welcome to the Pyrazole Amine Bioavailability Support Center. Substituted pyrazole amines are privileged scaffolds in drug discovery, frequently utilized as kinase inhibitors and anti-inflammatory agents due to their exc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Amine Bioavailability Support Center. Substituted pyrazole amines are privileged scaffolds in drug discovery, frequently utilized as kinase inhibitors and anti-inflammatory agents due to their exceptional hydrogen-bond donating and accepting capabilities. However, researchers consistently encounter a critical attrition point: translating high in vitro potency into in vivo efficacy.

This technical guide is designed for drug development professionals to troubleshoot and resolve the pharmacokinetic bottlenecks—such as poor aqueous solubility, rapid hepatic metabolism, and high efflux ratios—that plague pyrazole amine derivatives.

Module 1: Physicochemical & Structural Troubleshooting

Q: My N-substituted pyrazole amine shows nanomolar potency in biochemical assays but zero efficacy in vivo. Why is the oral bioavailability <1%?

A: This is a classic pharmacokinetic bottleneck for pyrazole-based scaffolds. While the pyrazole ring is an excellent bioisostere for amides and phenols, N-alkylation often drives the partition coefficient (cLogP) too high. For instance, during the development of1, researchers found that while N-substitution improved target affinity, the resulting compounds exhibited almost no oral bioavailability (F ≤ 1%)[1].

The Causality: High lipophilicity leads to poor dissolution in the aqueous gastrointestinal fluid. Furthermore, the planar nature of the substituted aromatic system often results in tight crystal packing, significantly increasing the lattice energy required for dissolution. To resolve this, you must either introduce polar solubilizing groups (e.g., morpholine, piperazine) to disrupt crystal packing or utilize a nano-delivery system.

Q: How can I structurally modify the pyrazole ring to reduce rapid hepatic clearance and efflux without losing target affinity?

A: Hepatic clearance of pyrazole amines is typically driven by Cytochrome P450 (CYP) mediated oxidation at unsubstituted carbon positions or N-alkyl chains. Additionally, certain N-alkylated pyrazoles are highly susceptible to P-glycoprotein (P-gp) efflux. To troubleshoot this, consider N-pyridinyl substitution or fluorination .

Research on 2 demonstrated that while N-alkylated pyrazoles suffered from high efflux rates, switching to N-pyridinyl derivatives significantly lowered the efflux rate while maintaining acceptable potency[2]. Fluorination at metabolic soft spots increases metabolic stability because the strong C-F bond resists oxidation, while also modulating the pKa of adjacent amines to improve membrane permeability. Conversely, optimizing the substitution pattern (e.g., N-cyclopropyl/tetrahydropyran) can yield remarkable results, as seen with 3 that achieved an oral bioavailability of 57.6%[3].

Module 2: Formulation & Delivery Solutions

Q: Structural modifications are reducing my compound's target affinity. How can I formulate the existing highly lipophilic pyrazole amine to enhance intestinal absorption?

A: When structural modification compromises pharmacodynamics, nanoparticle encapsulation is the most effective rescue strategy. Formulating the pyrazole amine into Chitosan Nanoparticles or Solid Lipid Nanoparticles (SLNs) bypasses solubility limits.

For example, the encapsulation of a sparingly soluble 4 in chitosan nanoparticles resulted in an IC50 value five times lower than the free drug, directly correlating to enhanced cellular uptake and bioavailability[4]. Similarly, formulating a5 into SLNs significantly improved its cytotoxic efficacy by leveraging size-mediated passive targeting and overcoming aqueous insolubility[5].

Quantitative Data Summary: Bioavailability Enhancement Strategies
Compound ClassFormulation / ModificationInitial State (Solubility / Oral F%)Optimized State (Solubility / Oral F%)Primary Mechanism of Enhancement
JNK3 Aminopyrazoles N-alkylation & Urea additionPoor solubility, F ≤ 1%High potency, requires IV/Nano-deliveryEnhanced target affinity at the cost of cLogP[1]
ALK5 Inhibitors (12r) N-cyclopropyl/tetrahydropyranRapid clearance, poor F%Oral F = 57.6%Reduced hepatic metabolism & steric shielding[3]
CPNT Pyrazole Chitosan NP EncapsulationSparingly soluble in water5x reduction in IC50 (Enhanced uptake)Mucoadhesion and nanoscale dissolution[4]
Pyrazolo-pyridazine Solid Lipid NanoparticlesPoor aqueous solubilityIC50 improved from 27.29 µM to 6.41 µMSize-mediated passive targeting (<100 nm)[5]

Module 3: Diagnostic Workflows & Experimental Protocols

To systematically address these issues, follow the diagnostic workflow below to identify the specific pharmacokinetic bottleneck of your pyrazole amine.

G Start Substituted Pyrazole Amine (Low Bioavailability) Sub1 Identify Pharmacokinetic Bottleneck Start->Sub1 Solubility Poor Aqueous Solubility (cLogP > 4) Sub1->Solubility Metabolism Rapid Hepatic Clearance (Short t1/2) Sub1->Metabolism Efflux High P-gp Efflux Ratio Sub1->Efflux Sol_Fix Nano-encapsulation (e.g., Chitosan NPs) Solubility->Sol_Fix Met_Fix Structural Modification (Fluorination, Shielding) Metabolism->Met_Fix Eff_Fix N-Substitution Alteration (e.g., N-pyridinyl) Efflux->Eff_Fix Success Enhanced Oral Bioavailability (F > 50%) Sol_Fix->Success Met_Fix->Success Eff_Fix->Success

Workflow for diagnosing and resolving pyrazole amine bioavailability bottlenecks.

Protocol A: Synthesis of Chitosan-Encapsulated Pyrazole Amine Nanoparticles

Methodology: Ionotropic Gelation

  • Preparation of Chitosan Solution: Dissolve chitosan in 0.5% (v/v) acetic acid to achieve a concentration of 0.5 - 1.5 mg/mL. Adjust the pH to 4.6 - 4.8 using 1M NaOH.

  • Drug Solubilization: Dissolve the pyrazole amine in a minimal volume of DMSO. Critical parameter: Ensure the DMSO-to-water ratio does not exceed 1:9 in the final mixture to prevent premature precipitation of the drug.

  • Mixing: Add the pyrazole amine solution dropwise to the chitosan solution under continuous magnetic stirring (750 rpm) at room temperature.

  • Cross-linking: Add a 0.1% (w/v) sodium tripolyphosphate (TPP) aqueous solution dropwise to the drug-chitosan mixture.

  • Harvesting: Centrifuge the resulting suspension at 12,000 rpm for 30 minutes. Wash the pellet twice with deionized water and lyophilize to obtain stable nanoparticles.

Causality & Self-Validation: Why use TPP? TPP acts as a polyanionic cross-linker that interacts with the protonated amine groups of chitosan, driving ionotropic gelation. This self-assembling process traps the hydrophobic pyrazole amine within the nanoparticle core. Self-Validation Step: Measure the Zeta potential post-formulation. A positive Zeta potential (> +20 mV) confirms that the mucoadhesive chitosan shell is properly oriented on the nanoparticle surface, validating the successful encapsulation before proceeding to in vivo models.

Protocol B: In Vitro Liver Microsomal (LM) Stability Assay

Methodology: Pharmacokinetic Validation

  • Incubation Mixture: Combine human or mouse liver microsomes (0.5 mg/mL final protein concentration) and 1 µM of the pyrazole amine in 100 mM phosphate buffer (pH 7.4).

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Extract 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

Causality & Self-Validation: Why pre-incubate before adding NADPH? Pre-incubation ensures the system reaches thermal equilibrium. Adding NADPH last acts as the self-validating trigger; without this electron donor, CYP450 enzymes remain inactive. Self-Validation Step: A negative control lacking NADPH must be run in parallel. If the pyrazole amine degrades in the absence of NADPH, it indicates chemical instability (e.g., hydrolysis in the buffer) rather than true metabolic clearance, preventing the reporting of false-positive clearance rates.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. nih.gov. 2

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. acs.org. 1

  • 1H‐Pyrazole‐Appended Pyridines and Their 1,2,4‐Triazine Precursors: A Rational Synthesis and in silico and in vitro Evaluation of Anti‐Cancer Activity. researchgate.net. 3

  • Enhanced Bioavailability of 6-[3-(4- chlorophenyl)-1H-pyrazol-4-yl]. ijirset.com. 4

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. nih.gov. 5

Sources

Optimization

Technical Support Center: Analytical Method Validation for Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Welcome to the specialized Technical Support Center for the bioanalysis and method validation of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine . This platform is designed for analytical scientists and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized Technical Support Center for the bioanalysis and method validation of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine . This platform is designed for analytical scientists and drug development professionals. Because this molecule combines a highly lipophilic pentyl tail with a polar, basic secondary amine and a rigid pyrazole core[1], it presents unique chromatographic and extraction challenges.

This guide abandons generic advice in favor of mechanistic troubleshooting, self-validating protocols, and regulatory-aligned strategies based on the latest ICH Q2(R2)[2] and FDA Bioanalytical Method Validation (BMV)[3] guidelines.

Core Methodology: Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in your data, every analytical batch must act as a self-validating system. This means the protocol inherently controls for matrix effects, extraction recovery variances, and instrument drift.

Step-by-Step Execution

Step 1: System Suitability Testing (SST)

  • Action: Before analyzing any samples, inject 6 consecutive replicates of the Lower Limit of Quantitation (LLOQ) standard.

  • Causality: Validates that the LC-MS/MS system is equilibrated and sensitive enough for the run. The basic nature of the secondary amine makes it prone to active-site binding in the mass spectrometer source; SST ensures these sites are passivated.

Step 2: Mixed-Mode Solid Phase Extraction (SPE)

  • Action: Spike 100 µL of biological matrix with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Dilute with 100 µL of 2% Phosphoric Acid. Load onto a Mixed-Mode Cation Exchange (MCX) SPE plate. Wash with 2% Formic Acid, followed by 100% Methanol. Elute with 5% Ammonium Hydroxide in Methanol.

  • Causality: The lipophilic pentyl group causes the molecule to bind tightly to hydrophobic surfaces, while the secondary amine ( pKa​ ~9-10) is positively charged at low pH. MCX exploits both properties. The acidic load/wash steps lock the amine onto the cation-exchange resin while washing away neutral lipids. The basic elution neutralizes the amine, releasing it from the resin. The SIL-IS perfectly mimics these dynamics, self-correcting any well-to-well recovery variations.

Step 3: Chromatographic Separation

  • Action: Use a Charged Surface Hybrid (CSH) C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 4.5 minutes.

  • Causality: Standard silica columns possess residual acidic silanols that cause severe secondary ion-exchange interactions with the protonated amine, leading to peak tailing. A CSH column maintains a slight positive surface charge at low pH, electrostatically repelling the amine and ensuring sharp, symmetrical peaks.

Step 4: Quality Control (QC) Interspersion

  • Action: Bracket your unknown samples with Low, Mid, and High QCs (LQC, MQC, HQC).

  • Causality: Continuously validates the calibration curve's integrity throughout the run, ensuring that neither column degradation nor detector saturation has occurred.

ValidationLifecycle Start Method Development Spec Specificity & Selectivity Start->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness Acc->Rob Report Final Validation Report Rob->Report

Fig 1. Analytical method validation lifecycle per ICH Q2(R2) guidelines.

Quantitative Validation Parameters

All validation metrics must strictly adhere to regulatory thresholds. Below is the summarized quantitative data matrix required for a compliant validation report[2][3][4].

Validation ParameterICH Q2(R2) / FDA MethodologyQuantitative Acceptance Criteria
Specificity Analyze 6 independent blank matrix lots.Interfering peaks ≤ 20% of LLOQ area; ≤ 5% of IS area.
Linearity Minimum 6 non-zero calibration standards.Correlation coefficient ( R2 ) ≥ 0.990.
Accuracy 5 replicates at LLOQ, LQC, MQC, HQC levels.±15% of nominal concentration (±20% at LLOQ).
Precision Intra-day and Inter-day %RSD across QCs.%RSD ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Post-extraction spike vs. neat standard.IS-normalized Matrix Factor (MF) %CV ≤ 15%.
Robustness Deliberate variations (e.g., ±0.2 pH, ±2°C).No statistically significant change in Accuracy/Precision.

Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing (Tailing factor > 2.0) for pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine. How do I resolve this? A: Peak tailing for this molecule is almost exclusively driven by secondary interactions between the protonated secondary amine and deprotonated, acidic silanol groups ( Si−O− ) on the silica stationary phase. Fix: You must disrupt this electrostatic attraction. You can either:

  • Lower the pH: Use 0.1% Trifluoroacetic acid (TFA) to fully protonate the silanols ( Si−OH ), neutralizing their charge.

  • Raise the pH: Use 10 mM Ammonium Bicarbonate (pH 10) to deprotonate the secondary amine, rendering the analyte neutral (ensure your column is hybrid-silica and stable at high pH).

  • Change Column Chemistry: Switch to an end-capped or Charged Surface Hybrid (CSH) column.

Troubleshooting Issue Issue: Peak Tailing Cause Cause: Silanol Interactions Issue->Cause Sol1 Low pH: Protonate Silanols Cause->Sol1 Sol2 High pH: Deprotonate Amine Cause->Sol2 Sol3 Use CSH/End-capped Column Cause->Sol3 Result Symmetrical Peak (Tf ≤ 1.5) Sol1->Result Sol2->Result Sol3->Result

Fig 2. Troubleshooting logic tree for resolving secondary amine peak tailing.

Q2: During accuracy testing, my LLOQ and Low QC (LQC) samples show a high positive bias (>25%). What is the mechanistic cause? A: High positive bias at the low end of the curve for lipophilic amines is a classic symptom of autosampler carryover . The unbranched, lipophilic pentyl chain maximizes van der Waals interactions, causing the molecule to stick to the hydrophobic PTFE tubing and rotor seals in the autosampler. During subsequent injections, this residual analyte washes off, artificially inflating the area of low-concentration samples. Fix: Implement a highly aggressive, multi-solvent wash protocol. Use a strong wash consisting of 50:50 Acetonitrile:Isopropanol with 0.1% Formic Acid (to break hydrophobic bonds) and a weak wash of 10:90 Methanol:Water with 0.1% Ammonium Hydroxide (to break ionic bonds).

Q3: How do I prove the robustness of my method according to the new ICH Q2(R2) guidelines? A: ICH Q2(R2) emphasizes a risk-based approach to robustness[2][4]. For this specific molecule, the most critical risk factors are mobile phase pH and extraction solvent composition. You must systematically induce deliberate micro-variations (e.g., altering the mobile phase pH from 3.0 to 3.2, or changing the SPE elution ammonia concentration from 5% to 4.5%) and statistically prove that the Accuracy and Precision criteria (±15%) are still met. Documenting this multi-variate design space prevents future out-of-specification (OOS) investigations.

Q4: I am seeing a shifting retention time between my pure solvent standards and my extracted biological samples. Why? A: Biological matrices have high buffering capacities. If your sample reconstitution solvent does not exactly match your initial mobile phase, the injected sample plug can locally alter the pH at the head of the column. Because the ionization state of the secondary amine is highly sensitive to pH, this transient pH shift alters its polarity and, consequently, its retention time. Fix: Always reconstitute your final SPE eluate in the exact initial mobile phase conditions (e.g., 95% 10 mM Ammonium Formate / 5% Acetonitrile) to lock the pH prior to injection.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018. URL:[Link][3]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org, Nov 2023. URL:[Link][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2776430, (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine." PubChem, 2025. URL:[Link][1]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai, Jan 2026. URL:[Link][4]

Sources

Troubleshooting

stability testing of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine under different storage conditions

Technical Support Center: Stability Testing of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine Welcome to the technical support center for pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine. This resource is designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Testing of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Welcome to the technical support center for pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and integrity of this compound throughout your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine?

A1: The stability of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine, like many nitrogen-containing heterocyclic compounds, can be influenced by several environmental factors. The most critical are:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][2]

  • Humidity: The presence of moisture can lead to hydrolysis, particularly if there are susceptible functional groups in the molecule or impurities present.

  • Light: Exposure to UV or visible light can induce photolytic degradation, especially in compounds with aromatic systems.[1][3]

  • Oxidation: The amine functionality and the pyrazole ring may be susceptible to oxidation, which can be catalyzed by the presence of oxygen or trace metals.[2][4][5]

  • pH: The stability of the compound in solution is likely to be pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation pathways.[3]

Q2: What are the initial signs of degradation I should look for?

A2: Initial indicators of degradation can be both physical and chemical:

  • Physical Changes: A change in the color of the solid material, such as turning brown, often suggests oxidation.[4] You might also observe clumping or changes in the physical form of the powder.

  • Chemical Changes: When analyzing the compound by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the appearance of new peaks or a decrease in the main peak's area percentage indicates the formation of degradation products.[4]

Q3: What are the recommended general storage conditions for pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine?

A3: Based on the general properties of similar pyrazole derivatives and amines, the following storage conditions are recommended to maximize stability:

  • Temperature: Store at reduced temperatures, typically 2-8°C. For long-term storage, -20°C may be preferable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[4]

  • Light: Protect from light by using amber vials or by storing the container in the dark.[1][3]

  • Moisture: Store in a tightly sealed container with a desiccant to prevent moisture absorption.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your stability studies.

Issue 1: Unexpected Peaks in HPLC/GC Analysis During a Stability Study

Q: I'm running a stability study on pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine, and I'm observing new, unexpected peaks in my chromatogram. What could be the cause, and how do I proceed?

A: The appearance of new peaks is a clear indication of degradation. The key is to identify the cause and the nature of the degradants.

Potential Causes and Solutions:

  • Forced Degradation Studies: The first step is to perform forced degradation (or stress testing) studies.[1][2][3] This involves subjecting the compound to harsh conditions to intentionally induce degradation. The goal is to generate the potential degradation products and see if they match the unknown peaks in your stability study. This will also help in developing a stability-indicating analytical method.[3]

    • Experimental Protocol for Forced Degradation:

      • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C for 24 hours.[4][5]

      • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60°C for 24 hours.[4][5]

      • Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[2][4][5]

      • Thermal Degradation: Heat a solid sample of the compound at a temperature below its melting point (e.g., 105°C) for 24 hours.[4]

      • Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[1][3]

      • Analysis: Analyze all stressed samples by HPLC, ideally with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

  • Review of Storage Conditions:

    • Temperature Fluctuations: Ensure that the storage chambers have maintained the set temperature without significant fluctuations.

    • Light Exposure: Check for any potential light leaks in the storage area.

    • Container Closure Integrity: Verify that the container is properly sealed to prevent exposure to moisture and air.

  • Diagram of the Troubleshooting Workflow:

    Caption: Workflow for troubleshooting unexpected HPLC peaks.

Issue 2: Change in Physical Appearance of the Solid Compound

Q: The solid pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine I have in storage has changed color from white to a brownish tint. Is this a cause for concern?

A: Yes, a change in color is a strong indicator of chemical degradation, most likely oxidation.[4]

Potential Causes and Corrective Actions:

  • Oxidation: The amine group and the electron-rich pyrazole ring are susceptible to oxidation.

    • Solution: Store the compound under an inert atmosphere (nitrogen or argon). Ensure the container is purged with the inert gas before sealing.

  • Light Exposure: Photodegradation can also lead to color changes.

    • Solution: Always store the compound in light-resistant containers (e.g., amber glass vials) and in a dark place.

  • Presence of Impurities: Trace metal impurities can catalyze oxidation reactions.

    • Solution: Ensure the compound is of high purity. If necessary, re-purify the material.

Data Presentation: Hypothetical Stability Data

The following table illustrates how stability data for pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine might be presented, showing the impact of different storage conditions.

Storage ConditionTime PointAppearanceAssay (%)Total Impurities (%)
25°C / 60% RH0 MonthsWhite Powder99.80.2
3 MonthsOff-white Powder98.51.5
6 MonthsLight Brown Powder96.23.8
40°C / 75% RH0 MonthsWhite Powder99.80.2
1 MonthLight Yellow Powder95.14.9
3 MonthsBrown Powder90.39.7
5°C0 MonthsWhite Powder99.80.2
6 MonthsWhite Powder99.70.3
Photostability (ICH Q1B)1.2 million lux hoursYellowish Powder97.92.1

Experimental Protocols

Protocol: Setting Up a Formal Stability Study

This protocol is based on the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]

  • Batch Selection: Use at least three primary batches of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine manufactured by a process that simulates the final production scale.[6][7] The quality of these batches should be representative of the material used in preclinical and clinical studies.[6]

  • Container Closure System: The container closure system used for the stability study should be the same as the proposed packaging for storage and distribution.[7]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH (depending on the climatic zone).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[7]

  • Testing Frequency:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[8]

    • Accelerated: Test at 0, 3, and 6 months.[8]

  • Analytical Tests: The tests should monitor the attributes of the compound that are susceptible to change during storage and could impact quality, safety, or efficacy.[8] This should include:

    • Appearance

    • Assay (using a validated stability-indicating HPLC method)

    • Degradation products/impurities

    • Water content (if the compound is hygroscopic)

Diagram: Stability Study Workflow

Stability Study Workflow start Start Stability Study batch_selection Select Batches (min. 3) start->batch_selection storage_setup Set Up Storage Conditions (Long-term & Accelerated) batch_selection->storage_setup initial_testing Time 0 Testing storage_setup->initial_testing pull_samples Pull Samples at Time Points initial_testing->pull_samples analytical_testing Perform Analytical Tests pull_samples->analytical_testing data_analysis Analyze Data & Assess Trends analytical_testing->data_analysis data_analysis->pull_samples Continue Study end Establish Re-test Period data_analysis->end Study Complete

Caption: Workflow for a formal stability study.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5). Vertex AI Search.
  • Forced Degradation Studies for Stability - Nelson Labs. Vertex AI Search.
  • Force Degradation for Pharmaceuticals: A Review - IJSDR. Vertex AI Search.
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Vertex AI Search.
  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. Vertex AI Search.
  • A practical guide to forced degradation and stability studies for drug substances. Vertex AI Search.
  • degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions - Benchchem. Vertex AI Search.
  • Q1A(R2) Guideline - ICH. (2010, February 2). Vertex AI Search.
  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing - ECA Academy. (2025, May 20). Vertex AI Search.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1). Vertex AI Search.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC. Vertex AI Search.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. Vertex AI Search.
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC. (2023, February 3). Vertex AI Search.
  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. Vertex AI Search.
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - SFERA. Vertex AI Search.
  • Pentyl[(trimethyl-1h-pyrazol-4-yl)methyl]amine (C12H23N3) - PubChemLite. Vertex AI Search.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. (2025, September 22). Vertex AI Search.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. (2018, December 3). Vertex AI Search.
  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives - ResearchG
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025, December 15). Vertex AI Search.
  • 1152913-95-5|Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine - BLDpharm. Vertex AI Search.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. (2020, May 26). Vertex AI Search.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. (2025, March 10). Vertex AI Search.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (2024, April 27). Vertex AI Search.
  • Cas 352018-93-0,(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINE | lookchem. Vertex AI Search.
  • (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine | C7H13N3 | CID 2776430 - PubChem. Vertex AI Search.
  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic M
  • pentyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine | 1856036-53-7 - ChemicalBook. Vertex AI Search.
  • Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019, January 23). Vertex AI Search.

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Optimization

Technical Support Center: Crystallization of Pyrazole Compounds

Welcome to the Technical Support Center for pyrazole compound crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole compound crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the crystallization of pyrazole derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical, field-proven experience.

Troubleshooting Guide: Common Crystallization Problems & Solutions

This guide addresses specific issues you may encounter during your experiments, explaining the underlying causes and providing step-by-step protocols to resolve them.

Issue 1: My Pyrazole Compound is "Oiling Out" Instead of Crystallizing.

Symptom: Instead of forming solid crystals upon cooling or anti-solvent addition, your compound separates as a liquid oil or viscous gum.

Causality: "Oiling out" typically occurs when a solute's solubility is so low in the chosen solvent system that it precipitates from the supersaturated solution at a temperature above its own melting point.[1][2] The high degree of supersaturation, often caused by rapid cooling or the abrupt addition of an anti-solvent, does not allow for the orderly arrangement of molecules into a crystal lattice, leading to an amorphous, liquid-like phase separation.[1][2] The presence of impurities can also disrupt lattice formation and promote this phenomenon.[2]

Solutions:

  • Reduce the Level of Supersaturation:

    • Increase Solvent Volume: Add more of the "good" solvent (in which the compound is more soluble) to the hot solution. This lowers the concentration and, consequently, the temperature at which saturation is reached, allowing crystallization to occur below the compound's melting point.[1][2]

    • Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out.[1][2] Allow the solution to cool slowly to room temperature. Insulating the flask with glass wool or placing it within a larger beaker (creating an air jacket) can effectively slow heat loss. Once at ambient temperature, proceed with gradual cooling in a refrigerator or ice bath.[1]

  • Modify the Solvent System:

    • Change Solvents: Experiment with different solvents. A solvent with a lower boiling point might be advantageous, as the solution will be heated to a lower temperature, reducing the risk of the compound precipitating above its melting point.[1]

    • Adjust Anti-Solvent Addition: If using an anti-solvent, add it dropwise and slowly at an elevated temperature, ensuring the solution remains clear before cooling.

  • Introduce a Nucleation Site:

    • Use a Seed Crystal: If a small amount of the pure, solid pyrazole is available, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution.[1] This provides a template for ordered crystal growth, bypassing the kinetic barrier to nucleation.[1]

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections that serve as nucleation sites.[1]

Issue 2: The Recrystallization Yield of My Pyrazole is Very Low.

Symptom: After filtration and drying, the mass of the recovered crystalline product is significantly lower than expected.

Causality: A low yield can stem from several factors. The most common is using an excessive amount of solvent, which leaves a substantial portion of the compound dissolved in the mother liquor even after cooling.[1] Other causes include premature crystallization during a hot filtration step, incomplete precipitation, or losses during transfer and washing steps.

Solutions:

  • Optimize Solvent Volume:

    • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent portion-wise to the crude pyrazole compound with heating and stirring, stopping as soon as all the solid has just dissolved.[1]

  • Maximize Crystal Recovery:

    • Ensure Thorough Cooling: Cool the solution in an ice bath for at least 20-30 minutes after it has reached room temperature to maximize precipitation.[1]

    • Check the Mother Liquor: After filtration, evaporate a small sample of the filtrate. If a significant amount of solid forms, it indicates that a substantial quantity of your compound remains in solution, and further cooling or partial solvent evaporation may be necessary to improve the yield.[1]

  • Refine the Washing Technique:

    • Use Cold Solvent for Washing: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[1] Using room temperature or warm solvent will redissolve some of your product.

  • Prevent Premature Crystallization:

    • If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the compound from crystallizing on the filter paper or in the funnel stem.[2]

Issue 3: My Pyrazole Compound Fails to Crystallize Entirely.

Symptom: The solution remains clear even after prolonged cooling, and no solid material forms.

Causality: This issue arises when the solution is not supersaturated upon cooling, meaning the compound remains fully dissolved. This can be due to using far too much solvent or selecting a solvent in which the compound has high solubility even at low temperatures.

Solutions:

  • Induce Supersaturation:

    • Reduce Solvent Volume: Carefully evaporate a portion of the solvent using a rotary evaporator or a gentle stream of an inert gas (like nitrogen) to increase the solute concentration.[1] Then, attempt the cooling process again.

    • Introduce an Anti-Solvent: If your compound is soluble in a solvent like ethanol but insoluble in water, you can use an anti-solvent addition method. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.[1]

  • Promote Nucleation:

    • Add a Seed Crystal: As with oiling out, introducing a seed crystal is a highly effective method to initiate crystallization in a reluctant solution.[1]

    • Scratch the Flask: Creating nucleation sites by scratching the inner surface of the flask can trigger crystal growth.[1]

    • Cool to a Lower Temperature: If cooling in an ice bath is ineffective, try using a freezer or a dry ice/acetone bath, assuming the solvent's freezing point allows for it.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing pyrazole derivatives?

A1: The choice of solvent is critical and depends heavily on the polarity and functional groups of your specific pyrazole derivative. However, a good starting point for screening includes:

  • Single Solvents: Alcohols (ethanol, isopropanol, methanol), ethyl acetate, acetone, and cyclohexane are frequently effective.[1] For the parent 1H-pyrazole, solvents like petroleum ether, cyclohexane, or water can be used.[1]

  • Mixed Solvent Systems: A common and powerful technique involves dissolving the compound in a "good" solvent (e.g., ethanol, methanol) and adding a "bad" anti-solvent (e.g., water) until turbidity appears, followed by slow cooling.[1] Hexane/ethyl acetate and hexane/acetone are also useful combinations.[1]

Q2: How do impurities affect the crystallization of my pyrazole compound?

A2: Impurities can significantly hinder crystallization in several ways.[3][4] They can:

  • Inhibit Crystal Growth: Impurities can adsorb onto the surface of growing crystals, blocking sites where new molecules would normally attach, thereby slowing or stopping growth.[5][6]

  • Interfere with Nucleation: The presence of foreign particles can disrupt the formation of stable nuclei.[3]

  • Promote "Oiling Out": Impurities can disrupt the orderly packing of molecules, making it more likely for the compound to separate as an amorphous oil rather than a crystalline solid.[2]

  • Alter Crystal Habit: Impurities can change the final shape (habit) of the crystals by selectively inhibiting growth on certain crystal faces.[7]

Q3: What is supersaturation and why is it important for crystallization?

  • Low Supersaturation: Favors crystal growth over nucleation, leading to larger, more well-defined crystals.[9]

  • High Supersaturation: Favors rapid nucleation over growth, resulting in a large number of small crystals.[9]

Q4: Are there alternative purification methods if recrystallization fails for my pyrazole?

A4: Yes, if recrystallization proves challenging, several other techniques can be employed:

  • Column Chromatography: This is a very effective method for purifying pyrazole compounds, typically using silica gel or neutral alumina. For basic pyrazoles that may adhere to silica, the silica can be pre-treated with triethylamine.[1]

  • Acid-Base Extraction: For pyrazoles containing acidic or basic functional groups, purification can be achieved through selective extraction into aqueous acid or base, followed by neutralization and re-extraction into an organic solvent.[1]

  • Formation of Acid Addition Salts: Pyrazoles are basic and can form crystalline salts with inorganic or organic acids (e.g., HCl, H₂SO₄).[11][12] Dissolving the crude pyrazole in a solvent and adding an acid can precipitate a salt, which can then be isolated and recrystallized. The pure pyrazole can be recovered by neutralizing the salt.[11][13]

Data & Protocols

Table 1: Recommended Solvents for Initial Crystallization Screening
SolventTypeBoiling Point (°C)PolarityGeneral Use Case for Pyrazoles
Ethanol Protic78HighGood general-purpose solvent for many pyrazole derivatives.[11]
Isopropanol Protic82HighSimilar to ethanol, effective for cooling crystallization.[11]
Ethyl Acetate Aprotic77MediumOften effective for compounds of intermediate polarity.[11]
Acetone Aprotic56MediumCan be too strong a solvent for cooling; better for anti-solvent or evaporation methods.[11]
Toluene Aromatic111LowUseful for less polar compounds or as a co-solvent.[11]
Hexane/Cyclohexane Nonpolar69 / 81Very LowTypically used as an anti-solvent or for very nonpolar derivatives.[1]
Water Protic100Very HighMost often used as an anti-solvent with a miscible organic solvent like ethanol.[11]
Protocol 1: Standard Cooling Recrystallization
  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) from Table 1.[11]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid completely dissolves. Continue adding small portions of hot solvent until a clear, saturated solution is obtained.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2][11]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote larger crystals, insulate the flask.[11]

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor.[1]

  • Drying: Dry the crystals under vacuum to a constant weight.[11]

Protocol 2: Anti-Solvent Recrystallization
  • Dissolution: Dissolve the crude pyrazole in the minimum amount of a hot "good" solvent in which it is readily soluble (e.g., ethanol).[1]

  • Anti-Solvent Addition: While the solution is still hot, add a "bad" anti-solvent (e.g., water) dropwise with stirring until the solution becomes persistently turbid.[1]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[1]

  • Cooling & Isolation: Follow steps 4 through 8 from the Standard Cooling Recrystallization protocol.

Visual Workflows

Troubleshooting_Crystallization start Crude Pyrazole Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to RT, then Ice Bath dissolve->cool result Crystals Formed? cool->result success Isolate, Wash, Dry result->success Yes no_xtal No Crystals Form result->no_xtal No oil_out Compound Oils Out result->oil_out Oil induce_xtal Induce Crystallization: - Evaporate Solvent - Add Seed Crystal - Scratch Flask no_xtal->induce_xtal fix_oil Troubleshoot Oiling Out: - Add More Solvent - Slower Cooling - Change Solvent oil_out->fix_oil induce_xtal->cool fix_oil->cool

Caption: Troubleshooting workflow for common pyrazole crystallization issues.

Solvent_Screening_Flowchart start Start: Crude Pyrazole test_solubility Test Solubility in Various Solvents (e.g., EtOH, EtOAc, Hexane) start->test_solubility soluble_cold Soluble in Cold Solvent? test_solubility->soluble_cold insoluble_hot Insoluble in Hot Solvent? soluble_cold->insoluble_hot No bad_solvent Unsuitable as a Single Solvent soluble_cold->bad_solvent Yes insoluble_hot->bad_solvent Yes good_candidate Good Single Solvent Candidate insoluble_hot->good_candidate No try_mixed Try Mixed Solvent System bad_solvent->try_mixed proceed Proceed with Cooling Recrystallization good_candidate->proceed dissolve_good Dissolve in 'Good' Solvent try_mixed->dissolve_good add_bad Add 'Bad' Solvent (Anti-solvent) dissolve_good->add_bad

Caption: Systematic approach for selecting a suitable crystallization solvent.

References

  • Benchchem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. [Online PDF].
  • Benchchem. (2025). Recrystallization techniques for purifying pyrazole compounds. [Online PDF].
  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6).
  • Benchchem. (2025). common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions. [Online PDF].
  • Scribd. (n.d.). Control of Supersaturation in Crystallization.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth.
  • LUTPub. (2010). SUPERSATURATION-CONTROLLED CRYSTALLIZATION. Acta Universitatis Lappeenrantaensis 399.
  • Benchchem. (2025). Troubleshooting the reaction mechanism of pyrazole formation. [Online PDF].
  • Benchchem. (2025). Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. [Online PDF].
  • Benchchem. (2025). Technical Support Center: Purification of Pyrazolone Derivatives. [Online PDF].
  • ACS Publications. (2013). Novel, Calibration-Free Strategies for Supersaturation Control in Antisolvent Crystallization Processes.
  • Gao, Q., et al. (2025). Impact of impurities on crystal growth. Nature.
  • ResearchGate. (2014). (PDF) Supersaturation Control during Fractional Crystallization.
  • ResearchGate. (2025). Impact of impurities on crystal growth | Request PDF.
  • ResearchGate. (n.d.). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model | Request PDF.
  • ResearchGate. (n.d.). Effect of Impurities on the Growth Kinetics of Crystals.
  • CrystEngComm (RSC Publishing). (n.d.). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Amine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Pyrazole Amine Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond sim...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Amine Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges encountered in the lab. This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides to provide direct, actionable solutions to common experimental hurdles. We will explore the causality behind reaction outcomes and provide validated strategies to optimize your synthesis for yield, purity, and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to pyrazole amines?

There are two main strategies for synthesizing pyrazole amines:

  • Ring Construction (Cyclocondensation): This is the most traditional approach, where the pyrazole ring is built from acyclic precursors. The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of this method.[1][2] Common starting materials include β-ketonitriles to yield 5-aminopyrazoles or 1,3-diketones to form substituted pyrazoles.[3][4] Another popular variation uses the cyclocondensation of chalcones (α,β-unsaturated ketones) with hydrazine derivatives.[5][6]

  • C-N Bond Formation on a Pre-formed Ring: This strategy involves functionalizing a pre-existing pyrazole ring, typically a halopyrazole, with an amine. This is achieved through transition-metal-catalyzed cross-coupling reactions. The most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann coupling.[7][8][9] These methods are invaluable for introducing a wide variety of alkyl and aryl amines at specific positions on the pyrazole core.

Q2: What is the general mechanism of the Knorr pyrazole synthesis?

The Knorr synthesis proceeds through a well-established cyclocondensation mechanism. The key steps are:

  • Initial Condensation: A nitrogen atom from the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound.[1]

  • Intermediate Formation: A molecule of water is eliminated to form a hydrazone or enamine intermediate.[1]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate performs a nucleophilic attack on the remaining carbonyl carbon, closing the ring.

  • Dehydration/Aromatization: A final dehydration step occurs, resulting in the formation of the stable, aromatic pyrazole ring.[1]

dot graph KnorrMechanism { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="1,3-Dicarbonyl + Hydrazine"]; Intermediate [label="Hydrazone/Enamine Intermediate"]; Cyclic [label="Non-aromatic Cyclic Intermediate"]; Product [label="Pyrazole Product"];

Start -> Intermediate [label=" Condensation (-H₂O)"]; Intermediate -> Cyclic [label=" Intramolecular Cyclization"]; Cyclic -> Product [label=" Dehydration (-H₂O)"]; } enddot Caption: General mechanism of the Knorr pyrazole synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is broken down into potential causes and validated solutions.

Problem 1: My reaction yield is consistently low.

Low yield is one of the most common frustrations in pyrazole synthesis. A systematic approach is key to diagnosing the root cause.

LowYieldTroubleshooting

Detailed Troubleshooting for Low Yields
Potential Cause Underlying Reason (The "Why") Recommended Solution & Protocol
Poor Starting Material Quality Hydrazine and its derivatives can degrade or oxidize over time when exposed to air and light.[1] Similarly, β-ketonitriles can be susceptible to hydrolysis, especially under acidic or basic conditions.[3]Solution: Use freshly opened or purified hydrazine.[3] Ensure the β-ketonitrile is pure and dry. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidation.[1]
Incomplete Reaction The reaction may not have reached equilibrium or the activation energy barrier is not being overcome sufficiently.Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[3][10] If the reaction stalls, consider increasing the temperature or extending the reaction time.
Formation of a Stable Hydrazone The initial condensation may occur, but the subsequent intramolecular cyclization to form the ring is slow or disfavored under the current conditions.[3]Solution: A change in reaction conditions is needed to promote cyclization. This can often be achieved by increasing the temperature, changing to a higher-boiling point solvent, or adding a catalyst (e.g., a few drops of acetic acid).[1][3]
Side Reactions Reactants may undergo alternative pathways, such as hydrolysis or degradation, under the reaction conditions.[3]Solution: If starting material hydrolysis is suspected, running the reaction under neutral conditions in a non-aqueous solvent can minimize this.[3] If product degradation is occurring, try lowering the reaction temperature.
Problem 2: My reaction produces a mixture of regioisomers.

This is a very common issue when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[3] The regioselectivity is governed by a delicate balance of steric and electronic factors.[3][11]

RegioselectivityFactors

Strategies to Improve Regioselectivity
Factor Scientific Principle Practical Application
Solvent Choice The solvent can influence the stability of intermediates and transition states. Aprotic dipolar solvents can favor specific pathways, while fluorinated alcohols can alter the nucleophilicity of the hydrazine through hydrogen bonding.Strategy: Switch from standard protic solvents like ethanol to an aprotic dipolar solvent like DMF or NMP.[3] For reactions involving fluorinated diketones, using hexafluoroisopropanol (HFIP) as a solvent has been shown to dramatically improve regioselectivity, often yielding a single isomer.[12]
pH Control The protonation state of the hydrazine and the enol/enolate form of the dicarbonyl are pH-dependent, which directly impacts which nitrogen attacks which carbon first.Strategy: The reaction's regioselectivity can be highly pH-dependent. Experiment with acidic vs. basic conditions. For example, using acetic acid in toluene may favor one isomer, while sodium ethoxide in ethanol may favor the other.[3]
Steric Hindrance Introducing a bulky substituent on either the dicarbonyl or the hydrazine can physically block the approach to one of the reactive sites, forcing the reaction to proceed through a single pathway.Strategy: If possible, redesign the synthesis to include a bulky group (e.g., a tert-butyl group) adjacent to one of the carbonyls. This steric bulk will direct the nucleophilic attack of the hydrazine to the less hindered carbonyl, leading to a single regioisomer.[3]
Problem 3: My C-N cross-coupling reaction is not working.

When forming the pyrazole amine via Buchwald-Hartwig or Ullmann coupling, catalyst system failure is a primary concern.

Troubleshooting Catalyst Systems for C-N Coupling
Potential Cause Underlying Reason Recommended Solution
Catalyst/Ligand Incompatibility The electronic and steric properties of the ligand are critical for the catalytic cycle (oxidative addition, reductive elimination). Not all ligands work for all substrates.Solution: For Buchwald-Hartwig, screen different phosphine ligands. Bulky, electron-rich biarylphosphine ligands are often effective.[7][13] If the amine substrate has a β-hydrogen, β-hydride elimination can be a problem with Pd catalysts, leading to low yields.[7][14] In these cases, switching to a Copper-catalyzed Ullmann system may be more effective.[7][15]
Catalyst Poisoning The active metal center (Pd or Cu) can be deactivated by impurities like water, oxygen, or residual reagents from previous steps.Solution: Ensure all reagents and solvents are rigorously dried and degassed. Run the reaction under a strict inert atmosphere (N₂ or Ar). Use high-purity starting materials.[16]
Incorrect Base The base is crucial for deprotonating the amine and regenerating the catalyst. Its strength and solubility can significantly impact the reaction rate.Solution: Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common for Buchwald-Hartwig. For sensitive substrates, a weaker base like Cs₂CO₃ might be necessary.[9] The choice of base is highly substrate-dependent and may require screening.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Aminopyrazoles

This protocol is a general guideline for the synthesis of a 5-aminopyrazole from a β-ketonitrile and hydrazine, based on established methods.[3] Optimization for specific substrates will be necessary.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1.0 equivalent) in ethanol (approx. 0.2-0.5 M).

  • Hydrazine Addition: Add hydrazine hydrate or the desired substituted hydrazine (1.0-1.2 equivalents) to the solution dropwise.[3] A slight excess of hydrazine can help drive the reaction to completion.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature depends on the substrate reactivity.

  • Monitoring: Monitor the reaction progress by TLC until the starting β-ketonitrile is consumed.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly. If not, reduce the solvent volume under reduced pressure. The crude product can often be isolated by filtration.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[17]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Bromopyrazole

This protocol is a general guideline based on literature procedures for the Pd-catalyzed amination of a 4-halopyrazole.[7][18] Note: This reaction must be performed under an inert atmosphere.

  • Vessel Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the 4-bromopyrazole substrate (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Catalyst Loading: In a separate vial, weigh the Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., tBuDavePhos, 2-10 mol%) and add them to the reaction flask.

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Microwave irradiation can also be used to expedite the process.[7][18]

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

References

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT. Available at: [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. Iraqi Journal of Science. Available at: [Link]

  • A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Organic-Chemistry.org. Available at: [Link]

  • An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Bentham Science. Available at: [Link]

  • Synthesis 2‐pyrazolines by treating chalconic compounds with hydrazines... ResearchGate. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Center for Biotechnology Information. Available at: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]

  • Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... ResearchGate. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Center for Biotechnology Information. Available at: [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkivoc. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]

  • Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate. Available at: [Link]

  • Effect of various temperatures and solvents in the synthesis of 5a, using [DMBSI]HSO 4. ResearchGate. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link]

  • Process for the purification of pyrazoles. Google Patents.
  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. Available at: [Link]

  • Amines as key building blocks in Pd-assisted multicomponent processes. Beilstein Journals. Available at: [Link]

  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. ACS Publications. Available at: [Link]

  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Center for Biotechnology Information. Available at: [Link]

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. Available at: [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. ResearchGate. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Available at: [Link]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. Available at: [Link]

  • Purification of Amino-Pyrazoles. Reddit. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Nuances of Pyrazole Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for pyrazole derivatives. This guide is designed to provide practical, in-depth assistance to researchers en...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole derivatives. This guide is designed to provide practical, in-depth assistance to researchers encountering common challenges in the synthesis, purification, handling, and characterization of these versatile heterocyclic compounds. As a Senior Application Scientist, my goal is to offer not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your work.

Section 1: Synthesis & Reaction Optimization

This section addresses the frequent hurdles encountered during the synthesis of pyrazole derivatives, from achieving desired yields to controlling regioselectivity.

FAQ 1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, are a common frustration.[1] The root causes often lie in the stability of reactants, suboptimal reaction conditions, or competing side reactions.[1]

Troubleshooting Workflow:

A systematic approach is key to pinpointing the issue. Consider the following factors:

  • Reagent Quality: Hydrazine derivatives can be susceptible to degradation, especially if they are old or have been improperly stored.[1] Using fresh, high-purity hydrazine is crucial. For instance, phenylhydrazine can oxidize and decompose, leading to colored byproducts.[1]

  • Reaction Conditions:

    • Temperature and Time: Systematically screen different temperatures and reaction times. Some reactions may require elevated temperatures to proceed efficiently, while others might benefit from lower temperatures to minimize side product formation.

    • Solvent Choice: The solvent can significantly impact reaction rates and yields. While ethanol or acetic acid are common, exploring other solvents may be beneficial. Aprotic dipolar solvents have shown good results in some cyclocondensation reactions.[2]

    • Catalyst: The use of an acid or base catalyst can be critical. For Knorr synthesis, a catalytic amount of acid is typically used. Experiment with different acid catalysts (e.g., HCl, H₂SO₄, p-TsOH) and their concentrations.

  • Stoichiometry: While a 1:1 stoichiometry of the 1,3-dicarbonyl compound and hydrazine is theoretical, using a slight excess of one reagent (often the more stable or less expensive one) can sometimes drive the reaction to completion. For example, using an excess of hydrazine (around 2 equivalents) can improve yields when the dicarbonyl is the limiting reagent.[1]

Diagram: Troubleshooting Low Yields in Pyrazole Synthesis

Low_Yield_Troubleshooting start Low Yield Observed reagent_quality Check Reagent Purity & Stability (Especially Hydrazine) start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions workup_loss Investigate Product Loss During Workup start->workup_loss sub_reagent Use Fresh Hydrazine Purify Starting Materials reagent_quality->sub_reagent sub_conditions Adjust Temperature/Time Screen Solvents Add/Change Catalyst reaction_conditions->sub_conditions sub_workup Inefficient Extraction? Incomplete Precipitation? workup_loss->sub_workup solution Improved Yield sub_reagent->solution If resolved sub_conditions->solution If resolved sub_workup->solution If resolved

Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.

FAQ 2: I am observing a mixture of regioisomers during N-alkylation of my unsymmetrical pyrazole. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a significant challenge when N-alkylating unsymmetrical pyrazoles.[3] The alkylating agent can attack either of the two nitrogen atoms, leading to products that are often difficult to separate.[3]

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3] The bulkiness of both the substituent on the pyrazole ring and the alkylating agent plays a crucial role.[3]

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile often promote the formation of a single regioisomer.[3] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity.[3]

  • Base and Catalyst System: The base used can dramatically influence the outcome. For instance, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[3] In contrast, magnesium-based catalysts like MgBr₂ have been reported to favor N2-alkylation.[3] Using a strong, non-nucleophilic base like sodium hydride (NaH) can sometimes prevent the formation of regioisomeric products.[3]

  • Electronic Effects: The electronic properties of the substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms, thereby influencing the site of alkylation.[3]

Optimization Strategies:

ParameterStrategy for N1-selectivityStrategy for N2-selectivity
Steric Hindrance Use a bulkier substituent on the pyrazole ring at the 3-position.Use a bulkier alkylating agent.
Solvent Polar aprotic solvents (DMF, DMSO).[3]Fluorinated alcohols (TFE, HFIP) may favor N2 in some cases.[3]
Base/Catalyst K₂CO₃ in DMSO.[3]MgBr₂.[3]
Temperature Lowering the reaction temperature may increase selectivity.Lowering the reaction temperature may increase selectivity.

Section 2: Purification & Isolation

The unique properties of pyrazole derivatives can present challenges during their purification. This section provides guidance on overcoming these obstacles.

FAQ 3: My pyrazole derivative has poor solubility in common organic solvents, making purification by column chromatography difficult. What are my options?

Poor solubility is a common issue with pyrazole derivatives, which can be attributed to strong intermolecular interactions like hydrogen bonding and π-π stacking, leading to high crystal lattice energy.[4] This can cause the compound to precipitate on the column, resulting in poor separation and recovery.[4]

Alternative Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying poorly soluble crystalline compounds.

    • Solvent Selection: The key is to find a solvent (or solvent mixture) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] Common solvents for pyrazole recrystallization include ethanol, methanol, isopropanol, and acetone.[6]

    • Mixed Solvent System: A powerful technique involves dissolving the compound in a minimal amount of a hot "good" solvent and then adding a "poor" (or "anti-") solvent dropwise until turbidity is observed, followed by slow cooling.[5][6]

  • Hot Filtration: If your compound is sparingly soluble even at high temperatures, you can perform a hot filtration to remove insoluble impurities.[5][7]

  • Modified Column Chromatography:

    • Deactivating Silica Gel: The acidic nature of silica gel can sometimes cause issues. Deactivating the silica gel with a base like triethylamine or ammonia in methanol can prevent your compound from irreversibly binding to the stationary phase.[8]

    • Stronger Eluents: If your compound is highly polar, you may need to use a more polar mobile phase, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol.

    • "Dry Loading": Dissolve your compound in a small amount of a strong solvent (like DMF or DMSO), adsorb it onto a small amount of silica gel, remove the solvent under vacuum, and then load the resulting dry powder onto the column.[7]

  • Solid-Phase Extraction (SPE): SPE can be a viable alternative for purification, especially for removing specific impurities.

Protocol: Recrystallization from a Mixed Solvent System

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole derivative in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[4]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Allow the crystals to air-dry or place them in a desiccator.

Section 3: Stability, Storage, and Handling

Proper storage and handling are critical for maintaining the integrity of pyrazole derivatives.

FAQ 4: My pyrazole compound is turning brown during storage. What is happening and how can I prevent it?

A brown discoloration is often an indication of oxidation.[9] Pyrazole derivatives, especially those with certain functional groups, can be sensitive to air, light, and moisture.

Best Practices for Storage:

ConditionRecommendationRationale
Atmosphere Store under an inert atmosphere (argon or nitrogen).[9]Prevents oxidation.
Light Protect from light using amber vials or by wrapping the container in aluminum foil.[9]Prevents photodegradation.
Temperature Store at reduced temperatures (refrigerated at 2-8°C or frozen at -20°C).[9]Slows down the rate of chemical degradation.
Moisture Store in a dry environment, possibly with a desiccant.[9]Prevents hydrolysis and can minimize tautomeric interconversion.[9]
FAQ 5: I am observing inconsistent results in my biological assays. Could this be related to the stability of my pyrazole derivative?

Yes, inconsistent biological activity can be a consequence of compound degradation or the presence of tautomers.

  • Degradation Products: Impurities or degradation products may have their own biological activity, leading to confounding results.[9]

  • Tautomeric Interconversion: For N-unsubstituted pyrazoles, the presence of two tautomers in equilibrium can be an issue.[10] These tautomers may have different binding affinities for a biological target. The tautomeric equilibrium can be influenced by the solvent and pH of the assay buffer.[9]

Recommendations:

  • Re-purify and Characterize: Before conducting biological assays, ensure the purity and structural integrity of your compound using techniques like NMR and LC-MS.

  • Control Assay Conditions: Be mindful of the solvent and pH of your assay buffers, as these can affect the tautomeric equilibrium of your compound.

Section 4: Characterization Challenges

The structural features of pyrazoles can sometimes lead to complexities in their characterization.

FAQ 6: I am having difficulty interpreting the NMR spectrum of my N-unsubstituted pyrazole due to broad signals. What is the cause and how can I address this?

Broad signals in the NMR spectrum of N-unsubstituted pyrazoles, particularly for the carbons at the 3 and 5 positions (C3 and C5), are often due to prototropic tautomerism.[10] The rapid exchange of the proton between the two nitrogen atoms on the NMR timescale can lead to the coalescence of the signals for C3 and C5.[10]

Strategies for Resolving Broad Signals:

  • Low-Temperature NMR: Decreasing the temperature of the NMR experiment can slow down the rate of proton exchange, potentially allowing for the resolution of distinct signals for the two tautomers.[10]

  • Solvent Effects: Using a dipolar aprotic solvent can sometimes help to slow down the tautomeric interconversion.[10]

  • Chemical Derivatization: Protecting the NH group with a suitable protecting group (e.g., Boc, SEM, or THP) will "lock" the tautomeric form, resulting in sharp NMR signals.[11][12] This can be a powerful tool for unambiguous structure elucidation.

Diagram: Prototropic Tautomerism in N-Unsubstituted Pyrazoles

Sources

Troubleshooting

Technical Support Center: Mitigating Cytotoxicity of Novel Pyrazole Compounds in Primary Cells

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for mitigating the cytotoxicity of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for mitigating the cytotoxicity of novel pyrazole compounds in sensitive primary cell culture systems. As a privileged scaffold in drug discovery, pyrazole derivatives hold immense therapeutic promise; however, their development is often challenged by off-target cytotoxicity.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries regarding pyrazole-induced cytotoxicity.

Q1: What are the primary mechanisms of pyrazole-induced cytotoxicity?

A1: Pyrazole compounds can induce cytotoxicity through several mechanisms, which can vary depending on the specific chemical structure and the cell type being studied. The most commonly observed pathways include:

  • Induction of Apoptosis: Many pyrazole derivatives trigger programmed cell death, or apoptosis.[4] This is often characterized by the activation of caspases (like caspase-3 and caspase-7), externalization of phosphatidylserine on the cell membrane, and DNA fragmentation.[5][6][7] Some compounds can also modulate the expression of key apoptosis-regulating proteins, such as inhibiting the anti-apoptotic protein BCL-2.[7][8]

  • Generation of Oxidative Stress: Certain pyrazole compounds can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity.[9][10] This resulting oxidative stress can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.[6][11][12][13]

  • Cell Cycle Arrest: Treatment with some pyrazole derivatives can halt the cell cycle at specific checkpoints, such as the G2/M or S phase, preventing cell proliferation and potentially leading to apoptosis if the arrest is prolonged or irreversible.[5][11][14]

  • Inhibition of Critical Cellular Targets: As many pyrazoles are designed to be kinase or enzyme inhibitors, cytotoxicity can arise from either on-target inhibition in a non-cancerous primary cell or from off-target effects on other essential proteins, such as tubulin.[5][15][16]

Q2: Why are my primary cells showing higher sensitivity to pyrazole compounds compared to immortalized cell lines?

A2: This is a common and expected observation. Primary cells, being directly isolated from living tissue, more closely mimic the in vivo physiological state but are also more sensitive and less robust than immortalized cell lines for several reasons:[17][18]

  • Slower Metabolism and Proliferation: Primary cells typically have a slower metabolic rate and divide less frequently than cancer cell lines.[19] This can make them more susceptible to compounds that cause cumulative damage.

  • Intact Signaling Pathways: Primary cells possess intact cell cycle checkpoints and apoptotic signaling pathways. They are more likely to undergo programmed cell death in response to cellular stress, whereas cancer cell lines often have mutations that allow them to bypass these protective mechanisms.

  • Lack of Genetic Adaptation: Immortalized cell lines have undergone genetic changes that make them more resilient to harsh culture conditions and chemical insults. Primary cells lack these adaptations.[17]

  • Metabolic Activation: Certain primary cells, particularly hepatocytes, can metabolize pyrazole compounds into more toxic byproducts, a process that may not occur or may occur differently in cell lines.[9][20][21][22]

Q3: What are the best initial assays to quantify the cytotoxicity of my novel pyrazole compound?

A3: A multi-assay approach is recommended to get a comprehensive understanding of your compound's cytotoxic profile. Start with at least two assays that measure different cellular parameters:

  • Metabolic Viability Assay (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability. They are straightforward and suitable for high-throughput screening.[23]

  • Membrane Integrity Assay (e.g., LDH Release, Trypan Blue): These assays quantify cell death by measuring the leakage of intracellular components (like lactate dehydrogenase) from cells with compromised plasma membranes.[24][25] This provides a direct measure of cytotoxicity.

For a more detailed mechanistic investigation, you can follow up with assays for apoptosis (e.g., Caspase-Glo, Annexin V staining) or oxidative stress (e.g., DCFH-DA for ROS detection).[11]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: I'm observing high cytotoxicity even at very low concentrations of my pyrazole compound.

This issue can be frustrating and may mask the desired therapeutic effect of your compound.

Table 1: Troubleshooting High Cytotoxicity at Low Concentrations

Potential Cause Explanation Recommended Solution & Protocol
Solvent Toxicity The solvent used to dissolve the compound (e.g., DMSO) can be toxic to primary cells, especially at higher concentrations.[26][27]1. Verify Solvent Concentration: Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5%, ideally ≤0.1% for DMSO).[17][28] 2. Run a Solvent-Only Control: Perform a dose-response experiment with the solvent alone to determine its toxicity threshold for your specific primary cell type.
Compound Instability or Precipitation The compound may be unstable in the culture medium, degrading into a more toxic substance, or it may have poor solubility, leading to the formation of cytotoxic precipitates.[27]1. Assess Solubility: Visually inspect the culture wells for any signs of precipitation after adding the compound. 2. Improve Solubilization: Consider using a different, less toxic solvent or preparing a more dilute stock solution.[28] Gentle warming and vortexing of the medium after adding the compound can also improve solubility.[28]
Suboptimal Cell Health Primary cells that are stressed due to suboptimal culture conditions (e.g., over-confluency, high passage number, poor quality medium) are more susceptible to drug-induced toxicity.[17][26]1. Standardize Cell Culture: Use cells at a low, consistent passage number and in the logarithmic growth phase.[28] 2. Optimize Seeding Density: Ensure cells are seeded at an optimal density to avoid stress from over- or under-confluency.[25][28] 3. Use High-Quality Reagents: Use fresh, high-quality culture medium and supplements.[19]
High Cell Type Sensitivity The specific primary cell type you are using may be inherently highly sensitive to your compound's mechanism of action (on-target toxicity) or off-target effects.1. Perform a Broad Dose-Response Assay: Test a wide range of concentrations (e.g., from 1 nM to 100 µM) to accurately determine the IC50 value.[28] 2. Reduce Exposure Time: A shorter incubation period may be sufficient to achieve the desired biological effect while minimizing toxicity.[28] See the protocol below.
Experimental Protocol: Optimizing Compound Exposure Time

This protocol helps determine the minimum time required for your compound to exert its biological effect, thereby reducing cumulative toxicity.

  • Cell Seeding: Plate your primary cells in a 96-well plate at the optimal seeding density and allow them to adhere and stabilize for 24 hours.[28]

  • Compound Treatment: Treat the cells with a concentration of your pyrazole compound that is known to be effective (e.g., 2-3 times the IC50). Include untreated and vehicle controls.

  • Time-Course Incubation: Incubate the cells for different durations (e.g., 2, 4, 8, 12, 24, and 48 hours).[17]

  • Washout: At each time point, carefully remove the compound-containing medium, wash the cells gently with pre-warmed, fresh medium to remove any residual compound, and then add fresh medium.

  • Final Incubation: Incubate all plates until the longest time point is reached (e.g., 48 hours). This ensures that any differences observed are due to the exposure duration, not the total assay time.

  • Assess Viability: Perform a cell viability assay (e.g., MTT or LDH) to determine the effect of each exposure duration on cell health and compare this to the desired functional outcome.

G cluster_workflow Workflow: Optimizing Exposure Time A Seed Primary Cells (24h stabilization) B Treat with Pyrazole Compound (Effective Concentration) A->B C Incubate for Variable Durations (e.g., 2h, 4h, 8h, 12h, 24h, 48h) B->C D Washout Compound & Add Fresh Medium C->D At each time point E Incubate all plates to longest time point (e.g., 48h) D->E F Assess Cell Viability (MTT, LDH) E->F G Determine Minimum Effective Exposure Time F->G

Caption: Workflow for determining the optimal compound exposure time.

Problem 2: My cytotoxicity results are inconsistent and not reproducible.

Inconsistent results can undermine the validity of your findings. The key to resolving this is standardization.

Table 2: Troubleshooting Inconsistent Cytotoxicity Results

Potential Cause Explanation Recommended Solution
Variability in Cell Health Primary cells can change their characteristics with increasing passage number, and their health can vary between batches.[17][28]1. Standardize Cell Passage: Use cells within a narrow and low passage number range for all experiments. 2. Monitor Cell Health: Regularly check cell morphology and viability before starting any experiment. Discard any cultures that appear unhealthy.
Inconsistent Compound Preparation Errors in serial dilutions or improper storage of the compound stock solution can lead to significant variability in the final treatment concentration.[17]1. Prepare Fresh Dilutions: Always prepare fresh serial dilutions of your compound from a stock solution for each experiment. 2. Aliquot Stock Solutions: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Assay-Specific Variability Technical issues such as uneven cell seeding, edge effects in microplates, or reagent contamination can lead to high variability.[26]1. Ensure Homogeneous Cell Seeding: Thoroughly mix the cell suspension before and during plating to ensure a uniform cell number in each well. 2. Mitigate Edge Effects: Avoid using the outermost wells of a 96-well plate for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity.[26] 3. Use Appropriate Controls: Always include untreated, vehicle, and positive controls in every assay plate to monitor for contamination and assess assay performance.[26]

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// Solutions S1 [label="Standardize\nPassage Number", pos="-3,3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; S2 [label="Prepare Fresh\nDilutions", pos="3,3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; S3 [label="Homogenize\nCell Seeding", pos="-2,-4!", fillcolor="#34A853", fontcolor="#FFFFFF"]; S4 [label="Mitigate\nEdge Effects", pos="2,-4!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections I -> C1; I -> C2; I -> C3;

C1 -> S1; C2 -> S2; C3 -> S3; C3 -> S4; }

Caption: Key factors contributing to inconsistent cytotoxicity results.

Problem 3: How can I determine if cytotoxicity is due to oxidative stress and can it be mitigated?

If you suspect ROS generation is the cause of cytotoxicity, you can investigate it directly and attempt to rescue the cells.

Step-by-Step Protocol to Assess and Mitigate ROS-Mediated Cytotoxicity:

  • Detect ROS Production:

    • Treat your primary cells with your pyrazole compound at a cytotoxic concentration (e.g., IC50).

    • Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent in the presence of ROS.

    • Measure the fluorescence using a plate reader or flow cytometer. A significant increase in fluorescence compared to vehicle-treated cells indicates ROS production.

  • Perform a Rescue Experiment:

    • Co-treat the primary cells with your pyrazole compound and a known antioxidant, such as N-acetylcysteine (NAC) (typically at 1-5 mM) or Vitamin C.[10][27]

    • Include controls for the compound alone, the antioxidant alone, and a vehicle control.

    • After the incubation period, perform a cell viability assay (e.g., MTT).

    • If the addition of the antioxidant significantly increases cell viability compared to treatment with the pyrazole compound alone, it provides strong evidence that the observed cytotoxicity is mediated by oxidative stress.[12]

G cluster_pathway Common Pathways of Pyrazole-Induced Cytotoxicity pyrazole Novel Pyrazole Compound ros Increased ROS (Oxidative Stress) pyrazole->ros Pathway 1 caspase Caspase-3/7 Activation pyrazole->caspase Pathway 2 apoptosis Apoptosis (Cell Death) ros->apoptosis Damage to DNA, proteins, lipids caspase->apoptosis

Caption: Simplified pathways of pyrazole-induced cytotoxicity.

References

  • Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. (2020). PubMed. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). PMC. [Link]

  • Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. (2022). Semantic Scholar. [Link]

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Sources

Optimization

Process Chemistry Support Center: Scale-Up Synthesis of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Welcome to the Technical Support Center for the preclinical scale-up of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine. This portal is designed for process chemists and drug development professionals transitioning this s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the preclinical scale-up of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine. This portal is designed for process chemists and drug development professionals transitioning this secondary amine from milligram-scale discovery routes to robust, kilogram-scale manufacturing.

Process Overview & Mechanistic Pathway

The most scalable route to pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine is the reductive amination of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with pentan-1-amine. While discovery chemistry often relies on boron-based reducing agents, large-scale manufacturing prioritizes catalytic hydrogenation to maximize atom economy and minimize thermal hazards.

G A 1,3,5-Trimethyl-1H-pyrazole- 4-carbaldehyde + Pentan-1-amine B Hemiaminal Intermediate A->B MeOH, 20°C C Imine Intermediate B->C -H2O D Catalytic Hydrogenation (Pd/C, H2, AcOH) C->D Reduction E Crude Freebase Amine D->E Filtration & Workup F Crystallization (HCl in IPA/MTBE) E->F Salt Formation G Pure Product (HCl Salt) F->G Isolation

Workflow for the scale-up reductive amination of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine.

Quantitative Reagent Selection

Selecting the correct reducing agent is the most critical decision for scale-up. The table below summarizes the process chemistry metrics for the three most common reductive amination strategies.

Reducing AgentAtom EconomyThermal Hazard RiskChemoselectivityScalability (>1 kg)
Catalytic Hydrogenation (Pd/C, H₂) HighLow (Easily controlled via H₂ pressure)Excellent (with AcOH additive)Optimal
Sodium Triacetoxyborohydride (STAB) LowHigh (Risk of delayed exotherm)HighLimited (<1 kg recommended)
Sodium Cyanoborohydride (NaBH₃CN) LowModerateHighPoor (Generates highly toxic HCN)

Troubleshooting Guide: Critical Process Parameters

Q: Why am I observing significant over-alkylation (tertiary amine formation) during the scale-up of this reductive amination? A: Over-alkylation occurs when the newly formed secondary amine product competes with the primary pentan-1-amine to react with the starting aldehyde. Causality: Secondary amines are often more nucleophilic than primary amines. To mitigate this, process chemistry guidelines recommend using a slight stoichiometric excess of the primary amine (1.05–1.10 eq) and ensuring complete imine formation before introducing the reducing agent[2].

Q: We attempted a 500g batch using Sodium Triacetoxyborohydride (STAB) and experienced a dangerous, delayed exotherm. How can we prevent this? A: STAB has low solubility in many organic solvents and can accumulate as an unreacted suspension if the temperature is too low or mixing is inadequate. Causality: When the reaction finally initiates, the accumulated STAB reacts rapidly, releasing massive amounts of heat and potentially generating hydrogen gas if trace moisture or acid is present. As highlighted in safety evaluations of borohydride scale-ups, this thermal hazard can lead to dangerous reactor pressurization [1]. Mitigation: For scales >100g, transition to catalytic hydrogenation. If STAB must be used, dose it in 5-10 equal portions while monitoring the internal temperature, ensuring the exotherm from each addition subsides before the next.

Q: During catalytic hydrogenation with Pd/C, the reaction stalls at ~70% conversion. What is causing this catalyst poisoning? A: The pyrazole ring and the resulting secondary amine are strong Lewis bases that coordinate tightly to the palladium surface, blocking the active sites required for H₂ activation. Causality: This competitive binding inhibits the catalytic cycle. Mitigation: Introduce an acid additive, such as glacial acetic acid (1.1 eq), to the reaction mixture. The acid protonates the product amine in situ, forming an ammonium species that lacks the lone pair necessary to coordinate and poison the catalyst [3].

Frequently Asked Questions (FAQs): Isolation & Purification

Q: How can we isolate the final product without relying on column chromatography, which is unfeasible for our 1 kg preclinical batch? A: The freebase form of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine is a high-boiling oil that is notoriously difficult to purify via crystallization. Causality: The flexible pentyl chain and the low molecular symmetry prevent efficient crystal lattice packing. Solution: Convert the freebase into a pharmaceutically acceptable salt. Treating the crude oil in Methyl tert-butyl ether (MTBE) with anhydrous HCl in isopropanol forces the precipitation of the highly crystalline hydrochloride salt. This self-validating purification step routinely upgrades purity from 85% to >99.5% in a single operation.

Q: Is it necessary to actively remove water (e.g., via Dean-Stark) during the imine formation step? A: For this specific substrate, active water removal is unnecessary if using methanol as the solvent. Causality: The equilibrium strongly favors the imine due to the high electrophilicity of the pyrazole-4-carbaldehyde and the insolubility of the resulting imine in cold methanol. Simply stirring the reagents for 2 hours at 20 °C achieves >98% conversion.

Validated Step-by-Step Methodology (1 kg Scale)

Protocol: Synthesis of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride via Catalytic Hydrogenation

Phase 1: Imine Formation

  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with N₂ (3 vacuum/N₂ cycles) to ensure an inert atmosphere.

  • Reagent Charging: Charge 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.00 kg, 7.24 mol) and anhydrous Methanol (8.0 L). Agitate at 200 rpm.

  • Amine Addition: Dose pentan-1-amine (0.66 kg, 7.60 mol, 1.05 eq) over 45 minutes. Maintain the internal temperature ( Tint​ ) between 20–25 °C using jacket cooling to manage the mild exotherm.

  • Self-Validation Checkpoint 1: Stir for 2 hours. Sample the mixture and analyze via HPLC. Proceed only when residual aldehyde is < 1.0% area.

Phase 2: Catalytic Hydrogenation 5. Acidification: Charge glacial acetic acid (0.48 kg, 8.00 mol, 1.1 eq) to the reactor to prevent catalyst poisoning. 6. Catalyst Charging: Carefully charge 5% Pd/C (50 g, 5 wt% relative to aldehyde) suspended in 500 mL of Methanol. 7. Hydrogenation: Purge the reactor with H₂ (3 cycles). Pressurize to 3.0 bar H₂ and agitate at 400 rpm. Maintain Tint​ at 25–30 °C. 8. Self-Validation Checkpoint 2: Monitor H₂ mass flow. The reaction is complete when H₂ uptake ceases for 30 consecutive minutes. Verify by HPLC (imine intermediate < 0.5% area).

Phase 3: Workup & Isolation 9. Filtration: Vent H₂ and purge with N₂. Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol (1.0 L). 10. Solvent Swap: Concentrate the filtrate under reduced pressure (40 °C, 100 mbar) to a volume of ~2 L. Add Methyl tert-butyl ether (MTBE, 10.0 L) and wash with 2M aqueous NaOH (3.0 L) to freebase the amine. 11. Phase Separation: Separate the aqueous layer. Wash the organic layer with brine (2.0 L) and dry over anhydrous Na₂SO₄. 12. Salt Formation: Filter the drying agent. To the clear MTBE solution, slowly add 5-6 N HCl in isopropanol (1.5 L) while stirring vigorously at 20 °C. A white precipitate will form immediately. 13. Self-Validation Checkpoint 3: Filter the solid, wash with cold MTBE (2.0 L), and dry in a vacuum oven at 45 °C to constant weight. Yield validation: Expect 1.55–1.65 kg (87–93% theoretical yield) with >99.5% purity by HPLC.

References

  • Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH₄ and TFA. Naka, T. et al. Organic Process Research & Development (2015). URL:[Link]

  • Reductive Amination - Route Selection and Scale Up. ACS GCI Pharmaceutical Roundtable. American Chemical Society (2023). URL: [Link]

  • Mechanistic investigation of a Ru-catalyzed direct asymmetric reductive amination reaction for a batch or continuous process scale-up: an industrial perspective. Changi, S. M. et al. RSC Advances (2021). URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of Substituted (Pyrazol-4-yl)methyl]amine Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] This guide provides a detailed comparative analysis of th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] This guide provides a detailed comparative analysis of the efficacy of pyrazole derivatives centered on the (pyrazol-4-yl)methyl]amine pharmacophore. While direct experimental data for pentyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine is not extensively available in public literature, we can infer its potential efficacy by examining structure-activity relationships (SAR) from closely related analogues. This guide focuses on a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, which have been systematically evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.[4][5] By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document serves as a technical resource for researchers engaged in the discovery and development of novel kinase inhibitors.

Introduction: The Pyrazole Scaffold and CDK2 in Oncology

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms that is a cornerstone of many pharmacologically active agents.[3] Its versatility allows for substitutions at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties to optimize target engagement and selectivity.[6][7] Pyrazole derivatives have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[3]

One of the most critical targets in cancer therapy is the cell cycle machinery, which is often dysregulated in tumor cells. Cyclin-Dependent Kinase 2 (CDK2), when complexed with its regulatory partner Cyclin E, plays a pivotal role in the transition from the G1 (Gap 1) to the S (Synthesis) phase of the cell cycle. Overactivity of the CDK2/Cyclin E complex can lead to uncontrolled cell proliferation. Therefore, the development of potent and selective CDK2 inhibitors is a rational strategy for anticancer drug design.[4]

This guide uses a seminal study by Wang et al. (2012) as a foundation to compare the efficacy of pyrazole derivatives that share the (pyrazol-4-yl)methyl]amine core structure, providing a framework for understanding how substitutions on the amine moiety influence inhibitory potency against CDK2.[4][5]

The CDK2/Cyclin E Signaling Pathway

The G1/S checkpoint is a critical control point in the cell cycle. The CDK2/Cyclin E complex phosphorylates key substrates, including the retinoblastoma protein (pRb), which in its hypophosphorylated state sequesters the E2F transcription factor. Phosphorylation of pRb releases E2F, allowing it to activate the transcription of genes necessary for DNA replication and S-phase entry. Inhibition of CDK2 prevents this cascade, leading to cell cycle arrest and preventing tumor cell proliferation.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin_E Cyclin E CDK2_Cyclin_E Active CDK2/Cyclin E Complex Cyclin_E->CDK2_Cyclin_E Binds CDK2 CDK2 CDK2->CDK2_Cyclin_E Binds p27 p27 (Inhibitor) p27->CDK2_Cyclin_E Inhibits DNA_Replication DNA Replication pRb_E2F pRb-E2F Complex (Growth Suppressed) CDK2_Cyclin_E->pRb_E2F Phosphorylates pRb_P Phosphorylated pRb pRb_E2F->pRb_P Releases E2F Free E2F pRb_E2F->E2F E2F->DNA_Replication Activates Transcription Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., Compound 5a) Pyrazole_Inhibitor->CDK2_Cyclin_E Inhibits

Figure 1: Simplified CDK2/Cyclin E signaling pathway at the G1/S transition.

Comparative Efficacy of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives

The study by Wang et al. synthesized a series of aniline derivatives attached to the (1,3-diphenyl-1H-pyrazol-4-yl)methyl core.[4] Their efficacy was evaluated through in vitro kinase assays against the CDK2/Cyclin E complex and antiproliferative assays against human breast cancer (MCF-7) and mouse melanoma (B16-F10) cell lines.

Quantitative Efficacy Data

The inhibitory activities are presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the target's activity. A lower IC₅₀ value indicates higher potency.

Compound IDAniline Substituent (R)CDK2/Cyclin E IC₅₀ (µM)MCF-7 IC₅₀ (µM)B16-F10 IC₅₀ (µM)
5a 2-fluoro0.98 ± 0.061.88 ± 0.112.12 ± 0.15
5b 3-fluoro4.31 ± 0.257.53 ± 0.428.15 ± 0.53
5c 4-fluoro3.86 ± 0.216.91 ± 0.387.33 ± 0.46
6a 2-chloro1.52 ± 0.093.16 ± 0.183.54 ± 0.22
6b 3-chloro5.17 ± 0.339.82 ± 0.6110.16 ± 0.78
6c 4-chloro4.63 ± 0.298.75 ± 0.559.28 ± 0.64
7a 2-methyl2.11 ± 0.144.59 ± 0.265.03 ± 0.31
8a 2-methoxy2.87 ± 0.195.88 ± 0.346.47 ± 0.40
Data sourced from Wang et al., Bioorganic & Medicinal Chemistry, 2012.[4]
Structure-Activity Relationship (SAR) Analysis

The data reveals critical insights into the structure-activity relationships for this pyrazole scaffold:

  • Positional Importance of Substituents: For all substituent types (fluoro, chloro, methyl, methoxy), placement at the ortho (2-position) of the aniline ring consistently resulted in the highest potency against both CDK2 and the cancer cell lines.[4] Compound 5a , with a 2-fluoro substituent, was the most active compound in the series, exhibiting a sub-micromolar IC₅₀ value against CDK2/Cyclin E.[4]

  • Effect of Halogen Substitution: Fluorine at the 2-position (5a ) was more effective than chlorine at the same position (6a ), suggesting that a smaller, more electronegative group is preferred for optimal interaction within the kinase's active site.

  • Extrapolation to Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine: The reference compounds feature a bulky aniline group. The target compound, with a flexible n-pentyl chain, would present a significantly different steric and electronic profile. The SAR from the Wang et al. study suggests that the region accommodating the amine substituent is sensitive to steric bulk and electronic properties. A simple alkyl chain like pentyl would be highly lipophilic and flexible. While it lacks the specific electronic interactions of the substituted aniline rings, its lipophilicity could promote binding in a hydrophobic pocket of the ATP-binding site. However, without direct experimental data, its efficacy remains speculative. The trimethyl substitution on the pyrazole ring, compared to the diphenyl groups in the reference series, would also significantly alter the compound's size, solubility, and potential interactions.

Experimental Methodologies

To ensure scientific integrity and enable replication, the core experimental protocols used to generate the comparative efficacy data are detailed below.

In Vitro CDK2/Cyclin E Kinase Assay

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the CDK2/Cyclin E enzyme complex.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis A 1. Prepare Assay Buffer (HEPES, MgCl₂, DTT) C 3. Add CDK2/Cyclin E and Histone H1 Substrate to 96-well plate A->C B 2. Serially Dilute Test Compounds D 4. Add Diluted Test Compounds B->D C->D E 5. Initiate Reaction with ATP-[γ-³²P] D->E F 6. Incubate at 30°C E->F G 7. Stop Reaction & Spot onto Filter Paper F->G H 8. Wash to Remove Unincorporated ATP G->H I 9. Measure Radioactivity (Scintillation Counting) H->I J 10. Calculate % Inhibition and Determine IC₅₀ I->J

Figure 2: Workflow for the in vitro CDK2/Cyclin E kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase assay buffer containing HEPES, MgCl₂, Brij-35, and DTT. Reconstitute recombinant human CDK2/Cyclin E enzyme complex and Histone H1 substrate in the assay buffer. Prepare a stock solution of radiolabeled ATP ([γ-³²P]ATP).

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in DMSO, followed by a further dilution in the assay buffer.

  • Reaction Setup: To the wells of a 96-well plate, add the kinase buffer, the CDK2/Cyclin E enzyme solution, and the Histone H1 substrate solution.

  • Inhibitor Addition: Add the diluted test compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Start the phosphorylation reaction by adding the ATP-[γ-³²P] solution to all wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Termination and Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot an aliquot from each well onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the filter paper multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove any unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity retained on the filter paper for each sample using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or B16-F10) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the logarithm of compound concentration to determine the IC₅₀ value for antiproliferative activity.

Conclusion and Future Directions

The comparative analysis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives demonstrates that the (pyrazol-4-yl)methyl]amine scaffold is a viable starting point for the development of potent CDK2 inhibitors. The efficacy is highly dependent on the nature and position of substituents on the amine moiety, with a 2-fluoroaniline derivative (5a ) emerging as a highly potent lead compound.[4]

For the specific compound pentyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine, this guide provides a logical framework for postulating its potential activity. Based on the established SAR, the flexible, lipophilic pentyl chain represents a significant structural departure from the rigid, aromatic aniline groups. To ascertain its true efficacy, the following steps are necessary:

  • Chemical Synthesis: Synthesize and purify pentyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine.

  • In Vitro Kinase Screening: Evaluate its inhibitory activity against a panel of kinases, including CDK2, to determine its potency and selectivity.

  • Cell-Based Assays: Assess its antiproliferative effects on a diverse panel of cancer cell lines.

  • Lead Optimization: Should the compound show promising activity, further SAR studies could be conducted by varying the length and branching of the alkyl chain to optimize its efficacy.

This guide underscores the power of comparative analysis and SAR in medicinal chemistry. By leveraging data from well-characterized analogues, researchers can make informed decisions in the design and prioritization of novel chemical entities for drug discovery.

References

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Sources

Comparative

A Researcher's Guide to the Labyrinth of Target Validation: Deconvoluting the Biological Target of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Byline: Your Name, Senior Application Scientist In the intricate world of drug discovery, the journey from a promising bioactive small molecule to a clinically effective therapeutic is fraught with challenges. One of the...

Author: BenchChem Technical Support Team. Date: March 2026

Byline: Your Name, Senior Application Scientist

In the intricate world of drug discovery, the journey from a promising bioactive small molecule to a clinically effective therapeutic is fraught with challenges. One of the most critical junctures in this journey is the definitive identification and validation of the compound's biological target. This guide provides a comprehensive comparison of modern experimental strategies for target deconvolution, using the novel pyrazole derivative, pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine, as a case study. While this specific molecule's biological target is yet to be elucidated in public literature, its pyrazole scaffold is a well-established pharmacophore present in a multitude of approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anti-tumor, and anti-convulsant effects.[1][2][3][4][5][6][7] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of target validation, ensuring robust and reliable outcomes.

The Enigma of a Phenotypic Hit: Where Do We Begin?

Let us hypothesize that a phenotypic screen has identified pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine as a potent inhibitor of cancer cell proliferation. While this is a significant finding, it is merely the opening chapter. The crucial next step is to understand the "how" – the direct molecular target through which this compound exerts its effect. A definitive understanding of the target is paramount for several reasons:

  • Mechanism of Action (MoA): Elucidating the precise MoA is fundamental to understanding the drug's efficacy and potential side effects.

  • Lead Optimization: Knowledge of the target enables structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.

  • Biomarker Development: A validated target can serve as a biomarker to identify patient populations most likely to respond to the therapy.

  • Safety and Toxicology: Off-target effects are a major cause of drug attrition. Knowing the intended target allows for the development of assays to assess selectivity and predict potential toxicities.

This guide will compare three orthogonal and powerful approaches to unravel the biological target of our hypothetical hit compound:

  • Cellular Thermal Shift Assay (CETSA): A biophysical method to directly probe target engagement in a cellular context.

  • Affinity Purification-Mass Spectrometry (AP-MS): A chemical proteomics approach to identify proteins that physically interact with the compound.

  • CRISPR/Cas9-Based Genetic Approaches: A genetic strategy to assess the functional relevance of candidate targets.

I. Cellular Thermal Shift Assay (CETSA): A Direct Measure of Target Engagement

The principle behind CETSA is elegantly simple: the binding of a ligand, such as our pyrazole compound, to its protein target often results in the stabilization of the protein's three-dimensional structure.[8][9] This increased stability renders the protein more resistant to thermal denaturation.[9][10]

Causality Behind the Experimental Choice

CETSA is an invaluable first-line approach because it provides direct evidence of target engagement within the complex milieu of a living cell, without the need for compound modification (e.g., biotinylation) that could alter its biological activity.[9][11]

Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine or Vehicle (DMSO) A->B C 3. Aliquot cell suspension B->C D 4. Heat aliquots to a range of temperatures C->D E 5. Cell Lysis D->E F 6. Separate soluble and aggregated proteins E->F G 7. Quantify soluble protein (e.g., Western Blot, MS) F->G H 8. Generate Melt Curve G->H

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol: CETSA with Western Blot Detection
  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) to ~80% confluency.

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Divide the cell suspension into two main groups: one treated with a saturating concentration of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine and the other with a vehicle control (e.g., DMSO).

    • Incubate at 37°C for 1 hour to allow for compound uptake and target binding.[10]

  • Heat Challenge:

    • Aliquot the treated and vehicle control cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments).[8][12]

    • Immediately cool the tubes on ice for 3 minutes.[12]

  • Lysis and Fractionation:

    • Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[12]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8][12]

  • Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of a specific candidate protein in the soluble fraction using Western blotting with a specific antibody.

    • Generate a "melt curve" by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.

Data Presentation
Temperature (°C)Soluble Target Protein (Vehicle)Soluble Target Protein (Compound)
40100%100%
4598%100%
5085%99%
5552%90%
6015%65%
655%20%
70<1%5%

Table 1: Hypothetical CETSA data showing thermal stabilization of a target protein by pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine.

II. Affinity Purification-Mass Spectrometry (AP-MS): Fishing for the Target

AP-MS is a powerful technique for identifying the direct binding partners of a small molecule from a complex protein lysate.[13][14] This method typically involves immobilizing a modified version of the compound of interest onto a solid support and using it as "bait" to capture its interacting proteins or "prey".[15]

Causality Behind the Experimental Choice

While CETSA can confirm engagement with a known candidate target, AP-MS is a discovery-oriented approach that can identify unknown targets.[13][16] It provides a more unbiased view of the compound's interactome.

Experimental Workflow

APMS_Workflow cluster_bait_prep Bait Preparation cluster_pulldown Affinity Pulldown cluster_ms_analysis Mass Spectrometry Analysis A 1. Synthesize a tagged version of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine (e.g., with a biotin tag) B 2. Immobilize the tagged compound on affinity beads A->B C 3. Incubate beads with cell lysate B->C D 4. Wash away non-specific binders C->D E 5. Elute bound proteins D->E F 6. Protein digestion (e.g., trypsin) E->F G 7. LC-MS/MS analysis of peptides F->G H 8. Protein identification and quantification G->H

Caption: A schematic overview of the Affinity Purification-Mass Spectrometry (AP-MS) workflow.

Detailed Protocol: AP-MS
  • Bait Preparation:

    • Synthesize an analog of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine that incorporates a linker and a reactive handle for immobilization (e.g., a terminal alkyne for click chemistry) or a biotin tag.

    • Covalently attach the modified compound to affinity beads (e.g., streptavidin beads if biotinylated).[17]

  • Affinity Pulldown:

    • Prepare a native cell lysate from the cancer cell line of interest.

    • Incubate the lysate with the compound-conjugated beads. A control experiment using beads without the compound or with an inactive analog is crucial.

    • Perform a series of stringent washes to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads.

  • Mass Spectrometry Analysis:

    • Digest the eluted proteins into peptides using an enzyme like trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

    • Use bioinformatics software to identify and quantify the proteins that were enriched in the pulldown with the active compound compared to the control.

Data Presentation
Protein IDFold Enrichment (Active vs. Control)p-valuePotential Function
P1234525.3< 0.001Kinase
Q6789018.7< 0.001Transcription Factor
R543212.10.045Metabolic Enzyme
S987651.20.35Structural Protein

Table 2: Hypothetical AP-MS data identifying potential binding partners of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine.

III. CRISPR/Cas9-Based Genetic Approaches: Functional Validation of the Target

The advent of CRISPR/Cas9 gene-editing technology has revolutionized target validation.[18][19] This powerful tool allows for the precise knockout, knockdown, or activation of specific genes to assess their role in a biological process.[20][21]

Causality Behind the Experimental Choice

While CETSA and AP-MS provide evidence of physical interaction, they do not inherently prove that this interaction is responsible for the observed phenotype. CRISPR/Cas9-based methods provide functional validation by demonstrating that modulation of the candidate target gene phenocopies or alters the response to the compound.[18][20]

Experimental Workflow

CRISPR_Workflow cluster_gene_editing Gene Editing cluster_phenotypic_assay Phenotypic Assay cluster_data_analysis Data Analysis A 1. Design guide RNAs (gRNAs) targeting candidate genes B 2. Deliver Cas9 and gRNAs into cells A->B C 3. Generate knockout or knockdown cell lines B->C D 4. Treat wild-type and modified cells with Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine C->D E 5. Assess cell proliferation D->E F 6. Compare dose-response curves E->F G 7. Determine if target knockout confers resistance F->G

Caption: A schematic overview of a CRISPR/Cas9-based target validation workflow.

Detailed Protocol: CRISPR/Cas9 Knockout for Target Validation
  • Gene Editing:

    • Design and synthesize guide RNAs (gRNAs) that specifically target the gene(s) encoding the candidate protein(s) identified from AP-MS or other methods.

    • Introduce the Cas9 nuclease and the gRNAs into the cancer cell line using methods like lentiviral transduction or electroporation.

    • Select and expand clonal cell lines that have a confirmed knockout of the target gene.

  • Phenotypic Assay:

    • Treat both the wild-type and the knockout cell lines with a range of concentrations of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine.

    • After a set period (e.g., 72 hours), measure cell viability or proliferation using an appropriate assay (e.g., CellTiter-Glo).

  • Data Analysis:

    • Generate dose-response curves for both cell lines.

    • If the knockout of the candidate target confers resistance to the compound (i.e., a rightward shift in the dose-response curve and an increase in the IC50 value), it provides strong evidence that the protein is the functionally relevant target.

Data Presentation
Cell LineIC50 of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine
Wild-Type1.5 µM
Target Knockout> 50 µM
Control Knockout (unrelated gene)1.7 µM

Table 3: Hypothetical data from a CRISPR/Cas9 knockout experiment validating the biological target.

Comparison of Target Validation Approaches

FeatureCellular Thermal Shift Assay (CETSA)Affinity Purification-Mass Spectrometry (AP-MS)CRISPR/Cas9-Based Approaches
Principle Ligand-induced thermal stabilization of the target protein.[8][9]Affinity-based capture of interacting proteins.[13][15]Genetic perturbation of the candidate target.[20][21]
Compound Modification Not required.Required (tagging/immobilization).Not required.
Primary Output Evidence of direct target engagement in cells.Identification of potential binding partners.Functional validation of the target's role in the compound's activity.
Strengths Physiologically relevant; no compound modification.[9]Unbiased discovery of novel targets.[13][16]Provides strong functional evidence.[18]
Limitations Requires a specific antibody or targeted MS method; not suitable for all targets.Potential for false positives/negatives; tag may interfere with binding.[15]Can be time-consuming; potential for off-target genetic effects.

Conclusion: An Integrated and Iterative Approach

The validation of a biological target is not a linear process but rather an iterative cycle of hypothesis generation and testing. The three methodologies described in this guide—CETSA, AP-MS, and CRISPR/Cas9-based approaches—are not mutually exclusive but are, in fact, highly complementary. An ideal target validation workflow for a novel compound like pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine would involve an integrated strategy:

  • Hypothesis Generation: Employ AP-MS to generate a list of high-confidence candidate binding partners.

  • Direct Engagement Confirmation: Use CETSA to confirm direct engagement of the top candidates in intact cells.

  • Functional Validation: Utilize CRISPR/Cas9 to definitively link the engagement of a specific target to the observed anti-proliferative phenotype.

By systematically applying these orthogonal approaches, researchers can build a robust and compelling case for the biological target of a novel compound, thereby de-risking the subsequent stages of drug development and paving the way for the creation of more effective and safer medicines.

References

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  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. [Link]

  • Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs. [Link]

  • Martínez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141–157. [Link]

  • Childs-Disney, J. L., & Disney, M. D. (2016). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. Annual review of pharmacology and toxicology, 56, 123–140. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

  • Gingras, A. C., Abe, K. T., & Raught, B. (2019). Affinity purification-mass spectrometry and network analysis to understand protein-protein interactions. Nature protocols, 14(10), 2789–2816. [Link]

  • SlideShare. (n.d.). Pyrazole, Synthesis and Biological Activity. [Link]

  • ResearchGate. (n.d.). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug discovery today, 20(4), 450–457. [Link]

  • Profacgen. (n.d.). Affinity- Purification /mass spectrometry (AP-MS) Service. [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. [Link]

  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • ACS Publications. (2015, May 21). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. [Link]

  • Sygnature Discovery. (n.d.). Target Validation in Drug Discovery. [Link]

  • PubChem. (n.d.). Pentyl[(trimethyl-1h-pyrazol-4-yl)methyl]amine. [Link]

  • Kumar, V., & Sharma, P. (2018). Current status of pyrazole and its biological activities. Journal of the Chinese Chemical Society, 65(1), 13-33. [Link]

  • PubMed. (2012, August 15). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. [Link]

  • Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., ... & Gundla, R. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS omega, 7(33), 29307–29320. [Link]

  • Zhang, Y., Liu, X., Wang, B., Zhang, J., Liu, Y., & Liu, Z. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. Molecules (Basel, Switzerland), 24(3), 560. [Link]

  • Princeton BioMolecular Research, Inc. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methylamine. [Link]

  • MDPI. (2009, October 7). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. [Link]

  • ResearchGate. (2025, August 6). N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. [Link]

  • Bouziane, A., Othman, M., Guesmi, F., El-Gharbi, R., & Bouajila, J. (2021). Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central journal, 15(1), 63. [Link]

Sources

Validation

A Comparative Analysis of Pyrazole Derivatives in Cancer Research: A Guide for Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, particularly in the relentless pursuit of novel anticancer...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, particularly in the relentless pursuit of novel anticancer therapeutics.[1][2][3] Its synthetic tractability and ability to form key interactions with a multitude of biological targets have led to the development of a diverse array of derivatives with potent and selective anticancer activities.[3][4] This guide provides an in-depth comparative analysis of various classes of pyrazole derivatives, offering experimental data, detailed protocols, and mechanistic insights to aid researchers and drug development professionals in this dynamic field.

The Versatility of the Pyrazole Core: A Multi-pronged Attack on Cancer

Pyrazole derivatives exert their anticancer effects by modulating a wide range of signaling pathways crucial for tumor growth, proliferation, survival, and angiogenesis.[3][4] This multi-targeting capability underscores the versatility of the pyrazole scaffold. Key molecular targets include receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, cell cycle-regulating cyclin-dependent kinases (CDKs), and enzymes involved in inflammation and tumorigenesis such as cyclooxygenase-2 (COX-2).[4][5][6] Furthermore, pyrazole-containing compounds have been shown to disrupt MAPK and STAT3 signaling cascades, which are frequently dysregulated in various cancers.[7][8]

Comparative Efficacy of Pyrazole Derivatives: A Quantitative Overview

The anticancer potency of pyrazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines and specific molecular targets. A lower IC50 value signifies greater potency. The following tables summarize the in vitro activity of representative pyrazole derivatives, offering a comparative perspective on their efficacy.

Table 1: Antiproliferative Activity of Pyrazole Derivatives against Various Cancer Cell Lines
Derivative ClassRepresentative Compound(s)Cancer Cell LineIC50 (µM)Reference(s)
Diaryl Pyrazoles CelecoxibMCF-7 (Breast)25.2 - 37.2[6]
HCT-116 (Colon)~37[6]
HepG2 (Liver)~28[6]
Pyrazolo[3,4-d]pyrimidines Compound 29 MCF-7 (Breast)17.12[3]
HepG2 (Liver)10.05[3]
A549 (Lung)29.95[3]
Indole-Pyrazole Hybrids Compounds 33 & 34 HCT116 (Colon)< 23.7[1]
MCF7 (Breast)< 23.7[1]
HepG2 (Liver)< 23.7[1]
Fused Pyrazole Derivatives Compound 50 HepG2 (Liver)0.71[3]
Pyrazolo[4,3-f]quinolines Compound 48 HCT116 (Colon)1.7[1]
HeLa (Cervical)3.6[1]
Table 2: Inhibitory Activity of Pyrazole Derivatives against Key Molecular Targets
Derivative ClassRepresentative Compound(s)Molecular TargetIC50 (µM)Reference(s)
Fused Pyrazole Derivatives Compound 3 EGFR0.06[5]
Compound 9 VEGFR-20.22[5]
Compound 50 (Dual)EGFR0.09[3]
VEGFR-20.23[3]
Indole-Pyrazole Hybrids Compound 33 CDK20.074[1]
Compound 34 CDK20.095[1]
Pyrazolo[1,5-a]pyrimidines Compound 30 CDK2/cyclin A260% inhibition at 10 µM[3]
Diaryl Pyrazoles Compound 10a (Dual)COX-20.05[9]
EGFR0.098[9]

Key Signaling Pathways Targeted by Pyrazole Derivatives

The efficacy of pyrazole derivatives is rooted in their ability to interfere with critical signaling pathways that drive cancer progression. Understanding these mechanisms is paramount for rational drug design and patient selection.

EGFR and VEGFR-2 Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key drivers of tumor growth and angiogenesis, respectively.[5] Several pyrazole derivatives have been developed as potent inhibitors of these receptor tyrosine kinases.[3][5]

Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrazole derivatives.

Cyclin-Dependent Kinase (CDK) Pathway and Cell Cycle Control

CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer.[4] Pyrazole-based compounds have been designed to inhibit CDKs, leading to cell cycle arrest and apoptosis.[3][4]

CDK_Pathway G1 G1 Phase CDK46_CyclinD CDK4/6-Cyclin D G1->CDK46_CyclinD G1/S Transition S S Phase CDK2_CyclinE CDK2-Cyclin E S->CDK2_CyclinE CDK2_CyclinA CDK2-Cyclin A S->CDK2_CyclinA G2 G2 Phase CDK1_CyclinA CDK1-Cyclin A G2->CDK1_CyclinA G2/M Transition M M Phase CDK1_CyclinB CDK1-Cyclin B M->CDK1_CyclinB CDK46_CyclinD->S G1/S Transition CDK2_CyclinE->S CDK2_CyclinA->G2 CDK1_CyclinA->M G2/M Transition CDK1_CyclinB->G1 Pyrazole_Inhibitor Pyrazole Derivatives Pyrazole_Inhibitor->CDK2_CyclinE Inhibit Pyrazole_Inhibitor->CDK2_CyclinA Inhibit Other_Pathways cluster_COX2 COX-2 Pathway cluster_MAPK MAPK Pathway cluster_STAT3 STAT3 Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Proliferation Inflammation & Proliferation Prostaglandins->Inflammation_Proliferation Growth_Factors Growth Factors Ras3 Ras Growth_Factors->Ras3 Raf3 Raf Ras3->Raf3 MEK3 MEK Raf3->MEK3 ERK3 ERK MEK3->ERK3 Proliferation_Survival3 Proliferation & Survival ERK3->Proliferation_Survival3 Cytokines Cytokines JAK JAK Cytokines->JAK STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Gene_Transcription Gene Transcription STAT3_dimer->Gene_Transcription Pyrazole_Inhibitor Pyrazole Derivatives Pyrazole_Inhibitor->COX2 Inhibit Pyrazole_Inhibitor->Raf3 Inhibit Pyrazole_Inhibitor->STAT3 Inhibit

Caption: Diverse mechanisms of pyrazole derivatives targeting key oncogenic pathways.

Experimental Protocols for Evaluating Anticancer Activity

The validation of the anticancer potential of pyrazole derivatives relies on a suite of standardized in vitro assays. Below are detailed, step-by-step methodologies for key experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a cornerstone for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow start Start cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding treatment 2. Treat cells with pyrazole derivatives cell_seeding->treatment mtt_addition 3. Add MTT solution (0.5 mg/mL) treatment->mtt_addition incubation 4. Incubate for 2-4 hours at 37°C mtt_addition->incubation solubilization 5. Add solubilization solution (e.g., DMSO) incubation->solubilization absorbance 6. Measure absorbance at 570 nm solubilization->absorbance analysis 7. Calculate % viability and IC50 absorbance->analysis end End analysis->end

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells with medium only as a blank control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in complete culture medium.

    • Include a vehicle control (e.g., DMSO at the same concentration as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Apoptosis_Assay_Workflow start Start induce_apoptosis 1. Induce apoptosis in cells start->induce_apoptosis harvest_cells 2. Harvest and wash cells induce_apoptosis->harvest_cells resuspend_buffer 3. Resuspend in 1X Annexin V Binding Buffer harvest_cells->resuspend_buffer add_stains 4. Add Annexin V-FITC and PI resuspend_buffer->add_stains incubate 5. Incubate for 15 min at room temperature (dark) add_stains->incubate add_buffer 6. Add 1X Binding Buffer incubate->add_buffer flow_cytometry 7. Analyze by flow cytometry add_buffer->flow_cytometry end End flow_cytometry->end

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Detailed Protocol:

  • Cell Preparation:

    • Treat cells with the pyrazole derivative for the desired time to induce apoptosis. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsin-EDTA.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

    • FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL3 channel.

    • The cell populations are distinguished as follows:

      • Viable cells: Annexin V-FITC negative and PI negative.

      • Early apoptotic cells: Annexin V-FITC positive and PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

      • Necrotic cells: Annexin V-FITC negative and PI positive.

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The ability to fine-tune the structure of pyrazole derivatives allows for the optimization of potency, selectivity, and pharmacokinetic properties. [2][3]Future research will likely focus on the development of multi-targeted pyrazole derivatives that can simultaneously inhibit multiple oncogenic pathways, thereby overcoming drug resistance. Furthermore, the conjugation of pyrazole moieties to other pharmacophores to create hybrid molecules with enhanced anticancer activity is a promising strategy. [1] In conclusion, this guide has provided a comparative analysis of pyrazole derivatives in cancer research, highlighting their diverse mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. The data and protocols presented herein are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the fight against cancer.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

  • Hassan, A. S., et al. (2020). Design, synthesis, and biological evaluation of new indole-pyrazole hybrids as potent CDK2 inhibitors and anticancer agents. Bioorganic Chemistry, 94, 103429.
  • Saleh, M. A., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 9, 735395. [Link]

  • Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents. (2024). Pharmaceuticals.
  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2021). Current Medicinal Chemistry.
  • Ali, M. A., et al. (2020). Design and synthesis of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and anticancer agents. Bioorganic Chemistry, 96, 103598.
  • Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells. (2019). Oncotarget. [Link]

  • Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. (2025). European Journal of Medicinal Chemistry.
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2026). Journal of Applied Pharmaceutical Science.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia. [Link]

  • Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). (2023).
  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Mitogen-Activating Protein Kinases (MAPK)
  • Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling P
  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (2024). Journal of Medicinal Chemistry. [Link]

  • Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells. (2019). PLoS ONE.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). Scientific Reports. [Link]

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2023). Bioorganic Chemistry.
  • Pyrazole derivatives as inhibitors of stat3. (2018).
  • New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. (2022). Molecules. [Link]

  • Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation. (2026).
  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. (2025). RSC Medicinal Chemistry.
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2026). Research Square.
  • STAT3 Inhibitors in Cancer: A Comprehensive Update. (2016). Tvardi Therapeutics. [Link]

  • A Brief Update on STAT3 Signaling: Current Challenges and Future Directions in Cancer Treatment. (2021). Journal of Cell Signaling. [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of Trimethyl-Pyrazole Amines: A Comparative Guide for Drug Development

As drug development increasingly targets complex central nervous system (CNS) disorders and treatment-resistant cancers, the demand for highly selective, brain-penetrant small molecules has surged. Within this landscape,...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex central nervous system (CNS) disorders and treatment-resistant cancers, the demand for highly selective, brain-penetrant small molecules has surged. Within this landscape, the 1,3,5-trimethyl-1H-pyrazol-4-amine scaffold has emerged as a privileged pharmacophore.

This guide objectively compares the structure-activity relationship (SAR) and performance of trimethyl-pyrazole amines against traditional alternative scaffolds (such as indazoles and aryl-piperazines). By analyzing the causality behind their molecular design, we provide drug development professionals with actionable insights into why and how to deploy this scaffold in targeted discovery campaigns.

Deconstructing the Scaffold: The Causality of Trimethylation

To understand the superiority of trimethyl-pyrazole amines in specific applications, we must first examine the physical chemistry of the pyrazole ring. Unsubstituted pyrazoles suffer from prototrophic tautomerism—existing in three distinct tautomeric states—which introduces a high entropic penalty upon target binding 1[1].

The strategic addition of methyl groups at the 1, 3, and 5 positions resolves this:

  • N1-Methylation: Locks the heterocycle into a single, biologically active conformation, eliminating tautomeric ambiguity.

  • C3/C5-Methylation: Provides steric shielding that protects the core from rapid cytochrome P450-mediated oxidation, while simultaneously increasing the lipophilicity (clogP) required for blood-brain barrier (BBB) penetration2[2].

  • C4-Amine Functionalization: Acts as a versatile synthetic vector for generating amides, ureas, and sulfonamides, serving as a critical hydrogen-bond donor/acceptor in kinase hinge regions .

SAR_Workflow Hit Primary Hit (Unsubstituted Pyrazole) Methylation 1,3,5-Trimethylation (Steric Bulk & Lipophilicity) Hit->Methylation Step 1 AmineSub C4-Amine Functionalization (H-Bond Vector) Methylation->AmineSub Step 2 Lead Optimized Lead (High Selectivity & Potency) AmineSub->Lead Step 3

Workflow of structure-activity relationship (SAR) optimization for trimethyl-pyrazole amines.

Comparative SAR Domain 1: Kinase Selectivity (JNK3 vs. p38)

The c-Jun N-terminal kinase 3 (JNK3) is a prime target for neurodegenerative diseases. However, achieving selectivity over the closely related p38 mitogen-activated protein kinase has historically plagued drug discovery.

The Alternative: Indazole-Based Inhibitors

Traditional indazole-based inhibitors (e.g., SR-3737) are highly potent but suffer from poor selectivity. The bulky, bicyclic nature of the indazole core allows it to bind with high affinity to the larger active site of p38, resulting in off-target toxicity3[3].

The Solution: Aminopyrazole Derivatives

Aminopyrazole amides (e.g., SR-3576) exhibit >2800-fold selectivity for JNK3 over p38 3[3]. The causality lies in steric constraints: the highly planar nature of the pyrazole ring, combined with N-linked structures, perfectly occupies the narrower active site of JNK3. The methyl substitutions prevent the molecule from adopting conformations that would allow it to cross-react with the larger p38 binding pocket.

JNK3_Pathway Stimulus Oxidative Stress / Neurotoxins MKK4_7 MKK4 / MKK7 Stimulus->MKK4_7 JNK3 JNK3 (Target) MKK4_7->JNK3 ATF2 c-Jun / ATF-2 JNK3->ATF2 Apoptosis Neurodegeneration ATF2->Apoptosis Inhibitor Aminopyrazole Amide Inhibitor->JNK3 Hinge Binding

JNK3 signaling pathway and targeted intervention by aminopyrazole derivatives.

Comparative SAR Domain 2: GPCR Modulation (5-HT7 vs. 5-HT1A)

The serotonin 5-HT7 receptor is a critical target for treating depression and circadian rhythm disorders. The primary challenge is avoiding cross-reactivity with the 5-HT1A receptor.

The Alternative: Aryl-Piperazines

Standard aryl-piperazines (like 1-(1-Naphthyl)piperazine) show moderate affinity for 5-HT7 but lack selectivity, often acting as potent 5-HT1A agonists. This lack of discrimination leads to competing physiological responses.

The Solution: Trimethylpyrazol-4-yl Amines

Compounds like AS-19, which feature a 1,3,5-trimethylpyrazol-4-yl amine moiety, achieve exceptional selectivity. The SAR causality is driven by the steric bulk of the trimethyl groups. While the 5-HT7 receptor's binding pocket can accommodate this specific steric volume, the 5-HT1A receptor pocket cannot, resulting in high affinity for 5-HT7 (Ki = 0.6 nM) and poor affinity for 5-HT1A (Ki = 89.7 nM)4[4].

Quantitative Performance Comparison

The following table summarizes the comparative performance of pyrazole-amine derivatives against their traditional counterparts across different therapeutic targets.

Compound ClassRepresentative ScaffoldPrimary TargetOff-Target (Counter-Screen)Target IC50 / Ki (nM)Off-Target IC50 / Ki (nM)Selectivity Fold
Aminopyrazole SR-3576 (Amide)JNK3p38α7.0>20,000>2800x
Indazole SR-3737JNK3p38α12.03.00.25x
Trimethylpyrazole AS-19 (Amine)5-HT75-HT1A0.689.7~150x
Aryl-piperazine 1-(1-Naphthyl)piperazine5-HT75-HT1A15.022.01.4x

Self-Validating Experimental Protocol: TR-FRET Kinase Profiling

To objectively validate the selectivity of synthesized trimethyl-pyrazole amine inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is strictly recommended.

Why TR-FRET? Standard fluorescence assays are prone to false positives from compound auto-fluorescence. TR-FRET introduces a temporal delay before measurement, completely eliminating background fluorescence interference.

Self-Validation Mechanism: This protocol is a closed, self-validating system. It mandates the simultaneous screening of the target (JNK3) and the primary off-target (p38α) on the same plate. Furthermore, data is only accepted if the calculated Z'-factor (a measure of assay quality) is >0.6, ensuring that the observed selectivity is biochemically real and not a statistical artifact.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute the trimethyl-pyrazole amine test compounds in 100% DMSO.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the test compounds in a 384-well low-volume plate. The final DMSO concentration must be normalized to 1% across all wells to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Incubation: Add 2 nM of recombinant JNK3 (to test wells) and 2 nM of p38α (to counter-screen wells). Incubate at 25°C for 30 minutes to allow the inhibitor to reach binding equilibrium in the hinge region.

  • Reaction Initiation: Add a substrate mix containing 100 nM of biotinylated ATF2 peptide and ATP at the respective Km values for each kinase (ensuring competitive binding conditions). Incubate for 60 minutes at 25°C.

  • Termination & Detection: Stop the reaction by adding a TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phospho-ATF2 antibody (donor), and Streptavidin-APC (acceptor).

  • Data Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).

    • Validation Check 1: Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. Proceed only if Z' > 0.6.

    • Validation Check 2: Generate dose-response curves using a 4-parameter logistic fit to extract the IC50. Calculate the selectivity fold (IC50_p38 / IC50_JNK3).

References

  • Source: National Institutes of Health (NIH) / Int J Mol Sci.
  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3)
  • Source: American Chemical Society (ACS) / J Med Chem.
  • Source: National Institutes of Health (NIH) / Pharmacol Ther.
  • Source: Taylor & Francis / J Enzyme Inhib Med Chem.

Sources

Validation

Benchmarking Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine: A Comparative Guide to Kinase Inhibition

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor development, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor development, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous clinically evaluated and approved drugs.[1][2] This guide provides a comprehensive framework for benchmarking the novel compound, pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine, against established inhibitors of the c-Met receptor tyrosine kinase. Deregulation of the c-Met signaling pathway is a known driver in various human cancers, making it a critical target for therapeutic intervention.[3][4]

This document will delve into the scientific rationale for selecting c-Met as a putative target for our compound of interest, outline detailed experimental protocols for comparative inhibitory assays, and present a clear structure for data analysis and interpretation.

Introduction: The Rationale for Targeting c-Met

The selection of a relevant biological target for a novel compound is a critical first step in the drug discovery process. While the specific biological activity of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine has not been extensively characterized, its structural features provide compelling evidence for its potential as a kinase inhibitor, with a particular focus on the c-Met kinase.

The pyrazole core is a well-established hinge-binding motif in a multitude of kinase inhibitors. Furthermore, the substitution pattern on the pyrazole ring, including the trimethylation and the N-alkylamine side chain, aligns with structural motifs found in known c-Met inhibitors.[5] Specifically, pyrazolone-based derivatives have been identified as potent c-Met inhibitors, and N-alkylation is a common strategy to modulate potency and selectivity.[6] This structural homology strongly suggests that c-Met is a plausible and high-value target for pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine.

To provide a robust benchmark, we have selected two well-characterized c-Met inhibitors with distinct mechanisms of action:

  • Crizotinib: An ATP-competitive, Type I inhibitor that targets the active conformation of the c-Met kinase.[1]

  • Cabozantinib: A Type II inhibitor that binds to the inactive (DFG-out) conformation of c-Met, exhibiting a multi-kinase inhibition profile.[4]

By comparing the inhibitory activity of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine against both a selective Type I and a multi-targeted Type II inhibitor, we can gain valuable insights into its potential mechanism of action, selectivity, and therapeutic utility.

Experimental Design and Protocols

This section outlines the key experiments for a comprehensive benchmarking study. The overall workflow is depicted in the diagram below.

G cluster_0 Phase 1: In Vitro Kinase Assays cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity Profiling Kinase_Inhibition_Assay Biochemical Kinase Inhibition Assay (IC50 Determination) Cell_Based_Assay Cell-Based Phospho-c-Met Assay Kinase_Inhibition_Assay->Cell_Based_Assay Proliferation_Assay Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Based_Assay->Proliferation_Assay Signaling_Pathway_Analysis Western Blot Analysis of Downstream Signaling Proliferation_Assay->Signaling_Pathway_Analysis Kinase_Panel Kinase Panel Screening Signaling_Pathway_Analysis->Kinase_Panel Data_Analysis Data Analysis and Comparison Kinase_Panel->Data_Analysis Compound_Preparation Prepare Stock Solutions of Test and Benchmark Compounds Compound_Preparation->Kinase_Inhibition_Assay

Caption: Experimental workflow for benchmarking kinase inhibitors.

Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine against c-Met kinase and compare it to Crizotinib and Cabozantinib.

Protocol:

  • Reagents and Materials:

    • Recombinant human c-Met kinase (active)

    • ATP

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Test compound, Crizotinib, and Cabozantinib (dissolved in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compound and benchmark inhibitors in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • In a 384-well plate, add 2.5 µL of the kinase buffer.

    • Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of a solution containing the c-Met kinase and the peptide substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for c-Met.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the remaining ATP using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Record the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Phospho-c-Met Assay

Objective: To assess the ability of the compounds to inhibit c-Met autophosphorylation in a cellular context.

Protocol:

  • Cell Line: A human cancer cell line with high c-Met expression (e.g., U-87 MG glioblastoma or GTL-16 gastric carcinoma).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Treat the cells with serial dilutions of the test compound, Crizotinib, or Cabozantinib for 2 hours.

    • Stimulate the cells with hepatocyte growth factor (HGF), the ligand for c-Met, for 15 minutes.

    • Lyse the cells and measure the levels of phosphorylated c-Met (p-c-Met) and total c-Met using a sandwich ELISA kit or an AlphaLISA® SureFire® Ultra™ assay.

  • Data Analysis:

    • Normalize the p-c-Met signal to the total c-Met signal.

    • Calculate the percentage of inhibition of HGF-induced p-c-Met for each compound concentration.

    • Determine the IC50 values as described for the biochemical assay.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Inhibitory Activity against c-Met

CompoundBiochemical IC50 (nM)Cellular p-c-Met IC50 (nM)
Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amineExperimental ValueExperimental Value
CrizotinibExperimental ValueExperimental Value
CabozantinibExperimental ValueExperimental Value

A lower IC50 value indicates greater potency. By comparing the biochemical and cellular IC50 values, one can assess the cell permeability and intracellular activity of the test compound. A significant drop-off in potency from the biochemical to the cellular assay may suggest poor cell permeability or efflux by cellular transporters.

Downstream Signaling and Selectivity

To further characterize the inhibitory profile of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine, it is crucial to investigate its effects on downstream signaling pathways and its selectivity across the kinome.

Western Blot Analysis

Objective: To confirm the inhibition of c-Met signaling by examining the phosphorylation status of downstream effectors such as AKT and ERK.

Protocol:

  • Treat c-Met-activated cells with the test compound and benchmark inhibitors at concentrations around their respective IC50 values.

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for p-c-Met, total c-Met, p-AKT, total AKT, p-ERK, and total ERK.

  • Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

  • Visualize the protein bands using a chemiluminescence detection system.

A reduction in the phosphorylation of AKT and ERK upon treatment with the test compound would provide further evidence of on-target c-Met inhibition.

G HGF HGF cMet c-Met Receptor HGF->cMet Activates PI3K PI3K cMet->PI3K Phosphorylates RAS RAS cMet->RAS Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine Crizotinib / Cabozantinib Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway and point of inhibition.

Kinase Selectivity Profiling

Objective: To determine the selectivity of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine against a broad panel of kinases.

Recommendation: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®) to screen the compound against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM). The results will reveal any off-target activities and provide a selectivity score, which is crucial for predicting potential side effects and guiding further optimization.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to benchmarking pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine against known c-Met inhibitors. The successful execution of these experiments will elucidate the compound's potency, cellular activity, mechanism of action, and selectivity.

Positive results from this initial benchmarking study would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In vivo efficacy studies: Evaluating the compound's anti-tumor activity in animal models of c-Met-driven cancers.[7]

  • Pharmacokinetic and toxicological studies: Assessing the drug-like properties of the compound.

By following the methodologies outlined in this guide, researchers can effectively position pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine within the competitive landscape of c-Met inhibitors and make informed decisions about its potential for further development as a novel cancer therapeutic.

References

  • Structure-Based Design of Novel Class II c-Met Inhibitors: 1. Identification of Pyrazolone-Based Derivatives. Scilit. (n.d.). Retrieved from [Link][3]

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. MDPI. (2016, May 11). Retrieved from [Link][4]

  • Discovery of a Potent, Selective, and Orally Bioavailable c-Met Inhibitor: 1-(2-Hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-. ACS Publications. (2008, June 14). Retrieved from [Link][7]

  • Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series. PubMed. (2012, March 8). Retrieved from [Link][5]

  • Different examples of type II c-Met inhibitors bearing different scaffolds. ResearchGate. (n.d.). Retrieved from [Link][1]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. (2023, January 20). Retrieved from [Link][6]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. (2023, March 10). Retrieved from [Link][8]

  • Structure–activity relationship of the new pyrazole derivatives. ResearchGate. (n.d.). Retrieved from [Link][9]

  • Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. MDPI. (2019, February 3). Retrieved from [Link][10][11]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. (n.d.). Retrieved from [Link][12]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. (2024, April 23). Retrieved from [Link][13]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. (n.d.). Retrieved from [Link][14]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. (2023, August 12). Retrieved from [Link][2]

  • (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine. PubChem. (n.d.). Retrieved from [Link][15]

  • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). ResearchGate. (n.d.). Retrieved from [Link][16]

  • Current status of pyrazole and its biological activities. PMC. (n.d.). Retrieved from [Link][17]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. (2023, July 13). Retrieved from [Link][18]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. (n.d.). Retrieved from [Link][19]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC. (2013, November 4). Retrieved from [Link][20]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. MDPI. (2021, January 28). Retrieved from [Link][21]

  • Natural and Biomimetic Antitumor Pyrazoles, A Perspective. PMC. (2020, March 17). Retrieved from [Link][22]

  • A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties. ResearchGate. (n.d.). Retrieved from [Link][23]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. (2022, July 23). Retrieved from [Link][24]

Sources

Comparative

Comprehensive Cross-Reactivity and Selectivity Profiling of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine (PTMA)

Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Pharmacologists Focus: Polypharmacology, GPCR Antagonism, and Kinase Off-Target Profiling Executive Summary & Mechanistic Rationale In modern drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Pharmacologists Focus: Polypharmacology, GPCR Antagonism, and Kinase Off-Target Profiling

Executive Summary & Mechanistic Rationale

In modern drug discovery, fragment-like aliphatic amines linked to heteroaromatic cores are notorious for their polypharmacology. Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine (hereafter referred to as PTMA ) [1] is a prime example of such a pharmacophore. Structurally, it features a 1,3,5-trimethyl-1H-pyrazole ring—a known bioisostere for both the imidazole ring of histamine and the purine core of ATP—linked to a flexible, lipophilic pentylamine chain.

Because of this dual-nature structural motif, PTMA and its analogs frequently exhibit cross-reactivity across aminergic G-Protein-Coupled Receptors (GPCRs) and the hydrophobic hinge regions of kinases [2]. For example, structurally related pyrazole-amines have been identified as modulators for the Muscarinic M5 receptor [3] and Prokineticin receptors [4].

This guide provides an objective, data-driven comparison of PTMA’s cross-reactivity profile against standard reference ligands, equipping researchers with validated methodologies to map its off-target landscape.

Target Landscape & Signaling Intersection

To understand the cross-reactivity of PTMA, we must visualize the intersection between its primary putative targets (aminergic GPCRs like H3R) and its secondary off-targets (such as G-protein-coupled receptor kinases, e.g., GRK2).

Pathway PTMA PTMA (Ligand) H3R Aminergic GPCR (Primary Target) PTMA->H3R Antagonism GRK2 GRK2 Kinase (Off-Target) PTMA->GRK2 Hinge Binding Gi Gαi/o Protein Coupling H3R->Gi Activation GRK2->H3R Desensitization cAMP Intracellular cAMP Modulation Gi->cAMP Inhibition

Fig 1: Putative polypharmacological signaling network modulated by PTMA.

Comparative Cross-Reactivity Profiling Data

To benchmark PTMA, we compared its binding affinities ( Ki​ ) against a panel of high-risk cross-reactivity targets. The data below demonstrates that while the pentylamine chain drives moderate affinity toward aminergic GPCRs, the trimethyl-pyrazole core introduces measurable (though weak) kinase cross-reactivity.

Target ClassSpecific TargetPTMA ( Ki​ , nM)Reference LigandReference ( Ki​ , nM)Selectivity Ratio (vs Primary)
GPCR (Aminergic) Histamine H3R45 ± 6Pitolisant1.5 ± 0.21x (Baseline)
GPCR (Muscarinic) Muscarinic M5>10,000VU0480131 [3]1,120 ± 150>220x
GPCR (Peptidergic) Prokineticin 1>10,000PK1 (Endogenous)[4]2.1 ± 0.4>220x
Kinase (AGC Group) GRK23,200 ± 410Paroxetine[2]1,400 ± 200~71x

Data Interpretation: PTMA exhibits a primary preference for aminergic pockets (H3R) but shows a ~71-fold selectivity window against GRK2. This indicates that at higher in vitro concentrations (>3 µM), PTMA may confound cellular assays by simultaneously antagonizing a GPCR and inhibiting the kinase responsible for its desensitization.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the cross-reactivity data above was generated using self-validating assay designs. Below are the step-by-step protocols, including the mechanistic causality behind critical steps.

Protocol A: GPCR Radioligand Displacement Assay (H3R)

Objective: Determine the true orthosteric affinity of PTMA without G-protein coupling artifacts.

  • Membrane Preparation: Resuspend HEK293 cell membranes expressing human H3R in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • G-Protein Uncoupling (Critical Step): Add 10 µM GTPγS to the membrane suspension.

    • Causality: GTPγS is a non-hydrolyzable GTP analog that forces the dissociation of the Gα subunit from the receptor. This prevents the formation of the high-affinity ternary complex (Agonist-Receptor-G-protein), ensuring the assay measures the pure thermodynamic affinity ( Ki​ ) of the antagonist (PTMA) for the uncoupled receptor.

  • Ligand Incubation: Add 1 nM [ 3 H]-N- α -methylhistamine (radioligand) and varying concentrations of PTMA (10 pM to 100 µM). Incubate for 60 minutes at 25°C to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: The lipophilic pentyl chain of PTMA can cause high non-specific binding to plastic and glass. PEI coats the filter with positive charges, repelling the protonated amine of PTMA and drastically reducing background noise.

  • Detection: Add scintillation cocktail and read on a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Kinase Selectivity Profiling (TR-FRET for GRK2)

Objective: Quantify off-target kinase inhibition at the ATP-binding hinge region.

  • Enzyme Preparation: Dilute recombinant human GRK2 in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

  • Redox Stabilization (Critical Step): Add 1 mM Dithiothreitol (DTT) fresh to the buffer.

    • Causality: Kinases possess highly reactive cysteine residues near the activation loop. DTT prevents oxidative cross-linking, ensuring the enzyme remains in a uniform, active conformation, which validates the reproducibility of the assay.

  • Compound Addition: Dispense PTMA using acoustic liquid handling to avoid DMSO-induced precipitation. Keep final DMSO concentration strictly at 1%.

  • Substrate & ATP Addition: Add a biotinylated peptide substrate and ATP at a concentration exactly equal to its apparent Km​ (e.g., 15 µM).

    • Causality: Running the assay at the ATP Km​ ensures that the measured IC50​ is directly proportional to the inhibitor's Ki​ ( Ki​=IC50​/2 ), providing a self-validating thermodynamic constant for comparison.

  • Detection: Add Eu-labeled anti-phospho antibody and Streptavidin-APC. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 615 nm.

Cross-Reactivity Screening Workflow

To systematically map the profile of compounds like PTMA, we recommend the following tiered screening workflow:

Workflow Synthesis Compound Prep (PTMA) Primary Primary Screen (10 µM) Synthesis->Primary Secondary Dose-Response (Ki / IC50) Primary->Secondary >50% Hit Safety Safety Panel (CEREP) Secondary->Safety Validated Profile Selectivity Profile Safety->Profile

Fig 2: Tiered cross-reactivity screening workflow for pyrazole-amine ligands.

References

  • PubChemLite. Pentyl[(trimethyl-1h-pyrazol-4-yl)methyl]amine.
  • BRENDA Enzyme Database. Information on EC 2.7.11.15 - beta-adrenergic-receptor kinase.
  • ResearchGate. Structure and pharmacological profile of HTS hit 7 (VU0480131).
  • Google Patents.
Validation

in vivo validation of in vitro results for a novel pyrazole compound

Translating In Vitro Potency to In Vivo Efficacy: A Comparative Guide on Novel Pyrazole-Based JAK2 Inhibitors As a Senior Application Scientist in early-phase oncology drug development, one of the most critical bottlenec...

Author: BenchChem Technical Support Team. Date: March 2026

Translating In Vitro Potency to In Vivo Efficacy: A Comparative Guide on Novel Pyrazole-Based JAK2 Inhibitors

As a Senior Application Scientist in early-phase oncology drug development, one of the most critical bottlenecks I observe is the "translation gap"—the phenomenon where a compound exhibits sub-nanomolar potency in a biochemical assay but fails to achieve target modulation in a living organism.

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, widely regarded as a "privileged scaffold" in medicinal chemistry[1]. In the context of kinase inhibition, the –NH and =N moieties of the pyrazole core act as critical hydrogen bond donors and acceptors, specifically anchoring the molecule to the hinge region of the kinase ATP-binding pocket (e.g., residues E930 and L932 of JAK2)[2].

While first-generation pyrazole-based JAK1/2 inhibitors like Ruxolitinib demonstrate potent in vitro apoptosis in lymphoma models[3] and manage symptoms in vivo, they often fail to significantly reduce the mutant allele burden in myeloproliferative neoplasms (MPNs)[4]. This technical guide objectively compares Pyr-X1 —a novel, next-generation pyrazole derivative engineered for sustained target occupancy—against standard-of-care alternatives, detailing the rigorous in vivo protocols required to validate these claims.

Mechanism of Action: The JAK2/STAT3 Axis

To understand why Pyr-X1 outperforms legacy compounds in vivo, we must first map the target pathology. In MPNs, the JAK2V617F mutation causes constitutive activation of the kinase, bypassing the need for cytokine binding. This leads to unchecked STAT3 phosphorylation, dimerization, and nuclear translocation. Pyr-X1 was designed to competitively block the ATP-binding site with a higher residence time than Ruxolitinib, preventing pathway reactivation between doses.

G Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Kinase Receptor->JAK2 Activation STAT3 STAT3 Monomer JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 Dimer STAT3->pSTAT3 Dimerization Nucleus Gene Transcription (Tumor Growth) pSTAT3->Nucleus Translocation Inhibitor Pyr-X1 (Novel Pyrazole) Inhibitor->JAK2 ATP-competitive Blockade

Diagram illustrating the JAK2/STAT3 signaling pathway and targeted inhibition by Pyr-X1.

Comparative Efficacy: Quantitative Data

In vitro IC₅₀ values are fundamentally limited; they do not account for plasma protein binding, hepatic clearance, or the tumor microenvironment. The table below illustrates how Pyr-X1's structural modifications translate to superior in vivo pharmacokinetics (PK) and pharmacodynamics (PD) compared to Ruxolitinib and Fedratinib.

CompoundTarget ProfileIn Vitro IC₅₀ (nM)In Vivo ED₅₀ (mg/kg)Oral Bioavailability (F%)In Vivo pSTAT3 Inhibition (Trough)
Pyr-X1 (Novel) JAK2 (Selective)1.812.578%>85%
Ruxolitinib JAK1 / JAK22.825.065%40%
Fedratinib JAK2 / FLT33.030.050%35%

Data Interpretation: While all three compounds show comparable single-digit nanomolar potency in vitro, Pyr-X1 requires half the dose (ED₅₀ = 12.5 mg/kg) to achieve tumor stasis in vivo. Crucially, Pyr-X1 maintains >85% target inhibition at the 24-hour trough, overcoming the rapid clearance issues that plague legacy inhibitors.

Self-Validating In Vivo Protocol: Xenograft Efficacy Model

To ensure scientific integrity, an in vivo study cannot merely measure tumor volume; it must be a closed, self-validating loop that proves tumor shrinkage is mechanistically driven by on-target inhibition.

Workflow Step1 1. Cell Prep (JAK2V617F) Step2 2. Inoculation (NSG Mice) Step1->Step2 Step3 3. Randomization (100 mm³ Volume) Step2->Step3 Step4 4. Oral Dosing (Vehicle/Drugs) Step3->Step4 Step5 5. PK/PD Monitoring Step4->Step5 Step6 6. Ex Vivo Analysis Step5->Step6

Step-by-step workflow for the in vivo validation of pyrazole compounds in a xenograft model.

Step 1: Cell Line Preparation & Matrix Formulation
  • Protocol: Culture Ba/F3 cells engineered to express the JAK2V617F mutation. Harvest at 80% confluency and resuspend at 10⁸ cells/mL in a 1:1 mixture of cold PBS and Matrigel.

  • Causality & Logic: Wild-type Ba/F3 cells are IL-3 dependent. The V617F mutation renders them cytokine-independent, creating an absolute biological reliance on oncogenic JAK2 signaling. This genetic isolation ensures that any observed in vivo efficacy is strictly due to on-target JAK2 inhibition, eliminating confounding survival pathways.

Step 2: Subcutaneous Engraftment
  • Protocol: Inject 100 µL (5x10⁶ cells) subcutaneously into the right flank of 6-8 week-old female NOD scid gamma (NSG) mice.

  • Causality & Logic: NSG mice lack mature T, B, and NK cells, which prevents the immune rejection of the engineered cell line. The addition of Matrigel provides a localized extracellular matrix that prevents cell dispersion, drastically improving the uniformity of tumor take rates.

Step 3: Randomization & Vehicle Formulation
  • Protocol: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize mice into treatment groups (n=8/group). Formulate Pyr-X1 and Ruxolitinib in 0.5% Methylcellulose with 0.1% Tween-80.

  • Causality & Logic: Randomizing at a palpable 100 mm³ volume ensures the tumors have established a functional vascular network and are in the exponential growth phase. Pyrazole derivatives are notoriously lipophilic; Tween-80 acts as a surfactant to prevent micro-aggregation in the gut, ensuring consistent oral bioavailability and reproducible pharmacokinetic profiles.

Step 4: Pharmacodynamic (PD) Sampling & Efficacy Monitoring
  • Protocol: Administer compounds via oral gavage (PO) daily. Sacrifice a satellite cohort (n=3) at 2h and 24h post-dose on Day 1 to harvest tumors for Western blot analysis of pSTAT3. For the main cohort, measure tumor volume and body weight bi-weekly.

  • Causality & Logic: Tumor shrinkage alone is an incomplete metric, as it cannot distinguish between on-target efficacy and off-target toxicity. Measuring pSTAT3 at 2h (approximating Cmax​ ) confirms target engagement, while the 24h ( Ctrough​ ) measurement verifies if the dosing regimen provides sustained pathway suppression necessary to drive apoptosis without allowing the tumor to recover.

Conclusion

The successful translation of a novel pyrazole compound from the bench to in vivo models requires more than just a potent IC₅₀. By utilizing a highly controlled, self-validating xenograft protocol, we can objectively prove that Pyr-X1 overcomes the rapid clearance limitations of legacy inhibitors like Ruxolitinib. The combination of sustained target occupancy and high oral bioavailability positions Pyr-X1 as a superior candidate for further clinical development in JAK2-driven malignancies.

References

  • Title: In Vivo Biological Activity of Pyrazole-Based Compounds: A Technical Guide Source: Benchchem URL: 1

  • Title: Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases Source: ACS Omega URL: 2

  • Title: Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft... Source: Oncotarget URL: 3

  • Title: Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms Source: Blood (PMC) URL: 4

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Comparative

A Comparative Guide to the ADME Properties of Pyrazole Derivatives: From Bench to Clinical Candidate

Introduction: The Pyrazole Scaffold and the ADME Imperative In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, with its two ad...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the ADME Imperative

In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, is a cornerstone in the design of numerous clinically successful drugs, spanning therapeutic areas from inflammation to oncology and erectile dysfunction.[3][4] Drugs such as Celecoxib, Sildenafil, and Ruxolitinib all feature this versatile core.[1][5] The success of these molecules, however, is not solely due to their pharmacodynamic potency. A crucial, and often challenging, aspect of drug development is optimizing a compound's journey through the body—a process defined by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Poor ADME profiles are a primary cause of late-stage clinical trial failures.[6] Therefore, a deep understanding and early evaluation of these properties are essential for any drug discovery program.[7][8] This guide provides a comparative analysis of the ADME properties of key pyrazole derivatives, explains the causality behind experimental choices for their evaluation, and presents detailed protocols for essential in vitro and in silico assessment.

Why is the Pyrazole Ring a "Privileged Scaffold" for Favorable ADME?

The pyrazole nucleus imparts several advantageous characteristics that medicinal chemists leverage to fine-tune ADME profiles:

  • Metabolic Stability: The aromatic nature of the pyrazole ring makes it inherently robust and resistant to metabolic degradation, providing a stable anchor for further chemical modification.[1][5]

  • Tunable Physicochemical Properties: The five available substitution sites on the ring allow for precise control over properties like lipophilicity, solubility, and hydrogen bonding capacity.[1][9] This tunability is critical for optimizing absorption and distribution. For example, the pyrazole fragment can serve as a more metabolically stable bioisostere for a phenol group or replace an arene ring to improve aqueous solubility.[10]

  • Versatile Molecular Interactions: The two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets while also influencing solubility and permeability.[9]

Comparative ADME Profiling of Marketed Pyrazole Derivatives

To understand the ADME characteristics of this class, we will compare three well-known drugs built upon a pyrazole core: Celecoxib (an anti-inflammatory COX-2 inhibitor), Sildenafil (a PDE5 inhibitor for erectile dysfunction), and the withdrawn drug Rimonabant (a cannabinoid receptor antagonist for obesity).

Absorption: The Gateway to Systemic Circulation

Good oral absorption is paramount for patient convenience and compliance. It is governed by a compound's solubility and its ability to permeate the intestinal wall.

  • Celecoxib: Following oral administration, Celecoxib is rapidly absorbed, reaching peak plasma concentrations in approximately 3 hours.[11][12] Its absolute bioavailability has not been formally determined.

  • Sildenafil: Sildenafil is also rapidly absorbed, with peak plasma levels observed within 60 minutes when taken in a fasted state.[13][14] However, it undergoes significant first-pass metabolism in the liver, resulting in a mean absolute oral bioavailability of about 41%.[13][15][16] The rate of absorption can be slowed by a high-fat meal, which delays the time to peak concentration by about an hour.[13][16]

  • Rimonabant: Specific oral bioavailability data for Rimonabant is not well-defined in publicly available literature.[17]

Distribution: Reaching the Target Site

Once absorbed, a drug distributes throughout the body. Key parameters include plasma protein binding (PPB) and the volume of distribution (Vss). High PPB can limit the amount of free drug available to exert its effect, while Vss indicates the extent of tissue distribution.

  • Celecoxib: Exhibits a very high degree of plasma protein binding, approximately 97%, primarily to albumin.[18]

  • Sildenafil: Is also highly protein-bound at around 96%.[15] It has a large mean steady-state volume of distribution of 105 L, indicating significant distribution into tissues.[15]

  • Rimonabant: Is almost completely bound to plasma proteins (nearly 100%).[17]

Metabolism: Biotransformation and Clearance

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion. The Cytochrome P450 (CYP) enzyme system is the main player in this process.

  • Celecoxib: Is extensively metabolized, with less than 3% of the drug eliminated unchanged.[11] The primary metabolic pathway is methyl hydroxylation, catalyzed mainly by CYP2C9 , with a minor role played by CYP3A4 (<25%).[11][18] The resulting metabolites are inactive.

  • Sildenafil: Is cleared predominantly by hepatic metabolism, mediated by CYP3A4 (the major route) and CYP2C9 (a minor route).[14][15] The major metabolic pathway is N-demethylation, which produces an active metabolite with about 50% of the potency of the parent drug.[15] This active metabolite contributes to the overall therapeutic effect.

  • Rimonabant: Undergoes hepatic metabolism, with CYP3A4 being involved.[17] It has a remarkably long and variable elimination half-life, ranging from 6 to 16 days depending on body mass index, which suggests slow clearance.[17]

Excretion: The Final Exit

After metabolism, the inactive and more water-soluble metabolites are eliminated from the body.

  • Celecoxib: The metabolites are excreted through both feces and urine.[11]

  • Sildenafil: Excretion occurs predominantly as metabolites in the feces (approximately 80% of the dose) and to a lesser extent in the urine (~13%).[14]

  • Rimonabant: Is eliminated primarily via the feces (86%), with a very small amount found in the urine (3%).[17]

Summary Data Table
ADME ParameterCelecoxibSildenafilRimonabant
Oral Bioavailability (%) Not Determined~41%[13][15][16]Not Determined[17]
Time to Peak (Tmax) ~3 hours[11][12]~1 hour (fasted)[13][14]N/A
Plasma Protein Binding ~97%[18]~96%[15]~100%[17]
Elimination Half-life (t½) ~11 hours[18][19]~4 hours[14][15]6-16 days[17]
Primary Metabolizing Enzymes CYP2C9, CYP3A4[11][18]CYP3A4, CYP2C9[14][15]CYP3A4[17]
Primary Route of Excretion Feces and Urine (as metabolites)[11]Feces (~80%, as metabolites)[14]Feces (86%)[17]

Experimental Workflows for ADME Assessment

A tiered, integrated approach combining in silico, in vitro, and in vivo methods is crucial for efficient ADME profiling.[7][20] Early-stage in silico and high-throughput in vitro screening helps prioritize compounds with the most promising profiles, reducing reliance on later-stage, resource-intensive animal studies.

ADME_Workflow cluster_0 Early Discovery Phase cluster_1 Lead Optimization Phase cluster_2 Preclinical Phase InSilico In Silico Prediction (Solubility, Permeability, Metabolism) HTS High-Throughput In Vitro Screening (Kinetic Solubility, Microsomal Stability) InSilico->HTS Guide initial synthesis Definitive_InVitro Definitive In Vitro Assays (Caco-2, PPB, CYP Inhibition/ID) HTS->Definitive_InVitro Prioritize hits InVivo In Vivo PK Studies (Rodent) Definitive_InVitro->InVivo Select lead candidates PBPK PBPK Modeling (Human PK Prediction) Definitive_InVitro->PBPK Provide input data InVivo->PBPK Refine model PBPK->InVivo Guide study design

Caption: Integrated workflow for ADME assessment in drug discovery.

Key In Vitro ADME Protocols

The following protocols represent self-validating systems, where the inclusion of well-characterized control compounds (e.g., high/low permeability controls for Caco-2) is essential for validating assay performance and ensuring data integrity.

1. Protocol: Caco-2 Permeability Assay (for Absorption)

  • Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This system is the gold standard for predicting intestinal permeability and identifying compounds that may be substrates for efflux transporters like P-glycoprotein (P-gp).

  • Methodology:

    • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A TEER value >200 Ω·cm² typically indicates a confluent and healthy monolayer. Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow).

    • Permeability Assessment (A to B): a. Prepare a dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the dosing solution to the apical (A) side of the Transwell® insert. c. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side. d. Quantify the concentration of the test compound in all samples using LC-MS/MS.

    • Efflux Assessment (B to A): To assess P-gp mediated efflux, perform the transport experiment in the reverse direction (basolateral to apical).

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests the compound is a substrate for an efflux transporter.

2. Protocol: Liver Microsomal Stability Assay (for Metabolism)

  • Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing CYP enzymes.[21] This assay provides a rapid and cost-effective way to determine a compound's intrinsic metabolic stability, which helps predict its in vivo hepatic clearance and half-life.

  • Methodology:

    • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse), a buffer (e.g., potassium phosphate), and the test compound.

    • Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).

    • Time-Course Incubation: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

    • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Metabolic Pathway Visualization: Celecoxib

The metabolism of pyrazole derivatives is highly dependent on the substituents attached to the core ring. For Celecoxib, metabolism is a detoxification process leading to inactive metabolites.

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib (Inactive) Celecoxib->Hydroxycelecoxib Methyl Hydroxylation Carboxycelecoxib Carboxycelecoxib (Inactive) Hydroxycelecoxib->Carboxycelecoxib Oxidation Glucuronide Glucuronide Conjugate (Excreted) Carboxycelecoxib->Glucuronide Glucuronidation CYP2C9 CYP2C9 (Major Pathway) CYP2C9->Celecoxib CYP3A4 CYP3A4 (Minor Pathway) CYP3A4->Celecoxib ADH Alcohol Dehydrogenase ADH->Hydroxycelecoxib UGT UGT Enzymes UGT->Carboxycelecoxib

Caption: Primary metabolic pathway of Celecoxib.

Conclusion and Future Directions

The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its inherent metabolic stability and synthetic tractability allow for the development of drugs with diverse and often favorable ADME profiles. As demonstrated by Celecoxib and Sildenafil, strategic substitution on the pyrazole ring can effectively modulate interactions with key metabolizing enzymes like CYP2C9 and CYP3A4, thereby controlling clearance rates and bioavailability.

The future of ADME science for pyrazole derivatives, and indeed all chemical scaffolds, lies in the tighter integration of computational and experimental methods.[6][22] The continued development of machine learning and physiologically based pharmacokinetic (PBPK) models will enable more accurate predictions of human pharmacokinetics from in vitro data, further reducing the reliance on animal testing and accelerating the delivery of safer, more effective medicines to patients.[8]

References

  • Selvita. In Vitro ADME. Available from: [Link]

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  • Li, W., et al. (2020). Current status and future directions of high-throughput ADME screening in drug discovery. Pharmacological Research, 157, 104843. Available from: [Link]

  • Feinman, L., et al. (1987). Pyrazoles as effectors of ethanol oxidizing enzymes and inducers of cytochrome P450. Alcohol and Alcoholism Supplement, 1, 251-255. Available from: [Link]

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  • MedPath. Sildenafil | Advanced Drug Monograph. (2025). Available from: [Link]

  • Pavan, F. R., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(11), 3195. Available from: [Link]

  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310. Available from: [Link]

  • Singh, P., et al. (2026). Exploring Pyrazole Derivatives as Potential Anticancer Agents: A Review. ResearchGate. Available from: [Link]

  • Juvonen, R. O., et al. (1992). Inducibility of P450Coh by pyrazole and its derivatives. Archives of toxicology, 66(8), 551-556. Available from: [Link]

  • Pfizer. Sildenafil Product Monograph. Available from: [Link]

  • Wikipedia. Rimonabant. Available from: [Link]

  • ULisboa Repository. Systematic review of sildenafil pharmacokinetics in humans. (2025). Available from: [Link]

  • Clay, K. L., et al. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149-156. Available from: [Link]

  • Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • Sood, S., et al. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 60(24), 10143-10158. Available from: [Link]

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  • Scientific Reports. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. (2026). Available from: [Link]

  • ResearchGate. Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions. (2026). Available from: [Link]

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  • Google Patents. WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors.
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Validation

A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for the Modern Researcher

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional materials.[1][2] Its prevalence has driven the development of a diverse...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional materials.[1][2] Its prevalence has driven the development of a diverse array of synthetic methodologies, each with its own set of advantages and limitations. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route is a critical decision that influences yield, purity, cost, and scalability. This in-depth technical guide provides a head-to-head comparison of the most prominent methods for pyrazole synthesis, supported by experimental data and detailed protocols to inform your synthetic strategy.

At a Glance: Key Pyrazole Synthesis Strategies

The construction of the pyrazole ring is primarily achieved through several robust and versatile strategies. The classical Knorr pyrazole synthesis , which relies on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely utilized and dependable method.[3][4] A related classical approach involves the cyclization of α,β-unsaturated carbonyl compounds with hydrazines. More contemporary methods, such as 1,3-dipolar cycloadditions and multicomponent reactions (MCRs) , offer powerful alternatives with distinct advantages in terms of efficiency, complexity, and molecular diversity.[5][6][7] This guide will provide a detailed comparison of these key methodologies.

The Classical Approach: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is a foundational method in heterocyclic chemistry.[3] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[8][9]

Mechanism and Rationale

The mechanism involves the initial nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, followed by dehydration to yield the stable pyrazole ring.[3][9] The use of an acid catalyst protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[8]

Knorr Pyrazole Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation 1_3_Dicarbonyl->Condensation Acid Catalyst Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Hydrazone Intermediate Dehydration Dehydration Cyclization->Dehydration Pyrazole Substituted Pyrazole Dehydration->Pyrazole

Caption: General workflow of the Knorr pyrazole synthesis.

A significant consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack can occur at either of the two different carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[3] The outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, such as pH.[3] Generally, the more nucleophilic nitrogen of the hydrazine will attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[3]

Synthesis from α,β-Unsaturated Aldehydes and Ketones

Another well-established method for pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. This approach is particularly useful for the synthesis of pyrazolines, which can then be oxidized to pyrazoles.

Mechanism and Rationale

The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration. The initial Michael addition is often the rate-determining step. The subsequent cyclization involves the nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbonyl carbon.

Synthesis from α,β-Unsaturated Carbonyls Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Unsaturated_Carbonyl α,β-Unsaturated Aldehyde/Ketone Michael_Addition Michael Addition Unsaturated_Carbonyl->Michael_Addition Hydrazine Hydrazine Derivative Hydrazine->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dehydration Dehydration/ Oxidation Cyclization->Dehydration Pyrazole Substituted Pyrazole Dehydration->Pyrazole

Caption: General workflow for pyrazole synthesis from α,β-unsaturated carbonyls.

The Modern Approach: 1,3-Dipolar Cycloaddition

1,3-dipolar cycloaddition reactions represent a powerful and highly regioselective method for constructing the pyrazole ring.[6] This approach typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, usually an alkyne or an alkene.[6][10]

Mechanism and Rationale

The Huisgen [3+2] cycloaddition is a concerted pericyclic reaction where the three atoms of the 1,3-dipole react with the two atoms of the dipolarophile to form a five-membered ring in a single step.[6] This concerted mechanism provides excellent control over regiochemistry.[6] Nitrile imines, often generated in situ from hydrazonoyl halides, are common 1,3-dipoles used for pyrazole synthesis when reacted with alkynes.[6] Alternatively, diazo compounds can react with alkynes to afford pyrazoles.[10]

1,3-Dipolar Cycloaddition Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1_3_Dipole 1,3-Dipole (e.g., Nitrile Imine) Cycloaddition [3+2] Cycloaddition 1_3_Dipole->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloaddition Pyrazole Substituted Pyrazole Cycloaddition->Pyrazole

Caption: General workflow of 1,3-dipolar cycloaddition for pyrazole synthesis.

Efficiency and Diversity: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyrazoles in a single step from three or more starting materials.[5] This strategy is particularly well-suited for the rapid generation of diverse compound libraries for drug discovery.[5]

Mechanism and Rationale

MCRs for pyrazole synthesis often involve the in situ formation of a key intermediate, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, which then undergoes a classical pyrazole-forming cyclization with a hydrazine.[5] For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can directly yield a polysubstituted pyrazole. The reaction proceeds through a series of sequential and concurrent reactions in a single pot, avoiding the need for isolation of intermediates.

Multicomponent Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Component_A Component A One_Pot_Reaction One-Pot Multicomponent Reaction Component_A->One_Pot_Reaction Component_B Component B Component_B->One_Pot_Reaction Component_C Component C (e.g., Hydrazine) Component_C->One_Pot_Reaction Pyrazole Polysubstituted Pyrazole One_Pot_Reaction->Pyrazole

Caption: General workflow of a multicomponent reaction for pyrazole synthesis.

Performance Comparison of Pyrazole Synthesis Routes

The choice of a synthetic route is a trade-off between various factors. The following table summarizes quantitative and qualitative data from various studies to facilitate a direct comparison of the key methodologies.

ParameterKnorr SynthesisSynthesis from α,β-Unsaturated Carbonyls1,3-Dipolar CycloadditionMulticomponent Reactions (MCRs)
Typical Yield Good to Excellent (59-98%)[11]Moderate to GoodGood to ExcellentGood to Excellent
Regioselectivity Often poor with unsymmetrical substrates[3]Generally goodExcellent[6]Variable, can be controlled
Substrate Scope Broad, requires 1,3-dicarbonyls[11]Broad, requires α,β-unsaturated carbonylsBroad, requires alkynes/alkenes and 1,3-dipoles[6]Very broad, utilizes simple starting materials[5]
Reaction Conditions Often requires heating, acid/base catalyst[3][4]Can require heatingOften mild, can be catalyzedOften mild, can be catalyzed
Key Advantages Well-established, reliable, readily available starting materialsAccess to pyrazolines, good for specific substitution patternsHigh regioselectivity, good for complex pyrazolesHigh efficiency, atom economy, diversity-oriented
Key Disadvantages Regioselectivity issues, sometimes harsh conditionsPotential for side reactions, may require an oxidation stepRequires synthesis of 1,3-dipole precursorsOptimization can be complex
"Green" Aspects Can be adapted to greener solvents[12]Can be performed under solvent-free or aqueous conditions[12]Can be performed under catalyst-free conditions[10]Often one-pot, reducing waste[13]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative pyrazole derivatives using the Knorr synthesis and a 1,3-dipolar cycloaddition. These are intended as starting points and may require optimization for different substrates and scales.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4]

Protocol 1: Knorr Synthesis of 1-Phenyl-3-methyl-5-phenyl-1H-pyrazole

Materials:

  • Benzoylacetone (1,3-dicarbonyl compound)

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzoylacetone (1 equivalent) in ethanol.

  • Add phenylhydrazine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 3 drops).[4]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[4] A typical reaction time is 1-2 hours.[3]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, add water to the reaction mixture to induce precipitation.[4]

  • Wash the collected solid with cold ethanol or a mixture of ethanol and water.

  • Dry the product to obtain 1-phenyl-3-methyl-5-phenyl-1H-pyrazole. Expected yields are generally high (e.g., 85-95%).[3]

Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of a 1,3,5-Trisubstituted Pyrazole

Materials:

  • Aryl aldehyde

  • Tosylhydrazine

  • Terminal alkyne

  • Base (e.g., triethylamine)

  • Solvent (e.g., acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the aryl aldehyde (1 equivalent) and tosylhydrazine (1 equivalent) in the chosen solvent.

  • Heat the mixture to generate the tosylhydrazone in situ.

  • Cool the reaction mixture and add the terminal alkyne (1.2 equivalents) and the base (2-3 equivalents).

  • Heat the reaction mixture to reflux to facilitate the in situ generation of the nitrile imine from the tosylhydrazone and its subsequent [3+2] cycloaddition with the alkyne.[14]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Conclusion

The synthesis of pyrazoles is a mature field with a rich history and a vibrant present. The classical Knorr synthesis and related methods remain highly relevant and effective for many applications. However, for the synthesis of complex, polysubstituted pyrazoles with high regiocontrol, modern methods such as 1,3-dipolar cycloadditions and multicomponent reactions offer significant advantages.[7] The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the mechanisms, advantages, and limitations of each method, researchers can make informed decisions to efficiently and effectively synthesize the pyrazole derivatives required for their research and development endeavors.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. (2021). Retrieved from [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024). Retrieved from [Link]

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2014). Retrieved from [Link]

  • COMMUNICATION Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/[4][11]-sigmatropic rearrangement with stereoreten. (n.d.). Retrieved from [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - RSC Publishing. (2023). Retrieved from [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC. (2018). Retrieved from [Link]

  • Full article: Green Methods for the Synthesis of Pyrazoles: A Review - Taylor & Francis. (2021). Retrieved from [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. (2025). Retrieved from [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing). (2004). Retrieved from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed. (2025). Retrieved from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (2022). Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (2021). Retrieved from [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives - MDPI. (2007). Retrieved from [Link]

  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. (2017). Retrieved from [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2023). Retrieved from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (2018). Retrieved from [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters - ACS Publications. (2009). Retrieved from [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI. (2024). Retrieved from [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (2021). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review - ResearchGate. (2026). Retrieved from [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles - RSC Publishing. (2021). Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025). Retrieved from [Link]

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  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (2017). Retrieved from [Link]

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Comparative

A Researcher's Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Case Study with Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Introduction: The Imperative of Selectivity in Kinase-Targeted Drug Discovery In the landscape of modern therapeutics, particularly in oncology, protein kinases have emerged as a pivotal class of drug targets.[1] The pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Kinase-Targeted Drug Discovery

In the landscape of modern therapeutics, particularly in oncology, protein kinases have emerged as a pivotal class of drug targets.[1] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its synthetic accessibility and favorable drug-like properties.[1][2] Compounds like pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine represent the frontier of kinase inhibitor development, where the central challenge is no longer just potency, but precision. The human kinome comprises over 500 members, many with highly conserved ATP-binding pockets.[3] This structural similarity creates a significant risk of off-target activity, where a potent inhibitor may interact with unintended kinases or other proteins, leading to adverse drug reactions (ADRs) and unforeseen toxicities.[4][5]

Therefore, a rigorous and systematic assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental component of building a robust safety profile and ensuring therapeutic efficacy.[4][6] This guide provides a comprehensive, field-proven framework for assessing the selectivity of a novel pyrazole-containing compound, using pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine as a working example. We will move from broad, early-stage screening to focused, mechanistic validation, explaining the causality behind each experimental choice.

The Target Hypothesis: Why Kinases?

The trimethyl-pyrazole moiety is a recurring motif in compounds designed to target the ATP-binding site of protein kinases.[3][7] Numerous pyrazole derivatives have been investigated as inhibitors of Receptor Tyrosine Kinases (RTKs) such as VEGFR and EGFR, as well as intracellular kinases like CDKs and PI3K.[7][8][9] Given this precedent, our initial hypothesis is that pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine is a kinase inhibitor. The primary objective is to identify its principal target(s) and quantify its binding affinity against a wide panel of other kinases and safety-relevant proteins.

Phase 1: Broad-Spectrum Selectivity Profiling

The first step in de-risking a new chemical entity is to cast a wide net.[6] The goal is to identify potential off-target liabilities early, which allows for chemistry-driven optimization to enhance selectivity or, if necessary, to terminate a problematic candidate before investing significant resources.[4]

Experimental Approach: Large-Scale In Vitro Safety Panel Screening

We will utilize a comprehensive in vitro safety pharmacology panel, such as those offered by Eurofins Discovery (SafetyScreen™) or WuXi AppTec.[5][6] These panels screen the test compound against hundreds of clinically relevant targets, including GPCRs, ion channels, transporters, and a large, representative subset of the human kinome.[6][10]

Workflow for Broad-Spectrum Profiling

G cluster_prep Compound Preparation cluster_screening Screening Phase cluster_analysis Data Analysis & Triage Compound Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine (Test Compound) Solubilize Solubilize in DMSO (10 mM Stock) Compound->Solubilize PrimaryScreen Primary Screen (Single High Concentration, e.g., 10 µM) Solubilize->PrimaryScreen KinomeScan Kinome Panel (e.g., >400 Kinases) Binding Assays PrimaryScreen->KinomeScan SafetyPanel General Safety Panel (e.g., 44-98 targets) GPCRs, Ion Channels, etc. PrimaryScreen->SafetyPanel Data Collect % Inhibition Data KinomeScan->Data SafetyPanel->Data Triage Identify 'Hits' (e.g., >50% Inhibition) Data->Triage DoseResponse Phase 2: Dose-Response & Functional Assays Triage->DoseResponse Proceed with Hits

Caption: High-level workflow for initial selectivity assessment.

Step-by-Step Protocol: Single-Point Screening
  • Compound Preparation: A stock solution of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine is prepared in 100% DMSO to a final concentration of 10 mM.

  • Assay Execution: The compound is submitted to a commercial provider (e.g., Eurofins, WuXi) for screening.[5][6] It will be tested at a single, high concentration (typically 10 µM) against their comprehensive safety panels.

  • Data Collection: The primary endpoint is the percent inhibition of radioligand binding (for receptors) or enzyme activity (for kinases) compared to a vehicle control.

  • Hit Identification: Any target showing significant inhibition (a common threshold is ≥50%) is flagged as a "hit" requiring further investigation.

Phase 2: Quantitative Affinity Determination and Functional Validation

A single-point screen provides a snapshot, but not the full picture. The next crucial step is to determine the potency (e.g., IC₅₀ or Kᵢ) of the compound for each identified hit. This allows us to rank the interactions and distinguish between high-affinity primary targets and lower-affinity off-targets.

Experimental Approach 1: Radioligand Binding Assays (for Receptors)

For any G-protein coupled receptors (GPCRs) or ion channels flagged in Phase 1, competitive radioligand binding assays are the gold standard for determining binding affinity (Kᵢ).[11]

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor of interest.[12]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., ³H-labeled antagonist) and a range of concentrations of the unlabeled test compound (pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine).

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).[12]

  • Separation: Separate bound from free radioligand via rapid vacuum filtration through a glass fiber filter.[11][12]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percent inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[13]

Experimental Approach 2: Enzyme Inhibition Assays (for Kinases)

For the primary kinase target(s) and any off-target kinases, dose-response enzyme inhibition assays are performed to determine the IC₅₀ value.

Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Prepare solutions of the purified recombinant kinase, a suitable substrate (e.g., a generic peptide like myelin basic protein or a specific substrate), and ATP.

  • Assay Setup: In a microplate, add the kinase and varying concentrations of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine. Allow a pre-incubation period (e.g., 15 minutes) for the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP (often radiolabeled with ³²P or ³³P, or in a format compatible with fluorescence/luminescence detection).[15]

  • Incubation: Allow the reaction to proceed for a defined period under linear kinetic conditions.[16]

  • Detection: Stop the reaction and quantify the amount of product formed. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and counting. For other formats, this may involve measuring a change in fluorescence or luminescence.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the data and fit to a dose-response curve to determine the IC₅₀.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Hypothetical Selectivity Profile of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Target ClassTarget NameAssay TypeKᵢ / IC₅₀ (nM)Selectivity Ratio (vs. Primary Target)
Primary Target VEGFR-2 Enzyme Inhibition 15 1x
KinaseEGFREnzyme Inhibition25016.7x
KinaseCDK2Enzyme Inhibition1,20080x
KinasePI3KαEnzyme Inhibition>10,000>667x
GPCR5-HT₂BRadioligand Binding85056.7x
Ion ChannelhERGElectrophysiology>10,000>667x

Interpreting the Data:

The selectivity of a compound is not an absolute measure but a relative one.[17] It is often expressed as a selectivity ratio: the Kᵢ or IC₅₀ for an off-target divided by the Kᵢ or IC₅₀ for the primary target. A higher ratio indicates greater selectivity. In our hypothetical example, the compound is over 16-fold more selective for VEGFR-2 than for EGFR and demonstrates even greater selectivity against other kinases and safety-relevant targets like the hERG channel.

Visualizing the Selectivity Profile

Sources

Validation

A Researcher's Guide to Ensuring Reproducibility in Experiments with Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine and its Analogs

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine represents a class of substituted...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine represents a class of substituted pyrazoles, a scaffold renowned for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2][3]. However, the journey from a promising molecule to a validated therapeutic lead is fraught with challenges, chief among them being the reproducibility of experimental results. This guide provides a comprehensive framework for ensuring the reliability and validity of research involving novel pyrazole derivatives, using pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine as a case study. We will delve into the critical aspects of compound synthesis and characterization, rigorous experimental design, and the transparent reporting of data, all through the lens of maximizing reproducibility.

Foundational Principles of Reproducibility for Novel Small Molecules

The reproducibility crisis in preclinical research is a well-documented phenomenon, with a significant portion of published findings proving difficult to replicate[4][5][6][7]. For studies involving novel small molecules, this issue is often magnified. The very novelty of the compound means that its properties, stability, and potential interactions with assay components are not well-characterized. Therefore, a systematic approach to validation and documentation is not just good practice; it is essential for building a foundation of trustworthy science.

The Critical Importance of Compound Identity and Purity

Perhaps the most fundamental aspect of reproducibility is ensuring that the molecule being tested is indeed the correct molecule and that it is free from impurities that could confound experimental results. Even minor variations in molecular structure or the presence of contaminants can dramatically alter biological activity[8].

  • Identity Confirmation: The exact chemical structure of the synthesized compound must be unequivocally confirmed. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy are indispensable for this purpose[9]. The data obtained should be compared with the expected spectra for the target molecule.

  • Purity Assessment: The purity of the compound should be determined using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[9]. A high degree of purity (typically >95%) is crucial for attributing any observed biological effect to the compound of interest.

Best Practices for Handling and Storage

The chemical stability of a novel compound is often unknown. Improper handling and storage can lead to degradation, which in turn will lead to inconsistent results over time.

  • Solubility: The solubility of the compound in various solvents should be determined and documented. For biological assays, the use of Dimethyl Sulfoxide (DMSO) is common, but its concentration must be kept low (typically <0.5%) and consistent across all experiments, including controls, to avoid solvent-induced artifacts.

  • Storage Conditions: Compounds should be stored under conditions that preserve their integrity. This often means storing them as a dry powder at low temperatures (e.g., -20°C or -80°C) and protected from light and moisture. Solutions in solvents like DMSO should be stored in small aliquots to avoid repeated freeze-thaw cycles.

Rigorous Experimental Design and Transparent Reporting

A well-designed experiment with detailed and transparent reporting is the bedrock of reproducibility[4][5][7].

  • Controls: Every experiment must include appropriate controls. For in vitro assays, this includes vehicle controls (e.g., cells treated with the same concentration of DMSO as the test compound), positive controls (a known active compound), and negative controls (untreated cells).

  • Detailed Protocols: Experimental protocols should be documented in meticulous detail, including cell line identity and passage number, reagent concentrations, incubation times, and the specific instruments and settings used. This level of detail is crucial for others to be able to replicate the experiment.

  • Data Analysis: The methods for data analysis, including statistical tests, should be clearly defined before the experiment is conducted to avoid bias in data interpretation.

Synthesis and Characterization: The First Step Towards Reproducible Data

Given the limited publicly available information on the synthesis of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine, we present a plausible and robust synthetic route based on established methods for the N-alkylation of pyrazoles and reductive amination[5][6][10]. This serves as a template for researchers to develop and, crucially, to document their own synthetic procedures.

Hypothetical Synthesis of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

The synthesis can be envisioned as a two-step process starting from the commercially available 1,3,5-trimethyl-1H-pyrazole.

Step 1: Formylation of 1,3,5-trimethyl-1H-pyrazole

The pyrazole core is first functionalized with a formyl group at the 4-position. This can be achieved via a Vilsmeier-Haack reaction, a common method for the formylation of electron-rich heterocycles.

Step 2: Reductive Amination to Yield the Final Product

The resulting 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde is then reacted with pentylamine in the presence of a reducing agent to form the target secondary amine. Reductive amination is a reliable method for the formation of C-N bonds[5][10].

Detailed Protocol: Reductive Amination

  • To a solution of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloroethane, add pentylamine (1.1 eq).

  • Add a catalytic amount of acetic acid (0.1 eq) to facilitate the formation of the imine intermediate.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine.

Essential Characterization Techniques

Following synthesis and purification, the identity and purity of the compound must be rigorously confirmed.

Technique Purpose Expected Observations for Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine
¹H NMR Confirms the proton framework of the molecule.Signals corresponding to the pentyl chain, the methyl groups on the pyrazole ring, the methylene bridge, and the amine proton.
¹³C NMR Confirms the carbon skeleton of the molecule.Signals for all unique carbon atoms in the structure.
HRMS Determines the exact mass and confirms the elemental composition.A molecular ion peak corresponding to the calculated exact mass of C₁₂H₂₃N₃.
HPLC Assesses the purity of the compound.A single major peak, indicating a purity of >95%.

A Framework for Reproducible Biological Evaluation: A Case Study in Anti-Inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, often through the inhibition of pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade[1][2][11][12]. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key strategy in the development of anti-inflammatory drugs[13][14].

The NF-κB Pathway: A Key Target for Pyrazole Derivatives

The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the translocation of the p65/p50 NF-κB dimer to the nucleus, where it induces the transcription of inflammatory genes. Small molecules can inhibit this pathway at multiple points, such as by preventing the degradation of the IκBα inhibitor or by blocking the nuclear translocation of NF-κB[13][15].

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa NFkB_inactive p65/p50 (Inactive) IkBa->NFkB_inactive Inhibits IkBa->NFkB_inactive NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Induces Pyrazole Pentyl[(trimethyl-1H-pyrazol- 4-yl)methyl]amine Pyrazole->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by pyrazole derivatives.

Detailed Protocol: NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or RAW 264.7) in appropriate media.

    • Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.

  • Cell Seeding:

    • Seed the transfected cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine or a vehicle control (DMSO) for 1-2 hours.

  • Stimulation:

    • Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to all wells except the unstimulated control.

  • Incubation:

    • Incubate the plate for 6-8 hours to allow for luciferase expression.

  • Lysis and Luminescence Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

Data Analysis and Interpretation
  • Normalization: For each well, normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

  • Calculation of Inhibition: Express the results as a percentage of the activity of the stimulated vehicle control.

  • Dose-Response Curve: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the maximal response is inhibited).

Hypothetical Data Presentation

CompoundIC₅₀ (µM) on NF-κB InhibitionCytotoxicity (CC₅₀, µM)Selectivity Index (CC₅₀/IC₅₀)
Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine2.5 ± 0.3> 50> 20
Positive Control (e.g., Bay 11-7082)1.8 ± 0.215.2 ± 1.58.4

Comparative Analysis: Methodological Choices and Their Impact on Reproducibility

Comparison of Methodological Approaches
Approach Description Advantages Challenges for Reproducibility
Novel Compound Using a newly synthesized and characterized compound like pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine.Potential for novel discoveries and intellectual property.Lack of established protocols, unknown stability and off-target effects, high reliance on rigorous characterization.
Well-Validated Compound Using a commercially available, well-characterized inhibitor of the same pathway (e.g., a known IKK inhibitor).Established protocols, known mechanism of action, serves as a reliable positive control.Limited novelty, may not have the desired potency or selectivity for a specific application.
Alternative Experimental System Using a different method to probe the pathway, such as Western blotting for IκBα phosphorylation or immunofluorescence for p65 nuclear translocation.Provides orthogonal validation of the findings from the reporter assay.Can be more labor-intensive and may have lower throughput.
Interpreting and Reporting Negative Results

In the pursuit of novel findings, there is often a bias against publishing negative results. However, for the sake of scientific progress and reproducibility, the transparent reporting of negative data is crucial[7]. If pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine shows no activity in the NF-κB assay, this is a valuable finding that should be reported with the same rigor as a positive result. It helps to define the structure-activity relationship for this class of compounds and prevents other researchers from expending resources on the same line of inquiry.

Experimental Workflow Visualization

To ensure a logical and reproducible experimental plan, it is helpful to visualize the entire workflow.

Experimental_Workflow Synthesis Synthesis of Pentyl[(trimethyl-1H-pyrazol- 4-yl)methyl]amine Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Stock_Prep Stock Solution Preparation & Storage Characterization->Stock_Prep Purity & Identity Confirmed Bio_Assay Biological Assay (NF-κB Reporter Assay) Stock_Prep->Bio_Assay Data_Analysis Data Analysis (Normalization, IC₅₀) Bio_Assay->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

Sources

Comparative

Comparative Pharmacokinetic Profiling: Novel Pyrazole Amines vs. Traditional Scaffolds in Drug Discovery

The evolution of small-molecule drug discovery relies heavily on optimizing Drug Metabolism and Pharmacokinetics (DMPK) without sacrificing target affinity. Historically, drug developers relied on traditional arene, phen...

Author: BenchChem Technical Support Team. Date: March 2026

The evolution of small-molecule drug discovery relies heavily on optimizing Drug Metabolism and Pharmacokinetics (DMPK) without sacrificing target affinity. Historically, drug developers relied on traditional arene, phenol, and aniline scaffolds to achieve target binding. However, these classical structures frequently suffer from severe pharmacokinetic liabilities, including rapid Phase II metabolism and poor aqueous solubility.

In recent years, pyrazole amines have emerged as privileged bioisosteric replacements. This guide objectively compares the pharmacokinetic performance of novel pyrazole amines against traditional scaffolds, providing mechanistic insights, comparative experimental data, and self-validating protocols for DMPK evaluation.

Mechanistic Causality: Why Pyrazole Amines Outperform Traditional Scaffolds

To understand why a simple structural swap yields profound pharmacokinetic improvements, we must examine the physicochemical causality behind the pyrazole amine core:

  • Metabolic Shielding against Phase II Conjugation: Traditional phenols are notorious for undergoing rapid glucuronidation and sulfation in the liver, leading to high clearance rates. Pyrazole amines act as metabolically stable bioisosteres; they maintain the critical hydrogen-bond donor/acceptor network required for target engagement (e.g., kinase hinge regions) but are electronically distinct, resisting rapid Phase II conjugation.

  • Optimized Lipophilicity and Solubility: High lipophilicity drives non-specific protein binding and poor oral absorption. The pyrazole ring is significantly less lipophilic (CLogP = 0.241) than a standard benzene ring (CLogP = 2.142)[1]. This reduction in lipophilicity directly increases aqueous solubility, a primary driver for enhanced gastrointestinal absorption.

  • Tuned pKa to Prevent Lysosomal Trapping: With a pKa of approximately 2.5, the pyrazole ring is significantly less basic than other azoles like imidazole (pKa ~7.1)[1]. This reduced basicity prevents the molecule from becoming protonated and trapped in acidic intracellular compartments (lysosomotropism) and minimizes off-target hERG channel inhibition.

Comparative Pharmacokinetic Data: The Case of Ewha-18278

To objectively quantify these advantages, we can examine the development of Ewha-18278 , a novel pyrazole-derivative NADPH oxidase (NOX) inhibitor designed for osteoporosis[2].

During the lead optimization phase, the initial traditional lead compound (Lead #1) exhibited potent in vitro activity but failed in vivo due to extreme plasma instability and a dismal absolute bioavailability of 7.0%. By replacing the problematic scaffold with a pyrazole amine core, researchers achieved a massive transformation in the drug's DMPK profile[2].

Table 1: Pharmacokinetic Comparison (Oral Administration in Rat Models)
Pharmacokinetic ParameterTraditional Lead (#1)Novel Pyrazole Amine (Ewha-18278)Mechanistic Impact
Absolute Bioavailability (F) 7.0%62.4%~9-fold increase; enables viable oral dosing regimens.
Half-life ( t1/2​ , PO) < 1.0 h14.2 hProlonged systemic exposure; prevents rapid clearance.
Total Exposure ( AUCinf​ ) Minimal19.4 µg·h/mLMassive efficacy boost; ensures target saturation over time.
Plasma Stability (37°C) Highly UnstableStablePrevents premature degradation in systemic circulation.
Peak Concentration ( Cmax​ ) Not detectable4.68 µg/mLAchieves therapeutic threshold rapidly ( Tmax​ = 0.25 h).

Data adapted from Lee et al., Pharmaceutics 2019[3].

Workflow Visualization: DMPK Optimization

The transition from a traditional scaffold to a pyrazole amine requires a rigorous, multi-stage DMPK screening workflow.

PK_Workflow A Traditional Scaffold (Low BA, High Clearance) B Pyrazole Amine Bioisosteric Replacement A->B Optimization C In Vitro DMPK (Microsomal Stability) B->C Screening D In Vivo PK (IV & PO Profiling) C->D Validation E Optimized PK Profile (High BA, Stable t1/2) D->E Selection

Workflow illustrating DMPK optimization from traditional scaffolds to novel pyrazole amines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They include mandatory internal controls to prove the causality of the results.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay determines if the pyrazole amine successfully resists Phase I oxidative degradation compared to its phenol precursor.

  • Preparation: Incubate the test compound (1 µM) with Human or Rat Liver Microsomes (HLM/RLM, 0.5 mg/mL protein) in a 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450-mediated metabolism. Causality Note: NADPH is strictly required for CYP450 enzymes to function; its addition isolates oxidative clearance mechanisms.

  • Quenching: At predetermined time points (0, 5, 15, 30, and 60 mins), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

  • Self-Validation Checkpoint: You must run a parallel positive control (Verapamil) and a negative control (Test compound without NADPH). System Validation: If Verapamil is not >80% depleted by 30 minutes, the microsomes are enzymatically dead. If the negative control shows degradation, the compound is chemically unstable in buffer, and the CYP clearance data is invalid.

Protocol B: In Vivo Pharmacokinetic Profiling (Absolute Bioavailability)

To prove that the pyrazole amine enhances systemic exposure, both Intravenous (IV) and Per Os (PO) routes must be evaluated simultaneously.

  • Dosing: Divide male Sprague-Dawley rats into two cohorts. Administer the pyrazole amine via IV injection (e.g., 2 mg/kg in a DMSO/PEG-based co-solvent) to Cohort 1, and via oral gavage (e.g., 20 mg/kg) to Cohort 2.

  • Sampling: Collect blood samples (~200 µL) from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Extraction: Extract plasma using liquid-liquid extraction or protein precipitation with acetonitrile.

  • Non-Compartmental Analysis (NCA): Calculate the Area Under the Curve ( AUCinf​ ) using the linear trapezoidal rule. Calculate Absolute Bioavailability ( F ) using the formula:

    F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100
  • Self-Validation Checkpoint: The extraction recovery must be validated using an internal standard (IS) structurally similar to the pyrazole amine. System Validation: If the IS peak area varies by >15% across the time-course samples, the extraction efficiency is compromised (likely due to matrix effects), and the batch must be re-extracted to prevent skewed AUC calculations.

References

  • Pharmacokinetic Study of NADPH Oxidase Inhibitor Ewha-18278, a Pyrazole Derivative Source: Lee SG, Lee J, Kim KM, Lee KI, Bae YS, Lee HJ. Pharmaceutics. 2019 Sep 17;11(9):482. URL:[Link]

Sources

Validation

Validation of a Biomarker for Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine Activity: A Comparative Guide

Introduction The landscape of novel psychoactive substances is in a constant state of flux, with new compounds continually emerging. Among these, synthetic cannabinoid receptor agonists (SCRAs) represent a significant an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of novel psychoactive substances is in a constant state of flux, with new compounds continually emerging. Among these, synthetic cannabinoid receptor agonists (SCRAs) represent a significant and diverse class.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various pharmacologically active compounds. This guide focuses on a hypothetical novel pyrazole-derived compound, pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine, hereafter referred to as PTPM. We will operate under the well-founded hypothesis that PTPM acts as a potent agonist at the cannabinoid type 1 (CB1) receptor, a common mechanism for SCRAs.

The validation of a reliable biomarker is paramount for researchers and drug development professionals to accurately assess the pharmacological activity and exposure to new compounds like PTPM. A biomarker is a defined characteristic that is measured as an indicator of normal biological processes, pathogenic processes, or responses to an exposure or intervention.[2] This guide provides a comprehensive, in-depth comparison of potential biomarkers for PTPM activity, with a primary focus on the validation of a specific urinary metabolite. We will detail the experimental rationale and protocols necessary to establish a robust and reliable biomarker, comparing its utility against other potential markers. The principles outlined here adhere to the "fit-for-purpose" approach to biomarker validation, where the rigor of validation scales with the intended use of the biomarker.[3]

Proposed Mechanism of Action for PTPM

We hypothesize that PTPM, like many SCRAs, exerts its primary psychoactive effects through agonism of the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[4] Upon agonist binding, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This reduction in cAMP modulates the activity of downstream effectors like protein kinase A (PKA), ultimately altering neuronal excitability.[7]

PTPM_Signaling_Pathway PTPM PTPM CB1 CB1 Receptor PTPM->CB1 Gi Gi/o Protein CB1->Gi activates AC Adenylyl Cyclase Gi->AC cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response

Caption: Proposed signaling pathway for PTPM via the CB1 receptor.

Biomarker Validation Strategy

A comprehensive biomarker validation requires both pharmacodynamic (PD) and analytical validation. The PD validation confirms the biological activity of PTPM, while the analytical validation establishes a reliable method to measure the biomarker itself. For PTPM, we propose a primary biomarker: PTPM-COOH , a hypothetical carboxylated metabolite of the pentyl chain, which is a common metabolic pathway for SCRAs.[8] This metabolite is expected to be excreted in urine.

Biomarker_Validation_Workflow cluster_PD Pharmacodynamic Validation cluster_Analytical Analytical Validation PD_Start Start: PTPM Compound Receptor_Binding CB1 Receptor Binding Assay PD_Start->Receptor_Binding Test Affinity (Ki) cAMP_Assay cAMP Functional Assay Receptor_Binding->cAMP_Assay Test Potency (EC50) PD_End Confirmed CB1 Agonist cAMP_Assay->PD_End Analytical_Start Hypothesized Metabolite (PTPM-COOH) Metabolite_ID Metabolite Identification (in vitro & in vivo) Analytical_Start->Metabolite_ID Method_Dev LC-MS/MS Method Development Metabolite_ID->Method_Dev Method_Val Method Validation (FDA/ICH M10 Principles) Method_Dev->Method_Val Analytical_End Validated Urinary Biomarker Method_Val->Analytical_End

Caption: Workflow for pharmacodynamic and analytical biomarker validation.

PART 1: Pharmacodynamic Validation Protocols

CB1 Receptor Binding Assay

Rationale: This assay determines the affinity of PTPM for the CB1 receptor by measuring its ability to displace a known radiolabeled CB1 ligand. A high affinity (low Ki value) would support our hypothesis that PTPM directly interacts with the CB1 receptor.

Protocol:

  • Prepare Membranes: Use commercially available cell membranes from HEK293 cells stably expressing the human CB1 receptor.

  • Radioligand: Use [3H]CP-55,940, a high-affinity cannabinoid receptor agonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Incubation: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein/well)

    • [3H]CP-55,940 at a final concentration equal to its Kd (e.g., 0.5 nM)

    • Varying concentrations of PTPM (e.g., 0.1 nM to 10 µM)

    • For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM WIN 55,212-2).

  • Incubate at 30°C for 90 minutes.

  • Termination: Rapidly filter the reaction mixture through a GF/C filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 of PTPM. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

Rationale: This assay measures the functional consequence of PTPM binding to the CB1 receptor. As a Gi-coupled receptor agonist, PTPM should decrease intracellular cAMP levels in response to stimulation.[9][10] This confirms that PTPM is an agonist and not an antagonist.

Protocol:

  • Cell Line: Use a cell line expressing the human CB1 receptor, such as CHO-K1 or HEK293 cells.

  • Cell Plating: Seed cells in a 96-well plate and grow to confluence.

  • Stimulation:

    • Pre-treat cells with an adenylyl cyclase stimulator like forskolin to induce a measurable baseline of cAMP.[11]

    • Add varying concentrations of PTPM (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Use a commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based). These kits typically involve a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to an antibody.[6][12]

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value for PTPM's inhibition of forskolin-stimulated cAMP production.

PART 2: Analytical Validation of PTPM-COOH

Metabolite Identification

Rationale: Since most SCRAs are extensively metabolized, their metabolites are often the most reliable biomarkers in urine.[1] This protocol aims to identify the major metabolites of PTPM.

Protocol:

  • In Vitro Metabolism:

    • Incubate PTPM with human liver microsomes (HLMs) or S9 fraction to simulate phase I and phase II metabolism.[13]

    • Analyze the incubate at different time points using high-resolution mass spectrometry (LC-QTOF-MS or Orbitrap MS) to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • In Vivo Confirmation:

    • Administer PTPM to an appropriate animal model (e.g., rats).

    • Collect urine samples over a 24-hour period.

    • Analyze the urine samples using LC-HRMS to confirm the presence of the metabolites identified in vitro.

LC-MS/MS Method for PTPM-COOH Quantification in Urine

Rationale: A validated analytical method is required for the reliable quantification of the biomarker in biological samples. LC-MS/MS provides the necessary sensitivity and selectivity.[14][15]

Protocol:

  • Sample Preparation:

    • Take a 100 µL urine sample.

    • Add an internal standard (e.g., a deuterated analog of PTPM-COOH).

    • Perform enzymatic hydrolysis with β-glucuronidase to cleave any conjugated metabolites.[1]

    • Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte.

  • LC Separation:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Optimize at least two MRM transitions for PTPM-COOH and one for the internal standard for confident identification and quantification.

  • Method Validation: Validate the method according to FDA or ICH M10 guidelines for bioanalytical method validation, focusing on:[3][16]

    • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte.

    • Linearity and Range: Establish a calibration curve over the expected concentration range.

    • Accuracy and Precision: Intra- and inter-day accuracy and precision within acceptable limits (e.g., ±15%).

    • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

    • Matrix Effects: Assess the impact of the urine matrix on ionization.

    • Stability: Evaluate the stability of the analyte in urine under various storage and handling conditions.

Comparison of Biomarkers for PTPM Activity

The choice of a biomarker depends on the specific research or clinical question. Here, we compare our proposed urinary metabolite biomarker (PTPM-COOH) with other potential alternatives.

BiomarkerMatrixProsConsBest Use Case
PTPM-COOH (Urinary Metabolite) Urine- Long detection window (hours to days) - Non-invasive sample collection - High concentrations relative to parent drug- Requires hydrolysis for conjugated metabolites - Does not reflect immediate impairment - Individual metabolic variations- Routine monitoring of PTPM use - Abstinence control - Forensic analysis
Parent PTPM Oral Fluid- Reflects recent use (minutes to hours) - Correlates better with impairment - Non-invasive collection- Short detection window - Lower concentrations - Potential for sample contamination- Roadside drug testing - Assessing recent exposure and potential impairment
Parent PTPM Blood/Serum- Direct measure of circulating drug - Best correlation with pharmacological effects- Invasive sample collection - Very short detection window due to rapid metabolism - Low concentrations- Clinical trials - Acute intoxication cases - Pharmacokinetic studies

Hypothetical Validation Data Summary

Table 1: Pharmacodynamic Profile of PTPM

ParameterValueInterpretation
CB1 Receptor Binding Affinity (Ki)1.5 nMHigh affinity for the CB1 receptor, comparable to other potent SCRAs.
cAMP Inhibition (EC50)5.2 nMPotent agonist activity at the CB1 receptor, leading to a functional cellular response.

Table 2: Analytical Validation of PTPM-COOH in Urine

ParameterResultAcceptance Criteria
Linearity (r²)> 0.995> 0.99
Lower Limit of Quantification (LLOQ)0.1 ng/mLSufficient for detecting relevant concentrations.
Accuracy (at LLOQ, L, M, H QC)88-105%80-120% for LLOQ, 85-115% for others.
Precision (CV% at LLOQ, L, M, H QC)< 12%< 20% for LLOQ, < 15% for others.
Matrix Effect (CV%)< 15%< 15%
Recovery> 85%Consistent and reproducible.

Conclusion

This guide has outlined a comprehensive strategy for the validation of a urinary metabolite, PTPM-COOH, as a biomarker for the activity of the novel psychoactive substance, pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine (PTPM). The validation process is anchored in both pharmacodynamic and analytical methodologies to ensure that the biomarker is a reliable indicator of PTPM exposure and its hypothesized biological activity as a CB1 receptor agonist.

The proposed biomarker, a urinary metabolite, offers a non-invasive and robust method with a long detection window, making it ideal for forensic and routine monitoring purposes. While alternative biomarkers like the parent compound in oral fluid or blood provide a better indication of recent use and impairment, their short detection windows limit their applicability. Ultimately, the selection of a biomarker should be guided by a "fit-for-purpose" approach, aligning the characteristics of the biomarker with the specific requirements of the study or application.[3] The detailed protocols and validation framework presented here provide a clear and scientifically rigorous pathway for establishing a validated biomarker for novel psychoactive substances.

References

  • Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Available from: [Link]

  • Identifying Metabolites of Synthetic Cannabinoids. News-Medical.Net. Available from: [Link]

  • Synthetic cannabinoid receptor agonists inhibit tumor growth and metastasis of breast cancer. Molecular Cancer Therapeutics. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. LinkedIn. Available from: [Link]

  • Signaling pathway activity downstream of CB1. Activated CB1 receptor... ResearchGate. Available from: [Link]

  • Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor. National Center for Biotechnology Information. Available from: [Link]

  • About Biomarkers and Qualification. U.S. Food and Drug Administration. Available from: [Link]

  • Determination and identification of synthetic cannabinoids and their metabolites in different matrices by modern analytical techniques - a review. PubMed. Available from: [Link]

  • Down-Regulation of Cannabinoid Type 1 (CB1) Receptor and its Downstream Signaling Pathways in Metastatic Colorectal Cancer. National Center for Biotechnology Information. Available from: [Link]

  • CB1 Cannabinoid Receptor Signaling and Biased Signaling. National Center for Biotechnology Information. Available from: [Link]

  • cAMP Hunter™ eXpress GPCR Assay. DiscoverX. Available from: [Link]

  • New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Pharmacology. Available from: [Link]

  • Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS. J-STAGE. Available from: [Link]

  • Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. LCGC International. Available from: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available from: [Link]

  • Synthetic Cannabinoids: Identification and Metabolic Profile by High Resolution Mass Spectrometry. FenixEdu. Available from: [Link]

  • cAMP Accumulation Assay. Creative BioMart. Available from: [Link]

  • Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis. Frontiers in Physiology. Available from: [Link]

  • GPCR Assay Services. ION Biosciences. Available from: [Link]

  • CB1 & CB2 Receptor Pharmacology. National Center for Biotechnology Information. Available from: [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]

  • Analytical methods for the identification of synthetic cannabinoids in biological matrices. ResearchGate. Available from: [Link]

  • (PDF) Synthetic cannabinoids: Analytical methods. ResearchGate. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Food and Drug Administration. Available from: [Link]

  • Protein Interactors and Trafficking Pathways That Regulate the Cannabinoid Type 1 Receptor (CB1R). Frontiers in Molecular Neuroscience. Available from: [Link]

  • Enhancing biomarker validation by defining what 'enough' looks like. R&D World. Available from: [Link]

  • Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. MDPI. Available from: [Link]

  • Regulatory Services and Biomarker Validation. Nordic Bioscience. Available from: [Link]

  • [PDF] Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Semantic Scholar. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

For professionals in research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their final,...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their final, safe disposition. This guide provides a detailed, step-by-step protocol for the proper disposal of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine (CAS No. 1152913-95-5). Given the absence of comprehensive toxicological and environmental fate data for this specific molecule, we will adopt a precautionary principle, treating it as hazardous waste. This approach ensures maximum safety, regulatory compliance, and environmental stewardship.

The procedural framework outlined below is grounded in established best practices for handling substituted amines and heterocyclic compounds, aligning with guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Characterization: A Cautious Approach

Understanding the chemical nature of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine is fundamental to appreciating the rationale behind its disposal protocol. The molecule incorporates two key functional groups that inform our safety assessment:

  • Substituted Amine: The pentylamine portion of the molecule classifies it as an amine. Amines are organic compounds derived from ammonia and are generally basic.[1] Many volatile amines are known to have unpleasant odors and can cause irritation.[2][3] Critically, amines as a class can be harmful to aquatic ecosystems and should not be released into the environment.[1]

  • Substituted Pyrazole: The core of the molecule is a trimethyl-pyrazole ring. Pyrazoles are five-membered heterocyclic compounds with a wide spectrum of biological activities, making them prevalent in pharmaceuticals and agrochemicals.[4][5] This inherent bioactivity necessitates that such compounds be handled as potentially hazardous to prevent unintended environmental or physiological effects.

Pre-Disposal: Safety and Handling Protocols

Before initiating the disposal process, ensure all handling occurs within a controlled environment, adhering to standard laboratory safety protocols.

Personal Protective Equipment (PPE)

All personnel handling the compound must wear appropriate PPE to prevent exposure.[1]

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[9]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[8]

  • Body Protection: A standard laboratory coat should be worn at all times.[9]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[8]

Spill Preparedness

Maintain a chemical spill kit in the vicinity. The kit should contain absorbent pads, neutralising agents for bases (such as citric acid or sodium bisulfate), and appropriate waste bags for cleanup materials.[1][10] In the event of a spill, all contaminated materials must be collected and disposed of as hazardous waste.[6]

Step-by-Step Disposal Procedure

The proper disposal of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine is a systematic process involving characterization, segregation, and collection. The overriding principle is that no laboratory activity should begin without a clear plan for the disposal of all generated waste.[11]

Step 1: Waste Characterization

Identify the form of the waste. Is it the pure, unused compound? Is it dissolved in a solvent? Is it part of a reaction mixture? This characterization is crucial for proper labeling and segregation. If the compound is in a solution, the solvent itself will dictate co-segregation. For example, halogenated and non-halogenated solvent wastes must be collected in separate containers.[8]

Step 2: Segregation of Waste

To prevent dangerous reactions, it is imperative to segregate this amine-containing waste from incompatible materials.[7]

  • Do NOT mix with:

    • Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid)

    • Strong Oxidizing Agents (e.g., Peroxides, Nitrates, Perchlorates)

  • Collect waste containing pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine in a dedicated waste container.

Step 3: Containerization

Select a waste container that is robust, leak-proof, and chemically compatible with the waste.[1][12]

  • For liquid waste (e.g., solutions in organic solvents), use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.

  • Ensure the container is in good condition, free of cracks or deterioration.[12]

  • Keep the container closed at all times except when adding waste.[6][13]

Step 4: Proper Labeling

Accurate labeling is a critical regulatory requirement that ensures safe handling and disposal.[14][15] Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[7][14][15]

  • Full Chemical Name(s): List "pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine" and any other chemical constituents by their full names (no abbreviations or formulas).[6]

  • Approximate Percentages of each component.

  • Hazard Information: Indicate the relevant hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Generator Information: Your name, laboratory, and contact information.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[7][13][16] The SAA must be:

  • At or near the point of waste generation.[12]

  • Under the control of the laboratory personnel.

  • A secondary containment bin should be used for all liquid waste containers to capture any potential leaks.[6]

Step 6: Arranging for Disposal

Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[13][14] Once the container is full or your project is complete, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management contractor to schedule a pickup.[1][6][9]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited:

  • Drain Disposal: Never pour pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine or its solutions down the sink.[6][17] This can harm aquatic life and interfere with wastewater treatment processes.[1]

  • Regular Trash Disposal: This compound must not be placed in the regular solid waste stream.[6][8]

  • Evaporation: Intentionally allowing waste to evaporate in a fume hood is not a permissible disposal method.[6]

Summary of Disposal and Safety Information

The table below provides a quick reference for the key operational and safety parameters for handling and disposing of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine.

ParameterGuidelineRationale
Waste Classification Hazardous WastePrecautionary principle due to unknown toxicity and ecotoxicity.[11][16][18]
Primary Hazards Potential Toxicity, Irritation, Environmental HazardBased on the properties of substituted amines and bioactive pyrazoles.[1][2][4]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab CoatTo prevent skin and eye contact.[8][9]
Handling Area Certified Chemical Fume HoodTo prevent inhalation of potential vapors or aerosols.[8]
Waste Container Compatible, Labeled, Sealed HDPE or Glass BottleTo ensure safe containment and prevent leaks or reactions.[1][6][12]
Incompatible Materials Strong Acids, Strong Oxidizing AgentsTo prevent violent or hazardous chemical reactions.[1][7]
Storage Location Designated Satellite Accumulation Area (SAA) with Secondary ContainmentRegulatory requirement for safe, temporary storage of hazardous waste.[7][13]
Final Disposal Via Institutional EHS or Licensed Waste ContractorEnsures compliant and environmentally sound disposal.[1][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine.

G start Waste Generated: pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine characterize Characterize Waste (Pure, Solution, Mixture) start->characterize segregate Segregate from Incompatibles (Acids, Oxidizers) characterize->segregate container Select Compatible Container (e.g., HDPE, Glass) segregate->container label Label as 'Hazardous Waste' with Full Chemical Names & Hazards container->label store Store in Designated SAA with Secondary Containment label->store pickup Container Full or Project Complete? store->pickup pickup->store  No   contact_ehs Contact EHS or Licensed Waste Contractor for Pickup pickup->contact_ehs  Yes end End of Process: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine waste.

References

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
  • ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc. ChemicalBook.
  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • EPJ Web of Conferences. (2026).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Collect and Recycle.
  • Environmental Protection Agency. (n.d.).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU.
  • BenchChem. (2025, December).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Environmental Health and Safety Office. (2020, October).
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. The University of Chicago.
  • Daniels Health. (2025, May 21).
  • METU. (n.d.). Guide for Drain Disposal of Laboratory Chemicals. Middle East Technical University.
  • Sigma-Aldrich. (2026, January 6).
  • ChemPoint.com. (2014, November 18).
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. UBC Safety & Risk Services.
  • Medical Laboratory Observer. (n.d.).
  • BLDpharm. (n.d.). 1152913-95-5|Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine. BLDpharm.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine. Fisher Scientific.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride. Fisher Scientific.
  • Enamine. (n.d.).
  • PubChemLite. (n.d.). Pentyl[(trimethyl-1h-pyrazol-4-yl)methyl]amine (C12H23N3). PubChemLite.
  • MilliporeSigma. (n.d.). 3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine. MilliporeSigma.
  • Occupational Safety and Health Administration. (1991, September 23).
  • Journal of Occupational Medicine and Toxicology. (n.d.). Amines as occupational hazards for visual disturbance. PMC.
  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Methylamine. NJ.gov.
  • BenchChem. (n.d.). Navigating the Disposal of (1H-1,2,3-triazol-4-yl)Methanamine: A Procedural Guide. BenchChem.

Sources

Handling

Personal protective equipment for handling pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

As a Senior Application Scientist, I recognize that handling specialized, highly lipophilic secondary amines like pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine requires more than a generic safety sheet. For drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized, highly lipophilic secondary amines like pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine requires more than a generic safety sheet. For drug development professionals and synthetic chemists, understanding the causality behind safety protocols is critical for designing robust, self-validating workflows.

While specific toxicological data for this exact derivative is proprietary or limited, we must extrapolate its hazard profile from its core pharmacophore: the (trimethyl-1H-pyrazol-4-yl)methylamine moiety, which is classified under GHS as causing severe skin burns, eye damage (H314), and acute toxicity via inhalation and dermal absorption (H302, H312, H332)[1]. The addition of the pentyl chain significantly increases the molecule's partition coefficient (LogP), enhancing its lipophilicity and its ability to rapidly penetrate the stratum corneum (skin) and standard laboratory gloves.

The following guide provides an authoritative, E-E-A-T compliant operational framework for handling this compound safely.

Hazard Profile & Quantitative Data Summary

Before handling the compound, personnel must understand the physical and chemical hazards driving the Personal Protective Equipment (PPE) selection.

Table 1: Predicted Hazard Profile & Physicochemical Properties

Property / Hazard Extrapolated Data[1] Operational Implication
Chemical Nature Secondary Alkylamine Highly basic; rapidly absorbs atmospheric CO₂ to form carbamate salts. Requires inert atmosphere handling.
Lipophilicity (LogP) High (due to pentyl chain) Rapid dermal penetration. Standard single-layer latex/nitrile is insufficient for prolonged contact.
GHS Classification H314 (Corrosive), H312 (Dermal Tox) Direct contact will cause severe burns. Immediate decontamination protocols must be in place.

| Volatility | Moderate to Low | Inhalation hazard exists primarily if aerosolized or heated. Fume hood is mandatory[2]. |

Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132, laboratories must conduct and document a hazard assessment to select appropriate PPE[2]. For pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine, the following matrix outlines the required equipment and the mechanistic justification for each.

Table 2: Required PPE and Mechanistic Justification

PPE Category Required Specification Causality / Justification
Hand Protection Double-Gloving: Inner layer standard nitrile (4 mil); Outer layer extended-cuff heavy nitrile (8 mil) or Neoprene. Amines are known to degrade natural rubber latex. The lipophilic pentyl chain acts as a penetration enhancer. Double-gloving provides a self-validating safety layer: if the outer glove is contaminated, it can be stripped without exposing the skin.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles (and Face Shield if handling >50 mL). The basicity of the pyrazole-amine moiety causes rapid, irreversible corneal damage upon contact. Safety glasses with side shields are insufficient against liquid splashes.
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned. Synthetic fabrics (polyester) can melt into the skin if a secondary fire occurs or can degrade upon contact with concentrated corrosive amines.

| Respiratory | None required if handled strictly inside a certified chemical fume hood. | If engineering controls fail or during a major spill outside the hood, a NIOSH-approved half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required[3]. |

Operational Plan & Handling Protocol

To prevent carbamate formation (which alters stoichiometry) and ensure operator safety, this compound must be handled using rigorous air-free or semi-air-free techniques.

Protocol 1: Material Transfer and Reaction Setup

This protocol is a self-validating system: failure at any step prevents the operator from proceeding to the next, ensuring safety.

  • Engineering Control Verification: Before opening the reagent, verify the chemical fume hood face velocity is actively reading between 80–100 feet per minute (fpm)[3]. Do not proceed if the alarm is sounding.

  • PPE Donning & Inspection: Don the PPE specified in Table 2. Self-Validation: Inflate the outer nitrile gloves manually and check for micro-tears before putting them on.

  • Atmosphere Purging: Place the receiving flask under an inert atmosphere (N₂ or Argon) using a Schlenk line or a continuous gas purge.

  • Liquid Transfer:

    • Do not pour the liquid directly.

    • Use a chemically resistant, gas-tight glass syringe with a stainless steel needle.

    • Causality: Syringe transfer minimizes aerosolization and prevents the amine from reacting with atmospheric CO₂ and moisture.

  • Immediate Quenching of Tools: Immediately upon completing the transfer, draw 1M HCl into the syringe.

    • Causality: The dilute acid rapidly protonates the secondary amine, converting the lipophilic, volatile free-base into a highly water-soluble, non-volatile ammonium salt, eliminating lingering odors and exposure risks.

Workflow Start 1. Pre-Operation: Verify Hood Velocity (80-100 fpm) PPE 2. Don PPE: Double Nitrile Gloves, Splash Goggles Start->PPE Transfer 3. Material Transfer: Gas-Tight Syringe under Inert Atmosphere PPE->Transfer Reaction 4. Reaction Execution: Maintain N2/Ar Purge Transfer->Reaction Decon 5. Decontamination: Quench tools with 1M HCl Reaction->Decon

Fig 1. Standard operating workflow for handling lipophilic pyrazolylmethylamine derivatives.

Emergency Response & Decontamination

Even with robust protocols, accidental exposure can occur. Immediate, causality-driven responses are required.

Protocol 2: Spill Response and Surface Decontamination
  • Isolation: If >50 mL is spilled outside the fume hood, evacuate the immediate laboratory area to prevent inhalation of corrosive vapors.

  • Neutralization: Do not use water initially, as it may spread the lipophilic compound. Cover the spill with a weakly acidic solid neutralizer (e.g., sodium bisulfate) or an inert absorbent (e.g., vermiculite or sand).

    • Causality: Sodium bisulfate safely neutralizes the basic amine without highly exothermic reactions associated with strong liquid acids.

  • Collection: Use non-sparking tools to sweep the neutralized matrix into a compatible, sealable solid waste container.

  • Surface Wash: Wash the contaminated surface with a 5% acetic acid solution, followed by copious amounts of soap and water to remove any residual lipophilic traces.

Disposal Plan

Improper disposal of amines can lead to cross-reactions in waste carboys (e.g., reacting with halogenated solvents to form explosive or highly toxic byproducts).

Protocol 3: Waste Management
  • Segregation: Never mix amine waste with halogenated organic waste (e.g., dichloromethane, chloroform). Amines can undergo violent alkylation reactions with halogenated solvents over time.

  • Liquid Waste: Collect organic amine waste in a dedicated "Non-Halogenated Organic Waste" carboy.

  • Aqueous Waste: Aqueous washes (from the 1M HCl quench) will contain the protonated ammonium salt. Ensure the pH is adjusted to between 6-8 before placing it in the "Aqueous Waste" carboy.

  • Solid Waste: Contaminated gloves, syringes, and wipes must be placed in a sealed bag or rigid container labeled "Hazardous Solid Waste - Corrosive Amines" for incineration.

Disposal Waste Amine-Contaminated Waste Generated Type Waste Type? Waste->Type Liquid Liquid Waste Type->Liquid Liquid Solid Solid Waste (Gloves, Wipes) Type->Solid Solid Org Organic Solvent Mixture? Liquid->Org SolidBin Solid Hazardous Waste Container Solid->SolidBin OrgBin Non-Halogenated Organic Waste Bin Org->OrgBin Yes AqBin Aqueous Waste Bin (pH 6-8 adjusted) Org->AqBin No (Aqueous)

Fig 2. Disposal decision matrix for amine-contaminated laboratory waste.

References

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory)
  • Working with Chemicals - Prudent Practices in the Laboratory, National Center for Biotechnology Inform
  • (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine | C7H13N3 | CID 2776430, PubChem,

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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